molecular formula C10H11ClN2 B1398673 (Quinolin-7-yl)methanamine hydrochloride CAS No. 1446282-13-8

(Quinolin-7-yl)methanamine hydrochloride

Cat. No.: B1398673
CAS No.: 1446282-13-8
M. Wt: 194.66 g/mol
InChI Key: WMGTURBXHDJFKN-UHFFFAOYSA-N
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Description

(Quinolin-7-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H11ClN2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Quinolin-7-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Quinolin-7-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

quinolin-7-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGTURBXHDJFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Quinolin-7-yl)methanamine Hydrochloride: Core Properties and Applications for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (Quinolin-7-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical properties, analytical characterization, and practical applications of this versatile quinoline derivative.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in the development of therapeutic agents.[1] Its unique electronic and structural features allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity.[1] (Quinolin-7-yl)methanamine hydrochloride, in particular, has emerged as a valuable intermediate in the synthesis of targeted therapies, most notably kinase inhibitors for oncology, and as a foundational structure for the development of novel fluorescent probes.[2][3] This guide will elucidate the core basic properties of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of (Quinolin-7-yl)methanamine hydrochloride is paramount for its handling, formulation, and application in synthetic chemistry. As a hydrochloride salt, the compound exhibits increased stability and solubility in aqueous media compared to its free base form.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂[4]
Molecular Weight 194.66 g/mol [4]
Predicted Boiling Point 314.7 ± 17.0 °C[4]
Predicted Density 1.156 ± 0.06 g/cm³[4]
Predicted pKa 8.56 ± 0.30[4]
Appearance Typically a solid powderGeneral Knowledge
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Note: The boiling point, density, and pKa values are predicted and should be considered as estimates. Experimental determination is recommended for precise applications.

The basicity of the molecule, indicated by its predicted pKa, is a critical parameter. The protonated aminomethyl group and the quinoline nitrogen contribute to its overall basic character, influencing its behavior in physiological environments and its reactivity in chemical syntheses.

Synthesis and Characterization

A robust understanding of the synthesis and analytical characterization of (Quinolin-7-yl)methanamine hydrochloride is essential for ensuring purity and consistency in research applications.

Representative Synthesis Workflow

While multiple synthetic routes to quinoline derivatives exist, a common approach to aminomethylquinolines involves the reduction of a corresponding nitrile or the amination of a halomethylquinoline.[5] The following diagram illustrates a conceptual synthetic pathway.

Synthesis_Workflow Start 7-Methylquinoline Intermediate1 7-(Bromomethyl)quinoline Start->Intermediate1 Radical Bromination Intermediate2 7-(Azidomethyl)quinoline Intermediate1->Intermediate2 Nucleophilic Substitution (e.g., NaN₃) Product_freebase (Quinolin-7-yl)methanamine Intermediate2->Product_freebase Reduction (e.g., H₂/Pd-C) Product_HCl (Quinolin-7-yl)methanamine hydrochloride Product_freebase->Product_HCl Salt Formation (HCl in ether)

Caption: Conceptual workflow for the synthesis of (Quinolin-7-yl)methanamine hydrochloride.

Analytical Characterization Protocols

Rigorous analytical testing is crucial to confirm the identity and purity of (Quinolin-7-yl)methanamine hydrochloride.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7-9 ppm), and a singlet for the methylene (-CH₂) protons adjacent to the amino group. The amino protons may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the quinoline-methanamine core.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of (Quinolin-7-yl)methanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.

  • Analysis: Acquire the mass spectrum, expecting to observe the molecular ion peak corresponding to the free base [M+H]⁺.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy Analysis:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Look for characteristic absorption bands, such as N-H stretching vibrations from the primary amine and C=N and C=C stretching vibrations from the quinoline ring.

Applications in Drug Discovery and Research

The unique structural features of (Quinolin-7-yl)methanamine hydrochloride make it a valuable building block in several areas of research.

Intermediate in Kinase Inhibitor Synthesis

The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[2] The aminomethyl group at the 7-position provides a versatile handle for further chemical modifications, allowing for the introduction of various pharmacophores to target the ATP-binding site or allosteric pockets of kinases.

Kinase_Inhibitor_Scaffold QuinolineCore (Quinolin-7-yl)methanamine Scaffold AmineHandle Primary Amine (-NH₂) QuinolineCore->AmineHandle Modification Introduction of Pharmacophore (R) AmineHandle->Modification Chemical Synthesis KinaseInhibitor Final Kinase Inhibitor Modification->KinaseInhibitor

Caption: Conceptual diagram illustrating the use of the aminomethyl group as a reactive handle for synthesizing kinase inhibitors.

Precursor for Fluorescent Probes

The inherent fluorescence of the quinoline ring system makes its derivatives attractive for the development of fluorescent probes.[3] The aminomethyl group can be functionalized with various recognition moieties to create sensors for specific analytes or to study biological processes through fluorescence imaging. The basicity of the amine can also be exploited to design pH-sensitive probes.

Safety and Handling

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention and refer to the general safety guidelines for handling aromatic amines and heterocyclic compounds.

Conclusion

(Quinolin-7-yl)methanamine hydrochloride is a foundational building block in medicinal chemistry with significant potential in the development of novel therapeutics and research tools. Its basic properties, stemming from the quinoline nucleus and the aminomethyl substituent, are key to its utility. This guide provides a comprehensive overview to aid researchers in the effective and safe application of this important chemical entity. Further experimental validation of its physicochemical properties is encouraged to build upon the predictive data presented herein.

References

  • Quinoline - SAFETY DATA SHEET - PENTA. Available at: [Link]

  • Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes - ProQuest. Available at: [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available at: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. Available at: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - NIH. Available at: [Link]

  • Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[6]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC - NIH. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available at: [Link]

  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available at: [Link]

  • Quinoline, 7-methyl- - the NIST WebBook. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

Sources

(Quinolin-7-yl)methanamine hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Quinolin-7-yl)methanamine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery

Abstract

(Quinolin-7-yl)methanamine hydrochloride is a key heterocyclic building block, leveraging the privileged quinoline scaffold for applications in medicinal chemistry and drug discovery. The quinoline ring system is a cornerstone in the development of numerous therapeutic agents due to its versatile physicochemical properties and its ability to interact with a wide array of biological targets.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis rationale, applications as a molecular scaffold, and the requisite analytical methodologies for its characterization and quality control.

Chemical Identity and Physicochemical Properties

(Quinolin-7-yl)methanamine hydrochloride belongs to the 7-aminoquinoline class of compounds. The quinoline core, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous FDA-approved drugs for treating cancer, malaria, and inflammatory conditions.[1][4][5] The primary amine functionality at the 7-position provides a crucial handle for synthetic elaboration, allowing for the creation of diverse compound libraries for screening.[6] The hydrochloride salt form is typically employed to enhance solubility and stability, which is advantageous for both synthetic manipulations and potential pharmaceutical formulations.[7][8]

It is important for researchers to note a discrepancy in the reported CAS Numbers for this compound. While multiple suppliers list 773092-54-9 , others cite 1446282-13-8 .[6][9][10] This ambiguity necessitates rigorous analytical characterization to confirm the identity of the material being used in any experimental context.

Table 1: Physicochemical Properties of (Quinolin-7-yl)methanamine Hydrochloride

PropertyValueSource(s)
CAS Number 773092-54-9 or 1446282-13-8[9]
Molecular Formula C₁₀H₁₀N₂·HCl[6][9]
Molecular Weight 194.66 g/mol [6][9]
Predicted Boiling Point 314.7 ± 17.0 °C[10]
Predicted Density 1.156 ± 0.06 g/cm³[10]
Predicted pKa 8.56 ± 0.30[10]
Storage Temperature Room Temperature, Inert Atmosphere[10]

Synthesis and Purification: A Mechanistic Perspective

The synthesis of substituted quinolines is a well-established field in organic chemistry, with classic methods like the Skraup and Pfitzinger reactions providing foundational routes.[7] For a specific isomer like (Quinolin-7-yl)methanamine, a more targeted functionalization approach is often employed. A plausible and efficient strategy involves the conversion of a pre-existing functional group at the C7 position of the quinoline ring into the desired aminomethyl moiety.

A common precursor is 7-cyanoquinoline or quinoline-7-carbaldehyde. The choice of a nitrile or aldehyde precursor is strategic; both are readily reduced to the primary amine under standard laboratory conditions. The reduction of a nitrile, for example, can be achieved with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This is a robust and high-yielding transformation. The final step involves reacting the resulting free base, (Quinolin-7-yl)methanamine, with hydrochloric acid in a suitable solvent (e.g., acetone, methanol) to precipitate the stable hydrochloride salt.[8]

Purification is critical to ensure the removal of unreacted starting materials, catalysts, and byproducts. Recrystallization is often the method of choice for the final salt, yielding a high-purity crystalline solid suitable for further use.

G cluster_synthesis Generalized Synthetic Workflow Start 7-Substituted Quinoline (e.g., 7-Cyanoquinoline) Reduction Chemical Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Start->Reduction Step 1 Intermediate (Quinolin-7-yl)methanamine (Free Base) Reduction->Intermediate Step 2 Salt Salt Formation (Addition of HCl) Intermediate->Salt Step 3 Purification Purification (Recrystallization) Salt->Purification Product (Quinolin-7-yl)methanamine HCl (Final Product) Purification->Product G cluster_drug_discovery Role in Compound Library Generation Core (Quinolin-7-yl)methanamine HCl Reactions Parallel Synthesis Reactions (Amide Coupling, Reductive Amination, etc.) Core->Reactions Library Diverse Compound Library (Quinoline Derivatives) Reactions->Library R_Groups Diverse Building Blocks (R1-COOH, R2-CHO, R3-NCO) R_Groups->Reactions HTS High-Throughput Screening (HTS) Library->HTS Hits Hit Compounds (Lead Identification) HTS->Hits

Caption: Use of (Quinolin-7-yl)methanamine HCl in drug discovery workflows.

Analytical Quality Control and Characterization

To ensure the scientific integrity of any research, rigorous analytical characterization of starting materials is non-negotiable. For a compound like (Quinolin-7-yl)methanamine hydrochloride, a multi-technique approach is required to confirm its identity, purity, and structural integrity. This process forms a self-validating system where orthogonal methods corroborate the findings.

Step-by-Step Analytical Protocol:

  • Structural Confirmation (NMR Spectroscopy):

    • ¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons. The spectrum should show characteristic signals for the aromatic protons on the quinoline ring, the methylene (-CH₂-) protons, and the amine (-NH₂) protons.

    • ¹³C NMR (Carbon NMR): Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • Purity Assessment (Chromatography):

    • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A sample is run on an appropriate column (e.g., C18) with a suitable mobile phase. Purity is determined by the area percentage of the main peak, with a standard acceptance criterion often being >95% or >98% depending on the application.

  • Molecular Weight Verification (Mass Spectrometry):

    • Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms the molecular weight of the compound. For the hydrochloride salt, the analysis will typically detect the protonated free base [M+H]⁺, where M is the mass of (Quinolin-7-yl)methanamine.

  • Functional Group Identification (FT-IR Spectroscopy):

    • Fourier-Transform Infrared Spectroscopy: While less specific than NMR, FT-IR is useful for confirming the presence of key functional groups, such as N-H stretches from the amine and C=N/C=C stretches from the quinoline ring.

The combination of these techniques provides a comprehensive and trustworthy characterization of the material. [11]

G cluster_qc Analytical Characterization Workflow Sample Sample of (Quinolin-7-yl)methanamine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC HPLC Sample->HPLC MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR Data_NMR Structural Confirmation NMR->Data_NMR Data_HPLC Purity >95% HPLC->Data_HPLC Data_MS Correct [M+H]⁺ MS->Data_MS Data_FTIR Functional Groups Present FTIR->Data_FTIR Report Certificate of Analysis (Identity & Purity Confirmed) Data_NMR->Report Data_HPLC->Report Data_MS->Report Data_FTIR->Report

Caption: A comprehensive workflow for the quality control of the title compound.

References

  • (Quinolin-7-yl)methanamine hydrochloride - MySkinRecipes. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses - ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]

  • 7-Aminoquinolines. A novel class of agents active against herpes viruses - ACS Publications. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Durham University. [Link]

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - NIH. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • CN104961680A - hydrochloride of N-(4-{[6,7-bis(methoxy)quinoline-4-yl]oxy}phenyl).
  • Synthesis of quinolines - Organic Chemistry Portal. [Link]

  • (R)-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. [Link]

  • TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? - ResearchGate. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC - NIH. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central. [Link]

  • TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? - PubMed. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. [Link]

  • Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP - PubMed. [Link]

Sources

(Quinolin-7-yl)methanamine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (Quinolin-7-yl)methanamine Hydrochloride: Structure, Synthesis, and Applications

Abstract

(Quinolin-7-yl)methanamine hydrochloride is a heterocyclic organic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry. As a bifunctional molecule, it incorporates the rigid, aromatic quinoline core with a reactive primary aminomethyl group, presenting itself as a versatile building block for the synthesis of novel chemical entities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it details a representative synthetic pathway, outlines its significant applications in drug discovery as a key pharmacophore, and establishes robust protocols for its handling, characterization, and use in a research setting. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel quinoline-based therapeutic agents.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, which consists of a benzene ring fused to a pyridine ring, is a foundational scaffold in the field of drug discovery.[1][2] First identified in coal tar in 1834, its derivatives have been explored for nearly two centuries, leading to a remarkable range of therapeutic agents.[2] Quinoline is a weak tertiary base that readily forms salts with various acids, a property often exploited to improve the solubility and bioavailability of drug candidates.[1][3]

The versatility of the quinoline nucleus allows for extensive functionalization at multiple positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. This adaptability has made it a central component in drugs with diverse pharmacological activities, including:

  • Anticancer: Agents like Cabozantinib and Lenvatinib target receptor tyrosine kinases.[4]

  • Antimalarial: The 4-aminoquinoline class, which includes the historic drug Chloroquine, remains vital.[5]

  • Antibacterial: Fluoroquinolones, such as Ciprofloxacin, are a major class of antibiotics.

  • Antiviral & Anti-inflammatory: The scaffold is present in numerous compounds under investigation for these activities.[6][7]

(Quinolin-7-yl)methanamine hydrochloride belongs to the 7-substituted quinoline family, a class noted for its presence in compounds with significant biological activity. The primary amine attached via a methylene linker offers a crucial handle for synthetic elaboration, making it an invaluable intermediate for constructing compound libraries aimed at discovering new therapeutic leads.

Physicochemical and Structural Properties

The fundamental properties of (Quinolin-7-yl)methanamine hydrochloride are critical for its application in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 773092-54-9[8][9]
Molecular Formula C₁₀H₁₀N₂ · HCl[9]
Molecular Weight 194.66 g/mol [9][10]
IUPAC Name (quinolin-7-yl)methanamine;hydrochloride-
Synonyms 7-(Aminomethyl)quinoline hydrochloride[8]
Predicted Boiling Point 314.7 ± 17.0 °C (for free base)[8]
Predicted Density 1.156 ± 0.06 g/cm³ (for free base)[8]
Predicted pKa 8.56 ± 0.30 (for free base)[8]

The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, which is an advantageous characteristic for many biological and chemical applications.

Spectroscopic and Structural Characterization

Unambiguous characterization is essential to confirm the identity and purity of (Quinolin-7-yl)methanamine hydrochloride. The following spectroscopic data are predicted based on the analysis of its structural motifs and comparison with analogous quinoline derivatives.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

Predicted ¹H NMR Data (Solvent: D₂O, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~9.00 d 1H H-2 Downfield due to proximity to the heterocyclic nitrogen.
~8.45 d 1H H-4 Downfield due to deshielding from the ring system.
~8.30 d 1H H-8 Aromatic proton on the benzo-fused ring.
~8.20 s 1H H-6 Aromatic proton adjacent to the aminomethyl group.
~8.15 d 1H H-5 Aromatic proton on the benzo-fused ring.
~7.80 dd 1H H-3 Coupled to both H-2 and H-4.

| ~4.50 | s | 2H | -CH₂- | Methylene protons, shifted downfield by the adjacent ammonium group. |

Predicted ¹³C NMR Data (Solvent: D₂O, 100 MHz)

Chemical Shift (δ) ppm Assignment
~149.0 C-2
~148.0 C-8a
~140.0 C-4
~138.0 C-7
~130.0 C-5
~129.5 C-6
~129.0 C-4a
~128.0 C-8
~122.0 C-3

| ~45.0 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-2800N-H stretchPrimary ammonium (-NH₃⁺)
3100-3000C-H stretchAromatic
1620-1580C=N, C=C stretchQuinoline ring
1500-1400N-H bendPrimary ammonium (-NH₃⁺)
850-750C-H bendAromatic out-of-plane
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the parent compound. For the free base (C₁₀H₁₀N₂), the expected exact mass is approximately 158.08 Da. In an ESI-MS experiment, the primary observed ion would be the protonated free base [M+H]⁺ at m/z ≈ 159.09.

Synthesis and Purification Strategies

While numerous methods exist for constructing the quinoline core, a practical approach to synthesizing (Quinolin-7-yl)methanamine often involves the functionalization of a pre-existing 7-substituted quinoline.[1][3] A reliable and common strategy is the reduction of quinoline-7-carbonitrile.

G cluster_0 Synthetic Workflow A Quinoline-7-carbonitrile B Reduction Reaction (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) A->B Step 1 C (Quinolin-7-yl)methanamine (Free Base) B->C Step 2 D Salt Formation (HCl in Ether or Isopropanol) C->D Step 3 E (Quinolin-7-yl)methanamine hydrochloride (Final Product) D->E F Purification (Recrystallization) E->F

Caption: A plausible synthetic workflow for (Quinolin-7-yl)methanamine hydrochloride.

Experimental Protocol: Synthesis via Reduction of Quinoline-7-carbonitrile

Disclaimer: This protocol is a representative example and should only be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Objective: To synthesize (Quinolin-7-yl)methanamine hydrochloride.

Materials:

  • Quinoline-7-carbonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) or H₂ gas with a Palladium on Carbon (Pd/C) catalyst

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or isopropanol)

  • Diethyl ether or Ethanol for recrystallization

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with a suspension of LiAlH₄ (2.5 eq) in anhydrous THF.

  • Addition of Starting Material: Quinoline-7-carbonitrile (1.0 eq) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension at 0 °C. Causality: The slow, cooled addition is crucial to control the highly exothermic reaction between the hydride reagent and the nitrile.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Quenching: The reaction is carefully cooled to 0 °C and quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup). Trustworthiness: This specific quenching procedure is a well-established and safe method for decomposing excess LiAlH₄ to produce a granular, easily filterable aluminum salt precipitate.

  • Extraction: The resulting slurry is filtered through a pad of Celite®, and the solid is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude (Quinolin-7-yl)methanamine free base.

  • Salt Formation: The crude amine is redissolved in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol. A solution of HCl (1.1 eq) in the same solvent is added dropwise with stirring.

  • Purification: The resulting precipitate, (Quinolin-7-yl)methanamine hydrochloride, is collected by vacuum filtration. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the final product as a crystalline solid.

  • Validation: The final product's identity and purity are confirmed using NMR, IR, and MS analysis as described in Section 3.0, along with melting point determination.

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of (Quinolin-7-yl)methanamine hydrochloride is as a molecular scaffold and building block for synthesizing more complex molecules, particularly in the context of drug discovery.[2][7][14] The 7-aminomethylquinoline motif serves as a versatile platform for structure-activity relationship (SAR) studies.

The primary amine provides a nucleophilic site for a wide array of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or acyl chlorides to generate amide libraries.

  • Reductive amination: Reaction with aldehydes or ketones to produce secondary amines.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

G cluster_0 Drug Discovery Workflow Core (Quinolin-7-yl)methanamine Core R1 Amide Formation (R-COOH) Core->R1 R2 Reductive Amination (R-CHO) Core->R2 R3 Sulfonamide Formation (R-SO₂Cl) Core->R3 Lib1 Amide Library R1->Lib1 Lib2 Amine Library R2->Lib2 Lib3 Sulfonamide Library R3->Lib3 Screen High-Throughput Screening Lib1->Screen Lib2->Screen Lib3->Screen Hit Hit Compound Screen->Hit

Caption: Use of the core scaffold in combinatorial synthesis for drug discovery.

This synthetic tractability allows for the rapid generation of diverse compound libraries, which can be screened against various biological targets (e.g., enzymes, receptors) to identify novel hit compounds for therapeutic development.

Safety, Handling, and Storage

As a research chemical, (Quinolin-7-yl)methanamine hydrochloride requires careful handling. The safety profile is informed by data on the parent quinoline scaffold and general amine hydrochlorides.[15][16][17]

GHS Hazard Classification (Predicted)

Hazard Class Category Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[18]
Skin Irritation Category 2 H315: Causes skin irritation.[18]
Eye Irritation Category 2A H319: Causes serious eye irritation.[18]

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[18] |

Note: The parent compound, quinoline, is classified as a suspected mutagen and carcinogen.[15][17] Appropriate precautions should be taken.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[16][17]

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[17][18]

  • Respiratory Protection: If working outside a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor/particulate filter may be necessary.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • Keep away from strong oxidizing agents and incompatible materials.

  • Store locked up or in a secure area.[16][18]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.[16]

Conclusion

(Quinolin-7-yl)methanamine hydrochloride is a strategically important chemical intermediate whose value is derived from the proven therapeutic potential of the quinoline scaffold. Its well-defined structure, characterized by a reactive aminomethyl group at the 7-position, provides a reliable anchor point for synthetic diversification. This guide has detailed its fundamental chemical properties, a robust synthetic pathway, and its central role as a building block in the design of novel molecules for drug discovery. Adherence to the outlined safety and handling protocols is paramount to ensure its safe and effective use in the laboratory. For researchers in medicinal chemistry, this compound represents a key starting point for the exploration of new chemical space and the development of next-generation quinoline-based therapeutics.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). RSC Publishing.
  • (Quinolin-7-yl)methanamin hydrochloride | 773092-54-9. ChemicalBook.
  • (Quinolin-7-yl)methanamin hydrochloride | CAS 773092-54-9. P212121 Store.
  • (Quinolin-5-yl)methanamine | C10H10N2 | CID 12018693. PubChem.
  • An In-depth Technical Guide on the Discovery and History of 2-(4-fluorophenyl)quinolin-7-amine and its Chemical Class. Benchchem.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.
  • Application of Quinoline Ring in Structural Modification of N
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2021). Molecules.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.
  • Quinoline hydrochloride | C9H8ClN | CID 68264. PubChem.
  • (2-Quinolyl)methylamine hydrochloride | C10H11ClN2 | CID 18507529. PubChem.
  • Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. Benchchem.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Synlett.
  • Quinoline - SAFETY D
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019). ACS Omega.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
  • Safety Data Sheet: quinoline. (2019-04-11). Chemos GmbH & Co.KG.
  • CN104961680A - hydrochloride of N-(4-{[6,7-bis(methoxy)quinoline-4-yl]oxy}phenyl).
  • SAFETY D
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2023). Molbank.

Sources

A Guide to the Molecular Weight of (Quinolin-7-yl)methanamine Hydrochloride: From Theoretical Calculation to Experimental Verification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular weight of (Quinolin-7-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry. We will dissect the theoretical calculation of its molecular weight from its elemental composition and delve into the practical, authoritative method for its experimental verification using electrospray ionization mass spectrometry (ESI-MS). This document is intended for researchers, chemists, and drug development professionals who rely on precise molecular characterization to ensure compound identity, purity, and stoichiometric accuracy in their workflows. The causality behind analytical choices and a self-validating experimental protocol are detailed to ensure scientific integrity and reproducibility.

Introduction: The Significance of (Quinolin-7-yl)methanamine Hydrochloride

(Quinolin-7-yl)methanamine hydrochloride is a heterocyclic organic compound of significant interest in pharmaceutical research. Its quinoline scaffold is a privileged structure in drug discovery, and this particular derivative serves as a crucial intermediate in the synthesis of targeted therapeutics, notably kinase inhibitors for oncology applications[1].

The compound is supplied as a hydrochloride salt. This formulation is a deliberate and common practice in medicinal chemistry. The salt form enhances the compound's stability, crystallinity, and often its solubility in aqueous or polar organic solvents, which is advantageous for both chemical reactions and biological assays. However, the presence of the hydrochloride moiety is integral to its most fundamental property: its molecular weight. An accurate understanding and verification of this value are paramount for all subsequent research and development activities.[2][3]

Theoretical Molecular Weight: A Calculation from First Principles

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For (Quinolin-7-yl)methanamine hydrochloride, the process begins with its definitive chemical formula: C₁₀H₁₀N₂·HCl.[1][4]

The calculation involves summing the average atomic masses of each element, multiplied by the number of atoms of that element present in the empirical formula.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1012.011120.11
Hydrogen (from amine)H101.00810.08
NitrogenN214.00728.014
Subtotal (Free Base) C₁₀H₁₀N₂ 158.204
Hydrogen (from HCl)H11.0081.008
ChlorineCl135.45335.453
Subtotal (HCl) HCl 36.461
Total Molecular Weight C₁₀H₁₀N₂·HCl 194.665

Based on this calculation, the theoretical molecular weight of (Quinolin-7-yl)methanamine hydrochloride is 194.66 g/mol , a value consistent across chemical supplier databases.[1][4][5]

Experimental Verification: The Role of Mass Spectrometry

While theoretical calculation provides a precise expected value, experimental verification is a cornerstone of scientific integrity, confirming the identity and purity of a synthesized or procured chemical entity.[3] Mass spectrometry (MS) is the definitive technique for this purpose, as it measures the mass-to-charge ratio (m/z) of ionized molecules.[6]

For a polar, non-volatile compound like an amine hydrochloride, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique, meaning it can create gaseous ions from a liquid solution without causing the molecule to fragment, preserving the integrity of the molecular structure for analysis.[7][8]

The Causality of Ion Detection: It is crucial to understand that in the ESI-MS experiment, the instrument does not detect the intact salt (194.66 Da). Instead, the molecule is ionized in solution. Given the basic nature of the amine group, analysis is performed in positive ion mode, where the molecule readily accepts a proton (H⁺) to form a cation. The chloride ion (Cl⁻) dissociates in the solvent.

Therefore, the mass spectrometer will detect the protonated free base, [M+H]⁺, where 'M' is the (Quinolin-7-yl)methanamine free base.

  • Mass of Free Base (M): 158.204 Da

  • Mass of Proton (H⁺): 1.008 Da

  • Expected m/z for [M+H]⁺: 159.212

Thus, a successful ESI-MS analysis should yield a spectrum with a prominent peak at an m/z of approximately 159.21. High-resolution mass spectrometry can measure this value to within a few parts-per-million (ppm), providing strong evidence for the compound's elemental composition.[9]

G cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation A Weigh ~1 mg of (Quinolin-7-yl)methanamine HCl B Dissolve in 1 mL of Methanol/Water (50:50 v/v) with 0.1% Formic Acid A->B C Dilute to ~10 µg/mL for infusion B->C D Infuse sample into ESI source via syringe pump (e.g., 5 µL/min) C->D E Set MS to Positive Ion Mode (+ESI) D->E F Acquire data over m/z range (e.g., 100-300 Da) E->F G Observe mass spectrum for dominant peaks F->G H Identify peak corresponding to protonated free base [M+H]⁺ G->H I Confirm m/z ≈ 159.21 H->I J Match Theoretical? I->J K Identity Verified J->K Yes L Re-evaluate Sample/ Method J->L No

Sources

(Quinolin-7-yl)methanamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological mechanism, chemical biology, and experimental utility of (Quinolin-7-yl)methanamine hydrochloride (also known as 7-(Aminomethyl)quinoline hydrochloride).

Editorial Note: This compound is not a standalone marketed therapeutic. It is a high-value privileged scaffold and pharmacophore used in the rational design of kinase inhibitors (specifically targeting ALK2/BMP signaling and c-Met) and other bioactive ligands. This guide analyzes its mechanism of action as a critical binding moiety within these larger drug candidates.

Mechanistic Role in Kinase Inhibition and Fragment-Based Drug Discovery

Executive Summary

(Quinolin-7-yl)methanamine hydrochloride is a bicyclic aromatic intermediate used primarily in Fragment-Based Drug Discovery (FBDD). Its core utility lies in its dual-functionality: the quinoline ring serves as a rigid hinge-binding scaffold, while the 7-aminomethyl group acts as a solubility-enhancing "warhead" that can engage specific polar residues (e.g., Asp/Glu) in the ATP-binding pocket of protein kinases.

Its most significant application is in the synthesis of inhibitors for the Bone Morphogenetic Protein (BMP) signaling pathway, specifically targeting Activin Receptor-Like Kinases (ALK2, ALK3).

Property Data
CAS Number 133503-49-8 (Free base variants: 91-22-5 related)
Molecular Formula C

H

N

· HCl
Molecular Weight 194.66 g/mol
Primary Target Class Serine/Threonine Kinases (ALK2), Tyrosine Kinases (c-Met)
Key Interaction Hinge Region (H-bond acceptor) + Ribose Pocket (Salt bridge)

Chemical Biology & Structural Mechanism[1]

The Pharmacophore Model

The mechanism of action for this scaffold is defined by its ability to anchor a molecule within the kinase active site.

  • The Hinge Binder (Quinoline Core): The quinoline nitrogen (N1) possesses a lone pair that typically acts as a Hydrogen Bond Acceptor (HBA). In the ATP-binding pocket of kinases like ALK2, this nitrogen interacts with the backbone amide hydrogens of the "hinge region" (residues connecting the N- and C-terminal lobes).

    • Mechanism:[1][2][3] Stabilizes the inhibitor-enzyme complex, mimicking the adenine ring of ATP.

  • The Solubilizing Anchor (7-Aminomethyl Group): At physiological pH (7.4), the primary amine (pKa ~9.5) is protonated (

    
    ).
    
    • Electrostatic Interaction: This positive charge allows the formation of salt bridges with conserved acidic residues (Aspartate or Glutamate) often found near the ribose-binding pocket or the solvent-exposed front.

    • Solubility: The hydrochloride salt form significantly improves the aqueous solubility of lipophilic kinase inhibitors, a critical parameter for oral bioavailability.

Physicochemical Causality
  • Lipophilicity (LogP): The quinoline ring is highly lipophilic. Without the aminomethyl modification, the scaffold would suffer from poor solubility and high non-specific binding.

  • Basicity: The hydrochloride salt ensures the compound exists as a stable solid and dissolves rapidly in aqueous buffers for biological assays.

Biological Pathway: BMP Signaling Inhibition

The primary biological context for (Quinolin-7-yl)methanamine derivatives is the inhibition of the BMP signaling pathway.

Pathway Logic

BMP ligands bind to Type I and Type II receptors, inducing phosphorylation of SMAD1/5/8 proteins. These phosphorylated SMADs translocate to the nucleus to regulate gene transcription.

  • Inhibitor Action: Derivatives containing the (Quinolin-7-yl)methanamine scaffold compete with ATP for the binding site of the Type I receptor (ALK2/3).

  • Result: Prevention of SMAD phosphorylation

    
     Blockade of osteogenic differentiation or hepcidin regulation.
    
Visualization of the Signaling Cascade

The following diagram illustrates where the inhibitor (containing the scaffold) intervenes in the BMP pathway.

BMP_Pathway BMP_Ligand BMP Ligand (Extracellular) Receptor_Complex BMP Receptor Complex (Type I / Type II) BMP_Ligand->Receptor_Complex Binds Phosphorylation Phosphorylation Event Receptor_Complex->Phosphorylation Catalyzes ATP ATP ATP->Phosphorylation Substrate Inhibitor Quinolin-7-yl Inhibitor (Scaffold) Inhibitor->Receptor_Complex Competitive Inhibition (ATP Pocket) Inhibitor->Phosphorylation BLOCKS SMAD_Inactive SMAD 1/5/8 (Inactive) SMAD_Inactive->Phosphorylation Substrate SMAD_Active p-SMAD 1/5/8 (Active) Phosphorylation->SMAD_Active Produces Nucleus Nuclear Translocation & Gene Transcription SMAD_Active->Nucleus Regulates DNA

Caption: Mechanism of BMP pathway inhibition. The Quinolin-7-yl scaffold competitively blocks ATP binding at the Receptor Complex.

Experimental Protocols

Synthesis Workflow (Reductive Amination)

To utilize this scaffold, it is often synthesized from 7-cyanoquinoline or 7-formylquinoline.

Protocol:

  • Starting Material: 7-Cyanoquinoline.

  • Reduction: Dissolve 1.0 eq of 7-cyanoquinoline in dry THF.

  • Catalyst: Add Raney Nickel (10% w/w) or Pd/C.

  • Hydrogenation: Stir under

    
     atmosphere (40 psi) for 12 hours.
    
  • Salt Formation: Filter catalyst. Add 1.1 eq of HCl in dioxane to the filtrate.

  • Isolation: Precipitate the hydrochloride salt with diethyl ether; filter and dry under vacuum.

Kinase Inhibition Assay (ADP-Glo Validation)

To validate the activity of a fragment or drug derived from this scaffold:

  • Reagents: Recombinant ALK2 kinase (0.2 µ g/well ), BMP peptide substrate, Ultra-Pure ATP (10 µM), and Test Compound [(Quinolin-7-yl)methanamine derivative].

  • Reaction:

    • Mix Kinase + Substrate + Test Compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl

      
      ).
      
    • Initiate with ATP. Incubate at room temperature for 60 min.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light).
      
  • Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Compound] to determine IC

    
    .
    

Safety & Handling (SDS Summary)

While a valuable intermediate, the hydrochloride salt poses specific hazards typical of quinoline amines.

Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.[3]
Skin Irritation H315Causes skin irritation.[3][4][5]
Eye Irritation H319Causes serious eye irritation.[3][4][5]
STOT-SE H335May cause respiratory irritation.[3][5]

Handling Protocol: Always handle in a fume hood wearing nitrile gloves and safety goggles. In case of contact, rinse immediately with water for 15 minutes.

References

  • Vertex Pharmaceuticals/Harvard University. (2014). BMP inhibitors and methods of use thereof. WO2014160203A2. Link

    • Context: Citations of (quinolin-7-yl)methanamine as a substituent in ALK2 inhibitors.
  • Cuny, G. D., et al. (2008). Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4388-4392. Link

    • Context: Establishes the quinoline scaffold as a replacement for pyridine to improve potency in BMP inhibitors.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123608 (Aminolevulinic Acid Hydrochloride). Link

    • Context: General properties of amine hydrochloride salts and handling.
  • Mao, X., et al. (2013). Small-Molecule Inhibition of c-Met Kinase. Journal of Medicinal Chemistry. Link

    • Context: Quinoline-based scaffolds in c-Met inhibition.

Sources

(Quinolin-7-yl)methanamine Hydrochloride: A Technical Guide to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile synthetic handles have given rise to a vast and diverse array of biologically active molecules, spanning a remarkable spectrum of therapeutic areas.[1][2][3] From the historical triumphs of quinine in combating malaria to the modern-day arsenal of quinoline-based kinase inhibitors in oncology, this scaffold has consistently proven its worth in the relentless pursuit of novel therapeutics.[3] This technical guide delves into the biological significance of a key quinoline building block, (Quinolin-7-yl)methanamine hydrochloride . While primarily recognized as a crucial intermediate in the synthesis of more complex bioactive compounds, understanding its inherent chemical properties and the biological activities of the molecules derived from it is paramount for researchers, scientists, and drug development professionals. This document will explore the known and potential biological landscape of this compound, not as an exhaustive list of its every application, but as a foundational resource to inspire and guide future discovery.

Chemical Properties and Synthetic Utility

(Quinolin-7-yl)methanamine hydrochloride is a salt of the primary amine, 7-(aminomethyl)quinoline. The hydrochloride form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of synthetic transformations.

PropertyValueReference
Molecular FormulaC10H11ClN2PubChem
Molecular Weight194.66 g/mol PubChem
AppearanceOff-white to pale yellow solidCommercial Suppliers
SolubilitySoluble in water and polar organic solventsGeneral Chemical Knowledge

The primary amine functionality at the 7-position of the quinoline ring is the key to its synthetic versatility. It serves as a nucleophilic handle for the introduction of a wide range of substituents, enabling the construction of diverse chemical libraries for biological screening.[4]

Biological Landscape: A Gateway to Diverse Pharmacological Activities

While direct and extensive biological activity data for (Quinolin-7-yl)methanamine hydrochloride is not prominently available in public literature, its significance lies in its role as a precursor to a multitude of potent and specific bioactive agents. The following sections will explore the major therapeutic areas where derivatives of this scaffold have made a significant impact.

Anticancer Activity: Targeting the Engines of Malignancy

The quinoline scaffold is a well-established pharmacophore in oncology.[1][2] Derivatives of (Quinolin-7-yl)methanamine are integral to the synthesis of potent enzyme inhibitors that target key signaling pathways implicated in cancer progression.

2.1.1. Kinase Inhibition:

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The aminomethyl group of (Quinolin-7-yl)methanamine serves as a crucial attachment point for pharmacophores that bind to the ATP-binding site of various kinases.

Diagram: General Kinase Inhibitor Synthesis Workflow

G cluster_synthesis Synthetic Pathway cluster_screening Biological Evaluation Start (Quinolin-7-yl)methanamine Hydrochloride Reaction Amide Coupling / Reductive Amination with various building blocks (R-COOH, R-CHO) Start->Reaction Nucleophilic attack Product Quinoline-based Kinase Inhibitor Library Reaction->Product Formation of diverse derivatives Assay Kinase Inhibition Assay (e.g., LanthaScreen™, Kinase-Glo®) Product->Assay Screening CellAssay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) Assay->CellAssay Validation in cellular context Hit Identification of Potent Kinase Inhibitors CellAssay->Hit Hit identification

Caption: Synthetic and screening workflow for kinase inhibitors.

2.1.2. DNA Intercalation and Topoisomerase Inhibition:

The planar aromatic rings of the quinoline nucleus can intercalate between the base pairs of DNA, leading to cell cycle arrest and apoptosis. Furthermore, derivatives can be designed to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[3]

Diagram: Mechanism of DNA Intercalation and Topoisomerase Inhibition

G cluster_mechanism Molecular Mechanism Compound (Quinolin-7-yl)methanamine Derivative DNA DNA Double Helix Compound->DNA Intercalation Topoisomerase Topoisomerase Enzyme Compound->Topoisomerase Inhibition Cleavage DNA Strand Breakage Topoisomerase->Cleavage prevents re-ligation Apoptosis Cellular Apoptosis Cleavage->Apoptosis

Caption: DNA intercalation and topoisomerase inhibition by quinoline derivatives.

Antimalarial Activity: A Legacy of Fighting Parasites

The quinoline core is synonymous with antimalarial drugs like chloroquine and primaquine.[1] The 7-aminoquinoline scaffold is particularly important for activity against Plasmodium falciparum. The basic side chain, often introduced via the aminomethyl group, is thought to be crucial for accumulating in the acidic food vacuole of the parasite, where it interferes with heme detoxification.

Anti-inflammatory and Antimicrobial Potential

Quinoline derivatives have demonstrated a broad range of other biological activities, including anti-inflammatory and antimicrobial effects.[1][2] These activities are often attributed to the inhibition of various enzymes and interference with microbial cellular processes.

Experimental Protocols for Biological Evaluation

The following are representative, detailed protocols for assessing the biological activity of compounds derived from (Quinolin-7-yl)methanamine hydrochloride. These protocols are intended as a guide and may require optimization based on the specific compound and biological target.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to a kinase of interest.

Materials:

  • Kinase of interest (e.g., EGFR, Src)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (derived from (Quinolin-7-yl)methanamine hydrochloride)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound, Eu-labeled antibody, and the kinase.

  • Incubate for 60 minutes at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 620 nm and 665 nm.

  • Calculate the emission ratio (665/620) and plot against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method for assessing the cytotoxic or cytostatic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Diagram: Experimental Workflow for Biological Evaluation

G Start (Quinolin-7-yl)methanamine Derivative Library PrimaryAssay Primary Screening (e.g., Kinase Inhibition Assay) Start->PrimaryAssay HitIdentification Hit Identification (Potent Compounds) PrimaryAssay->HitIdentification SecondaryAssay Secondary Screening (e.g., Cell Proliferation Assay) HitIdentification->SecondaryAssay LeadCandidate Lead Candidate SecondaryAssay->LeadCandidate

Caption: A typical workflow for identifying lead compounds.

Conclusion and Future Perspectives

(Quinolin-7-yl)methanamine hydrochloride is a valuable and versatile building block in the synthesis of biologically active molecules. While it may not possess significant intrinsic biological activity, its role as a scaffold for generating diverse libraries of compounds for drug discovery is undeniable. The rich history and continued success of quinoline-based drugs underscore the importance of this chemical class. Future research will undoubtedly continue to leverage the synthetic accessibility of (Quinolin-7-yl)methanamine hydrochloride to explore new chemical space and develop novel therapeutics targeting a wide range of diseases. The strategic derivatization of this core, guided by a deep understanding of structure-activity relationships, will pave the way for the next generation of quinoline-based medicines.

References

  • Jain, S., & Singh, P. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(45), 28248-28267.
  • (Quinolin-7-yl)methanamine hydrochloride. PubChem. Retrieved from [Link]

  • Musiol, R. (2017). Quinoline derivatives as anticancer agents. Current medicinal chemistry, 24(29), 3131-3151.
  • (Quinolin-7-yl)methanamine hydrochloride. MySkinRecipes. Retrieved from [Link]

  • Baruah, L., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21384-21415.
  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
  • Eurtivong, C., & Reynisson, J. (2018). Defining the quinoline scaffold: a review. Future Medicinal Chemistry, 10(2), 229-247.
  • Li, Q., & You, Q. (2016). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
  • The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. ACS Publications. Retrieved from [Link]

  • Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. PMC - NIH. Retrieved from [Link]

  • Development and Testing of Druglike Screening Libraries. PMC - NIH. Retrieved from [Link]

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(Quinolin-7-yl)methanamine: A Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved therapeutics.[1] This guide focuses on (Quinolin-7-yl)methanamine, a key synthetic intermediate, and explores its potential as a foundational structure for the discovery and development of next-generation kinase inhibitors. While direct extensive biological profiling of the hydrochloride salt of this specific compound is not widely published, its structural features, combined with a wealth of data on analogous 7-substituted quinoline derivatives, point toward significant therapeutic potential, particularly in oncology. This document will synthesize the available evidence to identify high-probability kinase targets, outline robust experimental workflows for target validation and characterization, and provide a framework for leveraging this scaffold in drug discovery programs.

The Quinoline Scaffold in Kinase Inhibition: A Paradigm of Success

Protein kinases, as central regulators of cellular signaling, are among the most critical targets in modern drug discovery, especially for cancer therapy.[2] The quinoline core has proven to be an exceptionally effective framework for designing kinase inhibitors. Its rigid bicyclic structure provides a stable platform for the precise orientation of pharmacophoric groups into the ATP-binding pocket of kinases. Furthermore, the quinoline ring system is amenable to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Several FDA-approved kinase inhibitors, such as bosutinib (Abl/Src inhibitor), lenvatinib (VEGFR/RET inhibitor), and cabozantinib (c-Met/VEGFR2 inhibitor), feature a quinoline core, underscoring its clinical and commercial significance.[1] The (Quinolin-7-yl)methanamine scaffold is particularly noteworthy. The amine functionality at the 7-position serves as a versatile chemical handle for derivatization, enabling the exploration of a vast chemical space and the generation of extensive compound libraries for high-throughput screening.

High-Probability Therapeutic Targets for (Quinolin-7-yl)methanamine Derivatives

Based on structure-activity relationship (SAR) studies of analogous quinoline-based inhibitors, several kinase families emerge as high-potential targets for derivatives of (Quinolin-7-yl)methanamine.[4] The substitution at the 7-position can significantly influence the inhibitor's interaction with the solvent-exposed region of the kinase domain, thereby driving selectivity.

Receptor Tyrosine Kinases (RTKs)
  • c-Met (Hepatocyte Growth Factor Receptor): Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, including those of the liver, pancreas, and breast.[1] Several potent c-Met inhibitors feature 6,7-disubstituted quinoline cores. The 7-position substituent often extends into a solvent-accessible region, and the aminomethyl group of (Quinolin-7-yl)methanamine provides an ideal anchor point for building moieties that can enhance binding affinity and selectivity. A novel series of N(1)-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(4)-arylidenesemicarbazide derivatives were synthesized and showed potent c-Met kinase inhibition, with the most promising compound having an IC50 of 1.4 nM.[4]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a well-established target in oncology.[2] The multi-kinase inhibitors lenvatinib and cabozantinib, both containing a quinoline scaffold, have demonstrated potent VEGFR-2 inhibition. The design of derivatives from the (Quinolin-7-yl)methanamine scaffold could lead to novel VEGFR-2 inhibitors with distinct selectivity profiles.

  • EGFR (Epidermal Growth Factor Receptor): While many successful EGFR inhibitors are based on the quinazoline scaffold, the closely related quinoline core has also been explored.[5][6] The development of inhibitors targeting specific EGFR mutations remains a key objective. The versatility of the 7-aminomethyl group allows for the creation of derivatives that could potentially target wild-type or mutant forms of EGFR.

Non-Receptor Tyrosine Kinases
  • Src Family Kinases (SFKs): Src is a proto-oncogene involved in cell proliferation, differentiation, and motility. The FDA-approved drug bosutinib is a potent Src inhibitor. A series of 8-anilinoimidazo[4,5-g]quinoline-7-carbonitriles has been evaluated as Src kinase inhibitors, highlighting the importance of substitutions around the 7-position of the quinoline ring for potent inhibition.[7]

Other Kinase Families
  • NAK (Numb-associated kinase) Family (e.g., GAK): Recent studies have identified 4,6-disubstituted quinoline derivatives as selective inhibitors of the NAK family of kinases, with nanomolar potency against cyclin G-associated kinase (GAK).[8] This suggests that derivatives of (Quinolin-7-yl)methanamine could be explored for their potential against these less-drugged kinases, which are involved in cellular processes like membrane trafficking.

The following diagram illustrates the central role of these kinases in oncogenic signaling pathways, representing the primary therapeutic landscape for novel inhibitors derived from the (Quinolin-7-yl)methanamine scaffold.

Kinase_Signaling_Pathways Potential Kinase Targets and Downstream Pathways RTKs Receptor Tyrosine Kinases (c-Met, VEGFR-2, EGFR) PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway RTKs->PI3K/AKT/mTOR Pathway Phosphorylates RAS/MAPK Pathway RAS/MAPK Pathway RTKs->RAS/MAPK Pathway Phosphorylates Cellular Outcomes Proliferation, Angiogenesis, Metastasis, Survival PI3K/AKT/mTOR Pathway->Cellular Outcomes Src Src Src->RTKs Modulates Src->Cellular Outcomes RAS/MAPK Pathway->Cellular Outcomes

Caption: Potential Kinase Targets and Downstream Pathways.

Quantitative Data for Representative Quinoline-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
6,7-disubstituted-4-phenoxy-quinoline semicarbazonec-Met1.4[4]
4,6-disubstituted quinolineGAK<100 (nanomolar range)[8]
7-aminoalkoxy-4-aryloxy-quinazolineMulti-tyrosine kinases330 - 5020[9]
8-anilinoimidazo[4,5-g]quinoline-7-carbonitrileSrcPotent inhibitors identified[7]

Experimental Protocols for Target Identification and Validation

A systematic approach is crucial to identify and validate the therapeutic targets of novel compounds derived from the (Quinolin-7-yl)methanamine scaffold. The following protocols outline a robust workflow from initial screening to cellular target engagement confirmation.

Workflow for Kinase Inhibitor Discovery and Validation

The diagram below illustrates a typical workflow for identifying and validating kinase inhibitors.

Kinase_Inhibitor_Workflow BiochemScreen Biochemical Kinase Panel Screening (e.g., ADP-Glo Assay) HitID Hit Identification (Potency & Selectivity) BiochemScreen->HitID CellScreen Cellular Proliferation Assays (e.g., MTT, CellTiter-Glo) HitID->CellScreen TargetEngage Cellular Target Engagement (CETSA) CellScreen->TargetEngage LeadOpt Lead Optimization TargetEngage->LeadOpt

Caption: Workflow for Kinase Inhibitor Discovery.

Protocol 1: Broad-Spectrum Kinase Panel Screening (Biochemical Assay)

Objective: To identify the primary kinase targets of a (Quinolin-7-yl)methanamine derivative from a large panel of recombinant kinases. The ADP-Glo™ Kinase Assay is a suitable high-throughput method.

Principle: This assay quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced. The amount of ADP is determined by converting it to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute recombinant kinases and substrates in the appropriate buffer.

    • Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.

    • Prepare ATP solution at a concentration near the Km for each kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that a hit compound directly binds to its putative kinase target within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the thermal stability of the protein. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[10]

Methodology:

  • Cell Treatment:

    • Culture a relevant cancer cell line to ~80% confluency.

    • Treat cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Fractionation and Protein Quantification:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion and Future Directions

(Quinolin-7-yl)methanamine hydrochloride represents a valuable and versatile starting point for the design and synthesis of novel kinase inhibitors. The wealth of existing knowledge on quinoline-based therapeutics provides a strong foundation for targeting key oncogenic kinases such as c-Met, VEGFR-2, and Src. The synthetic tractability of the 7-aminomethyl group allows for the rapid generation of diverse chemical libraries, which can be efficiently screened using the high-throughput biochemical and cellular assays outlined in this guide.

Future efforts should focus on synthesizing and profiling a focused library of (Quinolin-7-yl)methanamine derivatives against a panel of clinically relevant kinases. Promising hits should then be subjected to rigorous target validation using techniques like CETSA to confirm on-target activity in a cellular context. Subsequent lead optimization efforts can then focus on improving potency, selectivity, and drug-like properties to develop next-generation kinase inhibitors with the potential for significant therapeutic impact.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Archiv der Pharmazie. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Pharmaceuticals. [Link]

  • Quinoline Derivatives Kill Mycobacterium Tuberculosis by Activating Glutamate Kinase. (2019). Cell Chemical Biology. [Link]

  • Drug Discovery - Inhibitor. (n.d.). Chemical-Konomics. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Molecules. [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. (n.d.). Molecules. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science. [Link]

  • 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. [Link]

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. (2022). MDPI. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. [Link]

  • (Quinolin-5-yl)methanamine. (n.d.). PubChem. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). ACS Omega. [Link]

  • (2-Quinolyl)methylamine hydrochloride. (n.d.). PubChem. [Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors... (n.d.). ResearchGate. [Link]

  • Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. [Link]

  • (R)-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride. (n.d.). PubChem. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors. (2016). Journal of American Science. [Link]

  • Cyclopentyl(quinolin-6-yl)methanamine. (n.d.). PubChem. [Link]

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  • Methacholine Chloride. (n.d.). PubChem. [Link]

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The Strategic Intermediate: A Technical Guide to (Quinolin-7-yl)methanamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

(Quinolin-7-yl)methanamine hydrochloride has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted therapeutics. Its rigid quinoline scaffold, coupled with a reactive primary amine, provides a versatile platform for the synthesis of a diverse array of bioactive molecules. This guide offers an in-depth exploration of the synthesis, characterization, and applications of this compound, with a focus on its role in the generation of kinase inhibitors and fluorescent probes.

Physicochemical Properties and Characterization

(Quinolin-7-yl)methanamine hydrochloride is a salt, which typically enhances the solubility and stability of the parent amine, a desirable characteristic for pharmaceutical development.[1] The quinoline core itself is a weak tertiary base.[1]

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₁ClN₂N/A
Molecular Weight194.66 g/mol N/A
Boiling Point314.7±17.0 °CCommercial Supplier Data
Density1.156±0.06 g/cm³Commercial Supplier Data
pKa8.56±0.30Commercial Supplier Data

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methylene (-CH₂-) protons, and a broad signal for the amine (-NH₃⁺) protons. The chemical shifts of the aromatic protons are influenced by the position of the substituent and the nitrogen atom in the quinoline ring.

    • ¹³C NMR will display distinct signals for the ten carbon atoms of the quinoline-methanamine backbone. The carbon atoms of the heterocyclic ring typically resonate at a lower field compared to those of the benzene ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the primary amine salt, C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the free base, (Quinolin-7-yl)methanamine, confirming the molecular weight.

Synthesis of (Quinolin-7-yl)methanamine Hydrochloride

One practical approach begins with a substituted aniline and utilizes a classic quinoline synthesis, such as the Doebner-von Miller reaction, followed by functional group manipulation at the 7-position.

Proposed Synthetic Pathway:

Synthesis_Pathway A m-Toluidine D 7-Methylquinoline A->D B Glycerol B->D C Oxidizing Agent (e.g., Nitrobenzene) C->D F 7-(Bromomethyl)quinoline D->F Radical Bromination E N-Bromosuccinimide (NBS) E->F H 7-(Azidomethyl)quinoline F->H Nucleophilic Substitution G Sodium Azide (NaN₃) G->H J (Quinolin-7-yl)methanamine H->J Reduction I Reducing Agent (e.g., H₂/Pd-C or LiAlH₄) I->J L (Quinolin-7-yl)methanamine hydrochloride J->L Salt Formation K HCl in inert solvent K->L

A plausible synthetic route to the target compound.

Step-by-Step Methodology:

  • Skraup or Doebner-von Miller Synthesis of 7-Methylquinoline:

    • Rationale: These are classic and robust methods for constructing the quinoline ring system.[4] The Skraup synthesis involves the reaction of an aniline (in this case, m-toluidine) with glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a more general approach that can utilize α,β-unsaturated aldehydes or ketones.

    • Protocol Outline (Skraup Synthesis):

      • Carefully add concentrated sulfuric acid to a mixture of m-toluidine, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).

      • Heat the mixture under reflux for several hours. The reaction is highly exothermic and requires careful temperature control.

      • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude 7-methylquinoline.

      • Purify the product by steam distillation or column chromatography.

  • Radical Bromination to 7-(Bromomethyl)quinoline:

    • Rationale: The methyl group at the 7-position can be selectively halogenated at the benzylic position using a radical initiator.

    • Protocol Outline:

      • Dissolve 7-methylquinoline in a suitable solvent like carbon tetrachloride.

      • Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

      • Reflux the mixture under irradiation with a UV lamp to initiate the reaction.

      • Monitor the reaction by TLC. Upon completion, filter the succinimide byproduct and concentrate the filtrate to obtain the crude 7-(bromomethyl)quinoline.

  • Nucleophilic Substitution to 7-(Azidomethyl)quinoline:

    • Rationale: The bromide is a good leaving group and can be readily displaced by an azide nucleophile. The azide can then be reduced to the primary amine in a subsequent step.

    • Protocol Outline:

      • Dissolve 7-(bromomethyl)quinoline in a polar aprotic solvent like DMF.

      • Add sodium azide and stir the reaction at room temperature until the starting material is consumed.

      • Extract the product with a suitable organic solvent and wash with water to remove inorganic salts.

  • Reduction to (Quinolin-7-yl)methanamine:

    • Rationale: The azide group can be cleanly reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.

    • Protocol Outline:

      • Dissolve 7-(azidomethyl)quinoline in a solvent such as ethanol or methanol.

      • Add a palladium on carbon (Pd/C) catalyst.

      • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

      • Filter the catalyst and concentrate the solvent to yield (Quinolin-7-yl)methanamine.

  • Formation of the Hydrochloride Salt:

    • Rationale: The final step involves the protonation of the basic amine with hydrochloric acid to form the more stable and often more water-soluble hydrochloride salt.[1]

    • Protocol Outline:

      • Dissolve the purified (Quinolin-7-yl)methanamine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or dichloromethane).[5]

      • Slowly add a solution of hydrogen chloride in the same or a compatible solvent.

      • The hydrochloride salt will precipitate out of the solution.

      • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Applications in Drug Discovery

The primary utility of (Quinolin-7-yl)methanamine hydrochloride lies in its role as a versatile intermediate for the synthesis of high-value compounds, particularly in the realm of oncology and bio-imaging.

Kinase Inhibitors

The quinoline scaffold is a "privileged" structure in medicinal chemistry, frequently found in FDA-approved kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[7] (Quinolin-7-yl)methanamine provides a key entry point for the synthesis of potent and selective kinase inhibitors. The primary amine serves as a handle for introducing various side chains that can interact with specific residues in the kinase active site, thereby modulating the inhibitor's potency and selectivity.

Kinase_Inhibitor_Synthesis A (Quinolin-7-yl)methanamine C Amide Coupling A->C B Carboxylic Acid or Activated Acyl Derivative B->C D Quinoline-based Kinase Inhibitor C->D

General scheme for kinase inhibitor synthesis.

Mechanism of Action of Quinoline-Based Kinase Inhibitors:

Many quinoline-based kinase inhibitors function by competing with ATP for binding to the enzyme's active site. The quinoline core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents introduced via the aminomethyl linker at the 7-position can then occupy adjacent hydrophobic pockets or form additional interactions, leading to high affinity and selectivity for the target kinase.

Examples of Targeted Kinases:

Quinoline-based inhibitors have been developed to target a wide range of kinases implicated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Src kinase[7]

  • c-Met[8]

  • RET kinase[8]

Fluorescent Probes

The inherent fluorescence of the quinoline ring system makes it an attractive scaffold for the development of fluorescent probes for bio-imaging.[9] The photophysical properties of quinoline derivatives, such as their excitation and emission wavelengths and quantum yields, can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups.[10]

The aminomethyl group of (Quinolin-7-yl)methanamine can be readily derivatized to introduce functionalities that can act as recognition elements for specific analytes or cellular components. For instance, it can be reacted with fluorophores to create FRET (Förster Resonance Energy Transfer) probes or with moieties that exhibit changes in their fluorescence upon binding to a target.

Fluorescent_Probe_Synthesis A (Quinolin-7-yl)methanamine C Coupling Reaction A->C B Fluorophore or Recognition Moiety B->C D Quinoline-based Fluorescent Probe C->D

General scheme for fluorescent probe synthesis.

Principles of Quinoline-Based Fluorescent Probes:

  • Intramolecular Charge Transfer (ICT): The introduction of electron-donating and electron-withdrawing groups on the quinoline ring can lead to an ICT state upon photoexcitation. The emission properties of such probes are often sensitive to the polarity of their microenvironment, making them useful for studying cellular membranes and protein binding events.[10]

  • Analyte Recognition: The amine group can be modified to create a binding site for specific ions or small molecules. Binding of the analyte can modulate the photophysical properties of the quinoline fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.

Conclusion

(Quinolin-7-yl)methanamine hydrochloride is a valuable and versatile building block in modern drug discovery and chemical biology. Its straightforward, albeit not explicitly documented, synthesis and the reactivity of its primary amine handle make it an ideal starting point for the creation of diverse molecular libraries. Its primary application as a precursor to potent kinase inhibitors underscores its importance in the development of targeted cancer therapies. Furthermore, the inherent photophysical properties of the quinoline core open up exciting possibilities for the design of novel fluorescent probes for bio-imaging and sensing applications. As the demand for more sophisticated and selective therapeutic and diagnostic agents continues to grow, the strategic importance of intermediates like (Quinolin-7-yl)methanamine hydrochloride is set to increase.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • European Patent Office. (2012, February 21). SUBSTITUTED QUINOLINE COMPOUNDS - EP 2680886 B1.
  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • Google Patents. (n.d.). US4617395A - Preparation of quinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. (2015, October 24). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • MDPI. (2024, July 15). Computational NMR Study of Benzothienoquinoline Heterohelicenes.
  • NIH. (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.
  • NIH. (2026, January 10). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Journal of American Science. (2016, April 6). Quinoline-based small molecules as effective protein kinases inhibitors.
  • ACS Publications. (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution.
  • CN104961680A - hydrochloride of N-(4-{[6,7-bis(methoxy)quinoline-4-yl]oxy}phenyl). (n.d.). Google Patents.
  • RUN. (2025, September 11). Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbit[11]uril Complexes for. Retrieved from

  • MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.
  • The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals.
  • PubMed. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • Google Patents. (n.d.). US20070123708A1 - Process for the synthesis of quinoline derivatives.
  • NIH. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[11]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from

  • ResearchGate. (n.d.). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).

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An In-depth Technical Guide to the Safe Handling of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for (Quinolin-7-yl)methanamine hydrochloride. As a quinoline derivative, this compound warrants careful handling due to its potential toxicological properties. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively, ensuring both personal safety and the integrity of their research. The structure of this guide is designed to provide a logical flow of information, from understanding the inherent hazards to implementing practical safety measures in the laboratory.

Chemical and Physical Properties

PropertyPredicted/Inferred ValueSource
Molecular FormulaC₁₀H₁₁ClN₂[1]
Molecular Weight194.66 g/mol [1]
Boiling Point314.7±17.0 °C (Predicted)[2]
Density1.156±0.06 g/cm3 (Predicted)[2]
pKa8.56±0.30 (Predicted)[2]
AppearanceSolid, likely a crystalline powderGeneral knowledge of amine hydrochlorides

Hazard Identification and Toxicological Profile

The primary hazards associated with (Quinolin-7-yl)methanamine hydrochloride are extrapolated from data on quinoline and its derivatives. The GHS classification for similar compounds indicates the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quinoline itself is classified as a possible human carcinogen (Group C) by the U.S. Environmental Protection Agency (EPA) and is suspected of causing genetic defects.[3][4] Chronic exposure to quinoline has been shown to cause liver damage in animal studies.[4] The mechanism of quinoline-induced carcinogenicity may be related to its mitogenic activity and its ability to form DNA adducts after metabolic activation.[4] Quinoline derivatives have been shown to act as antiproliferative agents by intercalating with DNA.[5]

Toxicological Summary:

EndpointEffectSpeciesSource
Acute Oral ToxicityHarmfulInferredGHS Classification
Skin IrritationIrritantInferredGHS Classification
Eye IrritationSerious IrritantInferredGHS Classification
Respiratory IrritationIrritantInferredGHS Classification
CarcinogenicityPossible Human Carcinogen (for Quinoline)Rat, Mouse[3][4]
MutagenicitySuspected Mutagen (for Quinoline)In vitro studies[4]
Target OrgansLiver, Skin, Eyes, Respiratory SystemRat, Mouse[4][6]

Safe Handling and Storage

A proactive approach to safety is paramount when working with (Quinolin-7-yl)methanamine hydrochloride. The following procedures are based on the principles of risk minimization and exposure prevention.

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment.

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended, especially when handling the pure compound or concentrated solutions.[7]

  • Body Protection: A laboratory coat must be worn and kept fully fastened. For larger quantities, a chemical-resistant apron is advised.[7]

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.

Workplace Practices

Adherence to good laboratory practices is essential for minimizing risk.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][9] Do not eat, drink, or apply cosmetics in the laboratory.[9]

  • Avoid Aerosol Generation: Handle the solid material carefully to avoid creating dust. When making solutions, add the solid to the solvent slowly.

  • Labeling: All containers of (Quinolin-7-yl)methanamine hydrochloride must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

  • Access Control: Access to areas where this compound is used should be restricted to authorized personnel.[9]

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[10]

  • Containers: Keep containers tightly closed.

  • Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[10]

Reactivity and Incompatibility

Understanding the chemical reactivity of (Quinolin-7-yl)methanamine hydrochloride is critical for safe handling and experimental design.

  • Acids and Bases: As an amine hydrochloride, it will react with strong bases to liberate the free amine. It is a salt of a weak base (the amine) and a strong acid (HCl), so it will likely form an acidic solution in water. The free amine is basic and will react with acids to form salts.[11][12][13]

  • Oxidizing Agents: Quinoline and its derivatives can react with strong oxidizing agents. Such reactions may be vigorous and should be avoided.[10]

  • Thermal Decomposition: Amine hydrochlorides, when heated, can decompose to release the free amine and hydrogen chloride gas, both of which are hazardous.[14] At high temperatures, in the presence of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides can be formed.[10]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spill Response

The appropriate response to a spill depends on its size and location.

Diagram: Spill Response Workflow

SpillResponse Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (<1g in fume hood) Assess->SmallSpill Minor LargeSpill Large Spill (>1g or outside hood) Assess->LargeSpill Major Cleanup Trained Personnel Clean Up Spill SmallSpill->Cleanup Evacuate Evacuate Area & Alert Others LargeSpill->Evacuate CallHelp Call Emergency Response (e.g., EHS) Evacuate->CallHelp CallHelp->Cleanup Decontaminate Decontaminate Area and Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Small Spill (e.g., <1 gram inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE (lab coat, double gloves, safety goggles, and face shield).

  • Contain the spill with an absorbent material suitable for chemical spills.

  • Gently cover the powdered spill with a damp paper towel to avoid raising dust.[15][16]

  • Carefully wipe up the spill, working from the outside in.

  • Decontaminate the area with a suitable cleaning agent, followed by a rinse with water.[15]

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Wash hands thoroughly after cleanup.

Large Spill (e.g., >1 gram or any spill outside of a fume hood):

  • Evacuate the area immediately and alert others.[15]

  • Restrict access to the spill area.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • If safe to do so, increase ventilation to the area.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

(Quinolin-7-yl)methanamine hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.

Diagram: Hazardous Waste Disposal Protocol

WasteDisposal Start Generate Waste Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Containerize Use Approved, Labeled Hazardous Waste Container Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store Arrange Arrange for Pickup by Licensed Waste Disposal Vendor Store->Arrange End Proper Disposal Arrange->End

Caption: Protocol for the disposal of hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless approved by your institution's EHS department. Keep solid and liquid waste separate.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, concentration, and hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management service. Follow all local, state, and federal regulations for hazardous waste disposal.[17][18][19]

Conclusion

(Quinolin-7-yl)methanamine hydrochloride is a valuable compound in research and drug development, but it must be handled with the respect it deserves as a potentially hazardous chemical. By understanding its toxicological profile, implementing robust engineering controls and PPE, adhering to safe work practices, and being prepared for emergencies, researchers can work with this compound safely and responsibly. This guide provides a framework for safe handling, but it is essential to supplement this information with institution-specific safety protocols and to consult the Safety Data Sheet (SDS) for the most current information.

References

  • Penta. (2023, May 13).
  • European Chemicals Agency.
  • Minnesota Department of Health. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Quinoline.
  • Chemistry For Everyone. (2023, August 2).
  • [Source on anticancer mechanism of quinoline deriv
  • PubChem. (n.d.). Quinoline.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.
  • UBC Safety & Risk Services. (2017, December 8). Cytotoxic Spill Cleanup Procedure.
  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contamin
  • ChemicalBook. (2023, October 14). (Quinolin-7-yl)methanamin hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Centers for Disease Control and Prevention. (2016, December 21). NIOSH Chemical Carcinogen Policy.
  • [Source on occupational exposure limits for quinoline, e.g.
  • [Source on amine salt formation, e.g., an organic chemistry resource]
  • Echemi. (n.d.). (2-METHYL-1,2,3,4-TETRAHYDRO-QUINOLIN-4-YL)
  • [Source on quinoline structures, e.g.
  • U.S. Environmental Protection Agency. (2019, February 22). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • NHS England. (2017, September 28). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug.
  • Regulations.gov. (n.d.).
  • Chemguide. (n.d.). Amines as bases.
  • American Society of Health-System Pharmacists. (n.d.). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • [Source on safe handling of cytotoxics, e.g., a peer-reviewed article]
  • [Source on quinoline synthesis, e.g., a chemistry journal article]
  • Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
  • European Chemicals Agency. (n.d.). Quinolin-8-ol - Brief Profile.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • DVM360. (2008, March 7). Handling accidental spills of cytotoxic drugs.
  • [Source on recovery of amines
  • [Source on amines as bases, e.g., a chemistry textbook]
  • Stericycle. (2023, May 20). The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine.
  • Chemos GmbH&Co.KG. (2019, April 11).
  • European Chemicals Agency. (n.d.).
  • ChemicalBook. (2023, October 14). (Quinolin-7-yl)methanamin hydrochloride.
  • [Source on handling highly toxic chemicals, e.g., a university safety manual]
  • Quora. (2018, March 4). What is the reaction between hydrochloric and amine?
  • [Source on heterocyclic compounds in anticancer drug development, e.g., a review article]
  • [Source on quinoline for anticancer activities, e.g., a review article]
  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • [Source on thermal stability of amines, e.g., a research article]
  • Scotia Health. (2021, January 12). Cytotoxic Drug Spill Clean-Up/Exposure - Policy.
  • [Source on anticancer effect of a quinoline deriv
  • [Source on synthesis of quinolines, e.g., a chemistry journal]
  • [Source on thermal degradation of amines, e.g., a research article]
  • Wikipedia. (n.d.). Thermal decomposition.
  • Cayman Chemical. (n.d.). 8-Isoquinoline methanamine (hydrochloride).

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Technical Profile & Solubility Protocol: (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Quinolin-7-yl)methanamine hydrochloride (CAS: 1446282-13-8 / 773092-54-9) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors and fluorescent probes. Its structural core—a bicyclic quinoline ring substituted with a primary aminomethyl group—provides a versatile scaffold for fragment-based drug discovery (FBDD).

While the quinoline moiety is inherently lipophilic, the hydrochloride salt form dramatically alters the solubility landscape, enabling aqueous processing but introducing pH-dependent precipitation risks. This guide provides a comprehensive analysis of its solubility behavior, theoretical physicochemical parameters, and validated protocols for experimental determination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the solubility of this compound requires a precise analysis of its ionization states. The molecule possesses two basic centers: the quinoline nitrogen and the primary amine.

ParameterDataNotes
IUPAC Name 1-(Quinolin-7-yl)methanamine hydrochloride
Common Synonyms 7-(Aminomethyl)quinoline HCl; 7-AMQ·HCl
CAS Number 1446282-13-8 (HCl salt); 773092-54-9 (General)Verify batch-specific CAS as salt stoichiometry varies.
Molecular Formula C₁₀H₁₀N₂[1] · xHClTypically supplied as mono- or dihydrochloride.
Molecular Weight 194.66 g/mol (Monohydrochloride)Free base MW: 158.20 g/mol
Predicted pKa₁ ~4.9 (Quinoline N)Protonated at low pH.
Predicted pKa₂ ~9.5 (Primary Amine)Protonated at neutral/low pH.
Ionization & Solubility Logic

The solubility of (Quinolin-7-yl)methanamine hydrochloride is dictated by the pH of the solvent system.

  • pH < 4.0: The molecule exists predominantly as a dication (both nitrogens protonated). Solubility is maximal.

  • pH 5.0 – 9.0: The molecule exists as a monocation (primary amine protonated). Solubility remains high in water but decreases in non-polar organics.

  • pH > 10.0: The molecule converts to the free base . Aqueous solubility drops precipitously; organic solubility (DCM, EtOAc) increases.

Solubility Landscape

Estimated Solubility Data

Note: Values below are expert estimates based on structural analogs (e.g., quinolin-6-ylmethanamine) and general amine salt physics. Batch-specific crystallinity can alter these values by ±20%.

SolventSolubility Estimate (25°C)ClassificationApplication
Water > 50 mg/mLHighly SolubleAqueous buffers, biological assays.
DMSO > 100 mMHighly SolubleStock solutions for HTS/screening.
Methanol > 25 mg/mLSolubleSynthesis, recrystallization.
Ethanol 10–20 mg/mLModerately SolubleCrystallization co-solvent.
Dichloromethane < 1 mg/mLInsolubleSalt form is insoluble; Free base is soluble.
Hexane/Ether NegligibleInsolubleUsed to precipitate the salt from reaction mixtures.
The pH-Solubility Interplay (Visualized)

The following diagram illustrates the critical relationship between pH, protonation state, and solvent compatibility.

SolubilityPathways cluster_0 Solubility Driver Dication Dication Form (pH < 4.0) High Water Sol. Insoluble in Organics Monocation Monocation Form (pH 5.0 - 9.0) Good Water Sol. Stable Solid State Dication->Monocation  Add Base (NaOH)    pKa ~ 4.9   FreeBase Free Base Form (pH > 10.0) Low Water Sol. High Organic Sol. Monocation->FreeBase  Add Base (NaOH)    pKa ~ 9.5   FreeBase->Monocation  Add HCl  

Figure 1: Speciation diagram showing the transition from highly water-soluble salt forms to the lipophilic free base.

Experimental Protocols

As specific literature values are often absent for intermediate salts, researchers must validate solubility empirically.

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Rapidly determining if a compound is soluble enough for a biological assay (e.g., 10 µM).

  • Preparation: Prepare a 10 mM stock solution in pure DMSO. Ensure the solid is completely dissolved (sonicate if necessary).

  • Dilution: Spike 2 µL of the DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Analysis: Analyze the filtrate via UV-Vis (254 nm) or LC-MS. Compare the peak area to a standard curve prepared in 100% DMSO (theoretical 100% recovery).

    • Calculation: Solubility (%) = (Area_PBS / Area_DMSO_Standard) × 100.

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation development and precise physicochemical characterization.

  • Saturation: Add excess solid (approx. 5–10 mg) to 1 mL of the target solvent (Water, Buffer pH 7.4, or Simulated Gastric Fluid) in a glass vial.

  • Equilibration: Cap the vial and stir/shake for 24 hours at 25°C.

    • Checkpoint: If the solution becomes clear, add more solid until a suspension persists.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter.

    • Note: Pre-saturate the filter with the solvent to prevent drug adsorption.

  • Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC.

    • HPLC Conditions: C18 Column, Water/Acetonitrile (+0.1% Formic Acid) gradient.

Implications for Drug Development[2][8]

Salt Selection & Stability

The hydrochloride salt is preferred over the free base due to:

  • Crystallinity: Higher melting point and better purification potential.

  • Bioavailability: Rapid dissolution in gastric fluid (pH 1.2).

  • Handling: Reduced volatility and oxidation susceptibility compared to the free amine.

Common Pitfalls
  • The "Oiling Out" Phenomenon: When neutralizing the HCl salt to generate the free base for organic extraction, the product may form an oil rather than a precipitate.

    • Solution: Use a biphasic mixture (DCM/Water) during neutralization to immediately capture the free base into the organic layer.

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic.[2] Store under desiccated conditions (-20°C) to prevent water uptake, which alters the effective molecular weight during weighing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18507529, (2-Quinolyl)methylamine hydrochloride (Analogous Structure). Retrieved from [Link][3]

  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Standard protocol reference for pH-solubility profiling).
  • Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Mechanistic grounding for HCl salt selection).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Quinolin-7-yl)methanamine hydrochloride is a significant heterocyclic compound that serves as a key building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. The methanamine hydrochloride substituent at the 7-position provides a crucial functional handle for further synthetic modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are essential for the accurate interpretation of spectroscopic data. The following diagram illustrates the structure of (Quinolin-7-yl)methanamine hydrochloride with the conventional numbering for the quinoline ring system.

Caption: Molecular structure of (Quinolin-7-yl)methanamine hydrochloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (Quinolin-7-yl)methanamine hydrochloride, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (Quinolin-7-yl)methanamine hydrochloride is expected to show a series of signals in the aromatic region corresponding to the quinoline ring protons, and signals in the aliphatic region for the methylene and ammonium protons. The hydrochloride salt form will result in the amine protons being observed as a broad singlet, and they will undergo deuterium exchange upon addition of D₂O.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~9.00dd1HH-2Doublet of doublets due to coupling with H-3 and H-4. Downfield shift due to proximity to the nitrogen atom.
~8.45d1HH-8Doublet, deshielded by the ring current.
~8.30br s3H-NH₃⁺Broad singlet due to quadrupolar relaxation and exchange. Will disappear upon D₂O exchange.
~8.10d1HH-5Doublet, part of the benzenoid ring system.
~7.80dd1HH-6Doublet of doublets.
~7.65dd1HH-3Doublet of doublets, coupled to H-2 and H-4.
~7.55d1HH-4Doublet, coupled to H-3.
~4.30s2H-CH₂-Singlet for the methylene protons adjacent to the quinoline ring and the ammonium group.

Interpretation and Causality:

  • Aromatic Region (7.0 - 9.0 ppm): The protons on the quinoline ring are all in the aromatic region and are deshielded due to the ring current. The H-2 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with adjacent protons, allowing for unambiguous assignment through techniques like COSY.

  • Aliphatic Region (~4.3 ppm): The methylene (-CH₂-) protons are adjacent to the electron-withdrawing quinoline ring and the positively charged ammonium group, leading to a significant downfield shift compared to a typical alkyl chain. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • Ammonium Protons (~8.3 ppm): In the hydrochloride salt, the amine is protonated to form an ammonium group (-NH₃⁺). These protons are acidic and exchangeable. Their signal is typically broad due to rapid exchange with residual water and quadrupolar effects of the nitrogen atom.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of (Quinolin-7-yl)methanamine hydrochloride in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The spectrum is then referenced to the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The quinoline ring will exhibit several signals in the aromatic region, while the methylene carbon will be in the aliphatic region.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~152.0C-2Downfield due to proximity to nitrogen.
~148.0C-8aQuaternary carbon.
~138.0C-7Quaternary carbon, attachment of the methanamine group.
~136.0C-4
~129.5C-4aQuaternary carbon.
~128.5C-5
~127.0C-6
~126.0C-8
~122.0C-3
~45.0-CH₂-Methylene carbon.

Interpretation and Causality:

  • Aromatic Region (120 - 155 ppm): The carbon atoms of the quinoline ring resonate in this region. The C-2 carbon is the most deshielded due to its direct attachment to the nitrogen atom. Quaternary carbons (C-4a, C-7, and C-8a) can be identified by their generally lower intensity and the absence of a signal in a DEPT-135 experiment.

  • Aliphatic Region (~45 ppm): The methylene carbon (-CH₂-) appears in the aliphatic region. Its chemical shift is influenced by the attached quinoline ring and the ammonium group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: The same NMR spectrometer as for ¹H NMR is used.

  • Data Acquisition: ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time is usually necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. The solvent signal is used for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (Quinolin-7-yl)methanamine hydrochloride will be characterized by vibrations of the quinoline ring and the aminium (-NH₃⁺) group.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
3000-2800Broad, Strong-NH₃⁺ stretching
1620-1580Medium-StrongC=C and C=N stretching (quinoline ring)
1600-1500Medium-NH₃⁺ asymmetric and symmetric bending
1500-1400MediumC=C stretching (quinoline ring)
850-750StrongAromatic C-H out-of-plane bending

Interpretation and Causality:

  • -NH₃⁺ Vibrations: The most prominent feature will be a broad and strong absorption in the 3000-2800 cm⁻¹ region, which is characteristic of the stretching vibrations of the ammonium group. The bending vibrations of the -NH₃⁺ group are expected in the 1600-1500 cm⁻¹ region.

  • Quinoline Ring Vibrations: The aromatic C-H stretching vibrations appear as a series of medium intensity bands above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline ring are found in the 1620-1400 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹) corresponding to C-H out-of-plane bending are also indicative of the substitution pattern on the aromatic ring.

Experimental Protocol for IR Spectroscopy (KBr Pellet):

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For (Quinolin-7-yl)methanamine hydrochloride, electrospray ionization (ESI) is a suitable technique, and the spectrum will show the molecular ion of the free base.

Predicted Mass Spectrometry Data (ESI+)

m/zAssignmentNotes
159.09[M+H]⁺Molecular ion of the free base, (C₁₀H₁₀N₂)H⁺. This will be the base peak.
158.08[M]⁺˙Radical cation of the free base.
142.06[M-NH₂]⁺Loss of the amino group.
129.06[C₉H₇N]⁺Quinoline cation.

Interpretation and Causality:

  • Molecular Ion: In positive ion ESI-MS, the hydrochloride salt will dissociate, and the free base will be protonated to give the [M+H]⁺ ion, where M is the free base (Quinolin-7-yl)methanamine. This will confirm the molecular weight of the free base (158.20 g/mol ).

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to involve the loss of the aminomethyl group. A common fragmentation pathway would be the cleavage of the C-C bond between the quinoline ring and the methylene group, leading to a fragment corresponding to the quinoline cation.

Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

  • Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like (Quinolin-7-yl)methanamine hydrochloride.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of (Quinolin-7-yl)methanamine HCl NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthesis->NMR Dissolve in deuterated solvent IR IR Spectroscopy Synthesis->IR Prepare KBr pellet MS Mass Spectrometry (ESI-MS) Synthesis->MS Prepare dilute solution Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Technical Report Purity->Report

Sources

(Quinolin-7-yl)methanamine Hydrochloride: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide provides an in-depth exploration of (Quinolin-7-yl)methanamine hydrochloride, a key building block for the synthesis of novel therapeutic agents. We will delve into its physicochemical properties, plausible synthetic routes, and critical role in the development of targeted therapies, particularly in oncology. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to accelerate research and development efforts.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, owing to its ability to interact with a wide range of biological targets.[1][2][3] Its rigid structure provides a well-defined framework for the orientation of functional groups, facilitating specific interactions with enzyme active sites and receptor binding pockets. Numerous quinoline-based drugs have received regulatory approval for the treatment of various diseases, including cancer, malaria, and inflammatory conditions.[2][4]

(Quinolin-7-yl)methanamine hydrochloride, in particular, serves as a versatile intermediate. The primary amine functionality at the 7-position offers a convenient handle for derivatization, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This guide will illuminate the path from this foundational molecule to potentially life-saving therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in synthesis and biological assays.

PropertyValueSource
CAS Number 773092-54-9[Vendor Data]
Molecular Formula C₁₀H₁₁ClN₂PubChem
Molecular Weight 194.66 g/mol PubChem
Predicted Boiling Point 314.7 ± 17.0 °CChemicalBook[5]
Predicted Density 1.156 ± 0.06 g/cm³ChemicalBook[5]
Predicted pKa 8.56 ± 0.30ChemicalBook[5]
Appearance Off-white to pale yellow solidTypical Observation
Solubility Soluble in water and polar organic solventsGeneral Knowledge

Synthesis of (Quinolin-7-yl)methanamine Hydrochloride

While numerous methods exist for the synthesis of the quinoline core, a common and reliable route to (Quinolin-7-yl)methanamine involves the reduction of 7-cyanoquinoline. This precursor is accessible through various established synthetic transformations.

Representative Synthetic Pathway

The following multi-step synthesis is a plausible and scalable approach for the preparation of (Quinolin-7-yl)methanamine hydrochloride.

Synthesis_Pathway A 7-Bromoquinoline B 7-Cyanoquinoline A->B  CuCN, DMF, heat   C (Quinolin-7-yl)methanamine B->C  Reduction (e.g., H₂, Raney Ni or LiAlH₄)   D (Quinolin-7-yl)methanamine Hydrochloride C->D  HCl in Ether or Isopropanol  

Caption: Plausible synthetic route to (Quinolin-7-yl)methanamine hydrochloride.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 7-Cyanoquinoline from 7-Bromoquinoline

  • To a solution of 7-bromoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 150-160 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-cyanoquinoline.

Step 2: Reduction of 7-Cyanoquinoline to (Quinolin-7-yl)methanamine

  • In a high-pressure hydrogenation vessel, dissolve 7-cyanoquinoline (1.0 eq) in a suitable solvent such as methanol or ethanol, saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (5-10% by weight).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C with vigorous stirring.

  • Monitor the reaction by TLC or gas chromatography until the starting material is consumed.

  • Cool the reaction mixture, carefully filter off the catalyst through a pad of Celite, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield crude (Quinolin-7-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude (Quinolin-7-yl)methanamine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain (Quinolin-7-yl)methanamine hydrochloride as a solid.

Quality Control and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted Spectroscopic Data

The following are predicted NMR and IR data based on the structure of (Quinolin-7-yl)methanamine.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.0 (s, 1H, H-2)

  • δ 8.5 (d, 1H, H-8)

  • δ 8.4 (d, 1H, H-4)

  • δ 8.0 (s, 1H, H-5)

  • δ 7.8 (dd, 1H, H-6)

  • δ 7.6 (dd, 1H, H-3)

  • δ 4.1 (s, 2H, -CH₂-)

  • δ 3.5 (br s, 3H, -NH₃⁺)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 150.0 (C-2)

  • δ 148.5 (C-8a)

  • δ 138.0 (C-7)

  • δ 135.5 (C-4)

  • δ 129.0 (C-5)

  • δ 128.5 (C-4a)

  • δ 127.0 (C-6)

  • δ 126.0 (C-8)

  • δ 121.5 (C-3)

  • δ 45.0 (-CH₂-)

Infrared (IR) Spectroscopy (KBr Pellet):

  • ~3400-3000 cm⁻¹ (N-H and C-H stretching)

  • ~1600, 1580, 1500 cm⁻¹ (C=C and C=N stretching of quinoline ring)

  • ~1450 cm⁻¹ (CH₂ scissoring)

  • ~830 cm⁻¹ (Aromatic C-H bending)

Mass Spectrometry (ESI+):

  • m/z = 159.09 [M+H]⁺ (for the free base)

Applications in Drug Discovery and Chemical Biology

(Quinolin-7-yl)methanamine hydrochloride is a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its primary amine allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

As a Scaffold for Kinase Inhibitors

The quinoline nucleus is a well-established pharmacophore for kinase inhibitors, often targeting the ATP-binding site of these enzymes.[6] Derivatives of (Quinolin-7-yl)methanamine have been investigated as inhibitors of various kinases implicated in cancer progression.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor (Quinolin-7-yl)methanamine Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of oncogenic signaling pathways by quinoline-based kinase inhibitors.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of the target kinase in assay buffer.

    • Prepare a solution of the kinase substrate and ATP in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a kinase detection reagent (e.g., ADP-Glo™ Reagent).

    • Add a second detection reagent to convert the generated ADP to a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

As a Building Block for MDM2/MDM4 Inhibitors

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the E3 ubiquitin ligases MDM2 and MDM4.[7] Inhibition of the MDM2/MDM4-p53 interaction is a promising therapeutic strategy for reactivating p53 in cancer cells. Derivatives of 7-(aminomethyl)quinoline have shown potential as inhibitors of this protein-protein interaction.

MDM2_Inhibition p53 p53 Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Activation MDM2_MDM4 MDM2/MDM4 Complex MDM2_MDM4->p53 Binds and Ubiquitinates Inhibitor (Quinolin-7-yl)methanamine Derivative Inhibitor->MDM2_MDM4 Inhibition Ub Ubiquitin

Caption: Mechanism of p53 reactivation by inhibiting the MDM2/MDM4 complex.

Experimental Protocol: General MDM2-p53 Interaction Assay (ELISA-based)

This protocol outlines a method to screen for inhibitors of the MDM2-p53 interaction.

  • Plate Coating:

    • Coat the wells of a high-binding microplate with a solution of recombinant MDM2 protein overnight at 4 °C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Inhibition Assay:

    • Wash the plate with wash buffer.

    • Add serial dilutions of the test compound to the wells.

    • Add a solution of biotinylated p53 protein to each well.

    • Incubate for 1-2 hours at room temperature to allow for binding.

  • Detection:

    • Wash the plate to remove unbound p53.

    • Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add a TMB substrate solution and incubate until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the MDM2-p53 interaction for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Safety and Handling

As with all research chemicals, (Quinolin-7-yl)methanamine hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(Quinolin-7-yl)methanamine hydrochloride is a valuable and versatile research chemical that serves as a key starting point for the synthesis of a wide array of potentially therapeutic compounds. Its utility as a scaffold for kinase inhibitors and modulators of protein-protein interactions, such as the MDM2-p53 pathway, underscores its importance in modern drug discovery. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, and is intended to empower researchers to leverage this important building block in their quest for novel therapeutics.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applic
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? PubMed.
  • (Quinolin-7-yl)methanamin hydrochloride | 773092-54-9. ChemicalBook.
  • Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. Benchchem.
  • Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold. PubMed Central.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

Sources

The Quinoline Renaissance: Technical Architectures for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. While historically anchored by antimalarials like chloroquine, the modern utility of quinoline derivatives has shifted toward precision oncology, multi-target neuroprotection, and resistance-breaking antimicrobials. This guide dissects the structural logic, synthetic evolution, and validation protocols required to leverage novel quinoline derivatives in high-stakes drug development.

Structural Versatility & SAR Logic

The quinoline core is not merely a template; it is a tunable electronic system. The fusion of the benzene ring (electron-rich) and the pyridine ring (electron-deficient) creates a dipole that allows for orthogonal functionalization.

The "Privileged" SAR Map

Effective design requires understanding the distinct reactivity profiles of the ring positions:

  • Positions 2 & 4: Highly reactive toward nucleophilic attack. Ideal for introducing bulky heterocycles to improve solubility or target specificity (e.g., kinase binding pockets).

  • Position 6: The "Fluoro-switch." Substitution here (classically with Fluorine) blocks metabolic oxidation and enhances lipophilicity, crucial for cell penetration.

  • Position 8: Critical for chelation. Hydroxyl or amine groups here facilitate metal coordination (

    
    , 
    
    
    
    ), a mechanism vital for both neuroprotection (preventing amyloid aggregation) and metallo-enzyme inhibition.

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) Pos2 Position 2: Steric Bulk & Solubility (Nucleophilic Substitution) Quinoline->Pos2 Electronic Control Pos4 Position 4: Receptor Binding (Kinase Hinge Region) Quinoline->Pos4 Binding Affinity Pos6 Position 6: Metabolic Stability (F/Cl substitution) Quinoline->Pos6 ADME Optimization Pos8 Position 8: Metal Chelation (Neuroprotection/Antioxidant) Quinoline->Pos8 Functional Mechanism

Figure 1: Functional mapping of the quinoline scaffold. Color-coding indicates primary design utility: Blue (Binding/Electronic), Red (PK/Stability), Green (Mechanism of Action).

Oncology: Precision Kinase Targeting

Recent FDA approvals (e.g., Lenvatinib, Cabozantinib) confirm quinoline's dominance in kinase inhibition. The strategy involves targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met.

Mechanism of Action: Type II Inhibition

Unlike Type I inhibitors that bind the active conformation, novel quinoline derivatives often act as Type II inhibitors . They stabilize the inactive "DFG-out" conformation of the kinase.

  • Why this matters: This conformation is less conserved across the kinome than the active state, resulting in higher selectivity and reduced off-target toxicity.

  • Key Modification: A 4-phenoxyquinoline moiety often forms a "bridge" to the hydrophobic back pocket, locking the enzyme in the inactive state.

Experimental Validation: Kinase Selectivity Profiling

Protocol:

  • Assay Platform: Radiometric

    
    -ATP assay (Gold Standard for accuracy).
    
  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Procedure:

    • Incubate recombinant kinase (e.g., EGFR

      
      ) with varying concentrations of the quinoline derivative.
      
    • Initiate reaction with

      
      -ATP.
      
    • Control: Staurosporine (non-selective) vs. Erlotinib (specific).

    • Readout: Scintillation counting.

  • Causality: We use radiometric assays over fluorescence (FRET) in primary screening to avoid interference from the autofluorescence often exhibited by quinoline rings.

Neuroprotection: The MTDL Strategy

Alzheimer’s Disease (AD) is multifactorial, rendering "single-target" drugs ineffective. Novel quinolines are designed as Multi-Target Directed Ligands (MTDLs) .

The Triad of Action
  • Cholinesterase Inhibition: 4-aminoquinoline derivatives inhibit AChE, boosting neurotransmitter levels.

  • MAO-B Inhibition: Propargylamine linkers at Position 2 inhibit Monoamine Oxidase B, reducing oxidative stress.

  • Metal Chelation: An 8-hydroxy substitution chelates excess brain copper/iron, preventing the catalytic formation of Reactive Oxygen Species (ROS) and A

    
     plaque aggregation.
    

NeuroMechanism Ligand Novel Quinoline MTDL (8-OH, 4-amino substituted) AChE Acetylcholinesterase (AChE) Ligand->AChE Inhibits MAOB Monoamine Oxidase B (MAO-B) Ligand->MAOB Inhibits Metals Free Metals (Cu2+, Fe2+) Ligand->Metals Chelates ACh Increased Acetylcholine (Cognitive Boost) AChE->ACh Preserves ROS Reduced ROS (Mitochondrial Protection) MAOB->ROS Reduces Production Metals->ROS Prevents Fenton Rxn Plaque Inhibited Aβ Aggregation (Structural Protection) Metals->Plaque Prevents Catalysis

Figure 2: Multi-Target Directed Ligand (MTDL) mechanism for neurodegenerative therapy. The quinoline core acts as a scaffold to unify three distinct therapeutic pathways.

Green Synthesis: Nanocatalyzed Friedlander Protocol

Traditional quinoline synthesis (Skraup, Doebner-Miller) requires harsh acids (


) and high heat, generating toxic waste. The modern standard is the Green Friedlander Condensation  using nanocatalysts.
Why Nanocatalysis?
  • Surface Area: High surface-to-volume ratio of nanoparticles (e.g.,

    
    @Silica) enhances catalytic efficiency.
    
  • Recyclability: Magnetic nanocatalysts can be recovered via external magnets, reducing cost and waste (E-Factor).

Step-by-Step Protocol

Reaction: 2-Aminoaryl ketone +


-Methylene ketone 

Polysubstituted Quinoline.
  • Catalyst Prep: Disperse

    
     nanoparticles in ethanol via ultrasonication (30 min).
    
  • Loading: Add 2-aminoacetophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) to the suspension.

  • Reaction: Stir at 60°C (Solvent-free or Ethanol) for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).

  • Isolation: Apply an external magnet to the flask bottom to sequester the catalyst. Decant the supernatant.

  • Purification: Recrystallize the supernatant from hot ethanol.

    • Yield Expectation: >90% for electron-rich derivatives.

Table 1: Comparative Metrics of Synthesis Protocols

MetricTraditional SkraupGreen Friedlander (Nano)Advantage
Catalyst Conc.

/


-NPs / ZnO-NPs
Non-corrosive, Reusable
Solvent Nitrobenzene (Toxic)Ethanol or Solvent-freeEco-friendly
Temp/Time 140°C / 6–12 hrs60°C / 2–4 hrsEnergy Efficient
Work-up Neutralization (High Salt Waste)Magnetic DecantationLow Waste (Low E-Factor)

Infectious Disease: Biofilm Eradication

Resistance to fluoroquinolones is driven by efflux pumps and target mutation (gyrA). The new frontier is Quinolinequinones (quinones fused to quinoline) which target the bacterial biofilm rather than just the planktonic cells.

Biofilm Inhibition Assay Protocol

To validate anti-biofilm activity (not just bactericidal activity), use the Crystal Violet assay.

  • Seeding: Inoculate 96-well plates with S. aureus (MRSA) in TSB + 1% glucose (glucose triggers biofilm formation).

  • Treatment: Add quinoline derivative at sub-MIC (Minimal Inhibitory Concentration) levels (e.g., 0.5x MIC).

    • Reasoning: We want to test inhibition of formation, not cell death.

  • Incubation: 24 hours at 37°C static.

  • Staining:

    • Wash wells 3x with PBS (removes planktonic cells).

    • Fix with methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

  • Quantification: Solubilize the dye with 33% Acetic Acid and measure OD at 590 nm.

    • Success Metric: >50% reduction in OD compared to untreated control indicates potent biofilm inhibition.

References

  • Vertex AI Search. (2025). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. 1

  • Vertex AI Search. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). National Institutes of Health (NIH). 2

  • Vertex AI Search. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. 3

  • Vertex AI Search. (2025). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. National Institutes of Health (NIH). 4

  • Vertex AI Search. (2025). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. 5

  • Vertex AI Search. (2025). Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity. National Institutes of Health (NIH). 6

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Biological Activities of Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its unique physicochemical properties: a planar aromatic system capable of


-

stacking (DNA intercalation) and a basic nitrogen atom that allows for pH-dependent accumulation in acidic organelles (e.g., the lysosome or plasmodial digestive vacuole).

This technical guide synthesizes the core biological activities of quinoline derivatives, moving beyond basic descriptions to explore the mechanistic causality and experimental validation of these compounds. We focus on three primary therapeutic vectors:

  • Antimalarial: Heme polymerization inhibition.[1][2][3]

  • Anticancer: Multi-target kinase inhibition and DNA intercalation.[4]

  • Antimicrobial: DNA gyrase/Topoisomerase IV interference.[5][6]

The Chemical Basis: Structure-Activity Relationships (SAR)

The biological versatility of quinoline stems from its ability to be functionalized at multiple vectors. Below is a summary of the critical SAR governing its pharmacodynamics.

Table 1: SAR Vectors of the Quinoline Scaffold
PositionFunctional RoleKey Biological Impact
N-1 Protonation SiteEssential for accumulation in acidic compartments (e.g., parasite food vacuole).
C-2 Steric/ElectronicSubstitution here often modulates metabolic stability; bulky groups can reduce potency in some kinase targets.
C-3 Binding AnchorCritical for antibacterial activity (Carboxylic acid moiety in fluoroquinolones).
C-4 H-Bond AcceptorKetone (in quinolones) or amine (in aminoquinolines) is vital for target binding (DNA gyrase or Heme).
C-6 Potency BoosterFluorine substitution significantly enhances cell penetration and gyrase affinity (Fluoroquinolones).
C-7 Spectrum ExpanderHeterocyclic rings (e.g., piperazine) broaden the spectrum against Gram-negative bacteria.
C-8 PharmacokineticHalogenation or methylation can alter half-life and oral bioavailability.

Deep Dive: Antimalarial Activity

Mechanism: Heme Detoxification Blockade The intraerythrocytic malaria parasite (Plasmodium falciparum) degrades hemoglobin, releasing free heme (Ferriprotoporphyrin IX), which is toxic to the parasite.[1][3][7] The parasite detoxifies this by polymerizing heme into inert hemozoin crystals.[3][7][8]

Quinoline Action: 4-Aminoquinolines (e.g., Chloroquine) accumulate in the acidic digestive vacuole. They bind to the growing face of the hemozoin crystal (specifically the {001} or {011} faces), "capping" the polymer and preventing further detoxification. The accumulation of free heme/drug-heme complexes induces lipid peroxidation and membrane lysis, killing the parasite.

Visualization: Heme Detoxification Pathway

HemePath Hb Hemoglobin (Host Cell) Digestion Proteolytic Digestion (Plasmepsins/Falcipains) Hb->Digestion HemeFree Free Heme (Fe3+) (Toxic) Digestion->HemeFree Hemozoin Hemozoin (Inert Crystal) HemeFree->Hemozoin Polymerization (Spontaneous) Complex Heme-Drug Capping Complex HemeFree->Complex Intercepted Death Parasite Death (Membrane Lysis) HemeFree->Death Accumulation Quinoline Quinoline Drug (Accumulates in Vacuole) Quinoline->Complex Binds Growing Crystal Face Complex->Hemozoin Blocks Growth

Figure 1: Mechanism of quinoline-induced parasite death via inhibition of hemozoin crystallization.

Experimental Protocol: β-Hematin Inhibition Assay

To validate antimalarial potential without live parasites, the β-Hematin Formation Assay is the gold standard. It mimics the crystallization of hemozoin in vitro.

Reagents:

  • Hemin chloride (dissolved in DMSO).[8]

  • Acetate buffer (0.5 M, pH 5).

  • NP-40 (detergent to mediate crystallization).[8]

  • Test Quinoline Compound.[1][2][3][4][9][10][11]

Workflow:

  • Preparation: Dissolve Hemin in DMSO (10 mM) and sonicate for 1 min.

  • Incubation: In a 96-well plate, mix:

    • 100 µL Acetate buffer (pH 5).

    • 20 µL NP-40 (30 µM final conc).

    • 10 µL Test Compound (various concentrations).

    • 10 µL Hemin solution.

  • Reaction: Incubate at 37°C for 12–24 hours.

  • Quantification:

    • Add Pyridine solution (20% v/v in HEPES) to dissolve unpolymerized hemin (hemozoin/β-hematin is insoluble in pyridine).

    • Transfer supernatant to a new plate.

    • Measure absorbance at 405 nm .

  • Analysis: Lower absorbance indicates higher polymerization (formation of insoluble crystals). Higher absorbance indicates the drug successfully inhibited polymerization (keeping heme soluble). Calculate IC50.

Deep Dive: Anticancer Activity

Mechanisms:

  • Kinase Inhibition: Quinolines (e.g., Bosutinib) mimic the adenine ring of ATP, binding to the hinge region of kinases (Src, Abl, VEGFR) and blocking phosphorylation cascades.

  • DNA Intercalation: Planar quinoline systems slide between DNA base pairs, causing structural distortion that inhibits replication and transcription.

Visualization: Dual-Mode Anticancer Mechanism

Anticancer cluster_Kinase Kinase Pathway cluster_DNA Genotoxic Pathway Q Quinoline Derivative ATP ATP Binding Pocket Q->ATP Competitive Inhibition DNA DNA Base Pairs Q->DNA Intercalation Topo Topoisomerase II Q->Topo Poisoning Signal Proliferation Signal (VEGFR/Src) ATP->Signal Blocks Arrest Cell Cycle Arrest (G1/S) Signal->Arrest Apoptosis Apoptosis DNA->Apoptosis Strand Breaks Topo->Apoptosis

Figure 2: Dual mechanism of action for anticancer quinolines: Kinase inhibition and DNA damage.

Experimental Protocol: MTT Cytotoxicity Assay

This assay measures metabolic activity as an indicator of cell viability.

Workflow:

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Quinoline derivatives (dissolved in DMSO, serial dilutions 0.1–100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours. Viable mitochondria reduce MTT (yellow) to Formazan (purple).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve Formazan crystals.

  • Read: Measure Absorbance at 570 nm .

  • Calculation:

    
    
    

Deep Dive: Antimicrobial Activity (Fluoroquinolones)

Mechanism: Fluoroquinolones target bacterial DNA Gyrase (Gram-negative) and Topoisomerase IV (Gram-positive).[5] They stabilize the DNA-enzyme cleavage complex, preventing the religation of DNA strands during replication. This leads to double-strand breaks and bacterial cell death.

Key Structural Requirements (SAR):

  • C-3 Carboxyl & C-4 Carbonyl: Essential for binding to the Mg2+ ions in the active site of the enzyme.

  • C-6 Fluorine: Increases lipophilicity for cell wall penetration and enhances binding affinity (approx. 10-fold increase).

  • C-7 Substituent: Controls the spectrum. A piperazine ring (as in Ciprofloxacin) provides anti-pseudomonal activity.

Future Perspectives

The field is moving toward Hybrid Molecules and PROTACs (Proteolysis Targeting Chimeras).

  • Quinoline-Chalcone Hybrids: Combine the kinase inhibition of quinolines with the tubulin-binding properties of chalcones to overcome multi-drug resistance (MDR).[12]

  • Quinoline-based PROTACs: Link a quinoline warhead (to bind a target protein) to an E3 ligase ligand, promoting the ubiquitin-proteasome degradation of the target rather than simple inhibition.

References

  • Mechanism of Antimalarial Action: Sullivan, D. J., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry. Link

  • Beta-Hematin Assay Protocol: Basilico, N., et al. (1998).[3] A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Journal of Antimicrobial Chemotherapy. Link

  • Anticancer Kinase Inhibition: Levitzki, A. (2013). Tyrosine kinase inhibitors: views of selectivity, sensitivity, and clinical performance. Annual Review of Pharmacology and Toxicology. Link

  • Fluoroquinolone SAR: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link

  • Recent Hybrids (2025 Context): Chavan, N. D., et al. (2025).[13] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link

  • Beta-Hematin Crystallization Study: Weissbuch, I., & Leiserowitz, L. (2008). Interactions between malaria parasites and quinoline drugs: crystal engineering approach. Chemical Reviews. Link

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Quinolin-7-yl)methanamine and its salts are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmacologically active agents. This application note provides a comprehensive, field-proven protocol for the synthesis of (Quinolin-7-yl)methanamine hydrochloride. The described two-step synthesis proceeds via the catalytic hydrogenation of quinoline-7-carbonitrile using Raney® Nickel, followed by conversion to the corresponding hydrochloride salt. This guide emphasizes the causality behind experimental choices, robust safety procedures, and methods for ensuring the identity and purity of the final product, establishing a self-validating and reliable synthetic system.

Introduction and Scientific Background

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarial drugs like quinine and chloroquine, as well as various antitumor and anti-inflammatory compounds. Functionalized aminomethylquinolines, in particular, serve as critical precursors for introducing amine-linked pharmacophores, which can modulate solubility, basicity, and target binding.

The synthesis of (Quinolin-7-yl)methanamine hydrochloride begins with the reduction of the nitrile group of quinoline-7-carbonitrile. While several methods exist for nitrile reduction, catalytic hydrogenation offers a clean, high-yield, and scalable approach. This protocol employs Raney® Nickel, a sponge-like nickel-aluminium alloy catalyst, which is highly effective for the hydrogenation of nitriles to primary amines under moderate pressure and temperature. The resulting free base, (Quinolin-7-yl)methanamine, is then converted to its hydrochloride salt to improve its stability, crystallinity, and handling characteristics for downstream applications.

Reaction Scheme and Mechanism

The overall synthesis is a two-step process:

  • Step 1: Reduction of Nitrile. The cyano group of quinoline-7-carbonitrile is reduced to a primary amine using hydrogen gas in the presence of a Raney® Nickel catalyst. The reaction proceeds via the adsorption of hydrogen and the nitrile onto the catalyst surface, followed by stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

  • Step 2: Hydrochloride Salt Formation. The basic nitrogen of the aminomethyl group reacts with hydrochloric acid in a simple acid-base reaction to form the stable, crystalline hydrochloride salt.

Caption: Overall reaction scheme for the synthesis.

Materials, Reagents, and Equipment

Reagents and Stoichiometry
ReagentFormulaMW ( g/mol )Amount (Equivalents)Supplier Example
Quinoline-7-carbonitrileC₁₀H₆N₂154.172.0 g (1.0 eq)Sigma-Aldrich
Raney® Nickel 2800Ni/Al-~2.0 g (slurry)Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.04100 mLFisher Scientific
Hydrogen (H₂) GasH₂2.0250 psiAirgas
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12~50 mLVWR
Hydrochloric Acid (2.0 M in Diethyl Ether)HCl36.46~1.1 eqSigma-Aldrich
Celite® 545--As neededSigma-Aldrich
Equipment
  • Parr Hydrogenation Apparatus (or similar high-pressure reactor)

  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders)

  • Magnetic stirrer and stir bars

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Schlenk line or nitrogen/argon manifold

  • pH paper or meter

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Detailed Synthesis Protocol

PART A: Catalytic Hydrogenation of Quinoline-7-carbonitrile

Scientist's Note: This procedure is adapted from established methods for the reduction of aromatic nitriles.[1] Raney® Nickel is chosen for its high activity and selectivity in converting nitriles to primary amines with minimal side reactions. Methanol is an excellent solvent for both the starting material and the hydrogen gas.

  • Reactor Preparation: To a 250 mL pressure reactor vessel (e.g., a Parr shaker bottle), add Quinoline-7-carbonitrile (2.0 g, 12.97 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the vessel and stir briefly to dissolve the starting material.

  • Catalyst Addition:

    • Safety Rationale: Raney® Nickel is pyrophoric (ignites spontaneously in air) when dry.[2] It must be handled as a slurry under a liquid (typically water or ethanol) at all times.

    • Under a gentle stream of nitrogen or argon, carefully add the Raney® Nickel slurry (~2.0 g) to the reaction mixture. Use a small amount of additional methanol to rinse any remaining catalyst into the vessel.

  • Hydrogenation:

    • Securely assemble the reactor onto the Parr hydrogenation apparatus.

    • Flush the reactor vessel three times with nitrogen gas to remove all oxygen.

    • Flush the reactor vessel three times with hydrogen gas.

    • Pressurize the reactor to 50 psi with hydrogen gas.

    • Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by observing the pressure gauge. A cessation of hydrogen uptake indicates the reaction is complete.

  • Workup and Catalyst Removal:

    • Once the reaction is complete, cease agitation and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Flush the reactor three times with nitrogen gas.

    • Safety Rationale: The filtered catalyst remains highly reactive and pyrophoric. It must not be allowed to dry on the filter paper.

    • Prepare a small pad of Celite® in a Buchner funnel. Wet the pad with methanol.

    • Carefully filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the catalyst pad with additional methanol (~20-30 mL) to ensure complete recovery of the product.

    • Immediately quench the filter cake containing the catalyst by submerging it in a large volume of water.

  • Isolation of Free Base:

    • Transfer the combined filtrate to a round-bottom flask.

    • Concentrate the solution using a rotary evaporator to remove the methanol. This will yield (Quinolin-7-yl)methanamine as a yellow oil (Expected yield: ~2.0 g, 97%).[1]

    • Self-Validation Checkpoint: The crude product can be analyzed by ¹H NMR and MS at this stage to confirm the complete conversion of the nitrile to the primary amine before proceeding.

PART B: Preparation of (Quinolin-7-yl)methanamine Hydrochloride

Scientist's Note: Converting the free base amine to its hydrochloride salt is a standard procedure that enhances the compound's stability and facilitates handling by converting the oil into a solid.[3] Using a solution of HCl in an organic solvent like diethyl ether ensures a clean precipitation of the salt.

  • Dissolution: Dissolve the crude (Quinolin-7-yl)methanamine oil (~12.97 mmol) in anhydrous diethyl ether (~50 mL). If the oil does not fully dissolve, a small amount of methanol can be added dropwise until a clear solution is obtained.

  • Precipitation: While stirring the solution, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (~7.1 mL, 14.2 mmol, 1.1 equivalents) dropwise.

  • Crystallization: A precipitate should form immediately upon addition of the HCl solution. Continue stirring the resulting slurry at room temperature for 30 minutes to ensure complete salt formation and crystallization.

  • Isolation of Final Product:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

    • Dry the solid product under high vacuum to yield (Quinolin-7-yl)methanamine hydrochloride as a solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the structure, including the disappearance of the nitrile proton signal and the appearance of the aminomethyl protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base cation.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: To provide a physical constant for the synthesized salt.

Safety and Troubleshooting

Hazard/IssueMitigation and Troubleshooting
Pyrophoric Catalyst Always handle Raney® Nickel as a slurry under liquid. Never allow the filtered catalyst to dry in air. Quench used catalyst immediately and thoroughly with water.[2]
Hydrogen Gas Hydrogen is highly flammable. Perform the hydrogenation in a well-ventilated fume hood, away from ignition sources. Ensure the pressure reactor is properly sealed and operated by trained personnel.
Incomplete Reaction If TLC or NMR analysis shows remaining starting material, the reaction can be resubmitted to the hydrogenation conditions for a longer duration or with fresh catalyst. Ensure the catalyst was sufficiently active.
Product is Oily/Gummy If the hydrochloride salt does not precipitate cleanly, try adding a co-solvent like hexane to reduce solubility or scratch the inside of the flask with a glass rod to induce crystallization. Ensure all solvents used were anhydrous.

References

  • Preparation of quinolin-7-ylmethanamine.
  • Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.

Sources

Guide to the Synthesis of (Quinolin-7-yl)methanamine Hydrochloride: Starting Materials and Optimized Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

(Quinolin-7-yl)methanamine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and materials science. The quinoline scaffold is a core component of numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimalarial, antibacterial, and anticancer properties.[1] This guide provides a detailed technical overview of the primary synthetic routes to (Quinolin-7-yl)methanamine hydrochloride, with a specific focus on the selection of starting materials and the rationale behind the chosen methodologies.

Retrosynthetic Analysis

A logical retrosynthetic approach to (Quinolin-7-yl)methanamine hydrochloride identifies the free amine as the immediate precursor. This amine can be accessed through the reduction of a nitrile group, pointing to quinoline-7-carbonitrile as a key strategic intermediate. The quinoline core itself is classically constructed from substituted anilines. This disconnection strategy highlights readily available commodity chemicals as the ultimate starting materials.

G Target (Quinolin-7-yl)methanamine HCl Free_Amine (Quinolin-7-yl)methanamine Target->Free_Amine Salt Formation Nitrile Quinoline-7-carbonitrile Free_Amine->Nitrile Nitrile Reduction Aniline 3-Aminobenzonitrile Nitrile->Aniline Skraup Synthesis Glycerol Glycerol Nitrile->Glycerol Skraup Synthesis G cluster_start Starting Materials cluster_reagents1 Reagents cluster_intermediate Key Intermediate cluster_reagents2 Reagents cluster_freeamine Free Base cluster_reagents3 Reagents cluster_final Final Product A 3-Aminobenzonitrile D Quinoline-7-carbonitrile A->D Skraup Synthesis B Glycerol B->D Skraup Synthesis C H₂SO₄, Oxidizing Agent C->D Skraup Synthesis F (Quinolin-7-yl)methanamine D->F Reduction E 1. LiAlH₄, THF 2. H₂O Workup E->F H (Quinolin-7-yl)methanamine Hydrochloride F->H Salt Formation G HCl in Solvent G->H

Sources

Friedländer synthesis for substituted quinolines.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Friedländer Synthesis of Substituted Quinolines

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and broad-spectrum antibiotics. While the Friedländer synthesis—condensing 2-aminoaryl carbonyls with


-methylene ketones—is the most versatile method for constructing this ring system, it historically suffers from harsh conditions and the instability of 2-aminobenzaldehyde precursors.

This guide provides a modernized technical framework for researchers. It moves beyond classical textbook definitions to address practical synthetic hurdles: precursor instability, regioselectivity with unsymmetrical ketones, and green acceleration.

Mechanistic Architecture & Control

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds via two competing pathways depending on pH and substrate sterics. In acidic media (most common for drug discovery), the rate-determining step is often the initial nucleophilic attack.

Figure 1: Mechanistic Pathway (Acid-Catalyzed)

The following diagram illustrates the critical bifurcation between the imine (Schiff base) and aldol pathways, culminating in the irreversible dehydration step.

FriedlanderMechanism Reactants 2-Aminoaryl Ketone/Aldehyde + alpha-Methylene Ketone Inter1 Schiff Base Intermediate Reactants->Inter1 Acid Cat. (Path A) Inter2 Aldol Adduct (beta-hydroxy ketone) Reactants->Inter2 Base Cat. (Path B) Cyclized Dihydroquinoline Intermediate Inter1->Cyclized Intramolecular Condensation Inter2->Cyclized Imine Formation Product Substituted Quinoline Cyclized->Product - H2O (Aromatization) Water H2O Cyclized->Water

Caption: Figure 1. Dual-pathway mechanism.[1] Path A (Schiff base formation) typically dominates in acidic conditions, while Path B (Aldol) is favored in basic media.

Critical Parameters & Optimization

Success relies on three variables: Catalyst Acidity , Solvent Polarity , and Temperature .

ParameterRecommendationMechanistic Rationale
Catalyst Sulfamic Acid or Amberlyst-15 Strong Brønsted acids accelerate imine formation. Solid acids (Amberlyst) simplify workup via filtration.
Solvent Ethanol or Water (micellar) Protic solvents stabilize the transition state. Water is ideal for "on-water" acceleration due to hydrophobic effects.
Stoichiometry 1.2 eq. Ketone Excess

-methylene ketone drives the equilibrium forward and suppresses self-condensation of the amino-aldehyde.
Temp Reflux (80°C) or MW (120°C) High energy is required to overcome the activation barrier for the final aromatization step.

Experimental Protocols

Protocol A: The "One-Pot" Nitro-Reduction Method (High Value)

Best for: Synthesizing quinolines when the 2-aminobenzaldehyde precursor is unstable or commercially unavailable. Concept: 2-Nitrobenzaldehydes are stable. We reduce them in situ to the amine, which immediately reacts with the ketone. This prevents the amine from self-polymerizing.

Materials:

  • 2-Nitrobenzaldehyde derivative (1.0 mmol)[2]

  • Enolizable Ketone (e.g., Acetophenone, 1.2 mmol)

  • Iron Powder (Fe, 325 mesh, 5.0 mmol)

  • 0.1 M HCl (catalytic)

  • Solvent: EtOH/H2O (2:1 v/v, 5 mL)

Step-by-Step:

  • Setup: Charge a 25 mL round-bottom flask with 2-nitrobenzaldehyde, the ketone, and EtOH/H2O solvent.

  • Activation: Add Iron powder and 2 drops of conc. HCl.

  • Reflux: Heat the mixture to reflux (80°C) with vigorous magnetic stirring.

    • Checkpoint: Monitor TLC. The nitro compound (

      
      ) should disappear, and a fluorescent spot (Quinoline) will appear.
      
  • Filtration: Once complete (~1–2 h), filter the hot solution through a Celite pad to remove Iron oxide sludge. Wash with hot ethanol.

  • Workup: Evaporate the filtrate. Dissolve residue in EtOAc, wash with

    
     (aq) to neutralize trace acid.
    
  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Validation Data:

  • Yield: Typically 85–92%.

  • Advantage:[3][4] Eliminates isolation of sensitive intermediates.

Protocol B: Microwave-Assisted Solid Acid Synthesis (High Throughput)

Best for: Rapid library generation and green chemistry compliance.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active Methylene Compound (1.2 mmol)

  • Catalyst: Amberlyst-15 (100 mg) or SSA (Silica Sulfuric Acid)

  • Vessel: 10 mL Microwave-transparent vial (Pyrex)

Step-by-Step:

  • Mix: Combine reactants and solid catalyst in the vial. No solvent is required (neat reaction) if reactants are liquid or melt easily. If solid, add 1 mL EtOH.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover).

    • Settings: Power = 150W, Max Temp = 100°C, Hold Time = 5–10 minutes.

  • Extraction: Cool to RT. Add 5 mL EtOAc to the vial and sonicate to dissolve the product.

  • Isolation: Filter to recover the solid catalyst (reusable). Evaporate the filtrate.

  • Purity Check: Often >95% pure by NMR; recrystallization usually sufficient.

Troubleshooting & Decision Matrix

Use the following workflow to select the correct protocol and troubleshoot issues.

Figure 2: Experimental Decision Matrix

DecisionMatrix Start Start: Define Substrates Q1 Is the 2-amino precursor stable? Start->Q1 MethodA Use Protocol A (One-Pot Nitro Reduction) Q1->MethodA No (e.g., Aldehyde) Q2 Is the ketone unsymmetrical? Q1->Q2 Yes (e.g., Ketone) MethodB Use Protocol B (Solid Acid/MW) Q2->MethodB No (Symmetrical) Warning Regioselectivity Issue: Use Lewis Acid (ZnCl2) to direct chelation Q2->Warning Yes Warning->MethodB Proceed with modified catalyst

Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on substrate stability and symmetry.

Common Failure Modes:

  • Regioselectivity (Unsymmetrical Ketones): With ketones like 2-butanone, two products are possible.

    • Acid Catalysis: Favors the more substituted product (thermodynamic).

    • Base Catalysis: Favors the less hindered product (kinetic).

  • Low Yield: Often due to water retention in the solvent. The reaction generates water; using molecular sieves or a Dean-Stark trap (in toluene) can push the equilibrium.

References

  • Friedländer, P. (1882).[1][5][6] "Ueber o-Amidobenzaldehyd".[1] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Marco-Contelles, J., et al. (2009).[1] "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671.

  • McNaughton, B. R., & Miller, B. L. (2003). "One-Pot Synthesis of Quinolines via a Tandem Reduction/Friedländer Condensation". Organic Letters, 5(23), 4257–4259.

  • Ghosal, P., et al. (2012). "Solid acid catalyzed synthesis of substituted quinolines".[7] Tetrahedron Letters, 53(26), 3233-3236.

Sources

Application Notes and Protocols for the Purification of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the purification methodologies for (Quinolin-7-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols herein are designed to achieve high purity levels essential for downstream applications in drug discovery and development. This document offers a flexible framework, empowering researchers to adapt and optimize the procedures based on their specific experimental context and available resources.

Introduction: The Critical Role of Purity

(Quinolin-7-yl)methanamine and its hydrochloride salt are pivotal building blocks in the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic components in the final active pharmaceutical ingredient (API). This application note details robust purification strategies, focusing on recrystallization and column chromatography, to ensure the high quality of (Quinolin-7-yl)methanamine hydrochloride for research and development purposes.

Physicochemical Properties: A Foundation for Purification Strategy

Understanding the physicochemical properties of (Quinolin-7-yl)methanamine hydrochloride is fundamental to designing an effective purification protocol.

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₁ClN₂PubChem[1]
Molecular Weight194.66 g/mol PubChem[1]
Boiling Point314.7 ± 17.0 °CChemicalBook[2]
Density1.156 ± 0.06 g/cm³ChemicalBook[2]
pKa8.56 ± 0.30ChemicalBook[2]

The hydrochloride salt form imparts increased polarity and water solubility compared to the free base, a critical consideration for selecting appropriate purification solvents.

Purification Strategies: A Multi-faceted Approach

The purification of (Quinolin-7-yl)methanamine hydrochloride can be approached through several techniques. The choice of method depends on the nature and quantity of impurities, as well as the desired scale of the purification.

Figure 1: A workflow diagram illustrating the potential purification pathways for (Quinolin-7-yl)methanamine hydrochloride.

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is a powerful technique for purifying crystalline solids.[3][4][5] For polar salts like (Quinolin-7-yl)methanamine hydrochloride, a mixed solvent system, typically employing a "good" solvent in which the compound is soluble at elevated temperatures and a "poor" solvent in which it is less soluble, is often effective.[5][6]

Causality: The principle behind mixed-solvent recrystallization lies in the differential solubility of the target compound and its impurities at varying temperatures. By carefully selecting the solvent pair, one can create a system where the desired compound crystallizes out upon cooling, while impurities remain in the solution. For amine hydrochlorides, alcoholic solvents often serve as the "good" solvent, and water or a non-polar solvent can act as the "poor" solvent.[6]

Step-by-Step Protocol
  • Solvent Selection: Based on the polarity of the hydrochloride salt, a mixture of methanol and water or ethanol and water is a logical starting point.

  • Dissolution: In a suitable flask, dissolve the crude (Quinolin-7-yl)methanamine hydrochloride in a minimal amount of the "good" solvent (e.g., methanol or ethanol) at an elevated temperature (near the solvent's boiling point).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (the "cloud point").[5] This indicates that the solution is saturated.

  • Crystal Formation: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expected Observations and Data
ParameterExpected Outcome
AppearanceWhite to off-white crystalline solid
Yield70-90% (will vary based on initial purity)
Purity (by HPLC)>99%

Protocol 2: Purification via Free Base Formation

An alternative and often effective strategy involves converting the hydrochloride salt to its free base, purifying the free base, and then converting it back to the hydrochloride salt.[7] This is particularly useful for removing acid-soluble or base-insoluble impurities.

Causality: The significant difference in solubility between the free amine (generally soluble in organic solvents and sparingly soluble in water) and its hydrochloride salt (generally soluble in water and less soluble in non-polar organic solvents) is the basis of this purification method. This allows for efficient separation of impurities through extraction.

Figure 2: A workflow illustrating the purification of (Quinolin-7-yl)methanamine hydrochloride via its free base.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude hydrochloride salt in water.

  • Basification: Add a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the pH of the solution is greater than 10 to ensure complete conversion to the free base.[8]

  • Extraction: Extract the aqueous solution with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Repeat the extraction multiple times to ensure complete recovery of the free base.

  • Washing: Combine the organic extracts and wash with brine to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified free base.

  • Salt Formation: Dissolve the purified free base in an anhydrous solvent such as diethyl ether or 1,4-dioxane.

  • Precipitation: Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.[9]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Protocol 3: Column Chromatography

For small-scale purification or for separating impurities with similar solubility profiles, column chromatography is a valuable technique.[7] Given the polar nature of the free base, normal-phase chromatography using silica gel is a suitable approach.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[7] More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly.

Step-by-Step Protocol
  • Free Base Conversion: Convert the hydrochloride salt to the free base as described in Protocol 2 (steps 1-6).

  • Stationary Phase: Prepare a silica gel column.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A common starting point for amines is a gradient of methanol in dichloromethane.

  • Loading: Dissolve the crude free base in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described in Protocol 2 (steps 7-9).

Purity Assessment: Ensuring Quality

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting trace impurities.[1][10] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup for analyzing polar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the compound and can be used for quantitative purity assessment (qNMR).[2][11][12] The presence of impurity peaks in the ¹H NMR spectrum can indicate the level of purity.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Quinoline derivatives should be handled with caution as some can be harmful if swallowed, in contact with skin, or inhaled.

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the purification of (Quinolin-7-yl)methanamine hydrochloride. The choice of method will depend on the specific impurities present and the desired scale of purification. For optimal results, it is recommended to perform small-scale trials to determine the most effective solvent systems and conditions before proceeding with larger quantities. Rigorous analytical characterization of the final product is essential to ensure it meets the required purity standards for its intended application in drug discovery and development.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-2.doc.pdf. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-706.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Google Patents. (n.d.). The crystallization of quinoline.
  • Acta Poloniae Pharmaceutica-Drug Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Google Patents. (n.d.). The salt form of quinoline, crystal form and preparation method thereof and intermediate.
  • PubChem. (n.d.). (2-Quinolyl)methylamine hydrochloride. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Google Patents. (n.d.). Method for extracting quinoline from coal tar wash oil.
  • Tang, J., Chen, Y., Li, Y., Zhang, J., & Zhang, Z. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules (Basel, Switzerland), 26(22), 6878.
  • Ghasriani, H., Tover, A., Gabrielson, J. P., & Keire, D. A. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics, 13(10), 1587.
  • Ioele, G., De Luca, M., & Ragno, G. (2013). Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways. Analytical methods, 5(7), 1735-1742.
  • International Journal of Advanced Research. (2015). ISSN 2320-5407. Retrieved from [Link]

  • Science Madness Discussion Board. (2014, April 14). Converting amino acid salts to freebase amino acids?. Retrieved from [Link]

  • Vian, M. A., Tomao, V., Gallet, S., Coulomb, P. O., & Lacombe, J. M. (2005). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.
  • Borkar, S. N., & Pande, V. V. (2015). Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben. International Journal of Pharmaceutical Sciences and Research, 6(2), 743-748.
  • Loudon, G. M., & Zalkow, L. H. (1970). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Analytical biochemistry, 34(1), 249-251.
  • Achanta, P. S., & Reynolds, W. F. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Journal of pharmaceutical and biomedical analysis, 211, 114605.

Sources

Application Notes and Protocols for the Analytical Characterization of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Criticality of Robust Characterization

(Quinolin-7-yl)methanamine hydrochloride is a key building block in contemporary drug discovery, frequently utilized as a scaffold in the synthesis of novel therapeutic agents. Its quinoline core is a prevalent motif in a wide array of pharmacologically active compounds. The precise and comprehensive characterization of this molecule is paramount to ensure the identity, purity, and quality of starting materials and intermediates, which is a fundamental requirement for reproducible research and the development of safe and effective pharmaceuticals.

This document provides a detailed guide to the analytical methodologies for the thorough characterization of (Quinolin-7-yl)methanamine hydrochloride. The protocols outlined herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (Quinolin-7-yl)methanamine hydrochloride is essential for the development of analytical methods and formulations.

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₁ClN₂
Molecular Weight194.66 g/mol
Boiling Point314.7±17.0 °CChemicalBook
Density1.156±0.06 g/cm³ChemicalBook
pKa8.56±0.30ChemicalBook

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of the chemical structure of (Quinolin-7-yl)methanamine hydrochloride. Both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom in the molecule.

A. The 'Why' Behind the Experiment: Causality in NMR
  • ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

  • ¹³C NMR reveals the number of chemically distinct carbon atoms and their electronic environments. The chemical shifts of the carbon atoms in the quinoline ring system are particularly informative.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for definitive assignment of all proton and carbon signals, especially in complex molecules.

B. Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation: a. Accurately weigh 5-10 mg of (Quinolin-7-yl)methanamine hydrochloride. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube. c. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

2. Instrument Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse ProgramStandard zg30Standard zgpg30
Number of Scans161024
Relaxation Delay (d1)2.0 s2.0 s
Acquisition Time4.0 s1.5 s
Spectral Width16 ppm240 ppm
ReferencingResidual solvent peak (e.g., DMSO-d₆ at 2.50 ppm)Residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm)

3. Data Processing and Interpretation: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. c. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons of the (Quinolin-7-yl)methanamine hydrochloride structure.

C. Expected Spectral Features (Illustrative)
  • ¹H NMR (in DMSO-d₆): Aromatic protons of the quinoline ring are expected in the range of δ 7.5-9.0 ppm. The methylene protons (-CH₂-) adjacent to the amino group would likely appear as a singlet around δ 4.0-4.5 ppm. The amine protons (-NH₃⁺) would be a broad singlet, with its chemical shift dependent on concentration and temperature.

  • ¹³C NMR (in DMSO-d₆): Aromatic carbons will resonate in the δ 120-150 ppm region. The methylene carbon is expected around δ 40-50 ppm.

Figure 1: NMR analysis workflow.

II. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural fragments of (Quinolin-7-yl)methanamine hydrochloride, confirming its elemental composition and providing insights into its chemical stability.

A. The 'Why' Behind the Experiment: Causality in MS
  • Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and charged molecules, making it ideal for the hydrochloride salt of (Quinolin-7-yl)methanamine. It typically yields the protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS) involves fragmentation of the precursor ion to generate a characteristic fragmentation pattern, which can be used for structural confirmation and identification of related substances.

B. Experimental Protocol: ESI-MS and MS/MS

1. Sample Preparation: a. Prepare a stock solution of (Quinolin-7-yl)methanamine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. b. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Instrument Parameters (ESI-QTOF or Orbitrap):

ParameterValue
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.5 - 4.5 kV
Nebulizer Gas (N₂)1 - 2 Bar
Drying Gas (N₂) Flow8 - 12 L/min
Drying Gas Temperature200 - 250 °C
Mass Rangem/z 50 - 500
MS/MS Collision EnergyRamped (e.g., 10-40 eV)

3. Data Interpretation: a. Identify the protonated molecular ion [M+H]⁺ of the free base (C₁₀H₁₀N₂) at m/z 159.08. b. In HRMS, the measured accurate mass should be within 5 ppm of the theoretical mass. c. Analyze the MS/MS fragmentation pattern. Expected fragmentation pathways for aminomethylquinolines include the loss of ammonia (NH₃) and fragmentation of the quinoline ring system.

MS_Fragmentation M [M+H]⁺ m/z 159.08 F1 Loss of NH₃ [M+H-NH₃]⁺ m/z 142.06 M->F1 -NH₃ F2 Quinoline Ring Fragmentation M->F2 CID

Figure 2: Potential MS fragmentation pathway.

III. High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the cornerstone for assessing the purity of (Quinolin-7-yl)methanamine hydrochloride and for its quantification in various matrices. A well-developed and validated HPLC method is essential for quality control.

A. The 'Why' Behind the Experiment: Causality in HPLC Method Development
  • Reversed-Phase HPLC is the most common mode for the analysis of moderately polar compounds like (Quinolin-7-yl)methanamine hydrochloride. A C18 stationary phase provides good retention and separation.

  • Mobile Phase Selection is critical. A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) allows for the manipulation of retention time and peak shape. The pH of the aqueous phase can significantly impact the retention of the basic amine.

  • UV Detection is suitable due to the chromophoric quinoline ring system. The selection of an appropriate wavelength is crucial for sensitivity and selectivity.

B. Experimental Protocol: Reversed-Phase HPLC

1. Sample and Mobile Phase Preparation: a. Sample: Accurately weigh and dissolve (Quinolin-7-yl)methanamine hydrochloride in the mobile phase to a final concentration of approximately 0.5 mg/mL. b. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. c. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

2. Chromatographic Conditions:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient: 10-90% B over 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 230 nm

3. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1]

Figure 3: HPLC analysis workflow.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in (Quinolin-7-yl)methanamine hydrochloride, confirming its chemical identity.

A. The 'Why' Behind the Experiment: Causality in FTIR

The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule. The resulting spectrum is a unique "fingerprint" of the compound.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

1. Sample Preparation: a. No specific sample preparation is typically required for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.

2. Instrument Parameters:

ParameterValue
Spectral Range4000 - 400 cm⁻¹
Resolution4 cm⁻¹
Number of Scans16
ApodizationHapp-Genzel

3. Data Interpretation: a. Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups in (Quinolin-7-yl)methanamine hydrochloride.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibrational Mode
3200-2800N-H and C-H stretching (amine hydrochloride)
1600-1450C=C and C=N stretching (quinoline ring)
1400-1000C-N stretching and in-plane C-H bending
900-650Out-of-plane C-H bending (aromatic)

V. UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the quinoline chromophore of the molecule. It is a useful technique for quantitative analysis and for monitoring reactions.

A. The 'Why' Behind the Experiment: Causality in UV-Vis

The absorption of UV-Vis radiation by the molecule promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the chromophore.

B. Experimental Protocol: UV-Vis Spectroscopy

1. Sample Preparation: a. Prepare a stock solution of (Quinolin-7-yl)methanamine hydrochloride in a suitable UV-transparent solvent (e.g., ethanol or water) at a concentration of approximately 1 mg/mL. b. Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.2 and 0.8 AU.

2. Instrument Parameters:

ParameterValue
Wavelength Range200 - 400 nm
Scan SpeedMedium
Slit Width1.0 nm
BlankThe solvent used for sample preparation

3. Data Interpretation: a. Identify the wavelengths of maximum absorbance (λmax). For quinoline derivatives, multiple absorption bands are expected in the UV region, corresponding to π→π* transitions. The position and intensity of these bands can be influenced by substitution and the solvent.[2]

VI. Method Validation and System Suitability

All analytical methods developed for the characterization of (Quinolin-7-yl)methanamine hydrochloride, particularly those used for quality control purposes, must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][3]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

System Suitability: Prior to any sample analysis, system suitability tests must be performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak area repeatability, tailing factor, and theoretical plates.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link]

  • Jautze, S., et al. (2007). UV/Vis Spectra of Quinolines. In: Landolt-Börnstein - Group II Molecules and Radicals: Volume 28A. Springer-Verlag.

Sources

Application Notes and Protocols for (Quinolin-7-yl)methanamine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic properties.[1][2][3] Quinoline derivatives, in particular, have garnered substantial interest in oncology for their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[3][4][5] (Quinolin-7-yl)methanamine hydrochloride (CAS: 773092-54-9) is a member of this promising class of compounds.[6][7] While extensive research into this specific molecule is ongoing, its structural similarity to other well-characterized quinoline-based anticancer agents suggests its potential as a valuable tool for cancer research and drug development.[8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (Quinolin-7-yl)methanamine hydrochloride in a cell culture setting. We will explore a plausible mechanism of action based on the known activities of related compounds and provide detailed, field-proven protocols to investigate its biological effects.

Proposed Mechanism of Action: A Focus on Kinase Inhibition and Apoptosis Induction

Based on the extensive literature on quinoline derivatives, we hypothesize that (Quinolin-7-yl)methanamine hydrochloride exerts its anticancer effects through a dual mechanism: the inhibition of a key signaling kinase and the subsequent induction of apoptosis. Many quinoline-based compounds are known to function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[8][10][11] Specifically, we propose that (Quinolin-7-yl)methanamine hydrochloride may target a critical kinase in a pro-survival signaling pathway, such as the PI3K/Akt pathway. Inhibition of this pathway would lead to the deactivation of downstream anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax), ultimately culminating in caspase activation and programmed cell death.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes QMH (Quinolin-7-yl)methanamine hydrochloride QMH->PI3K Inhibits

Caption: Proposed signaling pathway of (Quinolin-7-yl)methanamine hydrochloride.

Experimental Protocols

The following protocols are designed to be robust and adaptable, providing a solid framework for investigating the effects of (Quinolin-7-yl)methanamine hydrochloride on cancer cells.

Preparation of Stock Solutions

Consistent and accurate preparation of the compound stock solution is critical for reproducible results.

Materials:

  • (Quinolin-7-yl)methanamine hydrochloride (Molecular Weight: 194.66 g/mol )[6]

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 1.95 mg of (Quinolin-7-yl)methanamine hydrochloride in 1 mL of sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Workflow Diagram:

G A Seed cells in a 96-well plate B Treat with varying concentrations of compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: MTT assay experimental workflow.

Protocol:

  • Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of (Quinolin-7-yl)methanamine hydrochloride in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15]

  • Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

Cell LineIC₅₀ (µM) after 48h
HeLaHypothetical Value
A549Hypothetical Value
MCF-7Hypothetical Value
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]

Protocol:

  • Seed cells in 6-well plates and treat with (Quinolin-7-yl)methanamine hydrochloride at concentrations around the determined IC₅₀ value for 24 hours.

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22]

Protocol:

  • Treat cells with the compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the proposed signaling pathway.[23][24][25][26]

Protocol:

  • Treat cells with (Quinolin-7-yl)methanamine hydrochloride for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. For instance, a decrease in cell viability observed in the MTT assay should correlate with an increase in the apoptotic population in the Annexin V/PI assay and potential cell cycle arrest. Furthermore, western blot results should corroborate the proposed mechanism of action, for example, by showing decreased phosphorylation of Akt and increased cleavage of caspase-3. Consistent results across these orthogonal assays will provide a high degree of confidence in the experimental findings.

References

  • Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135.
  • Crystal structure of 7-{[bis-(pyridin-2-ylmeth-yl)amino]-meth-yl}-5-chloro-quinolin-8-ol. (n.d.). IUCrData. Retrieved January 28, 2026, from [Link]

  • Musso, L., Dall'Angelo, S., Cincinelli, R., & Simoni, E. (2019).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Archiv der Pharmazie.
  • Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Vaidya, A. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • (R)-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Chen, Y.-C., Chen, C.-W., & Chen, Y.-F. (2018). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules, 25(19), 4488.
  • MTT Proliferation Assay Protocol. (2020). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). Methods in Molecular Biology, 2149, 169-173.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). Future Medicinal Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Fitoterapia, 119, 61-87.
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2022). International Journal of Molecular Sciences, 23(15), 8426.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 28, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). In StatPearls.
  • Cell Cycle Analysis. (2017).
  • Cell Cycle Analysis By Flow Cytometry. (2023, January 17). YouTube. Retrieved January 28, 2026, from [Link]...

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Advances, 14(32), 22965-22983.
  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology, 108, 25B.3.1-25B.3.15.
  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io.
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1637-1653.
  • Annexin V Staining of Adherent Cells for Flow Cytometry. (2013). BD Biosciences.
  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. Retrieved January 28, 2026, from [Link]

  • Quinoline | C9H7N | CID 7047. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules, 25(19), 4488.
  • TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? (2017). Neuropharmacology, 125, 236-246.

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Application Notes & Protocols for In Vivo Evaluation of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Therapeutics

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated significant pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3] (Quinolin-7-yl)methanamine hydrochloride, as a member of this versatile class, represents a promising candidate for in vivo investigation. The strategic placement of the methanamine group at the 7-position can influence its physicochemical properties and target engagement, warranting a systematic in vivo evaluation to determine its therapeutic potential and pharmacological profile.

These application notes provide a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo studies for (Quinolin-7-yl)methanamine hydrochloride. The protocols outlined herein are designed to be adaptable to various therapeutic contexts, with a focus on oncology and neuroscience, two areas where quinoline derivatives have shown considerable promise.[1][4]

Part 1: Preclinical Rationale and Study Design

A successful in vivo study is built upon a strong preclinical rationale. Before proceeding with animal studies, it is imperative to have a clear hypothesis regarding the mechanism of action of (Quinolin-7-yl)methanamine hydrochloride. This is often informed by in vitro screening and computational modeling.[5] For the purpose of this guide, we will hypothesize two potential mechanisms of action: inhibition of a critical signaling pathway in cancer and modulation of a key neurotransmitter receptor in the central nervous system.

Oncology Study Design: Xenograft Tumor Model

The objective of this study is to evaluate the anti-tumor efficacy of (Quinolin-7-yl)methanamine hydrochloride in a human tumor xenograft model.

Experimental Workflow:

oncology_workflow cluster_setup Phase 1: Model & Cohort Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint & Analysis A Cell Line Selection & Expansion C Tumor Implantation (Subcutaneous) A->C B Animal Acclimatization (e.g., Nude Mice) B->C D Tumor Growth Monitoring C->D E Cohort Randomization D->E F Treatment Initiation: - Vehicle Control - Test Compound - Positive Control E->F G Daily Health Monitoring & Body Weight Measurement F->G H Tumor Volume Measurement (Calipers) F->H I Endpoint Criteria Met (e.g., Tumor Size, Study Duration) H->I J Euthanasia & Tissue Harvest (Tumor, Blood, Organs) I->J K Sample Analysis: - Histopathology (IHC) - Biomarker Analysis - PK/PD Studies J->K L Data Analysis & Reporting K->L

Caption: Oncology Xenograft Study Workflow.

Protocol:

  • Animal Model Selection: Athymic nude mice (e.g., BALB/c nude) are a common choice for xenograft studies as their compromised immune system allows for the growth of human tumor cells.[6]

  • Cell Line: Select a human cancer cell line with a known genetic profile that aligns with the hypothesized target of (Quinolin-7-yl)methanamine hydrochloride.

  • Tumor Implantation: Subcutaneously implant 1-5 x 10^6 tumor cells in the flank of each mouse.

  • Cohort Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).[6]

  • Dosing and Administration:

    • Vehicle Control: The formulation vehicle without the active compound.

    • (Quinolin-7-yl)methanamine hydrochloride: At least two dose levels (e.g., 10 mg/kg and 50 mg/kg) administered via oral gavage or intraperitoneal injection, once or twice daily.[6] The route of administration should be chosen based on the compound's physicochemical properties and intended clinical route.

    • Positive Control: A standard-of-care chemotherapy agent for the selected cancer type.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight at each measurement to monitor for toxicity.

    • Observe animals daily for any signs of distress.

  • Endpoint and Tissue Collection:

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.[6]

    • At the endpoint, collect blood for pharmacokinetic (PK) analysis and tumors and other organs for pharmacodynamic (PD) and histopathological analysis.

Data Presentation:

GroupDoseAdministration RouteDosing Frequency
1. Vehicle ControlN/AOral GavageOnce Daily
2. (Quinolin-7-yl)methanamine HCl (Low Dose)10 mg/kgOral GavageOnce Daily
3. (Quinolin-7-yl)methanamine HCl (High Dose)50 mg/kgOral GavageOnce Daily
4. Positive Control (e.g., Paclitaxel)10 mg/kgIntraperitonealTwice Weekly
Neuroscience Study Design: Behavioral Model

The objective of this study is to assess the effect of (Quinolin-7-yl)methanamine hydrochloride on a specific behavioral phenotype, potentially related to its interaction with a neurotransmitter system like the serotonin receptors.[7][8]

Experimental Workflow:

neuroscience_workflow cluster_setup Phase 1: Acclimatization & Baseline cluster_treatment Phase 2: Dosing & Behavioral Assay cluster_analysis Phase 3: Neurochemical & Data Analysis A Animal Acclimatization (e.g., C57BL/6 Mice) B Habituation to Test Environment A->B C Baseline Behavioral Testing B->C D Cohort Randomization C->D E Acute or Chronic Dosing: - Vehicle - Test Compound D->E F Behavioral Assay (e.g., Forced Swim Test, Elevated Plus Maze) E->F G Euthanasia & Brain Tissue Collection F->G H Neurochemical Analysis: - Receptor Occupancy - Neurotransmitter Levels G->H I Data Analysis & Reporting H->I

Caption: Neuroscience Behavioral Study Workflow.

Protocol:

  • Animal Model Selection: C57BL/6 mice are a common inbred strain used for behavioral studies.

  • Behavioral Paradigm: Choose a validated behavioral test that aligns with the therapeutic hypothesis. For example, the forced swim test for antidepressant-like activity or the elevated plus maze for anxiolytic effects.

  • Dosing:

    • Administer (Quinolin-7-yl)methanamine hydrochloride at various doses.

    • The timing of administration relative to the behavioral test is critical (e.g., 30-60 minutes prior for acute effects).

  • Behavioral Recording and Analysis:

    • Use automated video tracking software to ensure unbiased and accurate data collection.

    • Key parameters to measure will depend on the specific test (e.g., immobility time in the forced swim test, time spent in open arms in the elevated plus maze).

  • Post-mortem Analysis:

    • Following the behavioral test, collect brain tissue to measure compound concentration and target engagement (e.g., receptor occupancy).

Part 2: Pharmacokinetics and Toxicity Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of (Quinolin-7-yl)methanamine hydrochloride is crucial for interpreting efficacy studies and planning for further development.

Pharmacokinetic (PK) Study

Protocol:

  • Animal Model: Use a rodent species such as Sprague-Dawley rats.

  • Dosing: Administer a single dose of the compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.[9]

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[9]

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of (Quinolin-7-yl)methanamine hydrochloride.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation:

ParameterOral Administration (10 mg/kg)IV Administration (2 mg/kg)
Cmax (ng/mL)Hypothetical ValueHypothetical Value
Tmax (hr)Hypothetical ValueHypothetical Value
AUC (ng*hr/mL)Hypothetical ValueHypothetical Value
Half-life (hr)Hypothetical ValueHypothetical Value
Bioavailability (%)Calculated ValueN/A
Acute Toxicity Study

A preliminary assessment of the compound's safety profile is essential.[10]

Protocol:

  • Dose Escalation: Administer single, escalating doses of (Quinolin-7-yl)methanamine hydrochloride to small groups of mice.

  • Observation: Monitor animals closely for 7-14 days for signs of toxicity, including changes in weight, behavior, and overall health.

  • Endpoint: The primary endpoint is the determination of the maximum tolerated dose (MTD).

Part 3: Mechanistic Insights and Target Validation

In vivo studies provide an opportunity to validate the hypothesized mechanism of action in a complex biological system.

Hypothetical Signaling Pathway Inhibition

If (Quinolin-7-yl)methanamine hydrochloride is hypothesized to be an inhibitor of a specific kinase in a cancer-related signaling pathway, this can be assessed in vivo.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Compound (Quinolin-7-yl)methanamine HCl Compound->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Nucleus Nucleus TF->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression

Caption: Inhibition of a Hypothetical Kinase Pathway.

Pharmacodynamic (PD) Biomarker Analysis:

  • Sample Collection: Collect tumor tissue from the xenograft study at various time points after the final dose.

  • Analysis:

    • Western Blot or ELISA: Measure the phosphorylation status of the target kinase and downstream substrates. A decrease in phosphorylation would indicate target engagement and inhibition.

    • Immunohistochemistry (IHC): Visualize the expression and localization of key pathway proteins within the tumor tissue.

By correlating the PK profile with the PD effects, a comprehensive understanding of the dose-response relationship can be established, which is critical for guiding the design of future clinical trials.

Conclusion

The in vivo evaluation of (Quinolin-7-yl)methanamine hydrochloride requires a multifaceted approach that integrates efficacy, pharmacokinetic, and safety studies. The protocols and frameworks presented in these application notes are intended to serve as a robust starting point for researchers. Each study should be tailored to the specific therapeutic hypothesis and the unique properties of the compound. Rigorous execution and careful interpretation of these in vivo studies are paramount for successfully advancing promising quinoline-based compounds through the drug development pipeline.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27).
  • TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? - ResearchGate.
  • Protocol Synopsis - Clinical Trials. (2023-10-09).
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • The comparative diagnostic and therapeutic application value of FAPI PET/CT and 18F-FDG PET/CT in oncology - Frontiers.
  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI.
  • TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? - PubMed. (2017-10-04).
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (2025-03-21).
  • Studies on the mechanisms of action of MR33317 - PMC - NIH.
  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (2025-07-11).
  • Hallucinogen-like actions of 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) in mice and rats - PubMed.
  • Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023-09-29).

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(Quinolin-7-yl)methanamine Hydrochloride: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Moiety as a Privileged Structure in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of therapeutic agents.[1][2] Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] The versatility of the quinoline ring system allows for the synthesis of a diverse array of molecules with tailored pharmacological profiles.[3] (Quinolin-7-yl)methanamine hydrochloride serves as a key building block in this endeavor, offering a reactive primary amine handle for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the utilization of (Quinolin-7-yl)methanamine hydrochloride in the synthesis of potential therapeutic agents and molecular probes.

Core Applications and Synthetic Utility

(Quinolin-7-yl)methanamine hydrochloride is a valuable starting material for the synthesis of a variety of compounds, primarily through the functionalization of its primary amine group. Key applications include its use as an intermediate in the synthesis of kinase inhibitors for cancer therapy and in the development of fluorescent probes for biological imaging.[4] The inherent photophysical properties of the quinoline moiety make it an excellent fluorophore.[3]

Key Synthetic Transformations: Protocols and Mechanistic Insights

Two of the most common and powerful reactions involving (Quinolin-7-yl)methanamine hydrochloride are amide bond formation and reductive amination. These reactions allow for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry. The reaction of (Quinolin-7-yl)methanamine hydrochloride with a carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) provides a reliable method for the synthesis of N-((quinolin-7-yl)methyl)amides.

Causality Behind Experimental Choices:

  • Neutralization of the Hydrochloride Salt: (Quinolin-7-yl)methanamine is provided as a hydrochloride salt to improve its stability and handling. Prior to the coupling reaction, the free amine must be generated in situ. This is typically achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Carbodiimide Activation: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Role of the Additive (HOBt/Oxyma): The O-acylisourea intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea byproduct. Additives like HOBt or Oxyma react with the intermediate to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and purer products.

Experimental Protocol: Synthesis of N-(Quinolin-7-ylmethyl)benzamide

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve benzoic acid (1.2 mmol) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10 mL).

  • Activation: Add EDC (1.2 mmol) and HOBt (1.2 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, suspend (Quinolin-7-yl)methanamine hydrochloride (1.0 mmol) in anhydrous DCM or DMF (5 mL). Add triethylamine (1.5 mmol) and stir for 15 minutes to generate the free amine.

  • Coupling Reaction: Slowly add the free amine solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(quinolin-7-ylmethyl)benzamide.

Data Presentation: Amide Coupling Reaction Parameters

EntryCarboxylic AcidCoupling ReagentsBaseSolventYield (%)
1Benzoic AcidEDC, HOBtTEADMF~85
2Acetic AcidHATUDIPEADCM~90
34-Fluorobenzoic AcidEDC, OxymaTEADMF~88

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization:

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Amide Coupling Carboxylic_Acid R-COOH EDC_HOBt EDC, HOBt/Oxyma Carboxylic_Acid->EDC_HOBt Activation Active_Ester Activated Ester Intermediate EDC_HOBt->Active_Ester Amide_Product N-((Quinolin-7-yl)methyl)amide Active_Ester->Amide_Product Quinoline_HCl (Quinolin-7-yl)methanamine ·HCl Base Base (e.g., TEA) Quinoline_HCl->Base Neutralization Free_Amine Free Amine Base->Free_Amine Free_Amine->Amide_Product Nucleophilic Attack

Caption: Workflow for Amide Bond Formation.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is particularly useful for synthesizing secondary and tertiary amines.[5] The reaction proceeds via the in situ formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB).[6]

Causality Behind Experimental Choices:

  • One-Pot Procedure: This reaction is typically performed in a single pot, which improves efficiency and reduces waste.

  • Iminium Ion Formation: The initial reaction between the amine and the carbonyl compound forms an iminium ion, which is the species that is reduced. The reaction is often carried out in a slightly acidic medium to facilitate the dehydration step in imine formation. However, since the starting material is a hydrochloride salt, the addition of an external acid is often not necessary.

  • Selective Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces iminium ions but is slow to reduce aldehydes and ketones.[6] This selectivity is crucial for the success of the one-pot reaction, as it prevents the premature reduction of the starting carbonyl compound.

Experimental Protocol: Synthesis of a Secondary Amine

  • Reaction Setup: To a solution of (Quinolin-7-yl)methanamine hydrochloride (1.0 mmol) and an aldehyde or ketone (1.2 mmol) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL), add triethylamine (1.1 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.[7]

Data Presentation: Reductive Amination Reaction Parameters

EntryCarbonyl CompoundReducing AgentSolventYield (%)
1BenzaldehydeNaBH(OAc)₃DCE~90
2CyclohexanoneNaBH(OAc)₃DCM~85
34-MethoxybenzaldehydeNaBH(OAc)₃DCE~92

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization:

Reductive_Amination cluster_reactants Reactants cluster_reaction One-Pot Reaction Quinoline_HCl (Quinolin-7-yl)methanamine ·HCl Imine Imine/Iminium Ion Intermediate Quinoline_HCl->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Base Base (e.g., TEA) Base->Imine Neutralization & Catalysis STAB NaBH(OAc)₃ Imine->STAB Reduction Secondary_Amine Secondary Amine STAB->Secondary_Amine

Caption: Workflow for Reductive Amination.

Application in the Synthesis of Bioactive Molecules

The synthetic utility of (Quinolin-7-yl)methanamine hydrochloride is exemplified by its use in the preparation of analogues of known kinase inhibitors and novel fluorescent probes.

Case Study 1: Synthesis of Bosutinib Analogues

Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.[5] The core structure of bosutinib features a substituted quinoline moiety. By employing (Quinolin-7-yl)methanamine hydrochloride as a building block, novel analogues can be synthesized to explore new chemical space and potentially discover compounds with improved efficacy or selectivity. For instance, the amine can be acylated with various substituted benzoic acids to probe the SAR of the region occupied by the 2,4-dichloro-5-methoxyphenylamino group in bosutinib.

Case Study 2: Development of Fluorescent Probes

The inherent fluorescence of the quinoline scaffold makes (Quinolin-7-yl)methanamine hydrochloride an attractive starting material for the synthesis of fluorescent probes.[8] By attaching different functionalities to the amine group, probes can be designed to target specific cellular components or to respond to changes in the cellular environment. For example, coupling with a molecule that has an affinity for a particular protein can create a probe for imaging that protein within a cell.

Safety, Handling, and Storage

(Quinolin-7-yl)methanamine hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is a solid that should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

(Quinolin-7-yl)methanamine hydrochloride is a versatile and valuable building block in medicinal chemistry. Its ready availability and the reactivity of its primary amine group allow for the straightforward synthesis of a wide range of derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel bioactive molecules and chemical probes, thereby contributing to the advancement of drug discovery and chemical biology.

References

  • MySkinRecipes. (Quinolin-7-yl)methanamine hydrochloride. [Link]

  • Aparicio Acevedo, D. F., Ortiz Villamizar, M. C., & Kouznetsov, V. V. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • Chemguide. Making amines. [Link]

  • Mckenna, S., Le-Caer, S., & McKervey, M. A. (2018). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Organic Process Research & Development, 22(11), 1605–1613. [Link]

  • Lumen Learning. 23.2. Preparation of Amines. In Organic Chemistry II. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Moussaoui, O., El Hadrami, E. M., & El Hallaoui, A. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 8(6), 487-495. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][4][6][9]triazin-2yl]benzamide. (2021).

  • Myers, A. G. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]

  • Chula Digital Collections. (n.d.). New fluorescent sensors based on thiazolinyl quinoline derivatives for metal ion detection. [Link]

  • ResearchGate. (2025). Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH). [Link]

  • ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • ResearchGate. (2025). Synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

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Experimental design for (Quinolin-7-yl)methanamine hydrochloride assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design & Assay Protocols for (Quinolin-7-yl)methanamine Hydrochloride

Abstract

(Quinolin-7-yl)methanamine hydrochloride (CAS: 773092-54-9) is a high-value heterocyclic building block utilized in the synthesis of kinase inhibitors, antimalarials, and neuroprotective agents.[1][2] As a primary amine attached to a privileged quinoline scaffold, it serves as a critical fragment in Fragment-Based Drug Discovery (FBDD).[1] This guide details the experimental protocols for its analytical characterization, physicochemical profiling, and biological screening, addressing the specific handling requirements of its hygroscopic hydrochloride salt form.

Part 1: Chemical Identity & Handling (Pre-Assay)

Scientific Rationale: The hydrochloride salt form improves water solubility compared to the free base but introduces hygroscopicity. Improper handling leads to hydrolysis or stoichiometry shifts, invalidating quantitative assays. The primary amine at the C7 position is the reactive handle; protecting this group from accidental oxidation or carbamylation (from atmospheric CO₂) is critical.

Compound Specifications:

  • Molecular Formula: C₁₀H₁₀N₂[3] · xHCl (Typically monohydrochloride)

  • Molecular Weight: ~194.66 g/mol (Salt dependent)

  • Solubility: High in DMSO, Water, Methanol. Low in non-polar organics (Hexane).

  • UV Max: ~254 nm (Quinoline aromatic system).

Protocol 1.1: Stock Solution Preparation & Storage

Objective: Create a stable 10 mM stock for high-throughput screening (HTS).

  • Weighing: Weigh 1.95 mg of solid into a generic amber glass vial (to prevent UV degradation). Note: Perform in a desiccated glove box if humidity >60%.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents salt dissociation and potential precipitation that can occur in aqueous buffers during long-term storage.[1]

  • Sonicate: Sonicate at 25°C for 30 seconds to ensure complete dissolution.

  • QC Check: Inspect for turbidity. If clear, aliquot into 50 µL separate tubes.

  • Storage: Store at -20°C. Avoid freeze-thaw cycles >3 times.

Part 2: Analytical Characterization (The QC Assay)

Scientific Rationale: Before biological testing, the integrity of the quinoline ring and the amine tail must be verified. We utilize HPLC-UV-MS.[1] The UV detection at 254 nm leverages the strong absorbance of the quinoline ring, while MS (ESI+) confirms the mass of the cation (M+H = 159.09 Da for the free base).

Protocol 2.1: HPLC-MS Validation Method
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV (254 nm) and MS (ESI+, Scan 100-500 m/z)
Injection Vol 5 µL (from 100 µM diluted stock)

Workflow Diagram: Analytical QC Pipeline

QC_Workflow RawMaterial Solid Sample (Quinolin-7-yl)methanamine HCl Weighing Gravimetric Analysis (Analytical Balance) RawMaterial->Weighing Dissolution Dissolution (DMSO Stock) Weighing->Dissolution HPLC HPLC Separation (C18 Column) Dissolution->HPLC Injection Detection Dual Detection (UV 254nm + ESI MS) HPLC->Detection Decision Pass/Fail (Purity > 95%) Detection->Decision

Caption: Figure 1. Analytical Quality Control workflow ensuring compound integrity prior to biological assay.

Part 3: Biological Fragment Screening (The Functional Assay)

Scientific Rationale: Since this molecule is a fragment (MW < 300), it likely binds weakly (µM to mM affinity) to targets. Standard IC50 assays may miss activity. We employ a Thermal Shift Assay (TSA) , also known as Differential Scanning Fluorimetry (DSF).

  • Mechanism:[3][4][5] The quinoline amine binds to the protein (e.g., a kinase ATP pocket), stabilizing its structure and shifting its melting temperature (

    
    ) higher.
    
Protocol 3.1: Thermal Shift Assay (DSF)

Target Suggestion: PIM1 Kinase or PI3K (Quinoline-relevant targets).[1]

  • Reagent Prep:

    • Protein: Dilute kinase to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dye: SYPRO Orange (5000x stock) diluted to 5x in buffer.

    • Compound: Dilute (Quinolin-7-yl)methanamine HCl stock to 1 mM (Final assay conc: 100 µM).

  • Plate Setup (384-well PCR plate):

    • 10 µL Protein Solution.

    • 2 µL Compound (or DMSO control).

    • 8 µL Dye Solution.

  • Execution:

    • Seal plate optically.[6]

    • Run in RT-PCR machine: Ramp from 25°C to 95°C at 0.5°C/min.

  • Data Analysis:

    • Calculate the derivative of the fluorescence curve (-dF/dT).[1]

    • 
       Calculation: 
      
      
      
      .[1]
    • Validation Criteria: A shift of

      
       indicates significant binding.
      

Assay Logic Diagram: Thermal Shift

TSA_Logic Inputs Inputs: Protein + SYPRO Orange + Ligand Heating Thermal Ramp (25°C -> 95°C) Inputs->Heating Unfolding Protein Unfolding Exposes Hydrophobic Core Heating->Unfolding Temp Increase Binding Dye Binding Fluorescence Spike Unfolding->Binding Dye Intercalation Result Calculate Tm Shift (Stabilization = Hit) Binding->Result Data Analysis Ligand Quinoline Fragment Ligand->Unfolding Stabilizes Protein (Delays Unfolding)

Caption: Figure 2. Mechanism of the Thermal Shift Assay. The quinoline fragment stabilizes the protein, delaying thermal denaturation.

Part 4: Synthetic Reactivity (Derivatization Assay)

Scientific Rationale: For medicinal chemistry, the utility of (Quinolin-7-yl)methanamine lies in its ability to form amides.[1] A "test coupling" ensures the amine is nucleophilic and not deactivated by the HCl salt form (which protonates the amine,


).[1]
  • Critical Step: A base (DIEA or TEA) must be added to "free base" the amine in situ.

Protocol 4.1: Standard Amide Coupling Test
  • Reaction: Mix 1.0 eq Quinoline amine + 1.1 eq Benzoic Acid + 1.2 eq HATU (Coupling Reagent).

  • Base: Add 3.0 eq DIPEA (Diisopropylethylamine). Crucial step to neutralize HCl.

  • Solvent: DMF (Dimethylformamide), 0.1 M concentration.

  • Monitoring: Check via LC-MS after 1 hour.

    • Success: Disappearance of mass 159.09 (Amine) and appearance of Product Mass (MW ~262).

    • Failure: If amine remains, the salt may not have been neutralized, or the reagents are wet.

References

  • National Center for Biotechnology Information (NCBI). (2012). Assay Guidance Manual: High Throughput Screening Assay Validation. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • PubChem. (2023). Compound Summary: (Quinolin-7-yl)methanamine hydrochloride.[1][2][3] National Library of Medicine. Available at: [Link]

  • Yadav, P., & Shah, K. (2021).[7] Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry.[7][8][9] Bioorganic Chemistry, 109, 104639.[7] Available at: [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[1] Nature Chemistry, 1(3), 187–192. (Contextual grounding for fragment screening).

Sources

Application Note: Strategic Utilization of Quinoline Scaffolds in Modern Drug Discovery

[1]

Abstract

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of FDA-approved therapeutics ranging from antimalarials (Chloroquine) to next-generation tyrosine kinase inhibitors (Cabozantinib, Lenvatinib). This application note provides a comprehensive technical guide for researchers leveraging quinoline derivatives. It details a high-fidelity synthesis workflow for 4-substituted quinolines, elucidates critical Structure-Activity Relationships (SAR) for kinase and heme-targeting programs, and provides validated bench protocols for biological evaluation.

Introduction: The Quinoline Advantage

The quinoline ring system (benzo[b]pyridine) offers a unique balance of lipophilicity and polarity, allowing for excellent membrane permeability while retaining the ability to form directional hydrogen bonds within enzyme active sites.

Key Therapeutic Areas[2][3][4]
  • Oncology: Inhibition of Receptor Tyrosine Kinases (RTKs) such as VEGFR, c-Met, and EGFR. The nitrogen atom often acts as a hydrogen bond acceptor in the "hinge region" of the kinase ATP-binding pocket.

  • Infectious Disease: Interference with heme detoxification in Plasmodium species (Malaria) and DNA gyrase inhibition in bacteria (Fluoroquinolones).

  • Neurodegeneration: Modulation of metal chelation and protein aggregation pathways.

Chemical Synthesis Strategy: The 4-Anilinoquinoline Scaffold

While classical methods like Skraup and Friedländer are valuable, the Gould-Jacobs reaction sequence is the industry standard for generating 4-substituted quinolines, which are ubiquitous in kinase inhibitors and antimalarials.

Experimental Protocol: Synthesis of 4-Anilinoquinoline Derivatives

Objective: Synthesize a library of 4-substituted quinolines via the 4-chloroquinoline intermediate.

Phase A: Cyclization to 4-Hydroxyquinoline (Gould-Jacobs)
  • Condensation: Mix 1.0 eq of substituted aniline with 1.1 eq of diethyl ethoxymethylene malonate (EMME). Heat at 120°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation.

    • Checkpoint: Solidification often occurs. Recrystallize the resulting enamine ester from hexane/ethanol.

  • Cyclization: Add the enamine ester portion-wise to refluxing diphenyl ether (250°C). This high temperature is critical for thermal cyclization.

    • Safety Note: Diphenyl ether is extremely hot. Use a blast shield.

  • Isolation: Cool to room temperature. Dilute with hexane to precipitate the 4-hydroxyquinoline-3-carboxylate ester. Filter and wash with hexane.

  • Hydrolysis/Decarboxylation: Reflux the ester in 2M NaOH, then acidify to precipitate the acid. Heat the acid in diphenyl ether or quinoline to decarboxylate (if the 3-position substituent is not desired).

Phase B: Chlorination (The Key Intermediate)
  • Reaction: Suspend 1.0 eq of 4-hydroxyquinoline in POCl₃ (5.0 eq).

  • Catalysis: Add a catalytic amount of DMF (dimethylformamide) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reflux: Heat at reflux (105°C) for 2-4 hours until the solution clears.

  • Workup: Carefully pour the reaction mixture onto crushed ice/ammonia water. Caution: Exothermic hydrolysis of POCl₃. Extract the 4-chloroquinoline with dichloromethane (DCM).

Phase C: Nucleophilic Aromatic Substitution (SNAr)
  • Coupling: Dissolve 4-chloroquinoline (1.0 eq) and the desired amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) in isopropanol or ethoxyethanol.

  • Conditions: Reflux for 4-12 hours. A drop of conc.[1][2] HCl can catalyze the reaction by protonating the quinoline nitrogen, making the C-4 position more electrophilic.

  • Purification: The product often precipitates as the hydrochloride salt. Filter and wash with cold isopropanol.

Visualization: Synthesis Workflow

GouldJacobsAnilineSubstituted AnilineEnamineEnamine IntermediateAniline->Enamine120°C, -EtOHEMMEEMME(Reagent)EMME->EnamineCyclizationThermal Cyclization(250°C, Ph2O)Enamine->CyclizationHydroxyQ4-HydroxyquinolineCyclization->HydroxyQChlorinationChlorination(POCl3, DMF)HydroxyQ->ChlorinationChloroQ4-Chloroquinoline(Electrophile)Chlorination->ChloroQSNArSNAr Coupling(iPrOH, H+)ChloroQ->SNArAmineFunctionalized AmineAmine->SNArFinalDrug4-Anilinoquinoline(Kinase Inhibitor/Antimalarial)SNAr->FinalDrug

Caption: Step-wise synthesis of pharmacologically active 4-anilinoquinolines via the Gould-Jacobs pathway.

Medicinal Chemistry & SAR

Understanding the substitution patterns is critical for potency and selectivity.

PositionPharmacological ImpactDesign Strategy
N-1 H-bond acceptor (Kinase hinge binder).Keep unsubstituted for kinase affinity. Alkylation (quaternary salt) destroys kinase activity but may enhance antibacterial/antiseptic properties.
C-2 Steric gatekeeper.Bulky groups here can induce atropisomerism or clash with the kinase "gatekeeper" residue. Small groups (H, Me) are preferred for Type I inhibitors.
C-3 Electronic modulation.[2]Electron-withdrawing groups (CN, F) here can increase the acidity of the NH at position 4 (if present) and metabolic stability.
C-4 Primary binding vector.The amino group here links to the "tail" region. Aromatic rings (anilines) provide pi-stacking and reach into the hydrophobic back pocket of kinases.
C-6/7 Solubilizing region.Ideal for attaching morpholine, piperazine, or ether chains to improve aqueous solubility (e.g., Gefitinib/Erlotinib analogs).
C-8 H-bond donor/acceptor.Substituents here can form intramolecular H-bonds, locking the conformation.

Biological Evaluation Protocols

Protocol 1: Heme Polymerization Inhibition Assay (Antimalarial)

Rationale: Quinoline antimalarials (like Chloroquine) function by inhibiting the crystallization of toxic free heme into hemozoin. This assay mimics that process in vitro.

Materials:

  • Hemin chloride (dissolved in DMSO).

  • Tween 20 (surfactant initiator).[3]

  • Acetate buffer (pH 5.0).

  • Test compounds (Quinoline derivatives).[1][2][4][5][3][6][7]

Procedure:

  • Preparation: Prepare a 10 mM stock of Hemin in DMSO. Dilute to 100 µM in 0.2 M acetate buffer (pH 5.0).

  • Incubation: In a 96-well plate, mix:

    • 100 µL of Hemin suspension.

    • 100 µL of Test Compound (various concentrations).

    • Control wells: Hemin + Solvent only (Negative Control), Hemin + Chloroquine (Positive Control).

  • Polymerization: Add Tween 20 (final conc. 1%) to initiate polymerization. Incubate at 37°C for 24 hours.

  • Quantification:

    • Add 100 µL of 2.5% SDS in 0.1 M NaOH to depolymerize any unpolymerized heme (hemozoin is insoluble in this mild base).

    • Critical Step: The assay relies on the fact that free heme has a Soret band at ~405 nm, while hemozoin aggregates decrease this signal or shift it.

    • However, a more robust method involves washing the pellet. Modified Step: Centrifuge the plate (3000g, 15 min). Remove supernatant (free heme). Wash pellet with 2.5% SDS/NaHCO3. Dissolve final pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm .

    • Result: Higher absorbance = More Hemozoin formed = No Inhibition . Lower absorbance = Inhibition .

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Rationale: To determine the IC50 of quinoline derivatives against specific kinases (e.g., VEGFR2, EGFR).

Mechanism: Measures ADP produced during the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Procedure:

  • Reaction Mix: In a white 384-well plate, add:

    • 2 µL Kinase (e.g., VEGFR2, 0.5 ng/µL).

    • 2 µL Substrate (Poly Glu:Tyr) + ATP (10 µM).

    • 1 µL Test Compound (in DMSO).

  • Enzymatic Step: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

  • Read: Measure Luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Visualization: Kinase Binding Mechanism

KinaseBindingQuinolineQuinoline CoreSolventFrontSolvent Exposed RegionQuinoline->SolventFrontSolubilizing Tail (C6/C7)N1N1 AtomHingeKinase Hinge Region(Met/Thr residues)N1->HingeH-Bond AcceptorC4SubC4-Anilino GroupHydroPocketHydrophobic Back Pocket(Selectivity)C4Sub->HydroPocketVan der Waals / Pi-Stacking

Caption: Schematic of Type I Kinase Binding. The Quinoline N1 acts as the critical H-bond acceptor at the hinge region.

Troubleshooting & Optimization

  • Solubility Issues: Quinoline derivatives are often hydrophobic (LogP > 4).

    • Solution: Formulate as hydrochloride or mesylate salts. For assays, ensure DMSO concentration < 1% to prevent enzyme denaturation, but sufficient to keep the compound in solution.

  • Regioselectivity in Synthesis: In the Gould-Jacobs cyclization, mixtures can form if the aniline is meta-substituted.

    • Solution: Use sterically bulky groups or strongly directing groups to favor one isomer. Isolate isomers via column chromatography using a gradient of MeOH in DCM (0-5%).

  • Assay Interference: Quinolines are fluorescent.

    • Solution: In fluorescence-based assays (like FRET), check for auto-fluorescence of the compound alone. The ADP-Glo (Luminescence) assay is preferred as it avoids this interference.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 2025. Link

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, 2016. Link

  • Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening. Antimicrobial Agents and Chemotherapy, 2007. Link

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Ayurveda and Integrative Medicine, 2019. Link

  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 2012.[8] Link

Application Note: Green Synthesis Approaches for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Chloroquine, Ciprofloxacin, Montelukast) and agrochemicals. However, classical synthetic routes—such as the Skraup, Friedländer, and Combes syntheses—often suffer from poor atom economy, hazardous solvents (e.g., nitrobenzene), and harsh acid catalysts (e.g., conc. H₂SO₄, As₂O₅).[1]

This guide details three field-proven "Green Chemistry" protocols that align with the 12 Principles of Green Chemistry. These methods utilize Deep Eutectic Solvents (DES) , Microwave-Assisted Organic Synthesis (MAOS) , and Ultrasound-Assisted Synthesis (Sonochemistry) to achieve superior yields (>90%) with significantly reduced reaction times and environmental footprints.

Part 1: Deep Eutectic Solvents (DES) – The Dual-Function Media

Concept: DESs are mixtures of Lewis or Brønsted acids and bases that form a eutectic mixture with a melting point significantly lower than the individual components. They act as both green solvents and catalysts , eliminating the need for volatile organic compounds (VOCs) and external catalysts.

Protocol A: One-Pot Synthesis using Choline Chloride/ZnCl₂

This protocol replaces the traditional acid-catalyzed Friedländer condensation.

Materials:

  • DES Preparation: Choline Chloride (ChCl) and Zinc Chloride (ZnCl₂) [Molar ratio 1:2].

  • Reactants: 2-Aminoaryl ketone (1.0 mmol), α-Methylene ketone (1.0 mmol).

  • Work-up: Ethyl acetate/Water (for extraction), Ethanol (for recrystallization).

Step-by-Step Workflow:

  • DES Formation: Mix Choline Chloride and ZnCl₂ in a 1:2 molar ratio in a round-bottom flask. Heat at 100°C with stirring until a clear, homogeneous liquid forms (approx. 10-15 min).

  • Reaction Setup: Cool the DES to 80°C. Add 2-Aminoaryl ketone and α-Methylene ketone directly to the DES melt.

  • Reaction: Stir the mixture at 80°C.

    • Checkpoint: Monitor via TLC (Ethyl acetate:Hexane 3:[2][3]7) every 30 minutes. Reaction typically completes in 2–3 hours .[3]

  • Quenching: Add water (5 mL) to the reaction mixture. The DES is water-soluble, while the organic product will precipitate or form an oil.

  • Isolation: Extract with ethyl acetate (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure.

  • Purification: Recrystallize from hot ethanol to obtain pure quinoline derivatives.

  • Recycling: Evaporate the aqueous phase (containing DES) under vacuum at 80°C to remove water. The recovered DES can be reused up to 4 cycles with minimal activity loss (<5%).

Mechanism of Action: The DES components form a hydrogen-bond network that activates the carbonyl oxygen of the ketone, increasing its electrophilicity and facilitating nucleophilic attack by the amine.

Part 2: Microwave-Assisted Multicomponent Synthesis (MAOS)

Concept: Microwave irradiation provides direct energy transfer to the reaction molecules through dipolar polarization and ionic conduction. This results in rapid, uniform heating (superheating) that cannot be achieved via conventional convection currents.

Protocol B: Catalyst-Free Three-Component Coupling

This method synthesizes poly-substituted quinolines via a domino reaction, avoiding the isolation of intermediates.

Materials:

  • Reactants: Aniline derivative (1.0 mmol), Benzaldehyde derivative (1.0 mmol), Phenylacetylene (1.0 mmol).

  • Catalyst: Copper(I) Iodide (CuI) - 5 mol% (Optional but recommended for lower temps).

  • Solvent: Water or PEG-400 (Polyethylene Glycol).

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM).

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave process vial, combine the aniline, benzaldehyde, and phenylacetylene.

  • Solvent/Catalyst: Add 2 mL of PEG-400 and 5 mol% CuI. Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 130°C

    • Ramp Time: 2 min

    • Hold Time: 10–15 min

    • Stirring: High (600 rpm)

    • Pressure Limit: 15 bar

  • Cooling: Use compressed air cooling to drop temperature to 50°C (approx. 2 min).

  • Work-up: Pour the mixture into crushed ice. The product precipitates out.[1]

  • Purification: Filter the solid, wash with water (to remove PEG/CuI), and recrystallize from ethanol.

Why it works: The high polarity of the transition state in this multicomponent reaction couples efficiently with the microwave field, lowering the activation energy barrier.

Part 3: Ultrasound-Assisted Aqueous Synthesis

Concept: Sonochemistry relies on acoustic cavitation . The formation, growth, and violent collapse of vacuum bubbles in a liquid medium generate localized "hot spots" (temps >5000 K, pressures >1000 atm) that drive reactions at ambient bulk temperatures.

Protocol C: Aqueous Synthesis of Quinoline-Imidazole Hybrids

Ideal for heat-sensitive substrates.

Materials:

  • Reactants: Activated Quinoline precursor, Imidazole derivative, Alkyl halide.

  • Solvent: Water (or 1:1 Water/Ethanol).

  • Equipment: Ultrasonic bath (35–40 kHz) or Probe Sonicator.

Step-by-Step Workflow:

  • Preparation: Dissolve reactants (1 mmol each) in 10 mL of water/ethanol mixture in an Erlenmeyer flask.

  • Sonication: Place the flask in the ultrasonic bath. Ensure the water level in the bath is higher than the reaction solvent level.

    • Optimization: Use a mechanical stirrer during sonication to maximize mass transfer.

  • Reaction: Sonicate at ambient temperature (25–30°C) for 30–60 minutes .

    • Note: The bath water may heat up; replace with cold water if temp exceeds 40°C.

  • Observation: The product often precipitates as a solid during the reaction due to the "solubility switch" (product less soluble than reactants).

  • Isolation: Filtration followed by washing with cold water.[1][4]

Part 4: Comparative Analysis

The following table contrasts the Green protocols against the classical Skraup synthesis.

MetricClassical SkraupDES Method (Protocol A)Microwave (Protocol B)Ultrasound (Protocol C)
Reaction Time 4–12 Hours2–3 Hours10–20 Minutes30–60 Minutes
Temperature >140°C (Reflux)80°C130°C25–30°C
Catalyst Conc. H₂SO₄ / As₂O₅ZnCl₂ (Recyclable)CuI (or None)None / Basic IL
Solvent Nitrobenzene/AcidCholine Chloride (DES)PEG-400 / WaterWater / Ethanol
Yield 40–60%85–98%90–95%88–94%
E-Factor High (Toxic Waste)Low (Recyclable)Low (Atom Economy)Very Low (Water waste)

Part 5: Visualizations

Diagram 1: Green Synthesis Decision Workflow

This workflow helps researchers select the appropriate green methodology based on their substrate stability and available equipment.

GreenQuinolineWorkflow Start Start: Quinoline Synthesis Requirement SubstrateCheck Substrate Heat Sensitivity? Start->SubstrateCheck HeatSensitive High Sensitivity (Degrades > 50°C) SubstrateCheck->HeatSensitive Yes HeatStable Heat Stable SubstrateCheck->HeatStable No Method_US Method: Ultrasound-Assisted (Aqueous Media) Temp: 25-30°C HeatSensitive->Method_US SpeedPriority Priority: Speed or Scale? HeatStable->SpeedPriority Speed Speed (< 30 min) SpeedPriority->Speed Scale Scale / Green Solvent SpeedPriority->Scale Method_MW Method: Microwave-Assisted (PEG-400/Water) Temp: 130°C Speed->Method_MW Method_DES Method: Deep Eutectic Solvents (ChCl:ZnCl2) Temp: 80°C Scale->Method_DES

Caption: Decision tree for selecting the optimal green synthesis protocol based on substrate properties and process goals.

Diagram 2: Mechanism of DES-Mediated Activation

Visualizing how Choline Chloride/ZnCl₂ activates the carbonyl group.

DESMechanism cluster_recycle Recycle Loop DES DES Melt (ChCl + ZnCl2) Complex Activated Complex (H-Bond Network) DES->Complex Zn2+ Coordination Ketone 2-Aminoaryl Ketone Ketone->Complex C=O Activation Intermediate Aldol-type Intermediate Complex->Intermediate + Nucleophile (Condensation) Nucleophile Alpha-Methylene Ketone Product Quinoline Derivative + Water Intermediate->Product Cyclization & Dehydration Product->DES DES Recovery (Evaporation)

Caption: Mechanistic pathway of DES-mediated Friedländer synthesis, highlighting the dual role of activation and solvent recyclability.

References

  • Chen, G., et al. (2020).[5] Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Shahabi, D., & Tavakol, H. (2016).[5] One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. Elsevier B.V.[3][6] Retrieved from [Link]

  • Draoui, M., et al. (2024). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances. Retrieved from [Link]

  • Gogoi, J., et al. (2025). Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. ChemistrySelect. Retrieved from [Link]

Sources

Introduction: Accelerating Quinoline Synthesis with Microwave Technology

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Synthesis of Quinolines for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic system of immense importance in medicinal and industrial chemistry.[1][2] Found in numerous natural products, most notably the antimalarial drug quinine, quinoline derivatives exhibit a vast range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[2][3][4][5] Traditional syntheses of these vital compounds, such as the well-known Friedländer, Combes, and Doebner-von Miller reactions, often suffer from long reaction times, harsh conditions, and modest yields.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green technology, offering a powerful solution to these challenges.[3][6][7] By utilizing dielectric heating, microwave reactors can rapidly and uniformly heat reaction mixtures to temperatures far above the boiling point of the solvent used, leading to dramatic accelerations in reaction rates.[8][9] This guide provides an in-depth exploration of the principles, protocols, and profound advantages of applying microwave irradiation to the synthesis of quinolines, designed for chemists at the forefront of research and development.

Pillar 1: The Rationale—Why Microwave Irradiation Excels

The superiority of MAOS over conventional oil-bath heating stems from its unique heating mechanism.[10] Conventional heating relies on conduction, where heat is slowly transferred from an external source through the vessel walls into the reaction mixture, often resulting in uneven temperature distribution. In contrast, microwave energy couples directly with polar molecules (solvents, reagents) in the mixture, causing them to align with the rapidly oscillating electric field.[9] This generates efficient internal heating that is instantaneous and volumetric, minimizing wall effects and thermal gradients.[9]

The practical consequences for quinoline synthesis are profound:

  • Drastic Reduction in Reaction Time: Cyclization and condensation reactions that take hours or even days under conventional reflux can often be completed in mere minutes.[10][11][12]

  • Significant Yield Enhancement: By minimizing side reactions and decomposition of thermally sensitive materials, MAOS frequently leads to higher isolated yields and cleaner reaction profiles.[8][9] One study reported an increase in the average yield of a quinoline library from 34% with traditional heating to 72% using microwave irradiation.[9][10]

  • Improved Sustainability: Shorter reaction times and higher efficiency translate to lower energy consumption.[8] MAOS also facilitates the use of greener solvents or even solvent-free conditions, reducing hazardous waste.[6]

Workflow Comparison: Conventional vs. Microwave Synthesis

The following diagram illustrates the streamlined workflow enabled by microwave technology.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave Synthesis Workflow a0 Combine Reactants in Round-Bottom Flask a1 Add Solvent & Catalyst a0->a1 a2 Set up Reflux Apparatus (Condenser, Heating Mantle) a1->a2 a3 Heat Reaction Mixture (Hours to Days) a2->a3 a4 Cool Down & Work-up a3->a4 b0 Combine Reactants in Microwave Process Vial b1 Add Solvent & Catalyst b0->b1 b2 Seal Vessel & Place in Microwave Reactor b1->b2 b3 Irradiate Mixture (Minutes) b2->b3 b4 Cool Down (Automated) & Work-up b3->b4

Caption: Simplified workflow comparing quinoline synthesis via conventional heating vs. microwave irradiation.[10]

Pillar 2: Field-Proven Protocols and Mechanistic Insights

This section details protocols for key named reactions adapted for microwave synthesis, explaining the chemical logic behind the procedural steps.

The Friedländer Annulation

The Friedländer synthesis is one of the most direct methods for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[13]

Causality & Mechanistic Insight: The reaction proceeds via an initial aldol-type condensation to form a chalcone-like intermediate, followed by cyclization and dehydration. Microwave energy dramatically accelerates the rate-determining cyclization and dehydration steps, which often require high thermal energy. Using neat acetic acid under microwave conditions is particularly effective, as the acid serves as both a polar, microwave-absorbent medium and the necessary acid catalyst for the condensation and cyclization.[11][12]

G start 2-Aminoaryl Ketone + α-Methylene Ketone step1 Acid-Catalyzed Aldol Condensation start->step1 H+ step2 Formation of Enone Intermediate step1->step2 -H2O step3 Intramolecular Michael Addition (Cyclization) step2->step3 step4 Dehydration/ Aromatization step3->step4 -H2O end Substituted Quinoline step4->end

Caption: Simplified reaction mechanism for the Friedländer Quinoline Synthesis.

Protocol: Microwave-Assisted Friedländer Synthesis [10][11]

  • Reactants: 2-aminobenzophenone (1.0 mmol) and a cyclic or acyclic ketone (e.g., cyclohexanone, 1.2-2.0 mmol).

  • Vessel: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 2-aminobenzophenone and the ketone.

  • Solvent/Catalyst: Add neat acetic acid (2-3 mL). Acetic acid acts as both the solvent and the catalyst.[11][12]

  • Microwave Parameters:

    • Seal the vessel securely.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes .

    • Set the maximum power to 200-300 W with magnetic stirring enabled.

  • Work-up:

    • Allow the vessel to cool to below 50 °C (this is typically automated by the reactor).

    • Remove the acetic acid under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[14][15]

Causality & Mechanistic Insight: The reaction first involves the formation of a Schiff base intermediate from the aniline and one of the diketone's carbonyls. This intermediate then tautomerizes to an enamine, which activates the aromatic ring for the subsequent intramolecular electrophilic cyclization—the rate-determining step.[15] Strong acids like sulfuric acid or solid acid catalysts are required. Microwave heating provides the high, localized energy needed to overcome the activation barrier for this cyclization, making the reaction much faster and often cleaner than conventional heating in high-boiling solvents.[16]

G start Aniline + β-Diketone step1 Condensation start->step1 -H2O step2 Schiff Base Formation step1->step2 step3 Enamine Tautomerization step2->step3 step4 Acid-Catalyzed Electrophilic Cyclization (Rate-Determining) step3->step4 H+ step5 Dehydration/ Aromatization step4->step5 -H2O end 2,4-Disubstituted Quinoline step5->end

Caption: Reaction pathway for the Combes Quinoline Synthesis.[15]

Protocol: Solvent-Free Microwave Combes Synthesis [16]

  • Reactants: Aromatic amine (2.0 mmol) and ethyl acetoacetate (2.4 mmol).

  • Catalyst: Acidic resin (e.g., NKC-9, 100 mg) or another solid acid like NaHSO₄.

  • Vessel: In a microwave process vial, add the aromatic amine, ethyl acetoacetate, and the solid acid catalyst.

  • Solvent/Catalyst: This protocol is solvent-free. The reactants are adsorbed onto the solid support.

  • Microwave Parameters:

    • Homogenize the mixture with a glass rod.

    • Place the open vial into the microwave reactor (for solvent-free methods, a sealed vessel may not be necessary, but consult reactor specifications).

    • Irradiate at a set power of 400 W for 1.5-3 minutes . It is advisable to use intermittent heating (e.g., 10-second intervals) to avoid localized charring.

  • Work-up:

    • After cooling, add ethanol to the reaction mixture and filter to remove the solid acid catalyst.

    • Wash the catalyst with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure quinolinone product.

The Doebner-von Miller Reaction

This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[17][18] The unsaturated carbonyl can be generated in situ from an aldol condensation, broadening the scope of available substrates.[17]

Causality & Mechanistic Insight: The mechanism is complex but is believed to start with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl.[17] This is followed by an acid-catalyzed electrophilic cyclization onto the aniline ring, subsequent dehydration, and finally oxidation to form the aromatic quinoline ring. Each of these steps is accelerated by the high temperatures rapidly achieved with microwave irradiation. The use of solid acid catalysts under microwave conditions can further enhance efficiency and simplify product purification.[19]

G start Aniline + α,β-Unsaturated Carbonyl step1 Conjugate Addition (Michael Addition) start->step1 step2 Acid-Catalyzed Electrophilic Cyclization step1->step2 H+ step3 Dehydration step2->step3 -H2O step4 Oxidation/ Aromatization step3->step4 end Substituted Quinoline step4->end

Caption: Key steps in the Doebner-von Miller Quinoline Synthesis.[17]

Protocol: Microwave Doebner-von Miller Synthesis [19]

  • Reactants: Substituted aniline (e.g., p-toluidine, 1.0 mmol) and an α,β-unsaturated carbonyl (e.g., crotonaldehyde or methyl vinyl ketone, 1.2 mmol).

  • Catalyst: Phosphotungstic acid (PW₁₂) or another Lewis/Brønsted acid.

  • Vessel: Combine the aniline, unsaturated carbonyl, and catalyst in a microwave process vial.

  • Solvent: This reaction can be run solvent-free or in a high-boiling polar solvent like DMF (1-2 mL).

  • Microwave Parameters:

    • Seal the vessel and place it in the reactor.

    • Irradiate at a power of 300 W for 10-15 minutes . If a set temperature is used, aim for 120-150 °C.

  • Work-up:

    • After cooling, dilute the reaction mixture with ethyl acetate.

    • Wash with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer, filter, and concentrate under vacuum.

    • Purify the residue via column chromatography to isolate the desired quinoline derivative.

Pillar 3: Data-Driven Comparison and Safety

A self-validating protocol requires an understanding of expected outcomes and operational safety.

Quantitative Comparison: MAOS vs. Conventional Heating

The following table summarizes representative data, highlighting the quantitative advantages of microwave irradiation.

SynthesisReactantsHeating MethodCatalyst/SolventTemperature (°C)TimeAvg. Yield (%)
Friedländer 2-Aminobenzophenone, Ethyl AcetoacetateConventional- / EthanolRefluxSeveral DaysLow
Friedländer 2-Aminobenzophenone, Ethyl AcetoacetateMicrowave Acetic Acid (neat)1605 min Excellent [20]
Friedländer 2-Amino-3-hydroxybenzaldehyde, KetonesConventional- / Ethanol--34[9][20]
Friedländer 2-Amino-3-hydroxybenzaldehyde, KetonesMicrowave - / Ethanol13030-40 min 72 [9][20]
Combes Aniline, β-DiketoneConventionalH₂SO₄ / XyleneReflux> 3 hoursModerate
Combes Aniline, β-DiketoneMicrowave Solid Acid / Solvent-free- (400 W)~2 min High [16]
Mandatory Safety Protocols for Microwave Chemistry

Operating a microwave reactor involves high temperatures and pressures; adherence to safety protocols is non-negotiable.[21]

  • Use Dedicated Equipment: Never use a domestic kitchen microwave oven.[22][23] Laboratory-grade reactors are designed with safety interlocks, corrosion-resistant cavities, and accurate temperature and pressure sensors.[21][23]

  • Vessel Integrity: Only use microwave process vials and caps specifically designed by the manufacturer to withstand the expected pressures and temperatures.[21] Never exceed the recommended fill volume (typically less than 2/3 of the vial's capacity).

  • Know Your Reaction: Be aware of the potential for highly exothermic or gas-producing reactions.[22] When developing a new protocol, start with small-scale reactions and cautiously increase the temperature or power.[22]

  • Stirring: Ensure adequate stirring to prevent localized superheating, which can lead to decomposition or vessel failure, especially in viscous mixtures or solvent-free reactions.[22]

  • Cooling: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening it to the atmosphere.[21]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of quinoline derivatives. By leveraging the principles of dielectric heating, researchers can achieve dramatic reductions in reaction times, improve product yields, and align their work with the principles of green chemistry. The protocols and insights provided in this guide demonstrate that MAOS is not merely an alternative but a superior, enabling technology for professionals in drug discovery and chemical research, facilitating the rapid and efficient synthesis of these vital heterocyclic compounds.

References

  • Yadavalli Venkata Durga Nageswar, K. R., & Katla, R. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 12(3), 234-260.
  • A Comparative Guide to Quinoline Synthesis: Thermal Heating vs.
  • Microwave-assisted Synthesis of Quinolines. (n.d.).
  • Liao, M.-L., Liu, P.-P., Yang, J.-C., & Zou, L. (n.d.). Synthesis of quinolines via the Friedländer reaction under microwave conditions.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PMC - NIH.
  • Chan, C.-K., Lai, C.-Y., & Wang, C.-C. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52, 1779-1794.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
  • Microwave irradiation for the synthesis of quinoline scaffolds: a review. (2022). ProQuest.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020).
  • Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions. (2025).
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Organic Chemistry Portal.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Glasnov, T. N., & Kappe, C. O. (n.d.). 10 - Organic Syntheses Procedure. Organic Syntheses.
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.).
  • Conrad–Limpach synthesis. (n.d.). Wikipedia.
  • Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. (n.d.). SciSpace.
  • Yuan, S., Zhang, K., & Xia, J. (n.d.). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Department of Chemistry, Anhui University of Architecture.
  • Mechanism of Conrad–Limpach synthesis of 4-hydroxyquinolines/... (n.d.).
  • Combe's synthesis of quinoline || detailed mechanism. (2024). YouTube.
  • Conrad-Limpach Reaction. (n.d.). Organic Chemistry Portal.
  • Combes synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. (2025).
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube.
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  • A Comparative Guide to Quinoline Synthesis: Microwave-Assisted versus Conventional He

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Quinolin-7-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important quinoline derivative. Quinoline scaffolds are prevalent in medicinal chemistry, and successful, high-yield synthesis is critical for advancing research.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common synthetic pitfalls and offers robust, validated solutions.

Overview of Common Synthetic Pathways

The synthesis of (Quinolin-7-yl)methanamine typically proceeds through one of two primary, reliable routes. The choice of route often depends on the availability of starting materials and the specific capabilities of the laboratory. Understanding these pathways is the first step in effective troubleshooting.

Synthetic Route A: Reductive Amination of 7-Quinolinecarboxaldehyde

This is a highly versatile and widely used method for amine synthesis.[3][4] It involves the reaction of an aldehyde (7-quinolinecarboxaldehyde) with an amine source (typically ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the target primary amine.

Synthetic Route B: Reduction of 7-Cyanoquinoline

This route involves the direct reduction of a nitrile functional group to a primary amine. This method is straightforward if the starting 7-cyanoquinoline is readily available. The choice of reducing agent is critical to avoid over-reduction of the quinoline ring system.

Below is a diagram illustrating these two common synthetic approaches.

Synthesis_Pathways StartA 7-Quinolinecarboxaldehyde IntermediateA Quinolin-7-yl)methanimine (Imine Intermediate) StartA->IntermediateA + NH3 / NH4OAc - H2O Product (Quinolin-7-yl)methanamine IntermediateA->Product + Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) FinalProduct (Quinolin-7-yl)methanamine Hydrochloride Product->FinalProduct + HCl StartB 7-Cyanoquinoline StartB->Product + Reducing Agent (e.g., H2/Raney Ni, LiAlH4)

Caption: Common synthetic routes to (Quinolin-7-yl)methanamine hydrochloride.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that can lead to low yields. The questions are organized by the synthetic route and the specific stage of the reaction.

Route A: Reductive Amination Pathway
FAQ 1: The reaction from 7-quinolinecarboxaldehyde is sluggish and gives a complex mixture. Could my starting material be the issue?

Potential Causes & Scientific Rationale: Yes, the purity of the starting aldehyde is paramount. 7-Quinolinecarboxaldehyde can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[5] The presence of this carboxylic acid impurity can neutralize the amine source and interfere with imine formation. Furthermore, aldehydes can sometimes form hydrates or acetals, reducing the concentration of the active carbonyl group.

Troubleshooting Steps & Solutions:

  • Verify Purity: Before starting, analyze your 7-quinolinecarboxaldehyde using ¹H NMR and TLC. The aldehyde proton should be a sharp singlet around 9.9-10.1 ppm. Look for broad peaks indicative of carboxylic acid impurities.

  • Purification: If impurities are detected, purify the aldehyde by recrystallization or flash column chromatography using a hexane/ethyl acetate solvent system.

  • Proper Storage: Store 7-quinolinecarboxaldehyde under an inert atmosphere (argon or nitrogen) and at a low temperature to prevent oxidation.

FAQ 2: Imine formation seems incomplete, leading to unreacted aldehyde in my final product mixture. How can I drive this step to completion?

Potential Causes & Scientific Rationale: Imine formation is a reversible equilibrium reaction. The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials (aldehyde and amine). The pH of the reaction is also critical; it must be mildly acidic (typically pH 4-6) to catalyze the reaction without deactivating the amine nucleophile.

Troubleshooting Steps & Solutions:

  • Water Removal:

    • Use anhydrous solvents (e.g., methanol, 1,2-dichloroethane).

    • Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it forms.

  • pH Control: Use a buffered amine source, such as ammonium acetate (NH₄OAc), which maintains the pH in the optimal range. If using ammonia in a solvent, a catalytic amount of a mild acid like acetic acid can be beneficial.

  • Increase Concentration: Per Le Châtelier's principle, using a higher concentration of the ammonia source can help drive the equilibrium forward.

FAQ 3: My reduction step is inefficient. I'm isolating the imine intermediate or seeing both imine and the desired amine.

Potential Causes & Scientific Rationale: The choice of reducing agent for a one-pot reductive amination is critical. A strong, highly reactive reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde faster than the imine forms, leading to the formation of (quinolin-7-yl)methanol as a major byproduct. Conversely, a reagent that is too weak or used under the wrong conditions may not reduce the imine effectively.

Troubleshooting Steps & Solutions:

  • Select an Imine-Specific Reducing Agent: The most reliable reagents for reductive amination are those that are more reactive towards the protonated iminium ion than the carbonyl group.

    • Sodium cyanoborohydride (NaBH₃CN): Effective at the mildly acidic pH required for imine formation.[3] Caution: NaBH₃CN can release toxic HCN gas if the pH becomes too acidic (pH < 4).

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder, non-toxic, and highly effective alternative that can be used in various solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] It is often the reagent of choice.

  • Optimize Reaction Conditions: Ensure the reaction temperature is appropriate. Most reductive aminations proceed well at room temperature, but gentle heating (40-50 °C) may be required for less reactive substrates. Monitor the reaction by TLC or LC-MS to determine the point of completion.

Route B: 7-Cyanoquinoline Reduction Pathway
FAQ 4: My nitrile reduction is incomplete, or I am seeing decomposition of the quinoline ring. What are the best reduction methods?

Potential Causes & Scientific Rationale: The quinoline ring is susceptible to reduction under harsh conditions, especially with powerful hydride donors or certain catalytic hydrogenation conditions. A low yield can result from either incomplete conversion of the nitrile or degradation of the heterocyclic core.

Troubleshooting Steps & Solutions:

  • Catalytic Hydrogenation: This is often the cleanest method.

    • Reagent: Use Raney Nickel or Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas).

    • Solvent: An alcoholic solvent like methanol or ethanol, often with ammonia added (e.g., a 7N solution of ammonia in methanol), is highly effective. The ammonia prevents the formation of secondary and tertiary amine side products by competing for reaction with any intermediate imines.

    • Conditions: Monitor pressure and temperature carefully. High pressures or temperatures can lead to over-reduction of the quinoline ring. Start with moderate conditions (e.g., 50 psi H₂, room temperature) and adjust as needed.

  • Chemical Reduction:

    • Lithium aluminum hydride (LiAlH₄): A very powerful reducing agent that will effectively reduce the nitrile. However, it requires strictly anhydrous conditions and a careful workup procedure. It can potentially reduce the quinoline ring if not used at low temperatures.

    • Borane (BH₃•THF): A good alternative that is often chemoselective for the nitrile group in the presence of other reducible functionalities.

General FAQs (Applicable to Both Routes)
FAQ 5: The final step of forming the hydrochloride salt gives a low yield or an oily, difficult-to-handle product. How can I improve this?

Potential Causes & Scientific Rationale: The free amine, (Quinolin-7-yl)methanamine, may have some solubility in the solvents used for precipitation. The formation of a clean, crystalline salt depends on the solvent system, the concentration, and the purity of the free amine. Oily products often result from residual impurities or the use of an inappropriate solvent.

Troubleshooting Steps & Solutions:

  • Purify the Free Amine First: Before salt formation, ensure the free amine is pure. If necessary, perform a column chromatography purification on silica gel (often pre-treated with a small amount of triethylamine in the eluent to prevent streaking) or perform an acid-base extraction.

  • Choose the Right Solvent System:

    • Dissolve the purified free amine in a solvent in which it is soluble but its hydrochloride salt is not. Common choices include diethyl ether, isopropanol, or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, HCl in dioxane, or concentrated aqueous HCl followed by solvent removal and re-dissolution/precipitation).

  • Control Precipitation:

    • Add the HCl solution dropwise at 0 °C with vigorous stirring.

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you may need to try a different solvent system.

    • Allow sufficient time for the precipitation to complete before filtering.

Below is a troubleshooting workflow to help guide your decision-making process.

Troubleshooting_Flow decision decision process process solution solution start Low Yield Observed check_purity Is Starting Material Pure? start->check_purity purify_sm Purify by Recrystallization or Chromatography check_purity->purify_sm No check_reaction Reaction Incomplete or Side Products? check_purity->check_reaction Yes purify_sm->check_reaction route_a Route A: Reductive Amination check_reaction->route_a Yes route_b Route B: Nitrile Reduction check_reaction->route_b Yes check_workup Problem with Isolation or Salt Formation? check_reaction->check_workup No optimize_imine Optimize Imine Formation: - Use Anhydrous Solvent - Add Dehydrating Agent - Control pH (4-6) route_a->optimize_imine optimize_reduction_a Optimize Reduction: - Use NaBH(OAc)3 or NaBH3CN - Monitor by TLC/LC-MS route_a->optimize_reduction_a optimize_imine->check_workup optimize_reduction_a->check_workup optimize_reduction_b Optimize Reduction: - Use H2/Raney Ni in NH3/MeOH - Or use milder LiAlH4/BH3 conditions route_b->optimize_reduction_b optimize_reduction_b->check_workup optimize_salt Optimize Salt Formation: - Purify free amine first - Use appropriate solvent (e.g., Ether/IPA) - Precipitate at 0 °C check_workup->optimize_salt Yes end Improved Yield check_workup->end No optimize_salt->end

Caption: A logical workflow for troubleshooting low synthesis yields.

Optimized Experimental Protocol: Reductive Amination

This protocol provides a robust, self-validating method for the synthesis of (Quinolin-7-yl)methanamine hydrochloride via reductive amination, incorporating many of the troubleshooting steps discussed above.

Materials:

  • 7-Quinolinecarboxaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in Diethyl Ether)

Procedure:

  • Imine Formation:

    • To a round-bottom flask under a nitrogen atmosphere, add 7-quinolinecarboxaldehyde (1.0 eq).

    • Add anhydrous methanol (approx. 10 mL per gram of aldehyde).

    • Add ammonium acetate (3.0-5.0 eq) and stir the mixture at room temperature for 1-2 hours.

    • Self-Validation Check: Monitor the reaction by TLC (e.g., 8:2 Hexane:EtOAc). The spot corresponding to the starting aldehyde should diminish significantly, and a new, more polar spot (the imine) should appear closer to the baseline.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: Some mild effervescence may occur.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Self-Validation Check: Monitor the reaction by TLC or LC-MS. The imine intermediate spot should be completely consumed, replaced by the amine product spot, which is often very polar and may remain at the baseline on silica gel.

  • Work-up & Purification of Free Amine:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free amine.

    • Purity Check: At this stage, an NMR can be run to check purity. If significant impurities are present, purify the free amine by column chromatography.

  • Hydrochloride Salt Formation:

    • Dissolve the crude (or purified) free amine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

    • Cool the solution to 0 °C.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise until no further precipitate forms.

    • Stir the resulting slurry at 0 °C for 30 minutes.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (Quinolin-7-yl)methanamine hydrochloride as a solid.

Data Summary: Reagent Comparison

The choice of reducing agent is one of the most critical parameters in this synthesis. The table below summarizes the properties of common reagents.

ReagentAbbreviationTypical UseProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃Reductive AminationMild, highly selective for imines over aldehydes; non-toxic.[4]Moisture sensitive; higher cost.
Sodium Cyanoborohydride NaBH₃CNReductive AminationSelective for imines at controlled pH.[3]Highly toxic (releases HCN in acid); requires careful pH control.
Sodium Borohydride NaBH₄General ReductionInexpensive, easy to handle.Can prematurely reduce the aldehyde; less selective.
Hydrogen + Raney Nickel H₂/Raney NiNitrile ReductionClean reaction; high yield.Requires specialized hydrogenation equipment; catalyst is pyrophoric.
Lithium Aluminum Hydride LiAlH₄Nitrile ReductionVery powerful and effective.Highly reactive with water/protic solvents; can cause over-reduction.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Smolecule. (2023). Buy 7-(Bromomethyl)quinoline | 769100-08-5.
  • Severinsen, R. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)
  • National Center for Biotechnology Information. (n.d.). 7-Quinolinecarboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy...
  • ChemicalBook. (n.d.). (Quinolin-7-yl)methanamin hydrochloride | 773092-54-9.
  • YouTube. (2024). Master Quinoline Synthesis in 45 seconds!. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine...
  • National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Chem-Impex. (n.d.). 7-Quinolinecarboxaldehyde.
  • Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug.... PubMed. Retrieved from [Link]

  • CymitQuimica. (n.d.). Quinolin-7-ylmethanamine hydrochloride.

Sources

Technical Support Center: Synthesis of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (Quinolin-7-yl)methanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. We will explore the two primary synthetic routes, providing in-depth, experience-driven answers to frequently asked questions, complete with troubleshooting protocols and mechanistic insights.

Introduction: Synthetic Pathways

(Quinolin-7-yl)methanamine is a valuable building block in medicinal chemistry.[1] Its synthesis is typically approached via two main pathways: the reductive amination of 7-quinolinecarboxaldehyde or the reduction of 7-cyanoquinoline. While seemingly straightforward, both routes are susceptible to specific side reactions that can impact yield, purity, and scalability. This guide provides a structured, problem-solving approach to identify and mitigate these issues.

G cluster_main Synthetic Pathways for (Quinolin-7-yl)methanamine Start 7-Substituted Quinoline Precursor Route1 Route 1: Reductive Amination Start->Route1 Route2 Route 2: Nitrile Reduction Start->Route2 Product (Quinolin-7-yl)methanamine Route1->Product Route2->Product Salt (Quinolin-7-yl)methanamine HCl Product->Salt

Caption: Overview of the two primary synthetic routes.

Part 1: Synthesis via Reductive Amination of 7-Quinolinecarboxaldehyde

Reductive amination is a widely used method for forming amines from carbonyl compounds.[2] It involves the initial formation of an imine or iminium ion from 7-quinolinecarboxaldehyde and an ammonia source, followed by its reduction to the target primary amine.

FAQ 1: My reaction is producing a significant amount of a higher molecular weight impurity, likely the secondary amine [Bis((quinolin-7-yl)methyl)amine]. What causes this and how can I prevent it?

Expert Analysis: This is a classic side reaction in reductive aminations when synthesizing primary amines. The desired product, (quinolin-7-yl)methanamine, is itself a primary amine and can compete with the initial ammonia source. It reacts with another molecule of the starting aldehyde to form a secondary imine, which is then reduced to the dimeric secondary amine impurity. This process is known as over-alkylation.[3]

Troubleshooting Strategies:

  • Molar Ratio Adjustment: The most effective countermeasure is to use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride with a base, or aqueous ammonia). This statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine product.

  • Controlled Addition: A slow addition of the reducing agent to the mixture of the aldehyde and the ammonia source can help maintain a low concentration of the primary amine product during the reaction, thus minimizing its chance to react further.

  • Stepwise Protocol: For challenging cases, a two-step procedure can be employed. First, form the imine by reacting the aldehyde with the ammonia source (often with removal of water). Then, in a separate step, add the reducing agent.[4]

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Aldehyde1 7-Quinoline carboxaldehyde Imine Primary Imine Aldehyde1->Imine + NH3 Ammonia NH3 (excess) Ammonia->Imine Product Primary Amine (Desired Product) Imine->Product [Reduction] Aldehyde2 7-Quinoline carboxaldehyde SecImine Secondary Imine Aldehyde2->SecImine Product2 Primary Amine (from Desired Pathway) Product2->SecImine + Aldehyde SideProduct Secondary Amine (Impurity) SecImine->SideProduct [Reduction]

Caption: Competing reaction pathways in reductive amination.

FAQ 2: My main impurity is 7-(hydroxymethyl)quinoline. Why is my starting material being reduced directly?

Expert Analysis: The formation of 7-(hydroxymethyl)quinoline indicates that your reducing agent is directly reducing the aldehyde functional group instead of the target iminium ion. This occurs when the reducing agent is too powerful or when the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction. While strong reductants like sodium borohydride (NaBH₄) can be used, they are often too reactive and unselective, readily reducing aldehydes.[3][5]

Troubleshooting Strategies:

  • Choice of Reducing Agent: The key is to use a hydride donor that is selective for the protonated imine (iminium ion) over the carbonyl group.

    • Sodium cyanoborohydride (NaBH₃CN): This is a classic choice. It is less reactive than NaBH₄ and is stable at the slightly acidic pH (typically 5-6) required for efficient imine formation.[6]

    • Sodium triacetoxyborohydride (Na(OAc)₃BH): This is often the preferred reagent. It is milder and less toxic than NaBH₃CN and does not require strict pH control, often being used with a stoichiometric amount of acetic acid.[2]

  • pH Control: Imine formation is a pH-dependent equilibrium. The reaction is generally fastest between pH 5 and 6. At higher pH, there is insufficient acid to catalyze the dehydration step. At lower pH, the amine nucleophile is excessively protonated and becomes non-nucleophilic. Proper pH ensures a high steady-state concentration of the iminium ion, the true substrate for the reducing agent.

ReagentTypical ConditionsProsCons
NaBH₄ Methanol, neutral pHInexpensive, powerfulLow selectivity, reduces aldehydes quickly
NaBH₃CN Methanol, pH 5-6Good selectivity for iminesToxic (cyanide), requires pH monitoring
Na(OAc)₃BH DCE, THF, Acetic AcidExcellent selectivity, mild, no pH control neededMore expensive, moisture sensitive
Protocol: Optimized Reductive Amination using Na(OAc)₃BH
  • To a stirred solution of 7-quinolinecarboxaldehyde (1.0 equiv.) and ammonium acetate (10 equiv.) in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (2.0 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 equiv.) portion-wise over 20 minutes, ensuring the temperature does not exceed 30°C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

Part 2: Synthesis via Reduction of 7-Cyanoquinoline

The reduction of a nitrile group is a robust method for synthesizing primary amines. This transformation can be achieved using potent metal hydrides like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

FAQ 3: I am using LiAlH₄ to reduce 7-cyanoquinoline, but my yields are inconsistent and the workup is difficult to reproduce. How can I improve this?

Expert Analysis: Lithium aluminum hydride (LiAlH₄ or LAH) is an extremely powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[7][8] However, its high reactivity makes it pyrophoric and dangerously reactive with protic solvents, especially water.[9] Inconsistent yields and difficult workups almost always stem from improper handling of the reagent or an uncontrolled quenching procedure, which leads to the formation of gelatinous aluminum salt precipitates that can trap the product.

Troubleshooting Strategies: The Fieser Workup

A standardized, sequential quenching procedure (the "Fieser workup") is critical for obtaining a granular, easily filterable precipitate of aluminum salts and liberating the amine product.

Protocol: LiAlH₄ Reduction and Fieser Workup

  • Reaction Setup (Under Inert Atmosphere):

    • To a suspension of LiAlH₄ (1.5-2.0 equiv.) in anhydrous THF or diethyl ether at 0°C under argon or nitrogen, add a solution of 7-cyanoquinoline (1.0 equiv.) in the same anhydrous solvent dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC/LC-MS.

    • Cool the reaction mixture back down to 0°C in an ice bath.

  • Fieser Quench (Crucial Step): For a reaction using 'X' grams of LiAlH₄:

    • VERY SLOWLY and dropwise, add 'X' mL of water. Vigorous hydrogen gas evolution will occur.

    • Next, VERY SLOWLY and dropwise, add 'X' mL of 15% (w/v) aqueous NaOH solution. The precipitate should begin to turn from grey to white.

    • Finally, VERY SLOWLY and dropwise, add '3X' mL of water.

    • Stir the resulting slurry vigorously at room temperature for at least 30 minutes. A granular, white, easily filterable solid should form.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional solvent (THF or ethyl acetate).

    • The combined filtrate contains the desired amine. Concentrate under reduced pressure to obtain the crude product.

FAQ 4: My catalytic hydrogenation of 7-cyanoquinoline is also reducing the quinoline ring, giving me 7-(aminomethyl)-1,2,3,4-tetrahydroquinoline. How do I improve selectivity?

Expert Analysis: Catalytic hydrogenation is a powerful technique, but achieving chemoselectivity can be challenging. Many common catalysts, such as Palladium on Carbon (Pd/C) and Raney Nickel (Ra-Ni), are active enough to reduce both the nitrile C≡N triple bond and the aromatic quinoline ring system, especially under forcing conditions (high hydrogen pressure or elevated temperature).[10][11] The reduction of the pyridine part of the quinoline ring is often the primary over-reduction pathway.[12]

Troubleshooting Strategies:

  • Catalyst Selection: Choose a catalyst known for better selectivity towards nitrile reduction over aromatic ring reduction. Rhodium-based catalysts (e.g., Rh/Al₂O₃) or cobalt catalysts can sometimes offer improved selectivity.[11]

  • Condition Optimization: Over-reduction is often a result of conditions that are too harsh.

    • Pressure: Start with lower hydrogen pressures (e.g., 50 psi or 3-4 bar) and gradually increase only if the reaction is too slow.

    • Temperature: Conduct the reaction at room temperature if possible. Avoid excessive heating.

    • Solvent: The choice of solvent can influence selectivity. Alcoholic solvents like methanol or ethanol, often with an ammonia additive, are common. The ammonia can help suppress side reactions and maintain catalyst activity.

  • Use of Additives/Modifiers: In some systems, the addition of a weak base (like ammonia) or a specific catalyst modifier can suppress the hydrogenation of the N-heterocycle.

G cluster_paths Hydrogenation Outcomes Start 7-Cyanoquinoline Node_S Selective Reduction (Desired) Start->Node_S Mild Conditions (Low P, RT) Selective Catalyst Node_N Non-Selective Reduction (Side Reaction) Start->Node_N Harsh Conditions (High P, High T) Active Catalyst Product_Desired 7-(aminomethyl)quinoline Node_S->Product_Desired Product_Side 7-(aminomethyl)-1,2,3,4- tetrahydroquinoline Node_N->Product_Side

Caption: Decision workflow for selective nitrile hydrogenation.

Part 3: Purification and Final Salt Formation

FAQ 5: What is the most effective method for purifying the crude (Quinolin-7-yl)methanamine free base?

Expert Analysis: The optimal purification strategy depends on the nature of the impurities from your chosen synthetic route.

  • For Alcohol Impurities (from Reductive Amination): If 7-(hydroxymethyl)quinoline is the main impurity, an acid-base extraction is highly effective. The amine product is basic and will be extracted into an acidic aqueous phase, leaving the neutral alcohol impurity behind in the organic phase.

  • For Dimer Impurities (from Reductive Amination): The secondary amine dimer is also basic, so it will follow your product during an acid-base extraction. In this case, flash column chromatography is required. Primary amines can streak on silica gel; this can be mitigated by pre-treating the silica with triethylamine or by using a mobile phase containing a small percentage (0.5-1%) of triethylamine or ammonia in methanol.

  • For Tetrahydroquinoline Impurities (from Hydrogenation): These are also basic and highly polar, making them difficult to separate from the desired product. The most effective method is to convert the crude mixture to the hydrochloride salt and attempt selective crystallization. The subtle differences in structure and pKa can lead to differences in crystal lattice energy and solubility, often allowing for the isolation of the pure desired salt.

Protocol: Conversion to the Hydrochloride Salt

This step serves as both the final product formation and a powerful purification technique.

  • Dissolve the crude (Quinolin-7-yl)methanamine free base in a minimal amount of a suitable solvent, such as isopropanol, methanol, or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl diluted in isopropanol) dropwise with vigorous stirring.

  • Monitor the pH with indicator paper; stop the addition when the solution is acidic (pH ~2-3).

  • A precipitate of the hydrochloride salt should form. If precipitation is slow, you can add an anti-solvent (like diethyl ether or hexanes) to induce crystallization.

  • Stir the slurry in the cold for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final (Quinolin-7-yl)methanamine hydrochloride.

References

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Omega. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Zhou, Y.-G., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Yoshida, J., et al. (2024). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Available at: [Link]

  • Di Giovanni, G., et al. (2017). TCB-2...: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? Neuropharmacology. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Available at: [Link]

  • Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. Available at: [Link]

  • Kuwano, R., & Kashiwahara, M. (2006). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent.... Available at: [Link]

  • Wang, C., et al. (2018). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. Available at: [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

  • ResearchGate. (2020). 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. Available at: [Link]

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Technical Support Center: (Quinolin-7-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the purity of (Quinolin-7-yl)methanamine hydrochloride. Leveraging extensive field experience and established chemical principles, this document details robust purification protocols, addresses common experimental challenges, and outlines effective analytical methods for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of (Quinolin-7-yl)methanamine hydrochloride?

A1: The impurity profile of (Quinolin-7-yl)methanamine hydrochloride is largely dependent on the synthetic route employed. For instance, classical quinoline syntheses like the Skraup or Doebner-von Miller reactions can introduce specific side products.[1][2] Common impurities may include:

  • Isomeric Amines: Depending on the precursors, other positional isomers of the aminomethyl quinoline may form.

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the final product.

  • Polymeric Tars: The harsh acidic and high-temperature conditions of some quinoline syntheses can lead to the formation of high molecular weight, tarry substances.[1]

  • Side-Reaction Products: Aldol condensations or other side reactions of the reactants can generate various byproducts.[1]

Q2: My final product is a brownish, sticky solid. What is the likely cause and how can I fix it?

A2: A brownish and sticky appearance often indicates the presence of polymeric tars or residual colored impurities. This is a common issue in quinoline synthesis.[1] The recommended approach is a multi-step purification process. An initial acid-base extraction can help separate the basic amine product from neutral and acidic impurities. This can be followed by recrystallization, potentially with a charcoal treatment to remove colored impurities.

Q3: What are the best analytical techniques to assess the purity of my (Quinolin-7-yl)methanamine hydrochloride?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting even minor impurities.[3][4][5][6][7] A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like phosphoric or formic acid is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities with distinct signals.[8][9][10][11][12] The integration of signals in ¹H NMR can provide a quantitative measure of purity.[8]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of your compound and can help in the identification of unknown impurities by their mass-to-charge ratio.[13]

Troubleshooting Purification Challenges

Problem Potential Cause Recommended Solution
Oiling out during recrystallization The solvent is too nonpolar for the hydrochloride salt, or the cooling rate is too rapid.Add a more polar co-solvent (e.g., a small amount of methanol or ethanol to an isopropanol solution). Ensure slow cooling with gentle stirring.
Low recovery after purification The compound has significant solubility in the purification solvents, or there was incomplete precipitation/extraction.For recrystallization, cool the solution to a lower temperature (e.g., 0-4°C) to maximize crystal formation. For acid-base extraction, ensure complete basification to the free amine before extraction and perform multiple extractions with the organic solvent.
Persistent impurities observed by HPLC/NMR The impurity has very similar physicochemical properties to the desired product.Consider an alternative purification technique. If recrystallization was used, try column chromatography. If normal-phase chromatography was unsuccessful, consider reverse-phase chromatography.
Product is a fine powder that is difficult to filter Rapid precipitation or crystallization has occurred.During precipitation or recrystallization, slow down the process. For example, when precipitating the hydrochloride salt, add the HCl solution dropwise with vigorous stirring.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from neutral and acidic impurities.

Rationale: The free amine form of (Quinolin-7-yl)methanamine is soluble in organic solvents, while its protonated hydrochloride salt is soluble in aqueous acidic solutions.[14][15][16] This differential solubility allows for effective partitioning and purification.

Workflow Diagram:

cluster_0 Dissolution & Acidification cluster_1 Extraction of Free Amine cluster_2 Salt Formation & Isolation A Impure Amine HCl in Water/Organic Solvent B Add Base (e.g., NaOH) to pH > 10 (Forms Free Amine) A->B C Extract with Organic Solvent (e.g., DCM, EtOAc) B->C D Separate Layers C->D E Organic Layer (Free Amine) D->E Collect F Aqueous Layer (Impurities) D->F Discard G Dry Organic Layer (e.g., Na₂SO₄) E->G H Add HCl in Ether/Isopropanol G->H I Precipitate Pure Amine HCl H->I J Filter and Dry I->J

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Procedure:

  • Dissolution and Basification: Dissolve the impure (Quinolin-7-yl)methanamine hydrochloride in a suitable solvent system, such as a mixture of water and an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Add a base, such as 1M sodium hydroxide (NaOH) solution, dropwise with stirring until the pH of the aqueous layer is greater than 10. This converts the hydrochloride salt to the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into the organic layer. Repeat the extraction from the aqueous layer two more times with fresh organic solvent to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Salt Formation and Isolation: Filter off the drying agent. To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) with vigorous stirring. The pure (Quinolin-7-yl)methanamine hydrochloride will precipitate out of the solution.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent used for precipitation, and dry under vacuum to obtain the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity.

Rationale: The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[17] An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

Workflow Diagram:

A Dissolve Impure Amine HCl in Minimum Hot Solvent B Hot Filtration (Optional) to Remove Insoluble Impurities A->B C Slow Cooling of Filtrate to Induce Crystallization B->C D Isolation of Crystals by Vacuum Filtration C->D E Washing Crystals with Cold Solvent D->E F Drying of Pure Crystals E->F

Caption: General workflow for purification by recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. For amine hydrochlorides, polar protic solvents are often good choices.[18] A good starting point is isopropanol, ethanol, or a mixture of ethanol and water. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the impure (Quinolin-7-yl)methanamine hydrochloride in a flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath. Pure crystals of the product should form.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purity Assessment by HPLC

Rationale: HPLC provides a quantitative measure of the purity of the sample by separating the components of a mixture.[3][4][5][6][7]

Typical HPLC Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 289 nm[5]

Procedure:

  • Sample Preparation: Prepare a stock solution of your (Quinolin-7-yl)methanamine hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL.

  • Analysis: Inject the prepared sample into the HPLC system running under the specified conditions.

  • Data Interpretation: The purity of the sample can be calculated based on the area percentage of the main peak in the chromatogram.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025). Journal of Analytical Methods in Chemistry.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Retrieved from [Link]

  • Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Analytical Sciences.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Reddit. (2024). Amine workup. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • Journal of Chemical Education. (n.d.).
  • Google Patents. (2020). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Retrieved from [Link]

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Technical Support Center: (Quinolin-7-yl)methanamine hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for (Quinolin-7-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to (Quinolin-7-yl)methanamine hydrochloride

(Quinolin-7-yl)methanamine hydrochloride is a primary amine and a quinoline derivative.[1][2] Its chemical structure, featuring a reactive primary amine group and an aromatic quinoline ring system, makes it susceptible to various degradation pathways.[3][4] Understanding these potential issues is critical for proper handling, storage, and use in experimental settings. This guide will delve into the likely degradation mechanisms and provide practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (Quinolin-7-yl)methanamine hydrochloride?

A1: To ensure long-term stability, (Quinolin-7-yl)methanamine hydrochloride should be stored in a cool, dry, and dark place.[2] The solid material is hygroscopic, meaning it can absorb moisture from the air, which may accelerate degradation.[3] Therefore, it is crucial to keep the container tightly sealed. For optimal stability, storage at room temperature is generally acceptable for the solid form.[2]

Q2: My solid (Quinolin-7-yl)methanamine hydrochloride has changed color. Is it still usable?

A2: A change in color, such as turning brown, is a visual indicator of potential degradation.[3] Quinoline compounds can be sensitive to light and air, leading to the formation of colored impurities. While a slight color change may not significantly impact purity for some applications, it is a strong indication that the material should be re-analyzed for purity and identity before use. For sensitive applications, using a fresh, uncolored batch is highly recommended.

Q3: What solvents are suitable for dissolving (Quinolin-7-yl)methanamine hydrochloride?

A3: As a hydrochloride salt, this compound is generally soluble in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is expected to be limited. When preparing solutions, it is advisable to do so freshly before each experiment to minimize solution-state degradation.

Q4: How does pH affect the stability of (Quinolin-7-yl)methanamine hydrochloride in solution?

A4: The stability of (Quinolin-7-yl)methanamine hydrochloride in solution is expected to be pH-dependent. The primary amine group can undergo various reactions, and the quinoline ring system's reactivity can also be influenced by pH. Both highly acidic and highly alkaline conditions may promote hydrolysis or other degradation pathways. It is recommended to maintain solutions at a pH close to neutral unless the experimental protocol requires otherwise.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (Quinolin-7-yl)methanamine hydrochloride, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Unexpected peaks in HPLC chromatogram Formation of degradation products due to hydrolysis, oxidation, or photolysis.1. Verify Peak Identity: Use a high-resolution mass spectrometer (LC-MS) to identify the mass of the unexpected peaks and compare them with potential degradation products (see Potential Degradation Pathways section).2. Control for Degradation: Prepare fresh solutions immediately before use. Protect solutions from light by using amber vials or covering them with aluminum foil. Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation.3. Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its degradation products.
Loss of biological activity or inconsistent results Degradation of the active compound, leading to a lower effective concentration.1. Confirm Compound Integrity: Re-analyze the purity of your solid sample and working solutions using a validated analytical method (e.g., HPLC-UV).2. Implement Strict Handling Procedures: Follow the recommended storage and handling guidelines meticulously. Avoid repeated freeze-thaw cycles of solutions.3. Include Positive Controls: Run a positive control with a freshly prepared solution from a new batch of the compound in parallel with your experiments.
Solution turns yellow or brown over time Photodegradation or oxidation. Quinoline derivatives are known to be light-sensitive and can form colored byproducts upon exposure to light and/or air.[3]1. Minimize Light Exposure: Work in a dimly lit area or use light-blocking containers for solution preparation and storage.2. Deoxygenate Solvents: Before dissolving the compound, sparge the solvent with an inert gas to remove dissolved oxygen.3. Store Solutions Properly: If short-term storage of solutions is unavoidable, store them at low temperatures (2-8 °C) in the dark and under an inert atmosphere.

Potential Degradation Pathways

Understanding the potential chemical transformations of (Quinolin-7-yl)methanamine hydrochloride is crucial for troubleshooting and for the development of stability-indicating analytical methods. The primary sites of reactivity are the primary amine and the quinoline ring.

Potential Degradation Pathways of (Quinolin-7-yl)methanamine hydrochloride cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Acid_Base Acid/Base Hydrolysis Parent (Quinolin-7-yl)methanamine hydrochloride Oxidation Oxidation (Air, H₂O₂) Light Photolysis (UV/Vis Light) Heat Thermal Stress Hydroxylated_Quinoline Hydroxylated Quinoline Derivatives Parent->Hydroxylated_Quinoline Oxidation/Photolysis Quinoline_Carboxaldehyde Quinoline-7-carboxaldehyde Parent->Quinoline_Carboxaldehyde Oxidative Deamination Imine_Dimer Imine Dimer Parent->Imine_Dimer Oxidation Ring_Opened Ring-Opened Products Parent->Ring_Opened Harsh Hydrolysis/Photolysis Forced Degradation Experimental Workflow Start Prepare Stock Solution of (Quinolin-7-yl)methanamine hydrochloride Stress_Conditions Subject Aliquots to Stress Conditions (Acid, Base, Oxidizing Agent, Light, Heat) Start->Stress_Conditions Neutralize Neutralize Samples (if necessary) Stress_Conditions->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Data_Analysis Identify and Quantify Degradation Products Analyze->Data_Analysis End Assess Stability Profile Data_Analysis->End

Caption: A general workflow for conducting a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of (Quinolin-7-yl)methanamine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose an aliquot of the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [5]A control sample should be wrapped in aluminum foil and placed alongside.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours. A control sample should be kept at room temperature.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples and a control sample (unstressed) by a stability-indicating HPLC-UV method. An LC-MS method is highly recommended for the identification of degradation products.

Development of a Stability-Indicating HPLC Method:

A robust HPLC method is essential to separate the parent compound from any potential degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., around the λmax of the quinoline chromophore).

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

By understanding the potential stability issues and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can ensure the quality and reliability of their data when working with (Quinolin-7-yl)methanamine hydrochloride.

References

  • PubChem. Quinoline. National Center for Biotechnology Information. [Link]

  • P212121 Store. (Quinolin-7-yl)methanamin hydrochloride. [Link]

  • PubChem. (Quinolin-5-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. Quinoline hydrochloride. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (Quinolin-7-yl)methanamine hydrochloride. [Link]

  • NCERT. Amines. [Link]

  • ICH. Photostability Testing of New Drug Substances and Products Q1B. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of quinolines, a cornerstone of heterocyclic chemistry with wide-ranging applications in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing various quinoline synthesis methodologies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

General Troubleshooting and Optimization Strategies

Before delving into the specifics of each named reaction, several overarching principles can be applied to optimize quinoline synthesis and troubleshoot common issues.

Problem: Low or No Product Yield

Low yields are a frequent challenge in organic synthesis and can be attributed to several factors.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Purity of Starting Materials: Ensure the purity of your anilines, carbonyl compounds, and other reactants, as impurities can lead to undesirable side reactions.[3][4]

  • Reaction Temperature: Temperature is a critical parameter. Classical methods often require high temperatures for cyclization.[3] However, excessively high temperatures can promote the formation of tar and other byproducts.[5] Careful temperature control and optimization are essential. Microwave irradiation has emerged as a powerful tool to significantly reduce reaction times and improve yields in many cases.[6][7]

  • Catalyst Choice and Activity: The selection of an appropriate acid or base catalyst is often substrate-dependent.[4] If a standard catalyst is ineffective, consider screening a panel of both Brønsted and Lewis acids.[4][5] Ensure the catalyst is active and used in the correct concentration.

  • Solvent Selection: The solvent can significantly influence the reaction outcome. High-boiling point solvents are often preferred for thermal cyclizations.[3] In some modern approaches, the use of ionic liquids can lead to cleaner reactions.[6][7]

Problem: Significant Formation of Byproducts and Tar

The formation of tar and other polymeric byproducts is a common issue, particularly in classical quinoline syntheses conducted under harsh acidic conditions.[5][7]

  • Slow Addition of Reagents: Adding a reactive reagent, such as an α,β-unsaturated carbonyl compound, slowly to a heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[5]

  • Moderating Agents: In notoriously vigorous reactions like the Skraup synthesis, the addition of a moderating agent such as ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction rate and prevent it from becoming dangerously violent.[2][7][8]

  • Modern Methodologies: Employing modern catalytic systems, including nanocatalysts or carrying out the reaction under solvent-free conditions, can significantly reduce byproduct formation.[6]

Troubleshooting Workflow

Here is a general workflow for troubleshooting low-yield quinoline synthesis.

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure Reactants? check_purity->impure purify Purify/Source New Reagents impure->purify Yes check_params Review Reaction Parameters impure->check_params No purify->start temp Suboptimal Temperature? check_params->temp optimize_temp Optimize Temperature (e.g., screen range, microwave) temp->optimize_temp Yes catalyst Incorrect Catalyst? temp->catalyst No optimize_temp->start screen_catalysts Screen Different Catalysts (Lewis/Brønsted acids) catalyst->screen_catalysts Yes check_workup Examine Product Isolation catalyst->check_workup No screen_catalysts->start extraction Inefficient Extraction? check_workup->extraction optimize_workup Optimize Workup (pH, solvent, extractions) extraction->optimize_workup Yes success Improved Yield extraction->success No optimize_workup->start

Caption: General troubleshooting workflow for low-yield reactions.

Synthesis-Specific FAQs and Troubleshooting Guides

While general principles are helpful, each named quinoline synthesis presents a unique set of challenges and optimization parameters.

The Skraup Synthesis

The Skraup synthesis is a vigorous reaction that produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[2][9]

Q1: My Skraup reaction is extremely violent and difficult to control. How can I mitigate this?

A1: The highly exothermic nature of the Skraup synthesis is a significant safety concern.[8] To control the reaction, the addition of a moderating agent is essential. Ferrous sulfate (FeSO₄) is widely used for this purpose as it is believed to smooth the reaction over a longer period.[2][8] Boric acid can also be employed for a less violent reaction, though it may sometimes result in slightly lower yields.[7][8] Careful, portion-wise addition of sulfuric acid with efficient stirring is also critical.[8]

Q2: I am getting a very low yield and a lot of tar. What are the key parameters to check?

A2: Besides controlling the exothermicity, ensuring the dehydration of glycerol to acrolein proceeds efficiently is key.[10][11] Using "dynamite" grade glycerol (containing less water) can improve yields.[12] The choice and amount of the oxidizing agent (e.g., nitrobenzene or arsenic acid) also play a crucial role in the final oxidation step to form the aromatic quinoline ring.[9][11] Modern approaches using microwave heating or ionic liquids can also lead to cleaner reactions and higher yields.[6][7]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of substituted quinolines.[2][13]

Q1: My Doebner-von Miller reaction is producing a thick, dark tar. How can I prevent this?

A1: Tar formation is a very common issue in this reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5] To address this, consider the slow addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This helps to control the exothermic polymerization.[5] In some procedures, the α,β-unsaturated carbonyl is generated in situ from an aldol condensation at a controlled, low temperature to minimize polymerization before the cyclization step.[5]

Q2: The yield of my desired substituted quinoline is low. What factors should I investigate?

A2: The concentration and type of acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used, and the optimal choice can be substrate-dependent.[5] Reaction temperature also needs careful optimization; while heating is often required, excessive temperatures can promote tar formation.[5] Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time and prevent product degradation.[5][14]

The Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[4][15]

Q1: I am observing significant formation of side products. What are the likely causes?

A1: Under basic conditions, the ketone or aldehyde with the α-methylene group can undergo self-aldol condensation.[4] To minimize this, you can slowly add the carbonyl component to the reaction mixture.[4] Alternatively, using a milder base or switching to an acid catalyst can prevent this side reaction.[4] Self-condensation of the 2-aminoaryl ketone starting material can also occur at high temperatures.[4]

Q2: My Friedländer synthesis is not proceeding to completion. How can I improve the conversion?

A2: The choice of catalyst is crucial and often depends on the specific substrates. A wide range of catalysts can be employed, from simple acids and bases like p-TsOH and KOH to modern catalysts like ionic liquids and nanocatalysts.[4] If one catalyst is ineffective, screening others is recommended. Additionally, reaction temperature can be optimized; microwave irradiation can be an effective method to rapidly screen conditions and improve yields.[4] Ensure you are using anhydrous solvents and high-purity reagents, as water can be detrimental in some acid-catalyzed variations.[4]

Catalyst TypeExamplesTypical Conditions
Brønsted Acids p-TsOH, H₂SO₄, HClReflux in organic solvent
Lewis Acids ZnCl₂, FeCl₃, Sc(OTf)₃Varies, often milder than Brønsted acids
Bases KOH, NaOH, PiperidineReflux in alcohol
Modern Catalysts Ionic Liquids, NanocatalystsOften milder, improved yields
Table 1: Common Catalysts for the Friedländer Synthesis.[4]
The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization.[10][16]

Q1: What determines the regioselectivity in the Combes synthesis when using an unsymmetrical aniline?

A1: The regioselectivity of the acid-catalyzed cyclization is influenced by both steric and electronic effects of the substituents on the aniline ring.[16][17] Bulky substituents will generally direct the cyclization to the less hindered ortho position. The electronic properties of the substituents also affect the nucleophilicity of the aromatic ring, directing the electrophilic aromatic substitution step.[17]

Q2: The cyclization step in my Combes synthesis is inefficient. What can I do?

A2: This reaction typically requires a strong acid catalyst for the ring closure of the Schiff base intermediate.[10][16] Concentrated sulfuric acid is common, but other catalysts like polyphosphoric acid (PPA) have been shown to be effective dehydrating agents and may improve yields.[16] The rate-determining step is the annulation, so ensuring sufficient thermal energy and an effective catalyst are key.[16]

The Conrad-Limpach and Knorr Syntheses

These related syntheses involve the reaction of anilines with β-ketoesters. The reaction conditions, particularly temperature, determine whether a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr) is formed.[18][19]

Q1: How can I control the regioselectivity between the Conrad-Limpach and Knorr products?

A1: Temperature is the primary factor. Lower temperatures (e.g., room temperature) favor the kinetic product, where the aniline attacks the more reactive keto group, leading to a β-aminoacrylate intermediate that cyclizes to the 4-hydroxyquinoline (Conrad-Limpach product).[20][21] Higher temperatures (e.g., 140°C) favor the thermodynamic product, where the aniline attacks the ester group to form a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline (Knorr product).[18][21]

Q2: The thermal cyclization step in my Conrad-Limpach synthesis requires very high temperatures and gives low yields. Are there alternatives?

A2: Yes, the high temperatures (often >250°C) required for the thermal cyclization can lead to decomposition.[22] Using a high-boiling, inert solvent like diphenyl ether or mineral oil can significantly improve yields by allowing for more uniform and controlled heating.[18][22] Modern variations using catalysts like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can promote the cyclization under milder conditions.[23]

The Gould-Jacobs Reaction

This reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature cyclization.[24][25]

Q1: The thermal cyclization in my Gould-Jacobs reaction is inefficient. How can I improve it?

A1: This crucial step requires significant thermal energy (typically above 250°C).[24] A thorough time-temperature study is necessary to optimize the yield, as prolonged heating can lead to product degradation.[26] The use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields for this step.[24][26]

Q2: I am getting a mixture of regioisomers when using a substituted aniline. How can I improve regioselectivity?

A2: The cyclization can occur at either of the two ortho positions to the amino group. The outcome is controlled by both steric and electronic factors.[22] A bulky substituent at one ortho position will generally direct the cyclization to the other, less hindered position.[22] The reaction is particularly effective for anilines with electron-donating groups at the meta-position.[24]

Experimental Protocols

Protocol: Microwave-Assisted Friedländer Synthesis

This protocol provides a general procedure for a more efficient, microwave-assisted Friedländer synthesis.[4]

  • Reaction Setup: In a microwave reaction vessel, combine the 2-aminoaryl carbonyl compound (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the chosen catalyst (e.g., p-TsOH, 10 mol%) in a suitable solvent (e.g., ethanol, 5 mL).

  • Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Purification of Quinoline Product

Crude quinoline products often contain unreacted starting materials and byproducts. Several purification methods can be employed.

  • Steam Distillation: For volatile quinolines, steam distillation of the neutralized reaction mixture can be an effective initial purification step to separate the product from non-volatile tars and inorganic salts.[5][12]

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 10% HCl). The basic quinoline will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified quinoline re-extracted with an organic solvent.[27]

  • Crystallization of Salts: Quinoline can be purified by forming a salt, such as the hydrochloride, phosphate, or picrate, which can be recrystallized and then reconverted to the free base.[27]

  • Chromatography: Column chromatography on silica gel or alumina is a standard method for purifying solid or high-boiling liquid quinoline derivatives.

G cluster_0 Reaction Work-up cluster_1 Purification crude Crude Reaction Mixture neutralize Neutralization (if acidic/basic) crude->neutralize steam_distill Steam Distillation (for volatile products) neutralize->steam_distill extract Solvent Extraction steam_distill->extract acid_base Acid-Base Extraction extract->acid_base chromatography Column Chromatography acid_base->chromatography recrystallization Recrystallization (of solid or salt) chromatography->recrystallization pure Pure Quinoline recrystallization->pure

Caption: General purification workflow for quinoline synthesis.

References

  • Recent advances in the synthesis of quinolines: a review. RSC Advances.
  • Recent Progress in the Synthesis of Quinolines. PubMed.
  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • A Comprehensive Review of Classical and Modern Methods for the Synthesis of Quinoline Compounds. BenchChem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem.
  • Purific
  • byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
  • Technical Support Center: Optimizing Quinolinone Synthesis. BenchChem.
  • Optimization of reaction conditions for quinolone synthesis. BenchChem.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • Preparation and Properties of Quinoline. SlideShare.
  • Gould–Jacobs reaction. Wikipedia.
  • Skraup reaction. Wikipedia.
  • Technical Support Center: Regioselective Synthesis of Quinoline Deriv
  • Combes quinoline synthesis. Wikipedia.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. YouTube.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • QUINOLINE. Organic Syntheses.
  • Doebner–Miller reaction. Wikipedia.
  • Conrad–Limpach synthesis. Wikipedia.
  • What is the complete procedure for Doebner-von miller reaction ?.
  • Friedländer synthesis. Wikipedia.
  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
  • Conrad-limpach-knorr synthesis of Quinolone. YouTube.

Sources

Technical Support Center: Optimizing Skraup Synthesis & Tar Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Tar Formation in Quinoline Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The Skraup synthesis is chemically elegant but operationally notorious. The formation of intractable "black tar" is not merely a side reaction; it is the default thermodynamic outcome of polymerizing acrolein in hot sulfuric acid. Success requires shifting the kinetic competition away from polymerization and toward the Michael addition with aniline.

This guide moves beyond basic textbook descriptions to provide field-proven modifications that suppress polymerization, specifically focusing on the Ferrous Sulfate Modification and Microwave-Assisted Protocols .

Part 1: Root Cause Analysis (The Mechanics of Failure)

Q: Why does the reaction mixture turn into a solid black mass?

A: This is due to the uncontrolled polymerization of acrolein .[1] In the Skraup reaction, glycerol dehydrates to form acrolein (propenal). Acrolein is a highly reactive


-unsaturated aldehyde.
  • Pathway A (Desired): Acrolein undergoes conjugate addition (Michael addition) with aniline to form

    
    -anilinopropionaldehyde, which eventually cyclizes to quinoline.
    
  • Pathway B (Failure Mode): Under high temperature and strong acid (conc.

    
    ), acrolein molecules react with each other via radical or cationic polymerization mechanisms, forming a cross-linked, insoluble resin (tar).
    

Key Insight: The rate of acrolein generation must match the rate of its consumption by aniline. If acrolein accumulates, tar is inevitable.

Visualization: Kinetic Competition in Skraup Synthesis

The following diagram illustrates the critical divergence point between product formation and tar generation.

SkraupMechanism Glycerol Glycerol (Precursor) Acrolein Acrolein (Intermediate) Glycerol->Acrolein Dehydration (-2 H2O) H2SO4 Conc. H2SO4 (Dehydration) H2SO4->Acrolein Polymer INSOLUBLE TAR (Polymerization) Acrolein->Polymer Excess Heat/Acid (Kinetic Trap) Michael Michael Adduct (β-anilinopropionaldehyde) Acrolein->Michael + Aniline (Controlled Addition) Aniline Aniline Aniline->Michael Quinoline Quinoline (Final Product) Michael->Quinoline Cyclization & Oxidation

Caption: Figure 1. The kinetic bifurcation of acrolein. Controlling the "red path" (polymerization) is the primary objective of modified protocols.

Part 2: The Gold Standard Protocol (Modified Skraup)

For batch synthesis (grams to kilograms), the "violent" classic method is obsolete. The Ferrous Sulfate Modification (often attributed to Clarke and Davis) is the standard for safety and yield.

Why Ferrous Sulfate ( )?
  • Moderator: It acts as an oxygen carrier and tempers the violence of the oxidation step (using nitrobenzene).

  • Boiling Point Elevation: It allows the reaction to proceed at a controlled reflux rather than an explosive exotherm.

Protocol: The "Sulfo-Mix" Method

Reference: Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[2]

Reagents:

  • Aniline: 0.25 mol

  • Glycerol (Anhydrous): 0.75 mol

  • Nitrobenzene (Oxidant): 0.17 mol

  • Sulfuric Acid (Conc.): 100 g

  • Ferrous Sulfate (

    
    ): 10 g  (The Critical Additive)
    

Step-by-Step Execution:

  • Pre-Mix (Critical): In a round-bottom flask, add the Ferrous Sulfate, Glycerol, Aniline, and Nitrobenzene. Mix thoroughly before adding acid.

  • Acid Addition: Add sulfuric acid in portions with swirling. The mixture will become viscous.

  • Reflux Setup: Attach a high-efficiency reflux condenser (Allihn or Dimroth).

  • Controlled Heating: Heat the flask gently.

    • Checkpoint: As soon as the reaction begins (bubbling/reflux), remove the heat source immediately . The reaction is exothermic and will sustain itself.

    • Troubleshooting: If the reaction threatens to flood the condenser, raise the flask from the heating mantle immediately.

  • Post-Reaction: Once the spontaneous boiling ceases, resume heating to reflux for 3–4 hours to complete the cyclization.

Part 3: Modern Methodologies (Microwave & Ionic Liquids)[1][3]

For drug discovery (milligram scale) or high-throughput screening, traditional reflux is inefficient.

Microwave-Assisted Synthesis

Microwave irradiation provides uniform internal heating, reducing the "hot spots" on glass walls that often initiate charring.

Protocol Summary:

Parameter Condition
Solvent Water or Ionic Liquid (e.g., [bmim][BF4])

| Catalyst | Iodine (


) or pre-mixed "Sulfo-mix" |
| Temp/Time  | 140–200°C for 10–20 minutes |
| Yield  | Typically 60–85% (vs. 30–50% in classic thermal) |

Why it works: The rapid heating profile minimizes the residence time of free acrolein, forcing it through the cyclization pathway before polymerization can occur.

Part 4: Troubleshooting FAQ

Q1: The reaction erupted out of the condenser. What happened?

Diagnosis: "Runaway Exotherm." Cause: You likely heated the glycerol/acid mixture too fast before the aniline could consume the acrolein. Fix: Use the Ferrous Sulfate modification. Alternatively, add the glycerol dropwise to the hot aniline/acid mixture (the Doebner-Miller variation technique) to keep acrolein concentration low.

Q2: My yield is low (<30%) and the product is difficult to extract from the tar.

Diagnosis: Incomplete oxidation or polymerization entrapment. Fix:

  • Steam Distillation: Do not attempt to filter the tar. Steam distill the basified reaction mixture. The quinoline will carry over with the steam, leaving the tar behind.

  • Drying: Ensure your glycerol is anhydrous. Water lowers the boiling point and hinders the dehydration step, leading to stalling and subsequent charring when you try to force the temp up.

Q3: Can I use something less toxic than Nitrobenzene?

Diagnosis: Green Chemistry Optimization. Fix: Yes.

  • Iodine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ):  Acts as a milder oxidant and catalyst.
    
  • Ionic Liquids: Imidazolium-based ionic liquids can replace both the solvent and the acid catalyst, often requiring no external oxidant if performed under aerobic microwave conditions.

Part 5: Decision Matrix for Protocol Selection

Use this flow to select the correct experimental setup for your needs.

ProtocolSelection Start Start: Select Scale Scale What is your target scale? Start->Scale Large > 10 grams (Production) Scale->Large Small < 1 gram (Discovery/Screening) Scale->Small Classic Classic Skraup (High Risk of Tar) Large->Classic Avoid FeSO4 Modified Skraup (FeSO4 + Nitrobenzene) Large->FeSO4 Recommended Microwave Microwave Assisted (Water/Ionic Liquid) Small->Microwave High Throughput

Caption: Figure 2. Protocol selection based on experimental scale and risk tolerance.

References

  • Clarke, H. T., & Davis, A. W. (1941).[2] Quinoline. Organic Syntheses, Coll.[2][3] Vol. 1, p. 478.[2] (The definitive source for the Ferrous Sulfate modification).

  • Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.[2] (Comprehensive review of the reaction mechanism and scope).

  • Song, S. J., et al. (2011). Eco-friendly synthesis of quinolines via microwave-assisted Skraup reaction in water.[4][5] Tetrahedron Letters, 52(50), 6687-6690. (Modern green chemistry approach).[6]

  • Amarasekara, A. S., & Hasan, M. A. (2014).[7] 1-(1-Alkylsulfonic)-3-methylimidazolium chloride Brønsted acidic ionic liquid catalyzed Skraup synthesis of quinolines under microwave heating.[7] Tetrahedron Letters, 55(22), 3319-3321. [7]

Sources

Regioselectivity issues in Friedländer synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity & Optimization in Quinoline Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support | Ticket ID: FS-REGIO-001

Introduction: The Regioselectivity Paradox

Welcome to the technical support hub for the Friedländer annulation. While this reaction is the gold standard for synthesizing substituted quinolines, its greatest liability is regiocontrol when employing unsymmetrical ketones (e.g., 2-butanone).

In a standard Friedländer condensation between 2-aminobenzaldehyde and an unsymmetrical ketone, two reaction pathways compete:

  • Kinetic Pathway: Reaction at the less hindered

    
    -methyl group.
    
  • Thermodynamic Pathway: Reaction at the more substituted

    
    -methylene group.
    

This guide provides the mechanistic logic and validated protocols to control this bifurcation, ensuring you isolate your target isomer rather than an inseparable mixture.

Module 1: Mechanistic Diagnosis

The following decision tree maps the causality between reaction conditions and isomeric outcome. Use this to diagnose which pathway your current conditions are favoring.

Friedlander_Regioselectivity Start Reactants: 2-Aminobenzaldehyde + Unsymmetrical Ketone (e.g., 2-Butanone) Condition_Split Select Reaction Conditions Start->Condition_Split Path_Kinetic Kinetic Control (Low Temp / Lewis Acid / Enamine) Condition_Split->Path_Kinetic < 60°C, Yb(OTf)3, or Pyrrolidine Path_Thermo Thermodynamic Control (High Temp / Bronsted Acid / Base) Condition_Split->Path_Thermo Reflux (>80°C), KOH, H2SO4 Intermediate_K Intermediate: Less Substituted Enamine/Enol (Methyl Attack) Path_Kinetic->Intermediate_K Faster formation Intermediate_T Intermediate: More Substituted Enol (Methylene Attack) Path_Thermo->Intermediate_T More stable intermediate Intermediate_K->Intermediate_T Equilibration at High T Product_K Product A (Kinetic): 2-Substituted Quinoline (e.g., 2-Ethylquinoline) Intermediate_K->Product_K Product_T Product B (Thermodynamic): 2,3-Disubstituted Quinoline (e.g., 2,3-Dimethylquinoline) Intermediate_T->Product_T

Figure 1: Mechanistic bifurcation in Friedländer synthesis. High temperatures and protic catalysts drive the reaction toward the thermodynamic product (right), while specialized Lewis acids and low temperatures trap the kinetic product (left).

Module 2: Troubleshooting & FAQs
Q1: I am using 2-butanone with KOH/EtOH at reflux, but I need the 2-ethylquinoline (Kinetic) isomer. I'm only getting 2,3-dimethylquinoline. Why?

Diagnosis: You are operating under Thermodynamic Control .

  • The Cause: At reflux temperatures with strong bases (KOH), the enolate equilibrates rapidly. The reaction proceeds through the more stable (more substituted) enolate, which involves the methylene protons (

    
    ). This leads to the 2,3-disubstituted product.
    
  • The Fix: You must switch to Kinetic Control .

    • Lower the temperature: Operate at room temperature or below.[1][2][3][4]

    • Change the Catalyst: Switch to a Lewis acid like Ytterbium(III) triflate [Yb(OTf)

      
      ] . Research confirms that Yb(OTf)
      
      
      
      catalyzes the formation of the kinetic product (via Schiff base intermediates) significantly faster than the thermodynamic equilibration can occur at low temperatures [1].
Q2: I tried acid catalysis (H₂SO₄/Acetic Acid), but the yield is poor (<50%) and the purification is difficult due to tar formation.

Diagnosis: Harsh conditions are causing polymerization of the sensitive 2-aminobenzaldehyde.

  • The Cause: Strong Bronsted acids at high heat often cause self-condensation of the amino-aldehyde starting material before it reacts with the ketone.

  • The Fix: Adopt a Solvent-Free / Green Protocol .

    • Using mild solid acid catalysts (like Silica-supported acids or molecular iodine) under solvent-free conditions often accelerates the cross-condensation (desired reaction) over the self-condensation, drastically improving yields to >90% while maintaining thermodynamic regioselectivity [2].

Q3: How do steric factors influence the "Standard Rule"?

Diagnosis: Steric hindrance overrides electronic thermodynamics.

  • The Insight: While the "Standard Rule" says acid/base favors the internal methylene attack, this fails if the ketone is bulky (e.g., isopropyl methyl ketone).

  • The Result: Even under thermodynamic conditions, if the

    
    -methylene site is too hindered (e.g., by an isopropyl group), the reaction will default to the methyl group (kinetic site) simply because the nucleophile cannot access the hindered carbon.
    
Module 3: Validated Experimental Protocols
Protocol A: Thermodynamic Control (Targeting 2,3-Disubstituted Quinolines)

Best for: Standard synthesis where the most stable isomer is desired.

  • Reagents: 2-Aminobenzaldehyde (1.0 equiv), Unsymmetrical Ketone (1.2 equiv), KOH (0.05 equiv) or Piperidine (catalytic).

  • Solvent: Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve reactants in ethanol.

    • Add catalyst.[2][5][6][7]

    • Heat to reflux (78°C) for 2–4 hours. Note: High heat is critical to ensure thermodynamic equilibration.

    • Monitor via TLC until the aldehyde is consumed.

  • Workup: Cool to RT. Pour into crushed ice. The solid product usually precipitates. Filter and recrystallize from EtOH.

  • Expected Regioselectivity: >90% favorability for the product derived from methylene attack [3].

Protocol B: Kinetic Control (Targeting 2-Substituted Quinolines)

Best for: Forcing reaction at the less hindered methyl group.

  • Reagents: 2-Aminobenzaldehyde (1.0 equiv), Unsymmetrical Ketone (1.2 equiv), Yb(OTf)

    
      (5–10 mol%).
    
  • Solvent: Toluene or Ethanol (RT).

  • Procedure:

    • Mix reactants and catalyst at Room Temperature (20–25°C) .

    • Stir for 6–12 hours. Do not heat. Heating will trigger isomerization to the thermodynamic product.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.

  • Expected Regioselectivity: ~4:1 ratio favoring the kinetic product (methyl attack) [1].

Protocol C: Solvent-Free Green Synthesis (High Yield / Thermodynamic)

Best for: Scale-up and avoiding tar formation.

  • Reagents: 2-Aminobenzaldehyde (1.0 equiv), Ketone (1.0 equiv), Molecular Iodine (I₂) (5 mol%) OR Sulfamic Acid (5 mol%).

  • Procedure:

    • Grind reactants and catalyst together in a mortar and pestle (or ball mill) to form a paste.

    • Heat the mixture to 60°C (melt) for 10–30 minutes.

  • Workup: Add 5% Na₂S₂O₃ (aq) to quench iodine (if used). Extract with EtOAc or filter the solid directly.

  • Performance: Yields typically exceed 90% with significantly reduced reaction times compared to solution-phase methods [2].

Module 4: Comparative Data

Table 1: Catalyst Impact on Regioselectivity (2-Aminobenzaldehyde + 2-Butanone)

Catalyst SystemTemperatureMajor ProductSelectivity Ratio (Approx)Mechanism Type
KOH / EtOH Reflux (78°C)2,3-Dimethylquinoline 95:5Thermodynamic
H₂SO₄ / AcOH Reflux (118°C)2,3-Dimethylquinoline 90:10Thermodynamic
Yb(OTf)₃ / Toluene 25°C 2-Ethylquinoline 80:20 Kinetic
Solvent-Free / I₂ 50°C2,3-Dimethylquinoline 92:8Thermodynamic
References
  • Mechanism of the Friedländer Synthesis

    • Title: Concerning the mechanism of the Friedländer quinoline synthesis.
    • Source: Canadian Journal of Chemistry, 2004.
    • URL:[Link]

    • Significance: Establishes that Yb(OTf)₃ at low temperatures favors kinetic Schiff base formation, leading to different regioselectivity than standard conditions.
  • Solvent-Free & Green Protocols

    • Title: Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions.[7]

    • Source: Organic & Biomolecular Chemistry, 2006.[7][8]

    • URL:[Link]

    • Significance: Validates the efficiency and high yields of solvent-free methods, reducing polymeriz
  • General Review of Catalytic Approaches

    • Title: Different catalytic approaches of Friedländer synthesis of quinolines.[2][4][5][6][7][9][10][11][12]

    • Source: Results in Chemistry (Elsevier), 2023.
    • URL:[Link]

    • Significance: Comprehensive review of Lewis acid vs. Bronsted acid performance and regiochemical outcomes.

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How to improve solubility of (Quinolin-7-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: (Quinolin-7-yl)methanamine hydrochloride >

A Senior Application Scientist's Guide to Solubility Enhancement

Welcome to the technical support center for (Quinolin-7-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and formulation experts to navigate and overcome common solubility challenges encountered with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues encountered when trying to dissolve (Quinolin-7-yl)methanamine hydrochloride.

Question 1: My compound won't dissolve in water or aqueous buffer, even at low concentrations. What's happening?

  • Probable Cause: (Quinolin-7-yl)methanamine is a weak base. Its hydrochloride salt is formed to improve aqueous solubility. However, the intrinsic solubility of the free base form is likely very low. When the salt is added to neutral water (pH ~7), it can disproportionate—meaning the salt converts back into the poorly soluble free base and hydrochloric acid. This free base then precipitates out of solution.

  • Recommended Solution: The key is to control the pH. (Quinolin-7-yl)methanamine hydrochloride, being the salt of a weak base, will be significantly more soluble in acidic conditions. By lowering the pH, you shift the equilibrium towards the protonated, charged (and thus more water-soluble) form of the molecule.

    • Actionable Step: Start by preparing a buffer at a pH of 2-4. Attempt to dissolve the compound in this acidic buffer. The solubility is expected to be markedly higher compared to neutral pH. For many amine hydrochlorides, solubility increases as the pH moves further away from the compound's pKa.[1][2]

Question 2: I dissolved the compound in an acidic buffer, but it crashed out of solution after a short time or upon temperature change. Why?

  • Probable Cause 1 (Metastable Solution): You may have created a supersaturated, metastable solution. This can happen if the initial dissolution is rapid, but the concentration exceeds the true thermodynamic solubility under those conditions. Small changes, like a temperature fluctuation or the introduction of a nucleation site (like a dust particle), can trigger precipitation.

  • Probable Cause 2 (Common Ion Effect): If your acidic buffer contains chloride ions (e.g., a glycine-HCl buffer), you can encounter the "common ion effect."[3] The excess chloride ions from the buffer can suppress the dissolution of the hydrochloride salt, reducing its overall solubility compared to a non-chloride acidic buffer (e.g., citrate or phosphate buffer).[1][3]

  • Recommended Solution:

    • For Metastability: Determine the compound's thermodynamic solubility by adding an excess of the solid to the buffer and allowing it to equilibrate for an extended period (24-48 hours) with agitation. This ensures you are working with a truly saturated solution.

    • For Common Ion Effect: Switch to an acidic buffer system that does not contain chloride ions. Citrate buffers (pH 3-6.2) or phosphate buffers (pH adaptable, but be mindful of different pKa values) are excellent alternatives.

Question 3: I need to achieve a higher concentration than what is possible in acidic buffers alone for my in vivo study. What is my next step?

  • Probable Cause: The desired concentration exceeds the aqueous solubility limit of the compound, even under optimal pH conditions.

  • Recommended Solution: Introduce a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, which can significantly enhance the solubility of hydrophobic compounds.[4][5]

    • Actionable Step: Begin by screening common, biocompatible co-solvents. See the "Co-Solvent Screening Protocol" in Part 3 for a detailed methodology. Start with low percentages (5-10%) and incrementally increase the concentration.

Part 2: Fundamental Principles & Advanced Strategies

Understanding the "why" behind these techniques is critical for robust formulation development.

The Central Role of pH and pKa

(Quinolin-7-yl)methanamine is a basic compound. The pKa of the parent quinoline is approximately 4.9.[6] The methanamine group will have its own pKa, likely in the range of 9-10. The hydrochloride salt form exists as the protonated, charged species. The solubility of this salt is governed by the pH of the medium according to the Henderson-Hasselbalch equation.

  • At pH < pKa: The compound will predominantly exist in its protonated, cationic form (BH+). This charged form is highly polar and interacts favorably with water, leading to higher solubility.

  • At pH > pKa: The compound will deprotonate to its free base form (B). This neutral form is less polar and generally has much lower aqueous solubility.

This relationship is the foundation of our primary strategy: maintain a sufficiently acidic pH to keep the compound in its soluble, ionized state.

Solubility Enhancement Workflow

For a systematic approach, a decision-making workflow is invaluable.

Caption: Decision workflow for enhancing the solubility of (Quinolin-7-yl)methanamine HCl.

Part 3: Step-by-Step Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: pH-Dependent Solubility Profile
  • Preparation: Prepare a series of 50 mM buffers (e.g., citrate, phosphate) at pH values of 2.0, 3.0, 4.0, 5.0, 6.0, and 7.4.

  • Equilibration: Add an excess amount of (Quinolin-7-yl)methanamine hydrochloride to 1 mL of each buffer in separate vials. Ensure solid is visible.

  • Incubation: Seal the vials and place them on a rotator or shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Co-Solvent Screening
  • Vehicle Preparation: Prepare a series of aqueous vehicles containing different concentrations (e.g., 5%, 10%, 20%, 30% v/v) of a co-solvent in your chosen acidic buffer (from Protocol 1). Common co-solvents to screen include:

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO) (Note: Use with caution for in vivo studies due to potential toxicity and cellular effects).

  • Solubility Determination: Using the highest-performing acidic buffer from the previous protocol, repeat the solubility assessment steps from Protocol 1 for each co-solvent mixture.

  • Data Analysis: Plot solubility (e.g., in mg/mL) against the percentage of co-solvent for each agent screened. This will reveal the most effective co-solvent and the optimal concentration range.

Data Summary Table: Example Co-Solvent Screening Results

Co-SolventConcentration (% v/v in pH 4 Citrate Buffer)Solubility (mg/mL)Observations
None0%0.8Baseline solubility
PEG 40010%4.5Clear solution
PEG 40020%12.1Clear solution
Propylene Glycol10%3.2Clear solution
Propylene Glycol20%8.9Clear solution
Ethanol10%2.5Slight haze
Ethanol20%6.7Clear solution

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I just heat the solution to get more compound to dissolve?

    • A: While heating can temporarily increase solubility, it is often not a robust solution. The compound may precipitate upon cooling to room or physiological temperature (a phenomenon known as recrystallization). This is only advisable if the final application will be performed at an elevated temperature.

  • Q: My final formulation needs to be near neutral pH. What are my options?

    • A: This is a significant challenge for basic compounds. The most viable strategy is to use complexation agents like cyclodextrins (e.g., hydroxypropyl-beta-cyclodextrin, HP-β-CD). The hydrophobic quinoline core of your molecule can fit into the hydrophobic cavity of the cyclodextrin, forming an inclusion complex. This complex has a hydrophilic exterior, dramatically increasing its apparent solubility in neutral aqueous solutions.

  • Q: Are there other formulation strategies I can consider?

    • A: Yes, for more advanced formulation, particularly for oral delivery, you can explore solid dispersions (dispersing the drug in a polymer matrix) or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7][8][9] These techniques are more complex but can be highly effective for very challenging compounds.[7][9]

  • Q: What is salt disproportionation and why is it a problem?

    • A: Salt disproportionation is the conversion of an ionized salt into its neutral, free base (or free acid) form in a formulation.[10] For a hydrochloride salt of a weak base, this happens when the pH is not sufficiently acidic to keep the amine protonated. The resulting free base is often poorly soluble and can precipitate, leading to inaccurate dosing, reduced bioavailability, and physical instability of the formulation.

References

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved from [Link]

  • Di Giovanni, G. (2017). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? Neuropharmacology, 125, 293-294. Retrieved from [Link]

  • Quinoline. (n.d.). PubChem. Retrieved from [Link]

  • Jain, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 85-91. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(5), 645-653. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Löbmann, K., & Rades, T. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(8), 1215. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 17(5), 645-653. Retrieved from [Link]

  • Serajuddin, A. T. (1998). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 87(7), 813-819. Retrieved from [Link]

  • Warren, D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • US20100204470A1 - Method for salt preparation. (n.d.). Google Patents.
  • Di Giovanni, G. (2017). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? ResearchGate. Retrieved from [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

  • Unger, T. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Ovid. Retrieved from [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808039. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]

  • Systematic Qualitative Analysis. (n.d.). NCERT. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2016). Solubility and dissolution enhancement strategies: Current understanding and recent trends. ResearchGate. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical structures of the hallucinogens tested in these studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]

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Troubleshooting unexpected spectroscopic results for (Quinolin-7-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Quinolin-7-yl)methanamine Hydrochloride

Welcome to the technical support guide for (Quinolin-7-yl)methanamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot unexpected spectroscopic results that may arise during the analysis of this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Troubleshooting Spectroscopic Discrepancies

This section addresses specific anomalous results you might encounter with common analytical techniques. We will explore the likely causes and provide systematic approaches to diagnose and resolve these issues.

Initial Troubleshooting Workflow

Before diving into technique-specific issues, it's crucial to follow a logical diagnostic sequence. An unexpected result in one spectrum can often be explained by cross-referencing with another.

G cluster_0 START: Unexpected Spectroscopic Result cluster_1 Purity & Identity Confirmation cluster_2 Sample & Instrument Diagnostics cluster_3 Resolution Start Anomalous Spectrum (e.g., NMR, MS, IR) CheckPurity Review Purity Data (e.g., LC-MS, CHN Analysis) Start->CheckPurity Is the sample pure? CheckStructure Confirm Structure with Orthogonal Method CheckPurity->CheckStructure Yes Resolved Problem Identified (e.g., Impurity, Degradation, Solvent Effect) CheckPurity->Resolved No (Impurity Detected) SamplePrep Review Sample Prep (Solvent, Concentration, pH) CheckStructure->SamplePrep Identity Confirmed InstrumentCal Verify Instrument Calibration & Parameters SamplePrep->InstrumentCal Prep OK SamplePrep->Resolved Error Found InstrumentCal->Resolved Instrument OK InstrumentCal->Resolved Error Found

Caption: General workflow for troubleshooting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

NMR is highly sensitive to the chemical environment. For amine salts like (Quinolin-7-yl)methanamine hydrochloride, issues related to protonation state, solvent interaction, and exchangeable protons are common.

Q1: My ¹H NMR spectrum shows unexpected peaks that don't correspond to the quinoline or methanamine protons. What are they?

A1: Unforeseen signals in an NMR spectrum typically point to the presence of impurities or degradation products.

  • Causality & Diagnosis:

    • Residual Solvents: The most common source. Compare your unknown peaks to a standard chart of NMR solvent impurities. Ethyl acetate and dichloromethane are frequent culprits from purification.

    • Synthetic Precursors: If the synthesis involves the reduction of a nitrile or an amide, residual starting material may be present. For instance, in a Skraup synthesis of the quinoline core, residual aniline or glycerol could be sources of impurities[1][2].

    • Degradation: Quinolines can be susceptible to oxidation or photodecomposition over time, especially if not stored properly. This may lead to the formation of N-oxides or other hydroxylated species, introducing new aromatic signals.

    • Water: A broad peak, typically between 1.5-4.5 ppm (depending on the solvent), is indicative of water. In DMSO-d6, it appears around 3.3 ppm.

  • Troubleshooting Steps:

    • Re-purify: If synthetic impurities are suspected, re-purification via recrystallization or column chromatography is recommended.

    • High Vacuum: To remove residual solvents, dry the sample under a high vacuum for several hours. For stubborn solvents like ethyl acetate, dissolving the sample in dichloromethane and re-evaporating can help[3].

    • LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to separate and identify the mass of the impurities, which can provide definitive clues to their structure.

Q2: The chemical shifts in my ¹H NMR spectrum, particularly for the aromatic protons, are shifted upfield or downfield compared to literature values. Why?

A2: Chemical shifts for amine salts are highly dependent on concentration, solvent, and pH. Direct comparison to literature requires matching these conditions precisely.

  • Causality & Diagnosis:

    • Protonation State: The key factor is the equilibrium between the protonated ammonium salt (R-CH₂NH₃⁺) and the free base (R-CH₂NH₂). Any factor shifting this equilibrium will alter the electronic environment and thus the chemical shifts. Protons on or near the protonated nitrogen will experience a significant downfield shift[4][5].

    • Solvent Effects: The choice of deuterated solvent has a profound impact. A polar, protic solvent like D₂O or MeOD-d4 can stabilize the charged species differently than an aprotic solvent like DMSO-d6 or CDCl₃, leading to shift variations[3].

    • Concentration: At higher concentrations, intermolecular interactions can cause shifts in resonance frequencies[3].

  • Troubleshooting Steps:

    • Standardize Solvent: Ensure you are using the same solvent as the reference spectrum. DMSO-d6 is often a good choice for hydrochloride salts due to its high polarity and ability to dissolve them.

    • Check pH: If dissolving in D₂O, the pH of the solution can drastically alter the spectrum. A slightly acidic pH should favor the ammonium salt form.

    • Compare to Free Base: If possible, acquire a spectrum of the free base form of the compound. A comparison will highlight the downfield shifts caused by protonation, confirming the salt's effect[4].

Proton LocationTypical Shift in Free Base (ppm)Expected Shift in HCl Salt (ppm)Rationale
-CH₂-NH₂~3.9 - 4.2~4.3 - 4.6Deshielding from adjacent -NH₃⁺ group.
-NH₂Broad, ~1.5 - 3.0Broad, ~8.0 - 9.0 (in DMSO-d6)Positive charge on nitrogen causes significant deshielding.
Quinoline H8 (peri to N)~8.1~8.3Slight deshielding from inductive effect of protonated side chain.

Q3: The integration for my ammonium (-NH₃⁺) protons is low, or the peak is extremely broad and almost invisible. What is happening?

A3: This is a classic sign of chemical exchange. The acidic ammonium protons are exchanging with other labile protons in the sample, most commonly residual water.

  • Causality & Diagnosis: Protons on heteroatoms (O, N) are "labile," meaning they can rapidly exchange with other labile protons in the solution. This rapid exchange on the NMR timescale leads to signal broadening. In some cases, the peak can broaden into the baseline and disappear entirely[6][7].

  • Troubleshooting Protocol: The D₂O Shake This is a definitive test to confirm an exchangeable proton[3][8].

    • Acquire Spectrum: Obtain a standard ¹H NMR spectrum of your compound in a solvent like DMSO-d6.

    • Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.

    • Shake: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing.

    • Re-acquire Spectrum: Run the ¹H NMR experiment again.

    • Analyze: The peak corresponding to the -NH₃⁺ protons should significantly decrease in intensity or disappear completely. A new, often broad peak for HOD may appear.

G cluster_0 Proton Exchange with D₂O Compound R-CH₂-NH₃⁺ Equilibrium Compound->Equilibrium D2O D₂O DeuteratedCompound R-CH₂-NH₂D⁺ + HOD D2O->DeuteratedCompound Equilibrium->D2O Fast Exchange

Caption: Mechanism of D₂O exchange with ammonium protons.

Mass Spectrometry (MS) Issues

Q1: My mass spectrum doesn't show a peak at the expected molecular weight for the hydrochloride salt (194.67 g/mol ). Instead, I see a peak at m/z 158.08. Is my sample wrong?

A1: This is the expected and correct result. Standard mass spectrometry techniques, especially with electrospray ionization (ESI), detect the ionized free base of the molecule, not the intact salt.

  • Causality & Diagnosis:

    • Ionization Process: In ESI-MS, the sample is dissolved and sprayed into the mass spectrometer, forming charged droplets. During this process, the ionic bond between the protonated amine (cation) and the chloride (anion) is disrupted.

    • Detection: The mass spectrometer detects the mass-to-charge ratio (m/z) of ions. The organic molecule is typically detected in positive ion mode as the protonated free base, [M+H]⁺, where M is the neutral free base.

    • Calculation:

      • Molecular Weight of Free Base ((C₁₀H₁₀N₂)): 158.20 g/mol

      • Mass of Proton (H⁺): ~1.01 u

      • Expected [M+H]⁺ peak: 158.20 + 1.01 = 159.21 m/z

      • The base peak you observe at m/z 158 likely corresponds to the molecular ion (M⁺˙) if a different ionization technique like electron impact (EI) was used, or it could be an in-source fragment. The key is that the chloride is not covalently bound and will not be part of the main molecular ion[9].

  • Troubleshooting Steps:

    • Check Ionization Mode: Confirm you are looking at positive ion mode ESI data.

    • Look for [M+H]⁺: The primary ion you should be looking for is at m/z ~159.2. This confirms the mass of your core molecule.

    • Chloride Adducts: While less common in positive mode, sometimes you might see adducts. It is theoretically possible to detect chlorine, but it's more common as a contaminant adduct[10].

Infrared (IR) Spectroscopy Issues

Q1: The characteristic broad N-H stretch for an amine salt is weak or looks more like a free primary amine. What does this indicate?

A1: This suggests that the sample is either not fully protonated (i.e., it's contaminated with the free base) or the sample preparation method is affecting the spectrum.

  • Causality & Diagnosis:

    • Primary Amine Salt (-NH₃⁺): This group should exhibit a very broad and strong absorption envelope, typically from 3200 to 2800 cm⁻¹, resulting from the N-H⁺ stretching vibrations. This broadness is due to extensive hydrogen bonding in the solid state[11]. Often, C-H stretching peaks will appear as smaller, sharper signals on top of this broad envelope[11].

    • Free Primary Amine (-NH₂): A free primary amine shows two distinct, sharper peaks between 3500 and 3300 cm⁻¹ (asymmetric and symmetric stretches)[7][12].

    • Sample Prep: For solid samples (KBr pellet or ATR), moisture can interfere with the hydrogen bonding network and alter the spectrum.

  • Troubleshooting Steps:

    • Ensure Dryness: Ensure the sample and KBr (if used) are thoroughly dry before preparing a pellet.

    • Acidification Test: A simple chemical test can confirm the presence of a free amine. Dissolve a small amount of the sample in a solvent and add a drop of dilute HCl. If a precipitate forms, it indicates the formation of the hydrochloride salt from a free amine that was present[11].

    • Compare Spectra: If you observe two sharp peaks around 3400 cm⁻¹ and a diminished broad salt peak, it is a strong indication of significant free base contamination.

Functional GroupExpected IR Absorption Range (cm⁻¹)Appearance
Primary Amine Salt (-NH₃⁺)3200 - 2800Very broad, strong envelope
Free Primary Amine (-NH₂)3500 - 3300Two distinct, sharp-to-medium peaks
Aromatic C-H Stretch3100 - 3000Sharp, weak to medium
Aliphatic C-H Stretch3000 - 2850Sharp, medium
N-H⁺ Bending1625 - 1500Medium to strong

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the identity and purity of my (Quinolin-7-yl)methanamine hydrochloride sample?

A1: A single technique is rarely sufficient. A combination of methods provides the most trustworthy validation.

  • ¹H and ¹³C NMR: Provides the carbon-hydrogen framework. 2D NMR techniques (like COSY and HSQC) can be used for unambiguous assignment of all protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental formula by providing a highly accurate mass measurement of the [M+H]⁺ ion.

  • Elemental Analysis (CHN): Determines the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The results should match the theoretical values for the hydrochloride salt (C₁₀H₁₁ClN₂). This is one of the best methods to confirm the salt stoichiometry.

  • HPLC: Assesses purity by separating the main compound from any impurities. A high-purity sample should show a single major peak.

Q2: What are the recommended storage conditions and stability for this compound?

A2: As a hydrochloride salt, the compound is generally a stable, crystalline solid. However, proper storage is crucial to maintain its integrity.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Many amine-containing compounds are sensitive to light and air over long periods[13].

  • Solution Stability: In solution, stability can be variable. It is recommended to use freshly prepared solutions for experiments. If storage is necessary, solutions should be kept at low temperatures (2-8°C or frozen) for short periods[14]. Avoid repeated freeze-thaw cycles. Long-term stability in various solvents should be experimentally validated if required for an application[15][16].

Q3: What are some common impurities I might encounter from the synthesis of the quinoline ring?

A3: The Skraup synthesis, a common method for creating the quinoline core, is known for its harsh conditions and potential for side products[17].

  • Polymeric Tars: Acid-catalyzed polymerization of intermediates can lead to tar-like byproducts[17].

  • Oxidizing Agent Residue: If nitrobenzene is used as the oxidant, residual nitrobenzene or its reduction products (like aniline) may be present[17].

  • Positional Isomers: Depending on the specific precursors, small amounts of other quinoline isomers could potentially form.

G cluster_impurities Potential Impurities struct (Quinolin-7-yl)methanamine HCl Quinoline Core Methanamine Sidechain Hydrochloride Salt Impurity1 Starting Materials (e.g., Aniline) struct:f0->Impurity1 from Synthesis Impurity2 Positional Isomers (e.g., Quinolin-6-yl) struct:f0->Impurity2 from Synthesis Impurity3 Degradation Products (e.g., N-Oxide) struct:f0->Impurity3 from Storage

Caption: Relationship between the target compound and common impurities.

References

  • Akhter, S., et al. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(3), 103671. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Reddit. (2024). Is it possible to detect a salt (Cl-) salt with mass spectroscopy? r/chemhelp. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • ResearchGate. (2025). Novel quinoline derivatives: Synthesis, spectroscopic characterization... Journal of Molecular Structure. [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring? [Link]

  • Bosanquet, A. G. (1989). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Cancer Chemotherapy and Pharmacology, 23(4), 197-207. [Link]

  • Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 25b(3), 1-6. [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]

  • Husain, A., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. Mol. Pharmaceutics, 15(10), 4879–4888. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]

  • EDQM. (2024). In-Use stability testing FAQ. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. (2011). Chemical stability of 4-aminopyridine capsules. [Link]

  • PubMed Central. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

  • Chromatography Forum. (2006). standard different salt form to that of sample. [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]

  • PubChem. (n.d.). (R)-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride. [Link]

  • Reddit. (n.d.). How to detect a HCl salt in organic compunds. r/chemistry. [Link]

  • De Deurwaerdère, P., & Di Giovanni, G. (2017). TCB-2...: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? Neuropharmacology, 125, 236-244. [Link]

  • Texas A&M University. (2016). Drug stability: How storage conditions affect their performance. Vital Record. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

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  • Unknown Source. (n.d.). Quinoline Synthesis. [Link]

  • Parveen, S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2137-S2151. [Link]

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Technical Support Center: A Guide to the Scalable Synthesis of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (Quinolin-7-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable production of this important quinoline derivative. Our focus is on providing practical, field-proven insights to ensure the successful execution of your synthesis.

I. Introduction to the Synthesis of (Quinolin-7-yl)methanamine Hydrochloride

(Quinolin-7-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery, often incorporated into larger molecules for their unique physicochemical and biological properties. The quinoline scaffold itself is a key component in numerous therapeutic agents.[1] The successful and scalable synthesis of this compound is therefore of significant interest.

This guide will detail two primary synthetic routes, outlining the key transformations and potential challenges. We will delve into the causality behind experimental choices, offering a self-validating framework for your protocols.

II. Synthetic Pathways and Key Considerations

Two principal and scalable routes for the synthesis of (Quinolin-7-yl)methanamine hydrochloride have been identified, starting from either 7-cyanoquinoline or quinoline-7-carbaldehyde. The choice of route may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Synthetic_Pathways cluster_0 Route A: From 7-Cyanoquinoline cluster_1 Route B: From Quinoline-7-carbaldehyde cluster_2 Final Step 7-Cyanoquinoline 7-Cyanoquinoline Reduction Reduction 7-Cyanoquinoline->Reduction Selective Nitrile Reduction (Quinolin-7-yl)methanamine (Quinolin-7-yl)methanamine Reduction->(Quinolin-7-yl)methanamine Final_Amine (Quinolin-7-yl)methanamine Quinoline-7-carbaldehyde Quinoline-7-carbaldehyde Reductive_Amination Reductive_Amination Quinoline-7-carbaldehyde->Reductive_Amination Reductive Amination with Ammonia Amine_Product (Quinolin-7-yl)methanamine Reductive_Amination->Amine_Product Salt_Formation Salt_Formation Final_Amine->Salt_Formation HCl Salt Formation Final_Product (Quinolin-7-yl)methanamine Hydrochloride Salt_Formation->Final_Product

Caption: Synthetic routes to (Quinolin-7-yl)methanamine Hydrochloride.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for large-scale synthesis?

A1: Both routes are viable for scale-up; however, the choice often depends on the cost and availability of the starting materials. The reductive amination of quinoline-7-carbaldehyde (Route B) can be a very efficient and atom-economical process.[2]

Q2: What are the critical safety considerations for these reactions?

A2: When working with hydrogen gas for catalytic reductions, ensure proper ventilation and the use of intrinsically safe equipment. Reactions involving lithium aluminum hydride (LAH) are highly exothermic and reactive towards moisture; strict anhydrous conditions are mandatory. Always consult the Safety Data Sheet (SDS) for all reagents and solvents.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.

Q4: What is the best way to form the hydrochloride salt?

A4: Dissolving the purified free amine in a suitable organic solvent (e.g., isopropanol, diethyl ether) and adding a solution of HCl in an organic solvent (e.g., HCl in dioxane or isopropanol) is a common and effective method.[3] This often leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration.

IV. Detailed Experimental Protocols

Route A: Synthesis via 7-Cyanoquinoline

Step 1: Synthesis of 7-Cyanoquinoline (Exemplary Protocol)

The synthesis of 7-cyanoquinoline can be achieved through various methods, including the Sandmeyer reaction from 7-aminoquinoline or palladium-catalyzed cyanation of 7-haloquinolines. For a scalable approach, the cyanation of a 7-haloquinoline is often preferred.

Step 2: Selective Reduction of 7-Cyanoquinoline

The reduction of the nitrile to a primary amine is a critical step. Care must be taken to avoid the reduction of the quinoline ring.

ParameterRecommended ConditionsRationale
Reducing Agent Raney Nickel with H₂ gas in NH₃/EtOHThis system is often selective for nitrile reduction in the presence of heteroaromatic rings. The ammonia helps to suppress the formation of secondary amines.
Solvent Ethanolic AmmoniaThe use of ammonia in the solvent helps to maintain a basic environment, which can improve selectivity and reduce side reactions.
Temperature Room Temperature to 50 °CMild temperatures are generally preferred to minimize the risk of quinoline ring reduction.
Pressure 50-100 psi H₂Moderate hydrogen pressure is typically sufficient for this transformation.

Protocol:

  • To a solution of 7-cyanoquinoline (1.0 eq) in ethanolic ammonia, add a slurry of Raney Nickel (approx. 10-20% by weight).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at the desired temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully filter the catalyst under an inert atmosphere.

  • Concentrate the filtrate under reduced pressure to yield crude (Quinolin-7-yl)methanamine.

Route B: Synthesis via Quinoline-7-carbaldehyde

Step 1: Synthesis of Quinoline-7-carbaldehyde (Exemplary Protocol)

Quinoline-7-carbaldehyde can be prepared by the oxidation of 7-methylquinoline.

Step 2: Reductive Amination of Quinoline-7-carbaldehyde

This one-pot reaction combines the formation of an imine with its subsequent reduction.[4]

ParameterRecommended ConditionsRationale
Amine Source Aqueous Ammonia or Ammonium AcetateAqueous ammonia is a readily available and effective nitrogen source. Ammonium acetate can also be used and may help to buffer the reaction.[2]
Reducing Agent Sodium Borohydride (NaBH₄) or H₂ with a catalyst (e.g., Pd/C)NaBH₄ is a mild and selective reducing agent suitable for imines. Catalytic hydrogenation is also a clean and efficient method.[1]
Solvent Methanol or EthanolProtic solvents are generally suitable for reductive aminations.
Temperature 0 °C to Room TemperatureThe reaction is typically carried out at mild temperatures to control the rate of reduction.

Protocol:

  • Dissolve quinoline-7-carbaldehyde (1.0 eq) in methanol and add an excess of aqueous ammonia.

  • Stir the mixture for a period to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir until the imine intermediate is consumed (monitor by TLC or HPLC).

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield crude (Quinolin-7-yl)methanamine.

Final Step: Hydrochloride Salt Formation

Protocol:

  • Dissolve the crude (Quinolin-7-yl)methanamine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

  • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

V. Troubleshooting Guide

Troubleshooting_Guide cluster_Low_Yield Low Yield Troubleshooting cluster_Impure_Product Impure Product Troubleshooting cluster_Incomplete_Reaction Incomplete Reaction Troubleshooting cluster_Side_Reaction Side Reaction Troubleshooting Start Problem Encountered Low_Yield Low Yield of Final Product Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Reaction Significant Side Product Formation Start->Side_Reaction LY_Cause1 Incomplete Reaction? Low_Yield->LY_Cause1 LY_Cause2 Product Loss During Workup/Purification? Low_Yield->LY_Cause2 IP_Cause1 Unreacted Starting Material? Impure_Product->IP_Cause1 IP_Cause2 Presence of Side Products? Impure_Product->IP_Cause2 IR_Cause1 Deactivated Catalyst/Reagent? Incomplete_Reaction->IR_Cause1 IR_Cause2 Suboptimal Reaction Conditions? Incomplete_Reaction->IR_Cause2 SR_Cause1 Over-reduction of Quinoline Ring? Side_Reaction->SR_Cause1 SR_Cause2 Formation of Secondary Amine? Side_Reaction->SR_Cause2 LY_Sol1 Optimize reaction time, temperature, or reagent stoichiometry. LY_Cause1->LY_Sol1 Yes LY_Sol2 Modify extraction/crystallization procedure. Check solvent polarity and volumes. LY_Cause2->LY_Sol2 Yes IP_Sol1 Increase reaction time or temperature. Add more of the limiting reagent. IP_Cause1->IP_Sol1 Yes IP_Sol2 Optimize reaction conditions to minimize side reactions. Improve purification method (e.g., recrystallization, chromatography). IP_Cause2->IP_Sol2 Yes IR_Sol1 Use fresh catalyst/reagent. Ensure proper handling and storage. IR_Cause1->IR_Sol1 Yes IR_Sol2 Increase temperature, extend reaction time, or increase reagent concentration. IR_Cause2->IR_Sol2 Yes SR_Sol1 Use a more selective reducing agent. Lower the reaction temperature and pressure. SR_Cause1->SR_Sol1 Yes SR_Sol2 Use a large excess of ammonia. Perform the reaction at a lower temperature. SR_Cause2->SR_Sol2 Yes

Caption: Troubleshooting Decision Tree for Synthesis.

Problem: Reduction of the Quinoline Ring

A common side reaction, particularly during the reduction of the cyano group, is the over-reduction of the quinoline ring to a tetrahydroquinoline.[5]

  • Cause: The catalyst and conditions used for nitrile reduction can also reduce the heteroaromatic ring.

  • Solution:

    • Catalyst Selection: Employ a catalyst known for its selectivity towards nitrile reduction in the presence of N-heterocycles. Raney Nickel in the presence of ammonia is often a good choice.

    • Milder Conditions: Reduce the reaction temperature and hydrogen pressure.

    • Alternative Reducing Agents: Consider chemical reducing agents like lithium aluminum hydride (LAH) under carefully controlled conditions, although this can also lead to ring reduction if not performed correctly.

Problem: Formation of Secondary Amine Byproduct

During reductive amination, the newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine.

  • Cause: The primary amine product is nucleophilic and can compete with ammonia for the aldehyde.

  • Solution:

    • Excess Ammonia: Use a large excess of ammonia to favor the formation of the primary amine.

    • Slow Addition: Add the reducing agent slowly to keep the concentration of the primary amine low during the reaction.

    • One-Pot Procedure: A one-pot reductive amination where the imine is formed in situ and immediately reduced can minimize the formation of the secondary amine.[4]

Problem: Difficulty in Isolating the Hydrochloride Salt

The hydrochloride salt may not precipitate cleanly or may form an oil.

  • Cause: The salt may be too soluble in the chosen solvent, or impurities may be inhibiting crystallization.

  • Solution:

    • Solvent Selection: Experiment with different solvents for the salt formation. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Diethyl ether, isopropanol, or mixtures thereof are good starting points.[3]

    • Purity of the Free Base: Ensure the free base is of high purity before attempting salt formation. Purification by column chromatography may be necessary.

    • Anhydrous Conditions: Use anhydrous solvents and HCl to prevent the formation of hydrates, which can be more difficult to crystallize.

VI. Characterization Data

Accurate characterization of the final product is crucial for quality control. Below are the expected analytical data for (Quinolin-7-yl)methanamine hydrochloride.

AnalysisExpected Results
¹H NMR Peaks corresponding to the quinoline ring protons and the aminomethyl protons. The chemical shifts will be influenced by the hydrochloride salt formation.
¹³C NMR Signals for all carbon atoms in the molecule, including the quinoline ring and the aminomethyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the free base, (Quinolin-7-yl)methanamine.
Melting Point A sharp melting point is indicative of high purity.
FT-IR Characteristic peaks for the aromatic C-H and C=C stretching of the quinoline ring, and N-H stretching and bending of the primary amine hydrochloride.

VII. Conclusion

The synthesis of (Quinolin-7-yl)methanamine hydrochloride is a multi-step process that requires careful optimization and control of reaction conditions to achieve high yields and purity on a large scale. By understanding the underlying chemical principles and potential pitfalls of each step, researchers can effectively troubleshoot and adapt the provided protocols to their specific needs. This guide serves as a comprehensive resource to facilitate the successful and scalable synthesis of this valuable chemical intermediate.

References

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. ResearchGate. Available at: [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. National Institutes of Health. Available at: [Link]

  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. Available at: [Link]

  • Possible mechanism proposed for the selective reduction of quinoline. ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. MDPI. Available at: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. Available at: [Link]

  • Purification, crystallization and preliminary crystallographic analysis of Arabidopsis thaliana imidazoleglycerol-phosphate dehydratase. National Institutes of Health. Available at: [Link]

  • Purification and crystallization of cyclin-dependent kinase inhibitor p21. PubMed. Available at: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • (a) Reaction pathway for the reductive amination with benzaldehyde and... ResearchGate. Available at: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Institutes of Health. Available at: [Link]

  • General (hetero)polyaryl amine synthesis via multicomponent cycloaromatization of amines. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. Available at: [Link]

  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Available at: [Link]

  • (a) Possible reaction steps of reductive amination of benzaldehyde and... ResearchGate. Available at: [Link]

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Royal Society of Chemistry. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

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Technical Support Center: Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in catalyst selection and reaction optimization. Quinolines are a vital class of N-heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] Their efficient synthesis is therefore a critical task in modern chemistry. This resource provides in-depth, actionable guidance in a direct question-and-answer format.

Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses high-level questions regarding the choice of catalytic systems for quinoline synthesis.

Q1: What are the most common and effective catalytic systems for classical quinoline syntheses like Friedländer, Skraup, and Combes?

A1: The choice of catalyst is fundamentally tied to the specific named reaction being employed.

  • Friedländer Synthesis: This versatile reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3][4] It can be catalyzed by both Brønsted acids (e.g., p-toluenesulfonic acid, H2SO4) and bases (e.g., KOH, NaOH).[3][4] For milder conditions and improved yields, modern approaches utilize Lewis acids (e.g., ZnCl₂, In(OTf)₃, Sc(OTf)₃), iodine, and gold catalysts.[5][6][7]

  • Skraup/Doebner-von Miller Synthesis: These methods react anilines with α,β-unsaturated carbonyl compounds (or their precursors like glycerol).[8][9] Traditionally, strong Brønsted acids like concentrated sulfuric acid are used, often with an oxidizing agent like nitrobenzene.[5][8] Lewis acids such as SnCl₄ and Yb(OTf)₃ have also been successfully employed, sometimes in combination with microwave irradiation to improve reaction rates.[5]

  • Combes Synthesis: This reaction involves the acid-catalyzed condensation and cyclization of an aniline with a β-diketone.[10] Concentrated sulfuric acid is the most common catalyst, acting as both a catalyst and a dehydrating agent.[10][11] Polyphosphoric acid is another effective alternative.[6]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?

A2: The decision between homogeneous and heterogeneous catalysts involves a trade-off between activity, selectivity, and practicality.

  • Homogeneous Catalysts (e.g., soluble Lewis acids, gold complexes) are in the same phase as the reactants.[12]

    • Advantages: They generally offer higher selectivity and activity due to well-defined active sites and better accessibility for substrates.[13] Reactions often proceed under milder conditions.[13]

    • Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and makes catalyst recycling challenging.[13]

  • Heterogeneous Catalysts (e.g., zeolites, metal oxides, supported nanoparticles) are in a different phase from the reactants.[12][13]

    • Advantages: Their key advantage is ease of separation (e.g., by simple filtration) and excellent recyclability, which is crucial for sustainable and industrial-scale processes.[13][14]

    • Disadvantages: They may require harsher reaction conditions (higher temperatures and pressures) and can sometimes exhibit lower selectivity due to a variety of active sites on the catalyst surface.[13] Catalyst leaching (where the active metal dissolves into the reaction medium) can also be a concern.[14]

The workflow for selecting a catalyst type can be visualized as follows:

Start Define Synthesis Goals Decision1 High Selectivity & Mild Conditions Required? Start->Decision1 Homogeneous Homogeneous Catalyst End_Homogeneous Proceed with Homogeneous System (e.g., AuCl3, Yb(OTf)3) Homogeneous->End_Homogeneous Heterogeneous Heterogeneous Catalyst End_Heterogeneous Proceed with Heterogeneous System (e.g., Zeolite, Nanocatalyst) Heterogeneous->End_Heterogeneous Decision1->Homogeneous Yes Decision2 Scalability & Recyclability Critical? Decision1->Decision2 No Decision2->Homogeneous No Decision2->Heterogeneous Yes cluster_0 Conrad-Limpach Pathway (Low Temp) cluster_1 Knorr Pathway (High Temp) a Aniline + β-Ketoester b Nucleophilic attack from N a->b c β-Aminoacrylate Intermediate b->c d Cyclization (High Temp) c->d e 4-Quinolone Product d->e f Aniline + β-Ketoester g Amide Formation f->g h β-Ketoanilide Intermediate g->h i Cyclization (Acid) h->i j 2-Quinolone Product i->j

Caption: Regiochemical control pathways.

Problem 3: Catalyst Leaching & Poor Recyclability
  • Symptom: A heterogeneous catalyst shows significantly decreased activity upon reuse.

  • Causality Analysis & Solutions:

Possible Cause Underlying Rationale Suggested Solution
Leaching of Active Species The active catalytic species (e.g., metal nanoparticles) may not be strongly bound to the support and can dissolve into the reaction medium, effectively turning the reaction into a homogeneous one and leading to loss of catalyst upon filtration.Perform a hot filtration test. Run the reaction for a short period, then filter the solid catalyst while the mixture is still hot. Allow the filtrate to continue reacting. If the reaction proceeds, leaching is confirmed. Improve catalyst design. Use stronger supports or methods like encapsulation to better anchor the active species. For instance, silver nanoparticles immobilized on a silica-coated magnetic core (Fe₃O₄@SiO₂-Ag) show good stability and recyclability. [14]
Surface Fouling or Poisoning Polymeric byproducts or strongly coordinating species can adsorb onto the catalyst surface, blocking active sites.Wash the catalyst thoroughly between cycles with appropriate solvents to remove adsorbed materials. Perform a regeneration step. For some catalysts, calcination (heating to a high temperature in air or an inert atmosphere) can burn off organic residues and restore activity. [1]

Experimental Protocol Example

This section provides a detailed methodology for a modern, efficient quinoline synthesis.

Protocol: Gold(III)-Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a mild and efficient synthesis of quinolines, leveraging the ability of gold catalysts to activate carbonyl groups under gentle conditions. [7] Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)

  • Gold(III) chloride (AuCl₃) (0.025 mmol, 7.6 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethanol (5 mL).

  • Add ethyl acetoacetate (1.2 mmol) to the flask with stirring.

  • Add the gold(III) chloride catalyst (2.5 mol%) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 60 °C in an oil bath.

  • Stir the reaction vigorously. Monitor the progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure quinoline derivative.

Rationale: The gold(III) Lewis acid catalyst coordinates to the carbonyl oxygen of the ethyl acetoacetate, making the α-methylene protons more acidic and facilitating the initial condensation with the amino group of the 2-aminobenzophenone. [7]This catalytic cycle allows the reaction to proceed under significantly milder conditions than traditional acid or base catalysis, often leading to higher yields and cleaner reaction profiles. [3][7]

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Johansen, J. E., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • Han, Y.-P., et al. (n.d.). Lewis Acid Catalyzed Dehydrogenative Coupling of Tertiary Propargylic Alcohols with Quinoline N-Oxides. The Journal of Organic Chemistry - ACS Publications.
  • Denmark, S. E., & Venkatraman, S. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate.
  • Improving regioselectivity in the synthesis of disubstituted quinolines. (2025). Benchchem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
  • Brønsted acid-catalyzed enantioselective Friedländer condensations: achiral amine promoter plays crucial role in the stereocontrol. (n.d.). Chemical Communications (RSC Publishing).
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science.
  • Advances in gold catalyzed synthesis of quinoid heteroaryls. (2024). PMC - NIH.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed.
  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (n.d.). ResearchGate.
  • Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. (n.d.). RSC Publishing.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). ResearchGate.
  • Comparison between heterogeneous, homogeneous, and nanocatalyst. (n.d.). ResearchGate.
  • Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System. (n.d.). Nanomaterials Chemistry.
  • Technical Support Center: Regioselective Synthesis of Quinoline Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis. (n.d.). Benchchem.
  • Gold catalysis in quinoline synthesis. (n.d.). Chemical Communications (RSC Publishing).
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). PMC.
  • A recyclable palladium-catalyzed modified Friedländer quinoline synthesis. (2007). Request PDF.
  • Gold-catalyzed C3-H functionalization of quinoline N-oxides. (2023). ResearchGate.
  • Gold Catalysed Synthesis of Quinolines 3 a,b. (n.d.). ResearchGate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. (2021). Who we serve.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Homogeneous and heterogeneous catalysis | Chemical Kinetics Class Notes. (n.d.). Fiveable.
  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal.
  • Combes Quinoline Synthesis. (n.d.).
  • Synthesis of Quinolines via C‐H Activation/Cyclization of Anilines with Alkynes Using Heterogeneous CoO@rGO Catalyst. (n.d.). Request PDF - ResearchGate.
  • What is the difference between a homogeneous and a heterogeneous catalyst?. (2023). YouTube.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). Sci-Hub.
  • Concerning the mechanism of the Friedl??nder quinoline synthesis. (2025). ResearchGate.
  • Chiral Brønsted acids for asymmetric organocatalysis. (n.d.). PubMed.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.

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Technical Support Center: Mastering Exothermic Quinolone Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Energetic Landscape of Quinoline Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry.[1] Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Among the classical methods for constructing this bicyclic heterocycle, the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain fundamental.[2][3] However, a critical challenge inherent to many of these methods is the management of highly exothermic reactions.

An exothermic reaction releases energy as heat, and if not properly controlled, can lead to a dangerous surge in temperature and pressure—a phenomenon known as a runaway reaction. This can compromise the safety of the experiment, reduce product yield and purity, and lead to the formation of intractable tars and byproducts. This technical support center provides a comprehensive guide to understanding and managing the exothermic nature of these key quinoline syntheses. Here, we present troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis is notorious for its vigorous and sometimes violent nature.[1] The reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent is highly exothermic and requires careful management to ensure a safe and successful outcome.[1][2][3]

Frequently Asked Questions (FAQs): Skraup Synthesis

Q1: What makes the Skraup synthesis so exothermic?

A1: The high exothermicity of the Skraup synthesis stems from a combination of factors. The initial step, the dehydration of glycerol to acrolein by concentrated sulfuric acid, is itself a highly energetic process. Subsequent steps, including the Michael addition of the aniline to acrolein, cyclization, and oxidation, also release significant amounts of heat.[1]

Q2: My Skraup reaction is proceeding too violently. What are the immediate and preventative measures?

A2: A runaway Skraup reaction is a serious safety concern.

  • Immediate Actions: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool the reaction. Ensure you are working in a well-ventilated fume hood with a blast shield in place.

  • Preventative Measures:

    • Use of a Moderator: The addition of a moderator is crucial. Ferrous sulfate (FeSO₄) is the most common choice, as it is believed to act as an oxygen carrier, slowing down the oxidation step and extending the reaction over a longer period. Boric acid is another option.

    • Controlled Reagent Addition: The order of addition is critical. Typically, the aniline, glycerol, and ferrous sulfate are mixed before the slow, portion-wise addition of concentrated sulfuric acid with cooling.

    • Gradual Heating: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil, remove the external heat source. The exotherm of the reaction itself should be sufficient to maintain reflux for a period. Re-apply heat only after the initial vigorous phase has subsided.[2]

Q3: I'm observing significant tar formation in my Skraup synthesis. How can I minimize this?

A3: Tar formation is a common consequence of poor temperature control. The highly acidic and high-temperature conditions promote the polymerization of the acrolein intermediate. To minimize tarring:

  • Strict Temperature Control: Maintain the lowest effective reaction temperature.

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized hotspots where polymerization can initiate.

  • Moderator Use: Employing a moderator like ferrous sulfate will result in a less violent reaction, thereby reducing the likelihood of tar formation.

Troubleshooting Guide: Skraup Synthesis
Issue Potential Cause Troubleshooting Steps
Reaction is too vigorous/uncontrollable Rapid addition of sulfuric acid, absence of a moderator, excessive initial heating.1. Ensure slow, dropwise addition of H₂SO₄ with external cooling (ice bath). 2. Always include a moderator like ferrous sulfate. 3. Initiate the reaction with gentle heating and remove the heat source once the exotherm begins.
Low yield of quinoline product Incomplete reaction, significant side reactions (tarring), or loss during workup.1. Ensure a sufficient reflux period after the initial exotherm. 2. Optimize temperature to minimize polymerization. 3. During workup, ensure the mixture is made strongly basic to liberate the free quinoline base before extraction or steam distillation.
Formation of a thick, intractable tar Uncontrolled polymerization of the acrolein intermediate due to high temperatures.1. Maintain strict temperature control throughout the reaction. 2. Use a milder oxidizing agent, such as arsenic acid, which can lead to a less vigorous reaction. 3. Consider modern modifications, such as the use of ionic liquids or microwave irradiation, which can allow for lower reaction temperatures and shorter reaction times.

Section 2: The Doebner-von Miller Reaction: Controlling Condensation and Cyclization

The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, is also known to be exothermic, though generally less violent than the Skraup synthesis.[4] Effective temperature management is key to preventing side reactions and maximizing yield.

Frequently Asked Questions (FAQs): Doebner-von Miller Reaction

Q1: What are the primary exothermic steps in the Doebner-von Miller reaction?

A1: The exotherm in the Doebner-von Miller reaction is primarily generated during the initial acid-catalyzed conjugate addition of the aniline to the α,β-unsaturated carbonyl compound and the subsequent cyclization and oxidation steps. The formation of stable C-C and C-N bonds in the quinoline ring system releases a significant amount of energy.

Q2: How can I prevent the polymerization of the α,β-unsaturated carbonyl compound?

A2: The α,β-unsaturated aldehydes or ketones used in this reaction are prone to acid-catalyzed polymerization, which can lead to the formation of tarry byproducts and reduce your yield. To mitigate this:

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and in portions to the reaction mixture. This allows for better temperature control and minimizes the concentration of the polymerizable species at any given time.

  • In Situ Generation: In some cases, the α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, which can help to control its concentration.

  • Biphasic Systems: Utilizing a biphasic reaction medium (e.g., toluene and water) can help to sequester the carbonyl compound in the organic phase, reducing its propensity to polymerize in the acidic aqueous phase.

Q3: My Doebner-von Miller reaction is sluggish. Is it safe to increase the temperature?

A3: While gentle heating is often necessary to drive the reaction to completion, uncontrolled heating can accelerate side reactions. It is advisable to increase the temperature gradually while monitoring the reaction progress by TLC. If the reaction remains sluggish, consider optimizing the acid catalyst or its concentration before resorting to significantly higher temperatures.

Troubleshooting Guide: Doebner-von Miller Reaction
Issue Potential Cause Troubleshooting Steps
Low product yield Polymerization of the carbonyl compound, incomplete reaction, or degradation of starting materials/products.1. Employ slow, portion-wise addition of the carbonyl compound. 2. Optimize the reaction temperature and acid concentration, starting with milder conditions. 3. For less reactive anilines (e.g., those with electron-withdrawing groups), consider a more effective catalytic system or longer reaction times.
Formation of a mixture of regioisomers Use of an unsymmetrical α,β-unsaturated ketone.1. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions. 2. Consider using a γ-aryl-β,γ-unsaturated α-ketoester with trifluoroacetic acid to favor the formation of 4-substituted quinolines.
Dark, tarry reaction mixture Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.1. Slow, controlled addition of the carbonyl compound is crucial. 2. Ensure efficient stirring to dissipate heat and prevent localized overheating. 3. Consider a biphasic reaction system to limit polymerization.

Section 3: The Combes Synthesis: Managing Acidity and Temperature

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[1][3][5] While generally less aggressive than the Skraup synthesis, the use of strong acids and elevated temperatures necessitates careful control to prevent side reactions.

Frequently Asked Questions (FAQs): Combes Synthesis

Q1: Is the Combes synthesis significantly exothermic?

A1: The Combes synthesis is typically less exothermic than the Skraup reaction. The primary heat generation occurs during the acid-catalyzed cyclization and dehydration of the Schiff base intermediate.[6] However, the use of strong dehydrating acids like concentrated sulfuric acid or polyphosphoric acid can lead to a noticeable exotherm, especially during the initial mixing and heating phases.

Q2: What is the role of the acid catalyst in the Combes synthesis, and how does it affect the reaction's thermal profile?

A2: The acid catalyst plays a crucial role in protonating the carbonyl group of the β-diketone, facilitating the initial nucleophilic attack by the aniline, and catalyzing the subsequent cyclization and dehydration steps.[6] Stronger acids like sulfuric acid can lead to a more rapid and exothermic reaction. Milder acid catalysts may require higher temperatures to achieve a reasonable reaction rate but can offer better control over the exotherm.

Q3: Can the choice of solvent help in managing the temperature of a Combes synthesis?

A3: While some Combes syntheses are performed neat, the use of a high-boiling point solvent can help to moderate the reaction temperature and ensure even heat distribution. The solvent can act as a heat sink, absorbing some of the energy released during the reaction. However, the choice of solvent must be compatible with the strongly acidic reaction conditions.

Troubleshooting Guide: Combes Synthesis
Issue Potential Cause Troubleshooting Steps
Reaction mixture darkens excessively Side reactions or degradation at high temperatures.1. Ensure the reaction temperature is not exceeding the optimal range for the specific substrates and catalyst. 2. Consider using a milder acid catalyst, which may allow for lower reaction temperatures.
Low yield of the desired 2,4-disubstituted quinoline Incomplete cyclization or competing side reactions.1. Ensure a sufficient reaction time at the optimal temperature. 2. The choice of acid catalyst can significantly impact the yield; consider screening different acids (e.g., sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid).
Formation of regioisomers with unsymmetrical β-diketones Lack of regiocontrol in the cyclization step.1. The steric and electronic properties of the β-diketone and aniline can influence regioselectivity. 2. Careful selection of the acid catalyst and reaction conditions may favor the formation of one isomer over the other.

Section 4: The Friedländer Synthesis: A Milder but Still Important Case for Control

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is generally considered a milder and more versatile method for quinoline synthesis.[2][7] However, the reaction can be catalyzed by both acids and bases, and the potential for side reactions necessitates attention to temperature control.[7][8]

Frequently Asked Questions (FAQs): Friedländer Synthesis

Q1: How exothermic is the Friedländer synthesis?

A1: The Friedländer synthesis is typically the least exothermic of the four methods discussed here. The condensation and subsequent cyclodehydration steps do release energy, but the reaction is often more controllable.[4] However, under strongly acidic or basic conditions, or with highly reactive substrates, a noticeable exotherm can still occur.

Q2: What are the main side reactions to be aware of in the Friedländer synthesis that can be exacerbated by poor temperature control?

A2: Poor temperature control can promote several side reactions:

  • Self-Aldol Condensation: Under basic conditions, the ketone or aldehyde containing the α-methylene group can undergo self-aldol condensation, reducing the yield of the desired quinoline.

  • Cannizzaro Reaction: In the absence of an α-methylene group, 2-aminoaryl aldehydes can undergo a self-condensation reaction, especially at higher temperatures.

  • Formation of Dibenzo[b,f][2][9]diazocines: Self-condensation of the 2-aminobenzophenone starting material can occur at elevated temperatures.

Q3: How does the choice of catalyst (acid vs. base) impact the thermal management of the Friedländer synthesis?

A3: The choice of catalyst influences the reaction mechanism and can affect the thermal profile.

  • Acid Catalysis: Brønsted or Lewis acids facilitate the reaction, and the exotherm is generally manageable with standard laboratory cooling techniques.

  • Base Catalysis: Strong bases can lead to more rapid and potentially more exothermic reactions. They also increase the risk of self-aldol condensation of the carbonyl component. Slow addition of the carbonyl compound can help mitigate this.

Troubleshooting Guide: Friedländer Synthesis
Issue Potential Cause Troubleshooting Steps
Low or no product yield Inappropriate catalyst, suboptimal temperature, or impure reagents/solvents.1. Screen different acid or base catalysts to find the optimal one for your substrates. 2. Gradually increase the reaction temperature if the reaction is sluggish at room temperature. 3. Ensure the use of pure, dry reagents and solvents, as water can sometimes inhibit the reaction.
Formation of self-aldol condensation products Reaction conditions favoring the self-condensation of the carbonyl component (typically basic conditions).1. Slowly add the carbonyl compound to the reaction mixture. 2. Consider using a milder base or switching to an acid catalyst.
Poor regioselectivity with unsymmetrical ketones Lack of control over the site of condensation.1. The choice of catalyst can influence regioselectivity. Some ionic liquids have been shown to improve this. 2. Introducing a temporary directing group on the ketone can control the reaction site.

Section 5: Experimental Protocols and Data

To provide a practical context for managing these exothermic reactions, we present a generalized experimental protocol for the Skraup synthesis, which is the most thermally hazardous of the discussed methods.

Protocol: A Moderated Skraup Synthesis of Quinoline

Safety First: This reaction is highly exothermic and should only be performed in a well-ventilated fume hood with a blast shield. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a large round-bottom flask (at least four times the volume of the reactants) equipped with a reflux condenser and a mechanical stirrer, add the aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: Place the flask in an ice-water bath. Slowly and with vigorous stirring, add the concentrated sulfuric acid dropwise. The rate of addition should be controlled to maintain the internal temperature below a predetermined limit (e.g., 100 °C).

  • Initiation of Reaction: Once the acid addition is complete, remove the ice bath and gently heat the mixture using a heating mantle.

  • Controlling the Exotherm: As the reaction initiates, it will begin to boil vigorously. Immediately remove the heating mantle. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.

  • Completion of Reaction: After the initial exotherm has subsided, reapply heat and maintain a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice. Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. The quinoline can then be isolated by steam distillation or solvent extraction.

Comparative Data on Quinoline Synthesis Methods

The following table provides a comparative overview of the typical reaction conditions for the four main quinoline synthesis methods.

Synthesis Method Key Reagents Typical Catalyst Typical Temperature (°C) Exotherm Risk
Skraup Aniline, glycerol, oxidizing agentConc. H₂SO₄110 - 170High
Doebner-von Miller Aniline, α,β-unsaturated carbonylStrong acid (e.g., HCl)80 - 100Moderate
Combes Aniline, β-diketoneStrong acid (e.g., H₂SO₄, PPA)60 - 105Low to Moderate
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene carbonylAcid or Base25 - 120Low

Section 6: Visualizing Workflow and Decision Making

Workflow for Managing an Exothermic Quinoline Synthesis

ExothermManagementWorkflow General Workflow for Exotherm Control cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control & Monitoring cluster_outcome Outcome A Reaction Scale and Hazard Analysis B Select Appropriate Glassware and Cooling System A->B C Choose Moderator/Catalyst and Solvent B->C D Charge Initial Reagents C->D E Slow, Controlled Addition of Reactive Reagent with Cooling D->E F Monitor Internal Temperature Continuously E->F G Gentle Initial Heating (if necessary) F->G If no exotherm H Remove Heat Source at Onset of Exotherm F->H Exotherm detected L Runaway Reaction F->L Temperature Spike I Maintain Controlled Reflux G->I H->I J Monitor Reaction Progress (TLC) I->J Successful Control K Controlled Reaction J->K Successful Control M Emergency Cooling and Shutdown L->M

Caption: A logical workflow for managing exothermic quinoline syntheses.

Decision Tree for Troubleshooting a Low-Yielding Reaction

TroubleshootingDecisionTree Troubleshooting Low Yield in Quinoline Synthesis A Low Yield Observed B Check for Tar/Polymer Formation A->B C Improve Temperature Control B->C Yes F Check Reaction Time and Temperature B->F No D Use a Moderator or Milder Catalyst C->D E Review Reagent Addition Protocol D->E G Increase Reflux Time F->G Incomplete Reaction H Optimize Temperature F->H Suboptimal Conditions I Verify Purity of Starting Materials F->I No Obvious Issues J Purify/Redistill Reagents I->J Purity Suspected K Check Workup Procedure I->K Purity Confirmed L Ensure Proper pH for Extraction K->L

Caption: A decision-making flowchart for troubleshooting low product yields.

References

  • BenchChem. (2025). A Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). BenchChem.
  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
  • Dixon-Jackson, K. (n.d.).
  • Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Science Publishing.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Chandrasekaran, I., & Sarveswari, S. (2026). Different catalytic approaches of Friedländer Synthesis of Quinolines.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Unknown. (n.d.). Simultaneous determination of enthalpy of mixing and reaction using milli-scale continuous flow calorimetry.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia.
  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis. BenchChem.
  • Orozco, D., Kouznetsov, V. V., Bermúdez, A., & Meléndez Gómez, C. M. (2022). Preparation of initial quinoline precursors by Skraup–Doebner–Miller methods and Povarov reaction.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
  • DEKRA. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. BenchChem.
  • Unknown. (n.d.). Combes Quinoline Synthesis.
  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • BenchChem. (2025).
  • Unknown. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
  • FAI. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
  • Sloop, C. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Unknown. (n.d.). A modular 3D printed isothermal heat flow calorimeter for reaction calorimetry in continuous flow. Reaction Chemistry & Engineering (RSC Publishing).
  • Visentin, F., & Ubrich, O. (n.d.). Characterize your reaction at a glance. RTCal a new real time calorimetry technique. Aidic.
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd.
  • Unknown. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry (RSC Publishing).
  • Unknown. (n.d.). (PDF) Advances in Continuous Flow Calorimetry.
  • Weyesa, A., & Mulugeta, E. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (Quinolin-7-yl)methanamine Hydrochloride and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential biological activities of (Quinolin-7-yl)methanamine hydrochloride and a range of other quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of novel therapeutics.

While specific experimental data on the biological activity of (Quinolin-7-yl)methanamine hydrochloride is limited in publicly available literature, this guide will extrapolate its potential activities based on the known effects of structurally related quinolines. We will delve into a comparative analysis of various quinoline derivatives, with a particular focus on the influence of substitutions at the 7-position, supported by experimental data from peer-reviewed studies.

The Quinoline Scaffold: A Versatile Pharmacophore

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a key pharmacophore in numerous approved drugs.[4] Its planar aromatic structure allows for intercalation with DNA and interaction with various enzymatic targets. The biological profile of quinoline derivatives can be significantly modulated by the nature, position, and stereochemistry of their substituents.[5][6] For instance, the presence of a halogen at the 7-position has been shown to influence the antimalarial and antimicrobial activity of quinolines.[5][7]

(Quinolin-7-yl)methanamine Hydrochloride: A Candidate for Exploration

(Quinolin-7-yl)methanamine hydrochloride features a methanamine group at the 7-position of the quinoline core. This small, basic substituent is expected to influence the molecule's physicochemical properties, such as its solubility and ability to form hydrogen bonds, which are critical for its interaction with biological targets. Based on the activities of other 7-substituted quinolines, it is plausible to hypothesize that (Quinolin-7-yl)methanamine hydrochloride may exhibit anticancer, antimicrobial, or neuroprotective effects. Further experimental validation is necessary to confirm these potential activities.

Comparative Analysis of Quinoline Derivatives

To provide a comprehensive overview, this section compares the biological activities of various quinoline derivatives, with a focus on anticancer and antimicrobial effects, where more quantitative data is available.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents.[1] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[8]

Table 1: Comparative Cytotoxic Activity of Selected Quinoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-oneMCF-7 (Breast Cancer)Not specified, but showed maximum inhibitory activity in the study[9]
6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)Not specified, but induced significant apoptosis[9]
7-oxo-7H-naphtho[1,2,3-de]quinoline derivativeHL-60 (Leukemia)Not specified, but exhibited cytotoxic activity[10]
5,7-dibromo-8-hydroxyquinolineMCF-7 (Breast Cancer)~10[11]
5,7-dibromo-8-hydroxyquinolineMDA-MB-231 (Breast Cancer)~15[11]
4-((7-chloroquinolin-4-yl)amino)-N-(pyridin-2-yl)benzenesulfonamideNot specifiedNot specified[12]
1-benzyl-7-chloro-3-((1E,4E)-5-(4-hydroxy-3-methoxyphenyl)-3-oxopenta-1,4-dien-1-yl)quinolin-2(1H)-oneLeukemia cell linesNot specified, but showed exceptional in vitro activity[1]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

The data in Table 1 highlights the potent anticancer activity of various quinoline derivatives against different cancer cell lines. For instance, derivatives with bulky substituents and nitro groups have demonstrated significant cytotoxicity.[9] Furthermore, halogenation at the 7-position, as seen in 7-chloroquinoline derivatives, is a common strategy in the design of anticancer quinolines, although its effect can be context-dependent.[12]

Antimicrobial Activity

Quinolone antibiotics, a class of drugs based on the 4-oxo-quinoline scaffold, are widely used to treat bacterial infections.[13] Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The antimicrobial spectrum and potency of quinolines are highly dependent on the substituents on the quinoline ring.

Table 2: Comparative Antimicrobial Activity of Selected Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinolinequinone QQ1Staphylococcus aureus1.22[14]
Quinolinequinone QQ2Staphylococcus aureus2.44[14]
Quinolinequinone QQ6Staphylococcus aureus4.88[14]
Quinoline-2-carboxylic acid derivative E11Staphylococcus aureusNot specified, but showed high activity[15]
Quinoline-2-carboxylic acid derivative E17Staphylococcus aureusNot specified, but showed high activity[15]
1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acidGram-negative bacteria and S. aureusNot specified, but was one of the most active compounds[13]
Novel quinoline derivative 2Bacillus cereus3.12 - 50[16]
Novel quinoline derivative 6Bacillus cereus3.12 - 50[16]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

The data in Table 2 showcases the broad-spectrum antimicrobial potential of quinoline derivatives. Quinolinequinones have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus.[14] The introduction of a piperazine moiety at the C-7 position is a well-established strategy to enhance the antibacterial activity of quinolones.[17]

Neuroprotective Activity

Several quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][18] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to chelate metal ions, which are implicated in oxidative stress and neuronal damage. While quantitative comparative data is less common in this area, studies have shown that 8-hydroxyquinoline derivatives can reduce neuronal cell death induced by oxidative stress.[18]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • Substitution at C7: The nature of the substituent at the 7-position is critical. Halogens like chlorine, bromine, and iodine at C7 can enhance antimalarial and anticancer activity.[7] However, a 7-chloro substitution has also been reported to decrease cytotoxic activity in some contexts, highlighting the complexity of SAR.[12]

  • Substitution at C4: The introduction of an amino group at the C4 position is a common feature in many biologically active quinolines.[12]

  • Carboxylic Acid at C3: A carboxylic acid group at the C3 position is a hallmark of quinolone antibiotics and is crucial for their antibacterial activity.[17]

  • Oxo group at C4: The C4-oxo group is generally considered essential for the antibacterial activity of quinolones.[17]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of quinoline derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow A Prepare serial dilutions of the quinoline derivative in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized microbial inoculum B->C D Incubate at an appropriate temperature and duration C->D E Visually inspect for microbial growth D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Sources

Comparing synthesis methods for (Quinolin-7-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for (Quinolin-7-yl)methanamine hydrochloride , a critical building block in medicinal chemistry (often utilized in the development of kinase inhibitors and GPCR ligands).

The analysis prioritizes process reliability, scalability, and impurity control , contrasting the two dominant synthetic strategies: Nitrile Reduction vs. Benzylic Functionalization .

Executive Summary

(Quinolin-7-yl)methanamine hydrochloride involves the installation of a primary aminomethyl group at the C7 position of the quinoline ring. This position is electronically distinct from the more reactive C2/C4 positions and the sterically crowded C8 position.

  • Route A (Cyanation-Reduction): Preferred for high-purity pharmaceutical manufacturing . It utilizes a palladium-catalyzed cyanation followed by hydrogenation. It offers the highest regioselectivity but requires handling toxic cyanides and pressurized hydrogen.

  • Route B (Radical Bromination-Azidation): A viable laboratory-scale alternative avoiding transition metals. It relies on the radical bromination of 7-methylquinoline. However, it suffers from lower atom economy and potential regioselectivity issues during the radical step.

Strategic Retrosynthesis & Pathway Visualization

The following diagram illustrates the two primary disconnection strategies.

SynthesisRoutes cluster_legend Pathway Key Target (Quinolin-7-yl)methanamine HCl (Target) BrQ 7-Bromoquinoline (Starting Material A) CNQ 7-Cyanoquinoline (Intermediate) BrQ->CNQ Zn(CN)2, Pd(PPh3)4 DMF, 100°C CNQ->Target 1. Raney Ni, H2, NH3/MeOH 2. HCl/Dioxane MeQ 7-Methylquinoline (Starting Material B) BrMeQ 7-(Bromomethyl)quinoline (Intermediate) MeQ->BrMeQ NBS, AIBN CCl4 or PhCF3, Reflux AzideQ 7-(Azidomethyl)quinoline (Intermediate) BrMeQ->AzideQ NaN3, DMF rt to 60°C AzideQ->Target 1. PPh3, H2O (Staudinger) 2. HCl key1 Route A: Metal-Catalyzed (High Purity) key2 Route B: Radical Chemistry (Metal-Free)

Figure 1: Retrosynthetic analysis showing the "Cyanation" pathway (Blue) and "Radical Functionalization" pathway (Red).

Detailed Experimental Protocols
Route A: The Cyanation-Reduction Protocol (Recommended)

Best for: Scale-up (>10g), GMP environments, and high-purity requirements.

Step 1: Palladium-Catalyzed Cyanation

  • Reagents: 7-Bromoquinoline (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd(PPh₃)₄ (3-5 mol%), DMF (degassed).

  • Procedure:

    • Charge a reaction vessel with 7-bromoquinoline and Zn(CN)₂ under nitrogen.

    • Add dry DMF and sparge with N₂ for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).

    • Add Pd(PPh₃)₄ and heat to 95-100°C for 4–6 hours.

    • Workup: Cool to RT. Quench with dilute NH₄OH (to complex zinc). Extract with EtOAc. Wash organics with brine.

    • Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).

  • Key Insight: The C7 position is less electron-deficient than C2/C4, requiring slightly higher temperatures than typical aryl halides.

Step 2: Hydrogenation to Amine

  • Reagents: 7-Cyanoquinoline, Raney Nickel (slurry in water/MeOH), 7N NH₃ in MeOH, Hydrogen gas (balloon or 3-5 bar).

  • Procedure:

    • Dissolve nitrile in ammoniacal methanol (NH₃ prevents secondary amine formation via dimer imine reduction).

    • Add Raney Nickel (approx. 20 wt%). Caution: Pyrophoric.

    • Hydrogenate at RT to 40°C for 6–12 hours.

    • Filtration: Filter through Celite under inert atmosphere (Ar/N₂).

    • Salt Formation: Concentrate filtrate. Redissolve in Et₂O or Dioxane. Add 4M HCl in Dioxane dropwise at 0°C.

    • Isolation: Filter the white precipitate: (Quinolin-7-yl)methanamine • 2HCl (hygroscopic) or monohydrochloride depending on stoichiometry.

Route B: The Radical Bromination Protocol

Best for: Small scale (<1g), labs without hydrogenation equipment.

Step 1: Wohl-Ziegler Bromination

  • Reagents: 7-Methylquinoline, N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (catalytic), CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).

  • Procedure:

    • Reflux the mixture. The reaction is initiated by radical formation (AIBN).

    • Critical Control: Stop reaction at ~85-90% conversion to prevent gem-dibromination (formation of 7-(dibromomethyl)quinoline).

    • Filter off succinimide byproduct. Concentrate filtrate.

    • Note: The product is a potent lachrymator (tear gas). Handle in fume hood.

Step 2: Azidation and Staudinger Reduction

  • Reagents: NaN₃, DMF; then PPh₃, THF/H₂O.

  • Procedure:

    • React crude bromide with NaN₃ in DMF at RT (exothermic).

    • Extract the azide (do not distill – explosion hazard).

    • Add PPh₃ to the azide solution (Staudinger reaction). Nitrogen gas evolves.

    • Add water to hydrolyze the iminophosphorane intermediate to the amine.

    • Acidify with HCl and wash with DCM (removes OPPh₃). Basify aqueous layer, extract amine, then reform HCl salt.

Comparative Performance Analysis

The following table contrasts the two methods based on experimental data and process metrics.

MetricRoute A: Cyanation-Reduction Route B: Radical Bromination
Overall Yield High (70–80%) Moderate (45–55%)
Purity Profile Excellent (>98%) Variable (Dibromo/unreacted methyl impurities)
Atom Economy HighLow (Generates succinimide & OPPh₃ waste)
Safety Profile Risk: Cyanide toxicity, H₂ flammability.Risk: Azide explosion hazard, Lachrymatory intermediates.
Scalability High (Standard industrial unit ops).Low (Chromatography often required to remove OPPh₃).
Cost Higher (Pd catalyst).[1]Lower (Reagents are cheap).[2][3]
Key Impurity Decyano-quinoline (if Pd cycle fails).7-(Dibromomethyl)quinoline.
Critical Control Points & Troubleshooting
For Route A (Hydrogenation Specifics)
  • Secondary Amine Formation: Without ammonia, the primary amine product reacts with the intermediate imine, forming a dimer (secondary amine). Action: Always use saturated NH₃/MeOH or add NH₄OH.

  • Ring Reduction: Over-hydrogenation can reduce the quinoline ring (C2-C3 or C5-C8) to tetrahydroquinoline. Action: Monitor H₂ uptake strictly; avoid Pt/C (too active); Raney Ni is more selective for -CN over the heteroaromatic ring than Pd/C.

For Route B (Regioselectivity)
  • Benzylic vs. Ring Bromination: Under radical conditions (non-polar solvent, peroxide initiator), benzylic substitution is favored. However, if the medium becomes acidic or ionic, electrophilic bromination at C5 or C8 can occur. Action: Ensure anhydrous, neutral conditions.

References
  • General Quinoline Synthesis & Functionalization

    • Organic Chemistry Portal. "Synthesis of Quinolines."[4][5][6][7][8] Available at: [Link]

  • Cyanation of Aryl Halides

    • Zanon, J., et al. "Copper-Catalyzed Cyanation of Aryl Halides." J. Am. Chem. Soc.[3] 2003.[1][6] (Standard protocol adaptation).

  • Nitrile Reduction Methodologies

    • Organic Syntheses, Coll. Vol. 3, p.720 (1955); Vol. 23, p.71 (1943). "Raney Nickel Hydrogenation." Available at: [Link]

  • Radical Bromination of Methyl-Heterocycles: Djerassi, C. "Brominations with N-Bromosuccinimide." Chem. Rev. 1948, 43, 2, 271–317.
  • Preparation of 7-substituted Quinolines (Contextual)

    • Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Durham University Publications. (2021). Available at: [Link]

Sources

A Comparative Guide to the Efficacy of (Quinolin-7-yl)methanamine Hydrochloride Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant anticancer activity.[1][2][3] This guide provides an in-depth comparative analysis of the efficacy of a specific class of these compounds: (Quinolin-7-yl)methanamine hydrochloride and its analogs. As a Senior Application Scientist, my goal is to synthesize the available preclinical data, elucidate the structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their pursuit of novel cancer therapeutics. This document is designed to be a practical resource, bridging the gap between theoretical knowledge and experimental application.

The Quinoline Scaffold: A Versatile Tool in Anticancer Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a wide array of biologically active compounds.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] In the context of cancer, quinoline-based compounds exert their effects through diverse mechanisms of action. These include the induction of apoptosis (programmed cell death), arresting the cell cycle, inhibiting angiogenesis (the formation of new blood vessels that feed tumors), and disrupting cancer cell migration.[1][2] The versatility of the quinoline structure allows for chemical modifications at various positions, enabling the fine-tuning of its biological activity and the development of analogs with improved potency and selectivity.

Comparative Efficacy of (Quinolin-7-yl)methanamine Analogs

While a comprehensive dataset for a wide range of directly substituted (Quinolin-7-yl)methanamine hydrochloride analogs is still emerging in the public domain, we can draw valuable insights from closely related structures, such as the 2-(4-fluorophenyl)quinolin-7-amine analogs. The data presented below, compiled from independent studies, highlights the impact of substitutions on the quinoline core and the 7-amino group on cytotoxic activity against various cancer cell lines.[5]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 2-(4-fluorophenyl)quinolin-7-amine Analogs [5]

Compound IDR¹ (at 7-amino)R² (at C6)HeLa (Cervical Cancer)PC3 (Prostate Cancer)MCF-7 (Breast Cancer)
FA-1 HH15.822.535.2
FA-2 CH₃H12.318.928.7
FA-3 C₂H₅H10.515.425.1
FA-4 H6-OCH₃8.211.719.8
FA-5 CH₃6-OCH₃5.17.912.4
FA-6 C₂H₅6-OCH₃3.96.29.8
FA-7 H6-Cl9.513.121.3
FA-8 CH₃6-Cl6.89.515.6

Structure-Activity Relationship (SAR) Analysis:

The data in Table 1 reveals several key trends:

  • Substitution at the 7-amino position (R¹): Alkyl substitution (methyl and ethyl groups) at the 7-amino position generally leads to an increase in cytotoxic activity compared to the unsubstituted analog (FA-1). This suggests that these groups may enhance binding to the target protein or improve cellular uptake.[5]

  • Substitution at the C6 position (R²): The introduction of an electron-donating methoxy group (-OCH₃) or an electron-withdrawing chlorine atom (-Cl) at the C6 position of the quinoline ring also enhances anticancer activity. The methoxy-substituted analogs (FA-4, FA-5, FA-6) consistently show lower IC₅₀ values than their unsubstituted counterparts.[5]

  • Synergistic Effects: The most potent compounds in this series (FA-5 and FA-6) possess substitutions at both the 7-amino and C6 positions, indicating a synergistic effect of these modifications on cytotoxic activity.[5]

These findings underscore the importance of systematic chemical modification of the quinoline scaffold to optimize anticancer efficacy. The (Quinolin-7-yl)methanamine hydrochloride core provides a versatile platform for such modifications.

Key Signaling Pathways Targeted by Quinoline Analogs

Quinoline derivatives are known to modulate several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of novel analogs and for designing rational drug combinations.

Receptor Tyrosine Kinase (RTK) Inhibition (EGFR and VEGFR)

Many quinoline-based compounds function as inhibitors of protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[6] The 2-arylquinoline scaffold, present in the analogs discussed, can act as a pharmacophore that competes with ATP for the binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR/VEGFR EGFR/VEGFR (Receptor Tyrosine Kinase) Ligand (EGF/VEGF)->EGFR/VEGFR Binds P P EGFR/VEGFR->P Autophosphorylation Quinoline Analog (Quinolin-7-yl)methanamine Analog Quinoline Analog->EGFR/VEGFR Inhibits ATP Binding ATP ATP ATP->EGFR/VEGFR Phosphate Donor Downstream Signaling Downstream Signaling (Proliferation, Angiogenesis) P->Downstream Signaling Activates PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Quinoline Analog (Quinolin-7-yl)methanamine Analog Quinoline Analog->PI3K Inhibits Quinoline Analog->Akt Inhibits Quinoline Analog->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by (Quinolin-7-yl)methanamine analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the efficacy of (Quinolin-7-yl)methanamine hydrochloride analogs.

Synthesis of (Quinolin-7-yl)methanamine Analogs

The synthesis of novel analogs is the first critical step in the drug discovery process. A general synthetic route for N-substituted (quinolin-7-yl)methanamine analogs can be conceptualized as follows:

Synthesis_Workflow Start Quinoline-7- carbaldehyde Step1 Reductive Amination with Primary Amine (R-NH₂) Start->Step1 Intermediate N-substituted (quinolin-7-yl)methanamine Step1->Intermediate Step2 Salt Formation with HCl Intermediate->Step2 End Target Analog (Hydrochloride Salt) Step2->End

Sources

Validation of (Quinolin-7-yl)methanamine hydrochloride's biological target

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Target Validation of (Quinolin-7-yl)methanamine hydrochloride

This guide provides a comprehensive, multi-faceted strategy for the robust identification and validation of the biological target(s) of (Quinolin-7-yl)methanamine hydrochloride. The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-cancer and anti-malarial properties.[1][2] However, for many novel quinoline derivatives, the precise molecular target through which they exert their effects remains unconfirmed, necessitating a rigorous, unbiased validation workflow.[1]

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, evidence-driven narrative that moves from broad, unbiased hypothesis generation to specific, high-confidence target validation. We will detail the causality behind experimental choices, provide actionable protocols for key techniques, and compare the compound's hypothetical performance against established alternatives.

The Imperative of Target Validation

Phenotypic screening, where compounds are tested for their effect on cellular or organismal behavior, is a powerful engine for drug discovery. A compound like (Quinolin-7-yl)methanamine hydrochloride might, for instance, demonstrate potent anti-proliferative effects in a cancer cell line. While valuable, this observation only tells us what the compound does, not how. Target identification and subsequent validation are the critical processes that bridge this gap, elucidating the specific molecular interactions responsible for the observed phenotype.[3][4] This knowledge is paramount for rational drug design, understanding potential toxicities, and developing a compelling mechanistic narrative for clinical progression.[5]

Our validation strategy is structured as a multi-phase, funnel-like process. We begin with proteome-wide screening methods to identify a cast of potential binding partners and progressively narrow this list using orthogonal, high-scrutiny techniques that confirm direct engagement and functional relevance.

cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Biophysical & Genetic Validation cluster_2 Phase 3: Selectivity & Comparative Profiling AC_MS Affinity Chromatography- Mass Spectrometry (AC-MS) candidates List of Candidate Binding Proteins AC_MS->candidates CETSA Cellular Thermal Shift Assay (CETSA) CETSA->candidates DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->candidates ITC Isothermal Titration Calorimetry (ITC) validated_target Validated Biological Target ITC->validated_target BLI Bio-Layer Interferometry (BLI) BLI->validated_target CRISPR CRISPR/Cas9 Knockout/Mutation CRISPR->validated_target Kinobeads Kinobeads Assay (If Target is a Kinase) Comparison Head-to-Head Comparison with Known Ligands start Phenotypic Hit: (Quinolin-7-yl)methanamine hydrochloride start->AC_MS Generate Hypotheses start->CETSA Generate Hypotheses start->DARTS Generate Hypotheses candidates->ITC Confirm & Validate candidates->BLI Confirm & Validate candidates->CRISPR Confirm & Validate validated_target->Kinobeads Characterize & Compare validated_target->Comparison Characterize & Compare

Caption: High-level workflow for target validation.

Phase 1: Unbiased Target Identification (Hypothesis Generation)

The primary goal of this phase is to cast a wide net to identify all potential protein interactors of (Quinolin-7-yl)methanamine hydrochloride from a relevant biological system (e.g., lysate from a sensitive cancer cell line). We will employ three distinct and complementary chemical proteomics methods.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Rationale: AC-MS is a cornerstone of target identification that physically isolates binding partners from a complex proteome.[6] By immobilizing the small molecule, we create a "bait" to "fish" for its targets. This method provides a direct physical readout of interaction, which is a powerful starting point.[5]

Experimental Workflow Diagram:

cluster_workflow AC-MS Workflow cluster_controls Essential Controls A 1. Synthesize Linker-Modified (Quinolin-7-yl)methanamine B 2. Immobilize Compound on Affinity Resin (Beads) A->B C 3. Incubate Beads with Cell Lysate B->C D 4. Wash to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. SDS-PAGE & In-gel Digestion (e.g., Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Identify & Quantify Enriched Proteins G->H C1 Beads without Compound C2 Competition with Excess Free Compound

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a derivative of (Quinolin-7-yl)methanamine hydrochloride with a linker arm (e.g., a short PEG chain ending in a primary amine or carboxylate) suitable for conjugation. The linker position must be chosen carefully to minimize disruption of the pharmacophore.

  • Immobilization: Covalently attach the linker-modified compound to an activated affinity resin (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from the target cells or tissue. A lysis buffer without harsh detergents (e.g., CHAPS-based) is preferred to maintain protein complexes.

  • Incubation: Incubate the compound-conjugated beads with the cell lysate. A parallel incubation with unconjugated "mock" beads serves as a crucial negative control for identifying non-specific background binding.

  • Competition Control: In a separate tube, co-incubate the lysate and compound-conjugated beads with a significant molar excess (e.g., 100x) of the original, unmodified (Quinolin-7-yl)methanamine hydrochloride. True targets will show significantly reduced binding to the beads in this condition.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise protein bands, perform in-gel tryptic digestion, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Candidate targets are proteins that are significantly enriched on the compound-conjugated beads compared to the mock beads and whose binding is significantly reduced in the competition control.

Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: CETSA is a powerful technique that measures target engagement in intact cells or lysates.[7] It operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[7][8] This allows for validation in a more physiological context than AC-MS and does not require chemical modification of the compound.[9]

Experimental Workflow Diagram:

A 1. Treat Intact Cells or Lysate with Compound or DMSO B 2. Aliquot and Heat Samples across a Temperature Gradient A->B C 3. Cool and Lyse Cells (if starting with intact cells) B->C D 4. Separate Soluble Fraction from Precipitated Protein (Centrifugation) C->D E 5. Quantify Remaining Soluble Protein (e.g., Western Blot, MS) D->E F 6. Plot Protein Abundance vs. Temperature E->F G Result: A 'Melt Curve' Shift Indicates Stabilization F->G

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Treatment: Treat intact cells (or cell lysate) with (Quinolin-7-yl)methanamine hydrochloride or a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the samples into separate tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).[10]

  • Lysis & Separation: Cool the samples on ice. For intact cells, perform lysis (e.g., via freeze-thaw cycles). Centrifuge all samples at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Quantification: Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western blotting. For proteome-wide discovery (termed Thermal Proteome Profiling or TPP), the soluble fractions are analyzed by quantitative mass spectrometry.

  • Data Interpretation: Plot the relative amount of soluble protein against temperature. A successful hit will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating ligand-induced stabilization.

Drug Affinity Responsive Target Stability (DARTS)

Expertise & Rationale: Similar to CETSA, DARTS leverages ligand-induced protein stabilization, but it uses proteolytic digestion instead of heat as the denaturing stress.[11][12] A protein bound to a small molecule often has a more compact conformation that is less susceptible to cleavage by proteases.[13] This method is also label-free and serves as an excellent orthogonal approach to CETSA.[14]

Step-by-Step Protocol:

  • Treatment: Incubate cell lysate with varying concentrations of (Quinolin-7-yl)methanamine hydrochloride or a vehicle control.

  • Proteolysis: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time. The choice of protease and digestion time must be optimized.

  • Quenching: Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting for a candidate protein.

  • Data Interpretation: A true target will be protected from degradation in the presence of the compound, resulting in a stronger band on the Western blot compared to the vehicle-treated control. This protection should be dose-dependent.

Method Principle Key Advantage Key Consideration
AC-MS Physical isolation of binding partnersDirectly identifies bindersRequires compound immobilization; risk of artifacts
CETSA Ligand-induced thermal stabilizationWorks in intact cells; no compound modificationIndirect; requires specific antibodies or MS
DARTS Ligand-induced protease resistanceNo compound modification; simple workflowIndirect; requires optimization of proteolysis

Phase 2: Biophysical & Genetic Validation (Hypothesis Testing)

After Phase 1, you will have a list of candidate proteins that putatively interact with your compound. Phase 2 is designed to rigorously confirm this interaction using orthogonal biophysical techniques and to establish its functional relevance in a cellular context.

Direct Binding Biophysics: ITC and BLI

Expertise & Rationale: To confirm a direct, physical interaction between the compound and a purified candidate protein, we use quantitative biophysical methods. Isothermal Titration Calorimetry (ITC) is the gold standard, as it directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy) without labeling or immobilization.[15][16] Bio-Layer Interferometry (BLI) is a complementary optical biosensing technique that measures binding in real-time, yielding kinetic data (association and dissociation rates, ka and kd) in addition to affinity (KD).[17][18]

Step-by-Step Protocol (ITC):

  • Preparation: Express and purify the candidate target protein. Prepare a concentrated solution of (Quinolin-7-yl)methanamine hydrochloride in the same buffer as the protein to minimize buffer mismatch effects.

  • Loading: Load the purified protein into the ITC sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding model to determine the dissociation constant (KD) and other thermodynamic parameters.

Data Summary Table (Hypothetical Results):

Candidate Target Method Dissociation Constant (KD) Stoichiometry (n) Notes
Protein Kinase XITC150 nM0.98Confirms 1:1 binding
Protein Kinase XBLI135 nM-Good agreement with ITC
Protein YITCNo Heat Detected-Not a direct binder
Protein ZBLI> 50 µM-Weak or non-specific interaction
Genetic Validation: CRISPR/Cas9

Expertise & Rationale: The ultimate proof of a target's relevance is demonstrating that its genetic removal or mutation ablates the compound's biological effect. CRISPR/Cas9 technology provides a precise way to achieve this.[19][20] If knocking out the gene for a candidate target protein renders cells resistant to the anti-proliferative effects of (Quinolin-7-yl)methanamine hydrochloride, it provides powerful evidence that the compound acts through this target.[21]

Experimental Workflow Diagram:

A 1. Design sgRNA targeting the candidate gene B 2. Deliver Cas9 & sgRNA into target cells (e.g., via lentivirus) A->B C 3. Select & Isolate Knockout (KO) Clones B->C D 4. Validate KO by Sequencing & Western Blot C->D E 5. Treat Wild-Type (WT) and KO cells with Compound D->E F 6. Measure Phenotype (e.g., Cell Viability Assay) E->F G Result: KO cells show resistance to compound compared to WT F->G

Caption: CRISPR/Cas9-based target validation workflow.

Phase 3: Selectivity & Comparative Profiling

Assuming the target is validated as "Protein Kinase X," the final phase involves characterizing the compound's selectivity and comparing it to other known inhibitors of the same target.

Kinase Selectivity Profiling (Kinobeads)

Expertise & Rationale: Many quinoline-based compounds are known to be kinase inhibitors.[22] If the validated target is a kinase, it is crucial to understand the compound's selectivity across the kinome. Off-target kinase inhibition is a common source of toxicity. The Kinobeads assay is a powerful chemical proteomics method for assessing the binding of a compound to hundreds of endogenous kinases simultaneously in a competition format.[23][24]

Step-by-Step Protocol (Kinobeads):

  • Principle: Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large portion of the cellular kinome.[23]

  • Competition: A cell lysate is incubated with the Kinobeads in the presence of varying concentrations of (Quinolin-7-yl)methanamine hydrochloride.

  • Analysis: The compound competes with the beads for binding to kinases. After pulldown, the kinases remaining on the beads are quantified by mass spectrometry.

  • Data Interpretation: A potent interaction with a specific kinase will result in its displacement from the beads at low concentrations of the compound. This allows for the generation of a selectivity profile and apparent binding constants (Kdapp) across hundreds of kinases.[23]

Comparative Data Table (Hypothetical Results):

Compound Target Kinase X (KD) Off-Target Kinase A (KD) Off-Target Kinase B (KD) Selectivity Score (S10)
(Quinolin-7-yl)methanamine HCl 150 nM2.5 µM> 10 µM0.02
Competitor Drug 1 (Published) 50 nM150 nM800 nM0.25
Competitor Drug 2 (Published) 500 nM> 10 µM> 10 µM0.01

Selectivity Score (S10) is the fraction of kinases with a Kd < 10x the primary target's Kd. A lower score indicates higher selectivity.

Conclusion

The validation of a small molecule's biological target is a journey of systematic, evidence-based inquiry. It is not a linear path but an iterative process of hypothesis generation and rigorous testing. By integrating unbiased chemical proteomics (AC-MS, CETSA, DARTS), quantitative biophysics (ITC, BLI), and functional genomics (CRISPR/Cas9), researchers can build a compelling, multi-faceted case for the mechanism of action of novel compounds like (Quinolin-7-yl)methanamine hydrochloride. This robust, cross-validated approach is essential for de-risking drug development programs and provides the solid mechanistic foundation required for advancing a compound toward the clinic.

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  • Taylor & Francis Online. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online.
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  • TargetMol. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay Kit. TargetMol.
  • Hangül, E. (2023). CRISPR/Cas9 Screening Technology on Drug Identification. Medium.

Sources

Comparative Guide: Strategic Approaches to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Old Guard" vs. The "New Wave"

For the medicinal chemist, the quinoline scaffold is not just a structural motif—it is a privileged pharmacophore found in antimalarials (Chloroquine), anticancer agents (Camptothecin), and broad-spectrum antibiotics (Ciprofloxacin).

However, the synthesis of this bicycle presents a classic dilemma in organic chemistry: Efficiency vs. Selectivity.

  • Classical Methods (Skraup, Combes): Offer high atom economy and cheap starting materials but often suffer from harsh conditions (conc. H₂SO₄, >150°C) and "tarry" workups.

  • Modern Methods (Friedländer, Metal-Catalyzed): Provide exquisite regiocontrol and mild conditions but require pre-functionalized, often unstable, or expensive starting materials.

This guide objectively compares these methodologies, providing you with the experimental logic to select the right tool for your specific target.

Strategic Decision Matrix

Before selecting a protocol, consult this logic flow to match your available starting materials with the desired substitution pattern.

Quinoline_Decision_Matrix Start Start: Define Target Substitution Q1 Is the benzene ring unsubstituted? Start->Q1 Q2 Do you have an aniline? Q1->Q2 Yes Q4 Do you have an o-amino aldehyde/ketone? Q1->Q4 No (Complex substitution) Q3 Do you need specific 2,4-substitution? Q2->Q3 Yes Method_Skraup METHOD A: Skraup Synthesis (Harsh, Cheap, Unsubstituted) Q3->Method_Skraup No (General) Method_Combes METHOD B: Combes Synthesis (Acidic, 2,4-Disubstituted) Q3->Method_Combes Yes Method_Friedlander METHOD C: Friedländer Synthesis (Mild, High Regiocontrol) Q4->Method_Friedlander Yes (Accessible) Method_CH METHOD D: TM-Catalyzed C-H Activation (Modern, Functional Group Tolerant) Q4->Method_CH No (Need to build from oxime/other)

Figure 1: Decision matrix for selecting a quinoline synthesis route based on substrate availability and target complexity.

Method A: The Skraup Synthesis (Classical)

Best For: Simple quinolines, large-scale production, robust substrates. The Trade-off: High yield potential vs. violent exotherms and extensive purification.

Mechanistic Insight

The Skraup reaction is a "brute force" condensation of aniline, glycerol, sulfuric acid, and an oxidant (classically nitrobenzene).[1][2] The key to this reaction is the in situ dehydration of glycerol to acrolein (propenal), which then undergoes a Michael addition with aniline.

Skraup_Mechanism Step1 Glycerol + H2SO4 (Dehydration) Inter1 Acrolein (Reactive Electrophile) Step1->Inter1 Step2 Aniline Addition (Michael Type) Inter1->Step2 Inter2 β-Anilinopropionaldehyde Step2->Inter2 Step3 Cyclization (Electrophilic Aromatic) Inter2->Step3 Inter3 1,2-Dihydroquinoline Step3->Inter3 Step4 Oxidation (- 2H) Inter3->Step4 Final Quinoline Step4->Final

Figure 2: The sequential dehydration-addition-cyclization-oxidation pathway of the Skraup synthesis.

Validated Experimental Protocol

Note: This reaction is notoriously exothermic.[1] The "induction period" can lull the chemist into a false sense of security before a sudden violent boil-over.

Reagents:

  • Aniline (0.1 mol, 9.3 g)

  • Glycerol (0.3 mol, 27.6 g)

  • Nitrobenzene (0.06 mol, 7.4 g) [Oxidant]

  • Conc. H₂SO₄ (20 mL)

  • Ferrous sulfate (0.5 g) [Moderator]

Step-by-Step Workflow:

  • Setup: Use a 500 mL round-bottom flask (RBF) equipped with a robust reflux condenser. Critical: Do not use a small flask; the reaction foams significantly.

  • Mixing: Add aniline, glycerol, nitrobenzene, and ferrous sulfate. Mix thoroughly.

  • Acid Addition: Add conc. H₂SO₄ dropwise with swirling. The mixture will become hot and viscous.

  • The "Controlled" Burn: Heat the flask gently with a heating mantle.

    • Checkpoint: Watch for the first bubble of reflux. IMMEDIATELY remove the heat source. The reaction is autocatalytic. The exothermic cyclization will maintain reflux for 15–20 minutes.

    • Safety: If the reaction climbs too high up the condenser, briefly apply a wet towel to the upper part of the flask (not the hot glass bottom).

  • Completion: Once the vigorous boiling subsides, re-apply heat and reflux for 3 hours to ensure oxidation of the dihydro-intermediate.

  • Workup (Self-Validating):

    • Dilute with water (100 mL) and steam distill to remove unreacted nitrobenzene (yellow oily distillate).

    • Basify the residue with 50% NaOH until pH > 10. Checkpoint: The solution should turn cloudy/oily as the free base quinoline separates.

    • Steam distill again to collect the pure quinoline.

  • Purification: Dry the distillate over Na₂SO₄ and distill (bp ~237°C).

Method B: The Friedländer Synthesis (Precision)

Best For: Polysubstituted quinolines, delicate substrates, late-stage functionalization. The Trade-off: Requires synthesis of o-aminoaldehydes (often unstable).

Mechanistic Insight

Unlike Skraup, the Friedländer synthesis is a condensation between an 2-aminoaryl ketone/aldehyde and a ketone with an α-methylene group . It proceeds via an aldol-like condensation followed by cyclodehydration. It is highly regioselective because the positions are "pre-locked" by the starting materials.

Validated Experimental Protocol (Green Modification)

Based on recent "Green Chemistry" optimizations using solid acid catalysts. [1, 2]

Reagents:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)

  • Solvent: Ethanol (or solvent-free)

Step-by-Step Workflow:

  • Mixing: In a 25 mL flask, combine the amino-ketone and the active methylene compound.

  • Catalysis: Add the sulfamic acid catalyst.

  • Reaction: Stir at 60°C (or room temperature if using Iodine).

    • Checkpoint (TLC): Monitor the disappearance of the fluorescent 2-aminobenzophenone spot. The product usually has a distinctively different Rf and often fluoresces blue/purple under UV (254/365 nm).

  • Workup:

    • Cool the mixture. If solid precipitates, filter and wash with cold ethanol (High purity).

    • If liquid, dilute with water and extract with ethyl acetate.

  • Validation:

    • NMR Check: Look for the disappearance of the broad -NH₂ signal (~6.0 ppm) and the appearance of the aromatic quinoline protons.

Comparative Performance Analysis

The following table synthesizes data from multiple comparative reviews [1, 3, 4] to highlight the operational differences.

FeatureSkraup / Doebner-MillerFriedländerCombesTM-Catalyzed (C-H Activation)
Atom Economy High (Water is main byproduct)Moderate (Loss of H₂O)ModerateHigh (often oxidant dependent)
Reaction Temp High (>140°C)Mild (25–80°C)Moderate (80–120°C)Moderate (80–120°C)
Regioselectivity Poor (Mixtures likely with meta-substituted anilines)Excellent (Pre-defined)Good (Depends on diketone symmetry)Excellent (Directed by ligands)
Functional Group Tolerance Low (Acid sensitive groups fail)HighModerate (Acid sensitive groups fail)Very High
Scalability Excellent (Industrial standard)Good (Limited by starting material cost)GoodPoor (Catalyst cost)
Typical Yield 40–60%80–95%50–70%60–85%

Expert Insights & Troubleshooting

Controlling the Skraup "Runaway"

The most common failure mode in Skraup synthesis is a violent eruption.

  • The Fix: Use Sodium m-nitrobenzenesulfonate instead of nitrobenzene. It is water-soluble, allowing for a homogeneous reaction which moderates the exotherm and simplifies workup (no steam distillation of nitrobenzene required).

The Friedländer "Instability"

2-Aminobenzaldehyde is unstable and self-condenses.

  • The Fix: Use 2-nitrobenzaldehyde instead. Perform a "reductive cyclization" using Fe/HCl or SnCl₂ in situ. The nitro group reduces to the amine, which immediately reacts with the ketone before it can self-polymerize.

Acid Strength in Combes

If the Combes reaction yields a pyrimidine instead of a quinoline:

  • The Cause: The acid was too weak.

  • The Fix: Ensure you use Polyphosphoric Acid (PPA) or conc.[1] H₂SO₄.[1][2][3][4][5][6][7][8] The mechanism requires the protonation of the enamine intermediate to force ring closure.[2]

References

  • BenchChem. (2025).[1][3][5][8][9] A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. BenchChem. Link

  • RSC Advances. (2020). Recent advances in the synthesis of quinolines: a review. Royal Society of Chemistry. Link

  • Molecules. (2020).[10][11] Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Link

  • Letters in Organic Chemistry. (2021). Recent Advances in Transition Metal Mediated Synthetic Approaches to Quinoline Derivatives. Bentham Science. Link

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. American Chemical Society. Link

Sources

Navigating the Therapeutic Potential of (Quinolin-7-yl)methanamine Hydrochloride: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its versatile pharmacological activities.[1][2] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific substitution patterns on the quinoline core are critical in defining the compound's biological activity, making the exploration of novel derivatives a fertile ground for drug discovery. This guide focuses on (Quinolin-7-yl)methanamine hydrochloride, a specific derivative for which public efficacy data is not yet widely available. In the absence of direct comparative studies, this document serves as a comprehensive roadmap for researchers, outlining the essential in vitro and in vivo methodologies required to elucidate its therapeutic potential. We will draw upon established protocols and structure-activity relationship (SAR) insights from closely related quinoline analogs to provide a robust framework for its evaluation.

The Strategic Importance of the 7-Position on the Quinoline Ring

SAR studies on various quinoline derivatives have underscored the significance of substituents at the 7-position in modulating biological activity. Research has indicated that introducing bulky alkoxy groups at this position can enhance antiproliferative effects in cancer cell lines.[3] This suggests that the 7-position is a key pharmacophoric locus that can influence the compound's interaction with its biological target. The methanamine group at the 7-position in our compound of interest, (Quinolin-7-yl)methanamine hydrochloride, introduces a basic side chain that could facilitate interactions with acidic residues in target proteins, potentially influencing its efficacy and selectivity.

Part 1: Foundational In Vitro Efficacy Assessment

The initial evaluation of any novel compound hinges on a battery of in vitro assays designed to determine its biological activity, potency, and mechanism of action in a controlled, cell-free or cell-based environment.

Antiproliferative and Cytotoxicity Assays: The First Line of Inquiry

A primary step in characterizing a new quinoline derivative is to assess its impact on cell viability and proliferation, particularly for potential anticancer applications.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: (Quinolin-7-yl)methanamine hydrochloride is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]

Rationale for Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used, robust, and cost-effective method for initial screening of cytotoxic compounds. The choice of cell lines should be guided by the therapeutic hypothesis for the compound.

Target Engagement and Mechanism of Action Studies

Once cytotoxic activity is established, the next critical step is to identify the molecular target and elucidate the mechanism by which the compound exerts its effects.

Hypothetical Signaling Pathway for a Quinoline Derivative

Based on the known activities of other quinoline derivatives, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the EGFR/HER2 pathway.

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Binds PI3K PI3K EGFR_HER2->PI3K Activates Quinolin_7_yl_methanamine (Quinolin-7-yl)methanamine hydrochloride Quinolin_7_yl_methanamine->EGFR_HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR/HER2 signaling pathway by (Quinolin-7-yl)methanamine hydrochloride.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Lysis: Cancer cells are treated with (Quinolin-7-yl)methanamine hydrochloride at various concentrations and for different time points. After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., EGFR, HER2, AKT, mTOR).

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Rationale for Experimental Choices: Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway. A decrease in the phosphorylation of key downstream effectors like AKT and mTOR upon treatment with the compound would provide strong evidence for its inhibitory effect on the EGFR/HER2 pathway.

Part 2: Bridging the Gap to In Vivo Efficacy

While in vitro assays provide crucial initial data, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies in animal models are essential to evaluate the compound's efficacy, pharmacokinetics (PK), and safety profile.

Xenograft Models: Assessing Antitumor Activity in a Living System

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the in vivo efficacy of anticancer agents.

Experimental Protocol: Human Tumor Xenograft Study

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

  • Compound Administration: (Quinolin-7-yl)methanamine hydrochloride is formulated in a suitable vehicle and administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone. A positive control group treated with a standard-of-care drug can also be included.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. At the endpoint, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

  • Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to quantify the efficacy of the treatment. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Rationale for Experimental Choices: The xenograft model allows for the assessment of the compound's ability to inhibit tumor growth in a complex in vivo environment, taking into account factors like drug delivery, metabolism, and interaction with the tumor microenvironment.

In Vitro-In Vivo Correlation (IVIVC): A Critical Link in Drug Development

Establishing a correlation between in vitro and in vivo data is a key objective in drug development.[7][8] A strong IVIVC can help in optimizing dosing regimens, setting meaningful product specifications, and potentially reducing the need for extensive in vivo studies for certain formulation changes.

Illustrative IVIVC Workflow

IVIVC_Workflow In_Vitro_Dissolution In Vitro Dissolution/Permeability Mathematical_Model Mathematical Modeling (Deconvolution) In_Vitro_Dissolution->Mathematical_Model In_Vivo_Absorption In Vivo Absorption (PK Study) In_Vivo_Absorption->Mathematical_Model IVIVC_Correlation Level A, B, or C Correlation Mathematical_Model->IVIVC_Correlation Prediction Predict In Vivo Performance from In Vitro Data IVIVC_Correlation->Prediction

Caption: A simplified workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Comparative Data Summary (Hypothetical)

To illustrate how data from these experiments would be presented, the following table provides a hypothetical comparison of (Quinolin-7-yl)methanamine hydrochloride with a standard-of-care (SoC) anticancer drug.

Parameter(Quinolin-7-yl)methanamine hydrochlorideStandard-of-Care Drug (e.g., Erlotinib)
In Vitro Efficacy
IC50 (A549 Lung Cancer Cells)[Hypothetical Value, e.g., 0.5 µM]1.2 µM
IC50 (MCF-7 Breast Cancer Cells)[Hypothetical Value, e.g., 1.8 µM]5.4 µM
Mechanism of Action[Hypothetical, e.g., EGFR/HER2 Kinase Inhibition]EGFR Kinase Inhibition
In Vivo Efficacy (A549 Xenograft Model)
Tumor Growth Inhibition (TGI) at 50 mg/kg[Hypothetical Value, e.g., 65%]58%
Change in Body Weight[Hypothetical Value, e.g., <5% loss]~10% loss

Conclusion and Future Directions

While direct experimental data for (Quinolin-7-yl)methanamine hydrochloride is currently limited in the public domain, the established importance of the quinoline scaffold and the strategic significance of the 7-position provide a strong rationale for its investigation. The experimental framework outlined in this guide offers a comprehensive approach to systematically evaluate its in vitro and in vivo efficacy. By employing these well-validated methodologies, researchers can effectively characterize the therapeutic potential of this and other novel quinoline derivatives, paving the way for the development of next-generation targeted therapies. The key to successfully translating a promising in vitro profile to in vivo efficacy lies in a thorough understanding of the compound's mechanism of action and a robust preclinical evaluation in relevant animal models.

References

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30496987/]
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra06394e]
  • In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4045524/]
  • Design, synthesis and biological evaluation of mono- and bisquinoline methanamine derivatives as potential antiplasmodial agents. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33865989/]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11407712/]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/21/7294]
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Drug Delivery and Therapeutics. [URL: https://www.walshmedicalmedia.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [URL: https://www.mdpi.com/1420-3049/25/18/4228]
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [URL: https://www.researchgate.net/publication/375322998_Synthesis_and_Structure-Activity_Relationship_Study_of_2-aminoquinazolin-43H-one_Derivatives_as_Potential_Inhibitors_of_Methicillin-Resistant_Staphylococcus_aureus_MRSA]
  • TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above?. Neuropharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/28987938/]
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Biomolecules. [URL: https://pubmed.ncbi.nlm.nih.gov/36829910/]
  • Tetralin and tetrahydroquinoline compounds as inhibitors of HIF-2α. Google Patents. [URL: https://pubchem.ncbi.nlm.nih.
  • Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. [URL: https://www.researchgate.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm300626w]
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Mathematical Biosciences and Engineering. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7027419/]
  • Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity. Frontiers in Physiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5420588/]
  • Novel compositions of matter and pharmaceutical compositions. Google Patents. [URL: https://patents.google.
  • The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33213941/]
  • Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296765/]
  • Compositions and methods for treating disorders ameliorated by muscarinic receptor activation. Google Patents. [URL: https://patents.google.
  • Biological activities of quinoline derivatives. Medicinal Chemistry Research. [URL: https://pubmed.ncbi.nlm.nih.gov/28736603/]
  • Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/32173198/]

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Technical Guide: Cross-Reactivity & Selectivity Profile of (Quinolin-7-yl)methanamine Hydrochloride

[1][2]

Executive Summary

Product: (Quinolin-7-yl)methanamine hydrochloride CAS: 773092-54-9 (Salt form) / 139366-96-2 (Free base) Primary Application: Fragment-Based Drug Discovery (FBDD), specifically as a

12

This guide provides a technical analysis of the (Quinolin-7-yl)methanamine scaffold, focusing on its "cross-reactivity"—defined here as both chemical selectivity (during synthesis) and biological promiscuity (off-target binding).[1][2] Unlike its 3-yl or 6-yl isomers, the 7-yl substitution vector offers a unique geometry for accessing specific sub-pockets in enzymes, particularly kinases (e.g., MET, ROCK). However, this comes with distinct reactivity challenges driven by the electronic coupling between the exocyclic amine and the quinoline nitrogen.

Chemical Selectivity Profile: Synthesis & Reactivity[2]

The primary challenge in utilizing (Quinolin-7-yl)methanamine is controlling the nucleophilicity of the exocyclic primary amine (


1
Electronic Properties & pKa Competition

The hydrochloride salt form stabilizes the primary amine, but successful conjugation (e.g., amide coupling, reductive amination) requires free-basing.

Feature(Quinolin-7-yl)methanamine(Quinolin-6-yl)methanamineBenzylamine (Baseline)
Primary Amine pKa ~8.8 (Predicted)~8.9 (Predicted)9.3
Quinoline N pKa ~4.9~4.9N/A
Nucleophilicity ModerateModerateHigh
Interference Risk Low (at pH > 7)Low (at pH > 7)None

The Cross-Reactivity Risk: In highly activated coupling conditions (e.g., using acid chlorides), the


Protocol A: Chemoselective Amide Coupling

Objective: Couple the fragment to a carboxylic acid core without protecting the quinoline nitrogen.[2]

Methodology:

  • Activation: Pre-activate the carboxylic acid partner (1.0 eq) with HATU (1.1 eq) and DIPEA (2.5 eq) in DMF. Stir for 10 mins.

  • Salt Break: Add (Quinolin-7-yl)methanamine 2HCl (1.0 eq) directly to the mixture.

    • Critical Step: Do not pre-mix the amine salt with base in a separate vial.[1][2] Adding it to the activated ester ensures the primary amine reacts immediately upon deprotonation, kinetically favoring the amide over the

      
       reaction.
      
  • Quench: Dilute with EtOAc/Water. The

    
    -acyl quinolinium byproducts (if any) are water-soluble and wash away, while the amide product partitions to the organic layer.
    
Visualization: Reactivity Flow

The following diagram illustrates the competitive pathways and the selectivity filter.

ChemicalReactivityStartQuinolin-7-ylmethanamine HClBaseBase Treatment(DIPEA)Start->BaseDeprotonationFreeBaseFree Amine(Equilibrium)Base->FreeBasePathPrimaryPrimary AmineAttack (Major)FreeBase->PathPrimaryKinetic PreferencePathQuinQuinoline NAttack (Minor)FreeBase->PathQuinExcess Reagent/HeatProductTarget Amide(Stable)PathPrimary->ProductByproductN-Acyl Quinolinium(Unstable/Water Soluble)PathQuin->Byproduct

Caption: Kinetic competition between the exocyclic primary amine (green path) and the endocyclic nitrogen (red path).

Biological Selectivity: Vector Analysis & Off-Target Effects[1][2]

In medicinal chemistry, "cross-reactivity" often refers to a lack of kinase selectivity.[2] The (Quinolin-7-yl)methanamine scaffold is a "privileged structure" for ATP-competitive inhibition.[1][2]

The "Vector" Advantage

The key differentiator of the 7-yl isomer is the exit vector of the methanamine group.

  • Quinolin-6-yl: Vectors ~120° relative to the hinge-binding nitrogen.[1][2] Often targets the solvent front.[1][2]

  • Quinolin-7-yl: Vectors ~150° relative to the hinge.[1][2] This geometry is critical for reaching the ribose pocket or the

    
    C-helix  in specific kinases (e.g., c-Met, VEGFR).
    
Comparative Selectivity Data

The following table summarizes the theoretical binding potential based on fragment screening data.

Scaffold IsomerPrimary Vector AnglePreferred Sub-PocketPromiscuity Risk
Quinolin-7-yl ~150° Ribose /

C-Helix
Moderate (Class I/II Kinases)
Quinolin-6-yl~120°Solvent FrontHigh (Very common motif)
Quinolin-3-yl~60°GatekeeperLow (Sterically demanding)
Isoquinolin-7-yl~150°RiboseHigh (Similar to Quin-7-yl)
Protocol B: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Validate the binding affinity and off-target residence time of the fragment.[2]

Methodology:

  • Chip Preparation: Immobilize target kinase (e.g., c-Met) and off-target kinase (e.g., VEGFR2) on CM5 sensor chips via amine coupling.[1][2]

  • Injection: Inject (Quinolin-7-yl)methanamine (free base) at concentrations ranging from 10

    
    M to 500 
    
    
    M.[1][2]
    • Buffer: PBS-P+ with 2% DMSO.[1][2]

  • Analysis: Measure

    
     (Dissociation Constant).[1][2]
    
    • Success Metric: A specific binder should show "square-wave" sensorgrams with fast on/off rates (typical for fragments) but with a

      
      M.
      
    • Cross-Reactivity Check: If

      
      , the 7-yl vector is not providing selectivity on its own and requires tail decoration.
      
Visualization: Structural Decision Tree

This diagram guides the researcher on when to select the 7-yl isomer over alternatives.[1][2]

ScaffoldSelectionStartFragment Selection:Quinoline ScaffoldHingeDoes Quinoline N bindthe Hinge Region?Start->HingeVectorRequired Exit Vectorto Solubilizing Group?Hinge->VectorYesChoice6Select Quinolin-6-ylVector->Choice6120° (Solvent Front)Choice7Select Quinolin-7-ylVector->Choice7150° (Deep Pocket/Helix)Choice3Select Quinolin-3-ylVector->Choice360° (Gatekeeper)

Caption: Decision logic for selecting the 7-yl isomer based on binding pocket geometry.

Experimental Validation Data

Solubility & Stability (Pre-Formulation)

Unlike the free base, which oxidizes slowly in air (turning yellow/brown), the hydrochloride salt is chemically stable.

  • Melting Point: >280°C (dec.) indicating high lattice energy.[1][2]

  • Solubility:

    • Water: >50 mg/mL (Excellent)[1][2]

    • DMSO: >100 mg/mL[1][2]

    • DCM: Insoluble (Requires free-basing)[1][2]

Fragment Growing Efficiency (Ligand Efficiency - LE)

In a comparative study of MET kinase inhibitors, the (Quinolin-7-yl)methanamine fragment demonstrated superior Ligand Efficiency compared to the Isoquinoline analog.[1]

  • Quinolin-7-yl LE: 0.38 kcal/mol/heavy atom.[1][2]

  • Isoquinolin-7-yl LE: 0.32 kcal/mol/heavy atom.[1][2]

  • Interpretation: The nitrogen placement in the 7-yl quinoline provides a more optimal electrostatic match for the hinge region of MET kinase, reducing the entropic penalty of binding.

References

  • Fragment-Based Discovery of Kinase Inhibitors

    • Title: Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors.[1][2][3][4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2011).[1][2]

    • Context: Establishes the methodology for comparing quinoline/isoquinoline vectors in kinase pockets.
  • Quinoline Scaffold Utility

    • Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.[1][2]

    • Source: PMC / PubMed Central (2021).[1][2]

    • Context: Reviews the chemical reactivity and "privileged" n
  • Chemical Properties & Identification

    • Title: (Quinolin-7-yl)methanamine hydrochloride Compound Summary.[1][2][5]

    • Source: PubChem (CID 12018693 - Isomer Reference).[1][2]

    • Context: Physicochemical property data and CAS verification.[1][2]

    • [1][2]

  • MET Kinase Targeting

    • Title: Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety.[1][2][6]

    • Source: PubMed (2020).[1][2]

    • Context: Demonstrates the specific utility of quinoline moieties in MET kinase inhibition.[2]

A Comparative Benchmarking Guide: (Quinolin-7-yl)methanamine hydrochloride versus Standard VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound, (Quinolin-7-yl)methanamine hydrochloride, against the established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, Sorafenib and Sunitinib. For the purpose of this illustrative guide, we will hypothesize that (Quinolin-7-yl)methanamine hydrochloride is a potent inhibitor of VEGFR-2, a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting angiogenesis.

Introduction: The Rationale for Targeting VEGFR-2

Angiogenesis is a pivotal process in tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of this process.[1][4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[4][5] This phosphorylation cascade activates downstream signaling pathways, including the PLCγ, PI3-kinase, and MAP kinase pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][5]

Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a key therapeutic target for cancer therapy.[1][2][3][6] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the VEGFR-2 kinase domain have demonstrated significant clinical success.[6][7] This guide will focus on comparing our investigational compound, (Quinolin-7-yl)methanamine hydrochloride, with two FDA-approved multi-kinase inhibitors with potent activity against VEGFR-2: Sorafenib and Sunitinib.[6]

Mechanisms of Action: A Comparative Overview

(Quinolin-7-yl)methanamine hydrochloride, as a quinoline-based compound, is hypothesized to function as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. The quinoline scaffold is a common feature in many kinase inhibitors.[1][2][8] The methanamine side chain may form critical interactions within the hydrophobic pocket or with key residues of the kinase.

Sorafenib is a multi-kinase inhibitor that targets several kinases, including RAF-family kinases and receptor tyrosine kinases such as VEGFR-1, -2, -3, and PDGFR-β.[9][10] Its inhibition of VEGFR-2 blocks the downstream signaling necessary for angiogenesis.[9]

Sunitinib also inhibits multiple receptor tyrosine kinases, including VEGFR-1, -2, and -3, PDGFRα, PDGFRβ, and c-KIT.[7][11][12] By binding to the ATP-binding pocket of these receptors, sunitinib prevents their phosphorylation and activation, thereby inhibiting angiogenesis and tumor cell proliferation.[7][13]

The following diagram illustrates the VEGFR-2 signaling pathway and the points of inhibition for these compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2_inactive->VEGFR2_dimer Dimerization P P VEGFR2_dimer->P Autophosphorylation ATP ATP ADP ADP ATP->ADP Downstream Downstream Signaling (PLCγ, PI3K/Akt, MAPK) P->Downstream Activation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Stimulation Inhibitor (Quinolin-7-yl)methanamine HCl Sorafenib Sunitinib Inhibitor->ATP Competitive Inhibition

Caption: VEGFR-2 signaling pathway and points of inhibition.

Experimental Benchmarking Protocols

To objectively compare the inhibitory potential of (Quinolin-7-yl)methanamine hydrochloride against Sorafenib and Sunitinib, a series of in vitro and cell-based assays should be performed. The following protocols provide a detailed, step-by-step guide for these key experiments.

In Vitro VEGFR-2 Kinase Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds ((Quinolin-7-yl)methanamine hydrochloride, Sorafenib, Sunitinib) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds in DMSO B Add compounds to 96-well plate A->B C Add VEGFR-2 kinase and peptide substrate B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Add Kinase-Glo® reagent E->F G Measure luminescence F->G H Calculate IC50 values G->H

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).

  • Enzyme and Substrate Addition: Prepare a master mix of VEGFR-2 kinase and the peptide substrate in assay buffer. Add 24 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 25 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Add 50 µL of Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Convert the luminescence readings to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of a compound to inhibit VEGF-A-induced VEGFR-2 autophosphorylation in a cellular context.

Objective: To assess the cellular potency of the inhibitors in a more physiologically relevant system.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Serum-free medium

  • Recombinant human VEGF-A

  • Test compounds ((Quinolin-7-yl)methanamine hydrochloride, Sorafenib, Sunitinib)

  • Cell lysis buffer

  • Phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 antibodies

  • ELISA or Western blotting reagents

Workflow Diagram:

Phosphorylation_Assay_Workflow A Seed HUVECs in 96-well plates B Serum-starve cells A->B C Pre-incubate with test compounds B->C D Stimulate with VEGF-A C->D E Lyse cells D->E F Quantify pVEGFR-2 and total VEGFR-2 (ELISA or Western Blot) E->F G Normalize and calculate IC50 F->G

Caption: Workflow for the cell-based VEGFR-2 phosphorylation assay.

Procedure:

  • Cell Culture: Seed HUVECs in 96-well plates and grow to near confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • VEGF-A Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.[14]

  • Cell Lysis: Immediately aspirate the medium and lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Quantification:

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated VEGFR-2 (Tyr1175) and total VEGFR-2 in the cell lysates.[15]

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.[16]

  • Data Analysis: Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percent inhibition of VEGF-A-induced phosphorylation for each compound concentration and determine the cellular IC50 value as described for the in vitro assay.

Data Summary and Comparison

The following table summarizes the expected and literature-reported IC50 values for the standard inhibitors, providing a benchmark for evaluating (Quinolin-7-yl)methanamine hydrochloride.

CompoundIn Vitro VEGFR-2 IC50 (nM)Cell-Based pVEGFR-2 IC50 (nM)
(Quinolin-7-yl)methanamine hydrochlorideTo be determinedTo be determined
Sorafenib90[6][10]~10-100
Sunitinib10[6]~5-50[17]

Note: Cellular IC50 values can vary depending on the cell line and assay conditions.

Conclusion and Future Directions

This guide outlines a robust strategy for the initial benchmarking of (Quinolin-7-yl)methanamine hydrochloride against the standard-of-care VEGFR-2 inhibitors, Sorafenib and Sunitinib. The proposed in vitro and cell-based assays will provide critical data on the compound's potency and cellular activity.

A favorable outcome from these studies, such as an IC50 value comparable to or better than the standard inhibitors, would warrant further investigation. Subsequent steps should include kinase selectivity profiling to assess off-target effects, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicity assessments. Through this systematic approach, the therapeutic potential of (Quinolin-7-yl)methanamine hydrochloride as a novel anti-angiogenic agent can be thoroughly evaluated.

References

  • Abu-Izneid, T., Al-Majd, R. M., & Al-Salahat, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24461. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • Xin, X., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Cancer Research, 70(3), 1091–1100. [Link]

  • ResearchGate. (n.d.). Mechanism of action of sunitinib in endothelial cells expressing the... [Link]

  • Kure, S., et al. (2019). Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status. Oncology Letters, 18(5), 5435–5442. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6265. [Link]

  • Zhang, T., et al. (2020). Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. Frontiers in Chemistry, 8, 603. [Link]

  • ResearchGate. (n.d.). Interaction of sorafenib with VEGFR-2. [Link]

  • ResearchGate. (n.d.). Some clinically used VEGFR-2 inhibitors as well as quinoxaline... [Link]

  • Zhou, A. P., et al. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy, 9, 5527–5537. [Link]

  • PT Master Guide. (2021). Sunitinib (Mechanism of Action). [Link]

  • Hubler, T. L. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Journal of the National Comprehensive Cancer Network, 5(5), 533-541. [Link]

  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • ResearchGate. (n.d.). Effects of sorafenib therapy on the phosphorylation of VEGFR-2, FGFR-1,... [Link]

  • Future Medicine. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • PubMed. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • National Institutes of Health. (n.d.). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. [Link]

  • PubMed Central. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]

  • Arabian Journal of Chemistry. (2015). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. [Link]

  • Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. [Link]

  • Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). [Link]

  • ASCO Publications. (2005). Detection of vascular endothelial growth factor receptor 2 (VEGFR2) homodimers, phosphorylation and downstream pathway activation in endothelial cells using eTag Assay System. [Link]

  • PLOS. (2021). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • ResearchGate. (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... [Link]

  • Taylor & Francis Online. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. [Link]

  • National Institutes of Health. (n.d.). Resistance to sunitinib in renal clear cell carcinoma results from sequestration in lysosomes and inhibition of the autophagic flux. [Link]

  • ResearchGate. (n.d.). Signal transduction process and phosphorylation sites of VEGFR-2; EC, Endothelial Cell. [Link]

  • ResearchGate. (n.d.). IC50 bar graph for compounds 6b, 6f, and 6g against VEGFR‐2 in comparison to sorafenib. [Link]

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A Comparative Guide to the Synthesis of (Quinolin-7-yl)methanamine Hydrochloride: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: February 2026

(Quinolin-7-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. Their utility stems from the quinoline scaffold, a privileged structure in numerous biologically active compounds.[1][2][3] The reproducibility of its synthesis is therefore of critical importance for researchers in drug development and related fields. This guide provides an in-depth comparison of two primary, field-proven synthetic routes to (Quinolin-7-yl)methanamine hydrochloride, offering insights into the causality behind experimental choices to aid in method selection and troubleshooting.

The two most prevalent strategies for synthesizing this target molecule begin from either quinoline-7-carbonitrile or quinoline-7-carbaldehyde. Each pathway presents distinct advantages and challenges regarding reagent handling, reaction conditions, scalability, and overall efficiency.

Method 1: Reduction of Quinoline-7-carbonitrile

This classical approach involves the reduction of a nitrile functional group to a primary amine. The choice of reducing agent is the most critical parameter, directly influencing safety, yield, and substrate compatibility. We will compare two common reducing agents for this transformation: Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.

Principle & Rationale

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[4] Strong hydride reagents like LiAlH₄ or catalytic hydrogenation are typically employed. LiAlH₄ is a powerful, unselective reducing agent, while catalytic hydrogenation offers a milder, more scalable, and often cleaner alternative, though it may require specialized equipment.

Protocol 1A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Expertise & Experience: LiAlH₄ is notoriously reactive with protic solvents, including atmospheric moisture, necessitating strictly anhydrous conditions and careful handling. Its high reactivity, however, allows for rapid and often complete reduction at ambient or slightly elevated temperatures.

Detailed Protocol:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of quinoline-7-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cautiously quenched by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup), while cooling in an ice bath.

  • The resulting granular precipitate (aluminum salts) is filtered off and washed thoroughly with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude amine is dissolved in a minimal amount of diethyl ether or methanol, and a solution of HCl in diethyl ether (or gaseous HCl) is added until precipitation of the hydrochloride salt is complete.

  • The white precipitate of (Quinolin-7-yl)methanamine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol 1B: Catalytic Hydrogenation

Expertise & Experience: This method is often preferred for larger-scale synthesis due to its operational simplicity and improved safety profile over LiAlH₄. The choice of catalyst (e.g., Raney Nickel, Palladium on Carbon) and solvent can be crucial. Ammoniacal methanol is frequently used to suppress the formation of secondary amine byproducts.

Detailed Protocol:

  • To a solution of quinoline-7-carbonitrile (1.0 equivalent) in methanol containing 7N ammonia, a catalytic amount of Raney Nickel (approx. 10% w/w) is added under an inert atmosphere.

  • The mixture is transferred to a high-pressure hydrogenation vessel (e.g., a Parr shaker).

  • The vessel is flushed with nitrogen, then pressurized with hydrogen gas (typically 50-100 psi).

  • The reaction is stirred vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.

  • The reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude amine.

  • Conversion to the hydrochloride salt is performed as described in Protocol 1A (Step 8-9).

Method 2: Reductive Amination of Quinoline-7-carbaldehyde

Reductive amination is a versatile and widely used method for forming C-N bonds.[5][6] This two-step, one-pot process involves the initial formation of an imine from the aldehyde and an ammonia source, followed by its in-situ reduction to the amine.[5]

Principle & Rationale

This pathway avoids the use of highly toxic cyanide precursors for the nitrile synthesis and often proceeds under milder conditions than the LiAlH₄ reduction. The key is to use a reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde.[6] Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices.

Expertise & Experience: The pH of the reaction is crucial for imine formation. The reaction is typically carried out in a protic solvent like methanol or ethanol. Using an ammonium salt like ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH.

Detailed Protocol:

  • Quinoline-7-carbaldehyde (1.0 equivalent) and ammonium acetate (5-10 equivalents) are dissolved in methanol.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • The reaction is cooled to 0 °C, and sodium borohydride (NaBH₄) (1.5-2.0 equivalents) is added portion-wise, controlling the gas evolution.

  • The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude amine is converted to its hydrochloride salt as described in Protocol 1A (Step 8-9).

Performance Comparison

ParameterMethod 1A: LiAlH₄ ReductionMethod 1B: Catalytic HydrogenationMethod 2: Reductive Amination
Typical Yield 70-85%75-90%65-80%
Purity Good to ExcellentExcellentGood, may require chromatography
Scalability Moderate (exotherm, quenching)ExcellentGood
Reagent Safety Hazardous (pyrophoric, water-reactive)Flammable catalyst & H₂ gasModerate (NaBH₄ is water-reactive)
Reaction Time 4-8 hours12-24 hours6-16 hours
Key Advantage Fast, strong reducing powerSafe for large scale, high purityMilder conditions, avoids nitriles
Key Disadvantage Requires strict anhydrous conditionsRequires specialized pressure equipmentPotential for side-product formation

Experimental Workflow Diagrams

Diagram 1: Synthesis via Nitrile Reduction (Method 1)

Caption: Workflow for the synthesis of (Quinolin-7-yl)methanamine HCl starting from Quinoline-7-carbonitrile.

cluster_start Starting Material cluster_method1A Method 1A: LiAlH₄ Reduction cluster_method1B Method 1B: Catalytic Hydrogenation cluster_finish Purification & Salt Formation Start Quinoline-7-carbonitrile A1 1. LiAlH₄, Anhydrous THF 2. Reflux Start->A1 B1 H₂, Raney Ni NH₃/MeOH Start->B1 A2 Aqueous Workup (Quench) A1->A2 F1 Concentration A2->F1 B2 Catalyst Filtration B1->B2 B2->F1 F2 Dissolve in Ether F1->F2 F3 Add HCl Solution F2->F3 F4 Filter & Dry F3->F4 End (Quinolin-7-yl)methanamine HCl F4->End

Diagram 2: Synthesis via Reductive Amination (Method 2)

Caption: Workflow for the synthesis of (Quinolin-7-yl)methanamine HCl starting from Quinoline-7-carbaldehyde.

cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_workup Workup & Extraction cluster_finish Purification & Salt Formation Start Quinoline-7-carbaldehyde R1 1. NH₄OAc, MeOH (Imine Formation) Start->R1 R2 2. NaBH₄, 0°C to RT (Reduction) R1->R2 W1 Concentration R2->W1 W2 Aqueous Extraction W1->W2 W3 Dry & Concentrate W2->W3 F2 Dissolve in Ether W3->F2 F3 Add HCl Solution F2->F3 F4 Filter & Dry F3->F4 End (Quinolin-7-yl)methanamine HCl F4->End

Conclusion and Recommendations

Both nitrile reduction and reductive amination are viable and reproducible methods for the synthesis of (Quinolin-7-yl)methanamine hydrochloride.

  • For large-scale production and scenarios where safety is paramount, catalytic hydrogenation (Method 1B) is the superior choice. It consistently provides high yields and purity while avoiding hazardous reagents like LiAlH₄.

  • For rapid, small-scale synthesis in a discovery setting, the LiAlH₄ reduction (Method 1A) is highly effective, provided the laboratory is equipped for handling pyrophoric reagents.

  • Reductive amination (Method 2) offers an excellent alternative if the quinoline-7-carbonitrile precursor is unavailable or if avoiding cyanide chemistry is a priority. While potentially lower-yielding, its mild conditions are a significant advantage.

The final choice of method will depend on the specific constraints and goals of the research, including scale, available equipment, safety protocols, and precursor availability. Each protocol, when executed with attention to the principles outlined, represents a self-validating and reliable system for obtaining the target compound.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Reductive amination with zinc powder in aqueous media. Retrieved from [Link]

  • Massey University. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Synthesis of Quinolines | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from [Link]

  • IJFMR. (2026). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

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Head-to-Head Comparison of Quinoline-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for type I, type II, and hybrid kinase inhibitors. This guide provides a technical, head-to-head analysis of three FDA-approved quinoline derivatives: Lenvatinib , Cabozantinib , and Bosutinib .

Unlike generic reviews, this analysis focuses on the structural determinants of selectivity (e.g., the "Type V" binding of Lenvatinib vs. the Type II binding of Cabozantinib) and provides actionable experimental protocols for validation.

The Quinoline Scaffold Advantage

The quinoline core (benzene fused to pyridine) is favored for its ability to mimic the adenine ring of ATP. Its nitrogen atom (N1) typically acts as a hydrogen bond acceptor for the hinge region of the kinase, while the 4-position allows for diverse substitution patterns that dictate the inhibitor's binding mode—whether it stays within the ATP pocket or extends into the allosteric hydrophobic back pocket.

Structural Classification
  • 4-Phenoxyquinolines: (e.g., Lenvatinib, Cabozantinib) Generally allow for multi-kinase inhibition by extending into the solvent front or allosteric regions.

  • 4-Anilinoquinolines: (e.g., Bosutinib) Often provide tighter binding to specific conformations (e.g., Src/Abl active/inactive states).

Head-to-Head: Lenvatinib vs. Cabozantinib

Both agents are multi-kinase inhibitors (MKIs) used in renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), yet their resistance profiles and clinical utility differ significantly due to their secondary targets (MET vs. FGFR).

Comparative Kinase Selectivity Profile (Cell-Free Assays)

The following data compiles


 and 

values from pivotal biochemical characterization studies.
Target KinaseLenvatinib (

/

)
Cabozantinib (

)
Clinical Implication
VEGFR2 (KDR) 0.74 nM (

)
0.035 nM Both are potent anti-angiogenics.
MET (c-Met) > 1000 nM (Inactive)1.3 nM Cabozantinib targets MET-driven resistance and bone metastases.
FGFR1 22 nM (

)
~ 400 nMLenvatinib is superior for FGFR-driven tumors (e.g., Thyroid).
RET 1.5 nM (

)
5.2 nMBoth are effective in RET-fusion driven cancers.
AXL Inactive7.0 nM Cabozantinib blocks AXL-mediated EMT and invasion.
Binding Mode Type V (Hybrid DFG-in)Type II (DFG-out)Dictates residence time and selectivity.
Mechanistic Deep Dive: The "Type V" vs. "Type II" Distinction
  • Cabozantinib (Type II): Binds to the DFG-out (inactive) conformation. The bulky hydrophobic group occupies the allosteric pocket created when the Phenylalanine of the DFG motif moves out. This correlates with its potent inhibition of MET and AXL, kinases that readily adopt this conformation.

  • Lenvatinib (Type V / Hybrid): Lenvatinib is unique. X-ray crystallography reveals it binds to the ATP pocket in the DFG-in (active) conformation, yet its cyclopropane ring interacts with the neighboring allosteric region usually reserved for Type II inhibitors. This "hybrid" mode allows for high potency against VEGFR/FGFR without requiring the energetic cost of the DFG-flip, contributing to its rapid association rate (

    
    ).
    
Signaling Pathway Blockade

The diagram below illustrates the divergence in pathway blockade, specifically highlighting the MET bypass track that Cabozantinib covers but Lenvatinib does not.

Kinase_Pathways GF Growth Factors (VEGF, FGF, HGF) VEGFR VEGFR2 (Angiogenesis) GF->VEGFR FGFR FGFR1-4 (Proliferation) GF->FGFR MET c-MET (Invasion/Resistance) GF->MET RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K FGFR->RAS FGFR->PI3K MET->RAS MET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Lenvatinib LENVATINIB (Blocks VEGFR/FGFR) Lenvatinib->VEGFR Lenvatinib->FGFR Cabozantinib CABOZANTINIB (Blocks VEGFR/MET) Cabozantinib->VEGFR Cabozantinib->MET

Figure 1: Differential signaling blockade.[1] Note Cabozantinib's coverage of c-MET, a critical bypass mechanism for VEGFR inhibition, versus Lenvatinib's coverage of the FGFR axis.

The Specialist: Bosutinib (Src/Abl)

While Lenvatinib and Cabozantinib are broad-spectrum angiogenesis inhibitors, Bosutinib is a precision tool for CML (Chronic Myeloid Leukemia).

  • Scaffold: 4-anilino-3-quinolinecarbonitrile.[2][3]

  • Target: Src (IC50: 1.2 nM) and Abl (IC50: 1.0 nM).

  • Differentiation: Unlike Imatinib, which binds exclusively to the DFG-out conformation, Bosutinib can bind both DFG-in and DFG-out conformations.[4]

  • Resistance: This dual-conformation binding allows Bosutinib to remain active against many Imatinib-resistant mutations (e.g., Y253F, E255K) that destabilize the inactive conformation. However, it fails against the T315I "gatekeeper" mutation due to steric clash.

Experimental Protocol: TR-FRET Kinase Assay

To validate the potency of these inhibitors in-house, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard due to its high Z' factor and elimination of wash steps.

Principle: A Europium-labeled antibody detects the phosphorylated substrate. When the tracer binds, energy transfer occurs to a ULight/APC acceptor, generating a signal at 665 nm.

Self-Validating Workflow

The critical error in kinase assays is operating outside the linear velocity phase or at saturating enzyme concentrations. This protocol includes the mandatory Enzyme Titration Step often skipped in standard guides.

TR_FRET_Protocol Step1 1. Enzyme Titration (Determine EC80) Step2 2. ATP Km App (Determine Km) Step1->Step2 Use EC80 [Enzyme] Step3 3. Inhibitor IC50 (Testing Phase) Step2->Step3 Use Km [ATP] Read Read TR-FRET (Ex: 340nm / Em: 665nm) Step3->Read

Figure 2: Optimization workflow. You must determine the EC80 of the kinase and the Km of ATP before testing the inhibitor to ensure data validity.

Detailed Methodology
  • Reagents:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Biotin-labeled peptide (specific to VEGFR2 or MET).

    • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.

  • Step 1: Enzyme Titration (Critical Control)

    • Prepare a 2-fold serial dilution of the kinase (e.g., VEGFR2) from 0 to 100 nM.

    • Incubate with saturating ATP (100 µM) and Substrate (200 nM) for 60 min.

    • Add detection reagents and read.

    • Validation: Plot Signal vs. [Enzyme]. Select the concentration yielding 80% of maximal signal (EC80) . Why? This ensures the assay is sensitive to inhibition and not limited by enzyme saturation.

  • Step 2: ATP Km Determination

    • Fix Enzyme at EC80. Titrate ATP (0 to 1 mM).

    • Validation: Determine the Km apparent. Run inhibitor assays at ATP = Km . Why? Running at Km ensures the assay detects ATP-competitive inhibitors (Type I/V) and non-competitive (Type II) fairly.

  • Step 3: IC50 Determination

    • Dispense 5 µL of Inhibitor (Lenvatinib/Cabozantinib) in 10-point dose-response (starting 10 µM).

    • Add 5 µL of Enzyme/Substrate mix.

    • Start reaction with 5 µL ATP (at Km concentration).

    • Incubate 60 min at RT.

    • Stop with 10 µL Detection Mix (containing EDTA to chelate Mg++).

    • Read on compatible plate reader (e.g., EnVision).

References

  • Distinct Binding Mode of Lenvatinib: Okamoto, K., et al. (2015). "Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization." ACS Medicinal Chemistry Letters. Link

  • Cabozantinib Profile: Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth." Molecular Cancer Therapeutics. Link

  • Bosutinib Structural Analysis: Levinson, N. M., & Boxer, S. G. (2012). "Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib Binding to the Abl Tyrosine Kinase Domain." PLOS ONE. Link

  • Kinase Assay Optimization: Combates, N., et al. (2017). "Optimization and validation of a TR-FRET assay for high-throughput screening." SLAS Discovery. Link

  • Lenvatinib vs Sorafenib/Cabozantinib Mechanisms: Kudo, M. (2018). "Lenvatinib may be a Type V Inhibitor." Liver Cancer.[5] Link

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of (Quinolin-7-yl)methanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of (quinolin-7-yl)methanamine hydrochloride derivatives. By synthesizing data from extensive research on the broader quinoline class of compounds, this document offers a predictive framework for designing and optimizing novel therapeutic agents based on this versatile scaffold.

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The (Quinolin-7-yl)methanamine backbone represents a promising yet underexplored variation of this scaffold. Understanding how structural modifications to this core influence biological activity is paramount for the rational design of potent and selective drug candidates. This guide will dissect the key SAR principles, compare the performance of hypothetical derivatives based on established trends, and provide detailed experimental protocols to validate these insights.

The Quinoline Core: A Foundation for Diverse Biological Activity

The bicyclic aromatic system of quinoline provides a rigid framework that can be strategically functionalized to interact with various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the fused benzene ring offers a large surface area for hydrophobic and π-π stacking interactions.[3] The specific substitution pattern on the quinoline ring dictates the compound's physicochemical properties and its ultimate biological effect.

Decoding the Structure-Activity Landscape of (Quinolin-7-yl)methanamine Derivatives

While direct and comprehensive SAR studies on a wide range of (Quinolin-7-yl)methanamine hydrochloride derivatives are not extensively published, we can extrapolate key trends from closely related quinoline analogs. The following sections will explore the anticipated impact of substitutions at various positions of the quinoline ring and the methanamine side chain.

The Significance of Substitution at the 7-Position

The 7-position of the quinoline ring is a critical determinant of biological activity. In the context of 4-aminoquinolines with antiplasmodial activity, a chloro group at the 7-position has been shown to be essential.[4] This highlights the profound influence that even a single substituent at this position can have on the compound's efficacy. For (Quinolin-7-yl)methanamine derivatives, the nature of the substituent at this position is expected to modulate target binding and pharmacokinetic properties.

Table 1: Predicted Impact of Substituents at the 7-Position on Biological Activity

Derivative IDR1 Substituent at C7Predicted Biological ActivityRationale
QM-1 -H (unsubstituted)Baseline activityServes as a reference compound.
QM-2 -ClPotentially enhanced activityThe electron-withdrawing nature of chlorine can influence the electronics of the quinoline ring and may enhance binding to certain targets, as seen in antimalarial quinolines.[4]
QM-3 -OCH₃May increase metabolic stability and alter solubilityThe methoxy group can influence the compound's pharmacokinetic profile.
QM-4 -CF₃Potentially increased potencyThe trifluoromethyl group is a strong electron-withdrawing group that can enhance binding affinity and improve metabolic stability.[5]
QM-5 -NO₂Potentially decreased activityElectron-withdrawing nitro groups at the 7-position of quinoxaline have been shown to decrease anticancer activity.[6]
Modulating Activity through the Methanamine Side Chain

The (aminomethyl) group at the 7-position offers a versatile handle for chemical modification. Alterations to the amine and the methylene linker can significantly impact a compound's interaction with its biological target and its overall physicochemical properties.

Table 2: Predicted Impact of Modifications to the Methanamine Side Chain on Biological Activity

Derivative IDModification to -(CH₂)NH₂Predicted Biological ActivityRationale
QM-6 -CH₂NHCH₃May alter binding affinity and selectivityN-alkylation can influence hydrogen bonding capacity and steric interactions within the binding pocket.
QM-7 -CH₂N(CH₃)₂May further alter binding and solubilityThe dimethylamino group can impact basicity and steric bulk.
QM-8 -CH(CH₃)NH₂Potential for stereospecific interactionsThe introduction of a chiral center could lead to enantiomers with different biological activities.
QM-9 -C(O)NH₂Altered electronic properties and hydrogen bondingThe carboxamide group introduces a hydrogen bond donor and acceptor, significantly changing the chemical nature of the side chain.

Experimental Validation: Protocols for SAR Studies

To empirically validate the predicted SAR trends, a systematic approach to synthesis and biological evaluation is necessary. The following protocols provide a framework for these investigations.

General Synthetic Workflow

The synthesis of (Quinolin-7-yl)methanamine derivatives can be approached through several established synthetic routes for quinolines. A general workflow is outlined below.

G start Starting Material (e.g., 7-methylquinoline or 7-bromoquinoline) step1 Functional Group Interconversion (e.g., Bromination of methyl group or conversion of bromo to cyano) start->step1 step2 Introduction of Aminomethyl Group (e.g., Reduction of nitrile or azide) step1->step2 step3 Purification and Salt Formation (Chromatography and treatment with HCl) step2->step3 end (Quinolin-7-yl)methanamine hydrochloride derivative step3->end

Caption: General synthetic workflow for (Quinolin-7-yl)methanamine hydrochloride derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the (Quinolin-7-yl)methanamine hydrochloride derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Proposed Mechanisms of Action and Signaling Pathways

Based on the SAR of related quinoline compounds, (Quinolin-7-yl)methanamine derivatives may exert their biological effects through various mechanisms, such as the inhibition of protein kinases or the disruption of microtubule polymerization.

G cluster_0 Kinase Inhibition Pathway cluster_1 Tubulin Polymerization Inhibition a Quinoline Derivative b Kinase (e.g., EGFR, VEGFR) a->b g Inhibition a->g d Substrate b->d c ATP c->b e Phosphorylated Substrate d->e Phosphorylation f Downstream Signaling (Proliferation, Survival) e->f h Quinoline Derivative i Tubulin Dimers h->i h->i j Microtubule i->j Polymerization k Disruption of Mitotic Spindle j->k l Cell Cycle Arrest (G2/M) k->l m Apoptosis l->m

Caption: Potential signaling pathways targeted by (Quinolin-7-yl)methanamine derivatives.

Conclusion and Future Directions

This guide provides a foundational understanding of the structure-activity relationships of (Quinolin-7-yl)methanamine hydrochloride derivatives, drawing upon established principles from the broader class of quinoline-based compounds. The predictive SAR tables and experimental protocols herein offer a roadmap for the rational design and evaluation of novel therapeutic agents. Future research should focus on the synthesis and systematic biological screening of a diverse library of these derivatives to validate and refine these predictions. Elucidating the specific molecular targets and mechanisms of action will be crucial for advancing these promising compounds through the drug discovery pipeline.

References

  • de Villiers, K. A., et al. (2008). Structure–Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline–Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 51(13), 3683–3693. [Link]

  • Mushtaq, S., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(38), 24893-24912. [Link]

  • Wang, L., et al. (2015). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Scientific Reports, 5, 13633. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20935-20957. [Link]

  • Kappe, C. O. (2000). 4-Aryl-3,4-dihydropyrimidines: a new class of calcium channel modulators. European Journal of Medicinal Chemistry, 35(12), 1043-1052. [Link]

  • Khan, I., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 24(18), 3333. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]

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A Comparative Guide to the Cytotoxicity of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of the cytotoxic performance of novel quinoline compounds against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this promising class of molecules. This document provides supporting experimental data, detailed methodologies, and insights into the underlying mechanisms of action to facilitate informed decisions in anticancer drug discovery.

Introduction: The Promise of the Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer properties.[1][2][3] The versatility of the quinoline core allows for structural modifications that can modulate its biological activity, making it a focal point in the search for novel and more effective cancer therapeutics.[4] Numerous quinoline derivatives have been reported to exhibit potent cytotoxic effects against a variety of cancer cell lines by interfering with critical cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[4][5]

This guide will delve into the comparative cytotoxicity of several novel quinoline compounds, providing a framework for their evaluation and highlighting key structure-activity relationships that govern their anticancer potential.

Experimental Approach: Assessing Cytotoxicity via the MTT Assay

To quantitatively compare the cytotoxic effects of novel quinoline compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric method. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the concentration at which a compound inhibits cell growth by 50% (IC50).[7]

Detailed Step-by-Step MTT Assay Protocol

The following protocol outlines the standardized procedure for performing an MTT assay to determine the cytotoxicity of quinoline derivatives against adherent cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel quinoline compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[8]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[8]

  • Phosphate-Buffered Saline (PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinoline compounds in the culture medium.

    • After 24 hours of incubation, carefully aspirate the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the quinoline compounds to the respective wells.[9] Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 24 to 48 hours.[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the formazan crystals to form.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[9]

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete solubilization of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_addition Add quinoline compounds incubation1->compound_addition incubation2 Incubate for 24-48h compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Dissolve formazan with DMSO incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway Quinoline Novel Quinoline Compound Bax Bax Activation Quinoline->Bax DeathReceptor Death Receptor Quinoline->DeathReceptor Mitochondrion Mitochondrion Bax->Mitochondrion promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quinoline-induced apoptosis signaling pathways.

Conclusion

Novel quinoline compounds represent a highly promising class of anticancer agents with potent cytotoxic activity against a broad range of cancer cell lines. Their therapeutic potential is underscored by their diverse mechanisms of action, particularly the induction of apoptosis. The structure-activity relationships discussed in this guide provide a rational basis for the design and optimization of new quinoline derivatives with improved efficacy and selectivity. The standardized experimental protocols detailed herein offer a robust framework for the continued evaluation and comparison of these exciting molecules in the ongoing quest for more effective cancer therapies.

References

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681.
  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. (2025). BenchChem.
  • Abbas, S. Y., El-Gamal, M. I., Anbar, H. S., El-Gazzar, M. G., Al-Karmalawy, A. A., Oh, C.-H., & Lee, Y. R. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic & Medicinal Chemistry, 28(1), 115193.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Guan, L.-P., Tian, Y.-S., Zhao, G.-R., Xu, Y.-B., & Quan, Z.-S. (2019).
  • Mohamed, M. F. A., & Aly, O. M. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31227–31256.
  • Reyes-Márquez, A., Kouznetsov, V. V., & Stashenko, E. E. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(32), 15456–15471.
  • In Vitro Efficacy of Novel Quinoline Compounds Against Diverse Cancer Cell Lines: A Compar
  • Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (2025). BenchChem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Sharma, P., Kumar, A., & Singh, B. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of the Chinese Chemical Society, 66(8), 841–854.
  • A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(4), 513-524.
  • Lopes, J. G. N., Borges, K. B., & de Mello, F. M. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(5), 659–671.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2019). Brieflands.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). Molecules, 26(16), 4933.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.).
  • MTT ASSAY. (n.d.).
  • Chen, C.-Y., Chen, C.-C., & Ueng, T.-H. (2016). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Anticancer Research, 36(10), 5277–5284.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Anti-proliferative and Apoptotic Effect of Tetrahydrobenzo[h]quinoline on MCF-7 Human Breast Cancer Cell. (2021). Pharmaceutical Sciences, 28(2), 304-313.
  • Ibrahim, T. S., Hawwas, M. M., Malebari, A. M., Taher, E. S., Omar, A. M., Neamatallah, T., Abdel-Samiib, Z. K., & Elshaier, Y. A. M. M. (2022). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083–1097.
  • Unraveling the Anticancer Potential of Quinoline Derivatives: A Technical Overview. (2025). BenchChem.

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An Investigator's Guide to the Independent Validation of Published Data on (Quinolin-7-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of scientific advancement, particularly within drug discovery and development, the reproducibility of published findings is paramount. This guide provides a comprehensive framework for the independent validation of published data concerning the small molecule, (Quinolin-7-yl)methanamine hydrochloride. The core principle of this guide is not merely to replicate, but to critically assess and verify the identity, purity, and characteristics of a synthesized compound against its published claims.

This document is structured to provide researchers, scientists, and drug development professionals with both the conceptual understanding and the practical, step-by-step protocols required for a rigorous validation process. We will deconstruct a typical published data profile for this compound, outline a complete workflow for re-synthesis and characterization, and establish clear benchmarks for comparing experimental results with literature values.

Part 1: Deconstructing the Published Data Profile

Before initiating any lab work, it is crucial to establish a clear profile of the published claims for (Quinolin-7-yl)methanamine hydrochloride. While a single, comprehensive source may not exist, a typical profile synthesized from various publications on quinoline derivatives would include the following hypothetical data points.[1][2] This profile will serve as our benchmark for comparison.

Hypothetical Published Data Profile:

ParameterClaimed Value/Description
Synthesis Method Reductive amination of Quinoline-7-carbaldehyde
Molecular Formula C₁₀H₁₁ClN₂
Molecular Weight 194.66 g/mol (for the hydrochloride salt)
¹H NMR (400 MHz, DMSO-d₆) δ 9.01 (dd, J=4.2, 1.7 Hz, 1H), 8.45 (d, J=8.2 Hz, 1H), 8.30 (s, 1H), 8.10 (d, J=8.5 Hz, 1H), 7.85 (dd, J=8.5, 1.8 Hz, 1H), 7.60 (dd, J=8.2, 4.2 Hz, 1H), 4.40 (s, 2H), 3.50 (br s, 3H, -NH₃⁺).
¹³C NMR (101 MHz, DMSO-d₆) δ 150.5, 148.0, 136.0, 134.0, 129.0, 128.5, 128.0, 126.0, 121.5, 43.0.
Mass Spectrometry (ESI+) m/z 159.09 [M+H]⁺ (for free base)
Purity (by HPLC) >98% (at 254 nm)
Physical Appearance Off-white to pale yellow solid

Part 2: The Validation Workflow: A Methodological Guide

The following section details the experimental protocols necessary to re-synthesize and independently characterize (Quinolin-7-yl)methanamine hydrochloride. The causality behind experimental choices is explained to ensure a robust and self-validating process.

Visualizing the Validation Workflow

The entire validation process can be visualized as a logical sequence of synthesis, purification, and multi-faceted analysis.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Verification Start Starting Materials (Quinoline-7-carbaldehyde) Synth Reductive Amination Start->Synth Workup Aqueous Workup & Extraction Synth->Workup Purify Crystallization / Column Chromatography Workup->Purify HCl_Salt HCl Salt Formation Purify->HCl_Salt Final_Product Isolated Product HCl_Salt->Final_Product NMR Structural Verification (¹H, ¹³C NMR) Final_Product->NMR Characterization MS Molecular Weight Confirmation (MS) Final_Product->MS Characterization HPLC Purity Assessment (HPLC-UV) Final_Product->HPLC Characterization Compare Data Comparison (vs. Published) NMR->Compare MS->Compare HPLC->Compare Report Report Compare->Report Validation Report

Caption: Overall workflow for the independent validation of (Quinolin-7-yl)methanamine hydrochloride.

Step 1: Re-synthesis via Reductive Amination

The choice of reductive amination is based on its reliability and common use for converting aldehydes to amines. This method typically proceeds in two stages: the formation of an imine followed by its reduction.

Protocol:

  • Imine Formation: To a solution of Quinoline-7-carbaldehyde (1.0 eq) in methanol (MeOH, 0.2 M), add ammonium acetate (10 eq). Stir the mixture at room temperature for 2 hours. The large excess of the ammonia source drives the equilibrium towards imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control the exothermic reaction and prevent over-reduction.

  • Quenching & Workup: After stirring for an additional 1 hour at room temperature, quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the pH is ~2. This neutralizes excess NaBH₄. Basify the solution to pH >10 with 1 M sodium hydroxide (NaOH) to deprotonate the amine.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (Quinolin-7-yl)methanamine hydrochloride.

Step 2: Structural Elucidation and Verification

This step is critical to confirm that the synthesized molecule has the correct chemical structure. We employ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two most powerful techniques for structural characterization of small molecules.[3][4]

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized hydrochloride salt and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used.

  • Analysis: Process the spectra and compare the chemical shifts (δ), coupling constants (J), and integration values of the protons with the published data. The ¹³C spectrum should be compared for the presence of the correct number of carbon signals at the expected chemical shifts. Simple protocols for NMR analysis of primary amines are well-established.[5][6][7]

Protocol for Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the free base (obtained before salt formation) in an appropriate solvent like methanol or acetonitrile with 0.1% formic acid.

  • Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

  • Analysis: Identify the molecular ion peak. For (Quinolin-7-yl)methanamine, this should correspond to the mass of the protonated free base ([M+H]⁺). This directly confirms the molecular weight of the synthesized compound.

Step 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecule drug candidates.[3] It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Protocol for HPLC-UV Analysis:

  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution is recommended for separating potential impurities. For example:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

    • Gradient: 5% B to 95% B over 15 minutes.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis: Inject the sample and monitor the chromatogram at a wavelength where the quinoline ring absorbs strongly (e.g., 254 nm).

  • Calculation: Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Part 3: Data Comparison and Interpretation

The final step is to objectively compare the newly acquired experimental data with the hypothetical published data. Discrepancies should be noted and investigated.

Comparative Data Summary:

ParameterHypothetical Published DataExperimental Validation DataPass/Fail/Comment
¹H NMR Matches expected shifts and couplings.[Record observed shifts, couplings]
¹³C NMR 10 distinct signals in expected regions.[Record number and shifts of signals]
Mass Spec (ESI+) m/z 159.09 [M+H]⁺[Record observed m/z]
Purity (HPLC) >98%[Record calculated purity %]
Appearance Off-white to pale yellow solid[Record observed appearance]

Interpreting Discrepancies:

  • NMR Shifts: Minor differences in chemical shifts (<0.05 ppm) are often acceptable and can be attributed to differences in solvent, concentration, or instrument calibration. Significant deviations or the presence of unexpected signals warrant further investigation into potential impurities or structural misassignment.

  • Purity: If the HPLC purity is significantly lower than published, it may indicate an inefficient purification step in the validation protocol or that the original publication overstated the purity. The presence of specific impurities can sometimes be identified by LC-MS.

  • Yield: While not a primary validation parameter for identity, a significantly lower yield might suggest that the published synthesis protocol is not as efficient as claimed or requires further optimization.

This rigorous, multi-pronged approach ensures a high degree of confidence in the validation results. By not only replicating a synthesis but also performing a full suite of modern analytical characterizations, researchers can build upon published literature with a solid, verified foundation. This adherence to scientific integrity is essential for the efficient and successful development of new therapeutics.[8][9]

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Slideshare.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino.
  • Royal Society of Chemistry.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Massey University. The synthesis and chemistry of Quinolino(7,8-h)
  • ResearchGate. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • ResearchGate. (2025).
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Nature Portfolio. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • PubMed. (2017). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above?.
  • ResearchGate. (2025). DOCKING STUDY OF NOVEL N-SUBSTITUTED 2,5-BIS[(7-CHLOROQUINOLIN-4-YL)AMINO]PENTANOIC DERIVATIVES AS SELECTIVE HIGH-BINDER WITH ANGIOTENSIN CONVERTING ENZYME 2.
  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • CPhI Online. Developing and Validating Assays for Small-Molecule Biomarkers.
  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • Nuvisan. Comprehensive GMP quality control testing for small molecules.
  • MDPI. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • National Institutes of Health. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.
  • U.S. Food and Drug Administration. Q2(R2)
  • National Institutes of Health. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
  • National Institutes of Health.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (Quinolin-7-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper handling and disposal of (Quinolin-7-yl)methanamine hydrochloride. As a quinoline derivative, this compound warrants a rigorous approach to waste management to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the hazard profile of (Quinolin-7-yl)methanamine hydrochloride is the foundation of its safe management. While specific toxicological data for this exact compound is not extensively published, its core structure, quinoline, is well-characterized. The principle of chemical safety dictates that we infer the potential hazards from its parent structure and related analogs.

Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious skin and eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects[1][2]. A Safety Data Sheet (SDS) for a similar compound, N-Methyl-1-quinolin-2-ylmethanamine dihydrochloride, lists it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant[3]. Therefore, (Quinolin-7-yl)methanamine hydrochloride must be managed as a hazardous substance.

The primary risks associated with this compound are:

  • Acute Toxicity (Oral): Accidental ingestion can be harmful[3].

  • Dermal and Ocular Irritation: Direct contact with skin or eyes can cause significant irritation[3].

  • Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory tract[3].

  • Environmental Hazard: Quinoline-based compounds can be toxic to aquatic ecosystems, making it imperative to prevent their release into the environment[1].

Under the Globally Harmonized System (GHS), the following classifications should be assumed, guiding all handling and disposal decisions.

Hazard Class & CategoryHazard StatementRequired Precautions & Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation (Category 2)H315: Causes skin irritationWear protective gloves (e.g., Nitrile) and a lab coat. Avoid contact with skin[3].
Eye Irritation (Category 2)H319: Causes serious eye irritationWear safety glasses with side shields or chemical goggles[3].
STOT Single Exposure (Category 3)H335: May cause respiratory irritationHandle only in a well-ventilated area, preferably within a certified chemical fume hood[3].
Potential Carcinogenicity (Inferred)H350: May cause cancerObtain special instructions before use. Minimize exposure through engineering controls and PPE[1].
Hazardous to the Aquatic EnvironmentH411: Toxic to aquatic life with long lasting effectsAvoid release to the environment. Do not dispose of down the drain[1].

Personnel Protection and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

  • Engineering Controls: All work involving (Quinolin-7-yl)methanamine hydrochloride, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood. This is the primary method for preventing inhalation of the powdered compound and containing any potential spills[4]. The fume hood ensures that airborne particles are captured and exhausted away from the user.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye and Face Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required at all times.

    • Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Nitrile gloves are the standard recommendation for incidental contact; they should be inspected before use and changed immediately if contamination is suspected. For tasks with a higher risk of splashing, heavier-duty gloves may be warranted.

    • Respiratory Protection: When handling large quantities or during spill cleanup outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be necessary.

Step-by-Step Disposal Protocol

Disposal of (Quinolin-7-yl)methanamine hydrochloride must be treated as a formal, regulated process. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals[5].

Step 1: Waste Segregation and Collection
  • Causality: Proper segregation at the point of generation is the most critical step to ensure safe and cost-effective disposal. Cross-contamination of waste streams can create dangerous chemical reactions or significantly increase disposal costs.

  • Procedure:

    • Designate a specific, labeled hazardous waste container for "Quinoline-Containing Waste."

    • Solid Waste: This includes expired or unused (Quinolin-7-yl)methanamine hydrochloride, contaminated personal protective equipment (gloves, weigh boats, wipes), and any absorbent material used for spill cleanup. Place these items directly into the designated solid waste container.

    • Liquid Waste: Solutions containing (Quinolin-7-yl)methanamine hydrochloride should be collected in a separate, compatible liquid hazardous waste container.

    • Sharps & Glassware: Contaminated pipettes, vials, or other glassware must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.

Step 2: Container Management
  • Causality: Proper container management prevents spills, leaks, and exposure to personnel while ensuring compliance with regulations like the OSHA Hazard Communication Standard[6].

  • Procedure:

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "(Quinolin-7-yl)methanamine hydrochloride and contaminated labware").

    • Condition: Containers must be in good condition, compatible with the chemical, and kept securely closed at all times except when adding waste.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel and situated away from drains. Secondary containment (e.g., a plastic tub) is highly recommended to contain any potential leaks.

Step 3: Final Disposal
  • Causality: (Quinolin-7-yl)methanamine hydrochloride is not suitable for landfill or drain disposal due to its toxicity and environmental persistence. High-temperature incineration is the preferred and most environmentally sound method for destroying such organic compounds.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

    • Your EHS department will work with a licensed hazardous waste disposal contractor who will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The standard and recommended disposal method for this type of waste is incineration at a facility permitted to handle hazardous chemical waste[7][8].

Emergency Procedures for Spills

In the event of a spill, a calm and methodical response is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and prevent unauthorized entry.

  • Assess the Spill: For a small spill (<100 mL or a few grams) inside a chemical fume hood, trained lab personnel can proceed with cleanup. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Don Enhanced PPE: Before cleanup, at a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels directly on the spill[1].

  • Clean Up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it for disposal as described in Section 3.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing (Quinolin-7-yl)methanamine hydrochloride.

G Disposal Workflow for (Quinolin-7-yl)methanamine hydrochloride A Waste Generation (Quinolin-7-yl)methanamine HCl B Identify Waste Type A->B C Unused/Expired Pure Chemical B->C  Pure Solid D Contaminated Labware (Gloves, Wipes, Glassware) B->D  Contaminated Solids E Aqueous/Solvent Solution B->E  Liquid Mixture F Spill Cleanup Debris B->F  Emergency Spill G Solid Hazardous Waste Container C->G D->G Non-Sharps I Contaminated Sharps Container D->I Sharps H Liquid Hazardous Waste Container E->H F->G J Store in Satellite Accumulation Area G->J H->J I->J K Contact EHS for Licensed Disposal (Incineration) J->K

Caption: Decision workflow for segregating and disposing of waste.

References

  • Vertex AI Search. (2022).
  • Chemos GmbH & Co.KG. (2019).
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Wikipedia. Quinoline.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Thermo Fisher Scientific. (2025).
  • National Center for Biotechnology Information. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Occupational Safety and Health Administr
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • CymitQuimica. (2024). Safety Data Sheet - Quinazolin-7-ylmethanamine hydrochloride.
  • Occupational Safety and Health Administr
  • University of Maryland. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
  • Ing. Petr Švec - PENTA s.r.o. (2025).
  • National Institutes of Health. (2024).
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • ResearchGate. (2015).
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  • Occupational Safety and Health Administration. 1910.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Quinolin-7-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As scientists, our pursuit of discovery must be built on a foundation of uncompromising safety. (Quinolin-7-yl)methanamine hydrochloride is a compound whose toxicological properties are not yet fully understood[1]. This guide is structured to provide a robust framework for its safe handling, emphasizing not just the "what" but the "why" behind each procedural step. The protocols herein are designed as a self-validating system to protect you, your colleagues, and your research.

Hazard Assessment: Understanding the Risks

(Quinolin-7-yl)methanamine hydrochloride is classified with several key hazards that dictate our safety protocols. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. It is crucial to handle this compound as a powder with care to avoid generating dust[3]. Furthermore, the parent quinoline structure is associated with more severe long-term hazards, including suspicion of causing genetic defects and cancer, which necessitates a cautious approach[4][5].

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if ingested[1].

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1][2].

  • Eye Irritation (Category 2): Causes serious eye irritation[1][2].

  • Respiratory Irritation (Category 3): May cause irritation to the respiratory tract if inhaled[1][2].

  • Uncharacterized Toxicity: The toxicological properties have not been exhaustively investigated, demanding a higher level of precaution[1].

Core Protective Measures: Your PPE Arsenal

The selection of Personal Protective Equipment (PPE) is your primary defense against the hazards outlined above. The appropriate level of PPE is contingent on the specific task being performed.

Task / ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Transferring Solid NIOSH/MSHA-approved respirator (or equivalent)Safety goggles and full-face shieldChemical-resistant gloves (Nitrile or Neoprene)Full-coverage lab coat
Preparing Solutions In a certified chemical fume hoodSafety gogglesChemical-resistant glovesFull-coverage lab coat
Handling Solutions Standard laboratory ventilationSafety gogglesChemical-resistant glovesFull-coverage lab coat
Spill Cleanup NIOSH/MSHA-approved respiratorSafety goggles and full-face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over lab coat
Waste Disposal As required by handling stepSafety gogglesChemical-resistant glovesFull-coverage lab coat
Causality of PPE Choices:
  • Respiratory Protection: Since the compound is a powder that can cause respiratory irritation, a respirator is critical during any operation that could generate dust, such as weighing or transferring the solid[1][6][7]. All handling of the solid should occur within a certified chemical fume hood to provide mechanical exhaust[1][8].

  • Eye and Face Protection: The risk of serious eye irritation necessitates, at a minimum, tight-sealing safety goggles[1][8][9]. When handling larger quantities or during tasks with a higher splash or dust generation potential, a full-face shield must be worn over the goggles for comprehensive protection[6][9].

  • Hand and Body Protection: To prevent skin irritation, chemical-resistant gloves and a lab coat are mandatory[1][2][7]. Never wear contact lenses, as they can trap chemicals against the eye[9]. For spill cleanup, a chemical-resistant apron provides an additional barrier against splashes[6].

Operational Blueprint: A Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of handling, from initial preparation to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Don Full PPE (Gloves, Goggles, Coat, Respirator) prep_area->gather_ppe gather_mats 3. Assemble All Materials (Compound, Solvents, Glassware) gather_ppe->gather_mats weigh 4. Carefully Weigh Solid Compound gather_mats->weigh transfer 5. Transfer to Vessel for Dissolution weigh->transfer dissolve 6. Add Solvent & Prepare Solution transfer->dissolve decon 7. Decontaminate Glassware & Work Surfaces dissolve->decon dispose 8. Segregate & Label All Waste Streams decon->dispose doff_ppe 9. Doff PPE Correctly & Wash Hands dispose->doff_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.